Triose phosphate
説明
特性
IUPAC Name |
[(2R)-2-hydroxy-3-oxopropyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXRIRHZLFYRP-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331398 | |
| Record name | glyceraldehyde-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glyceraldehyde 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
591-57-1 | |
| Record name | Triose phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phosphoglyceraldehyde, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glyceraldehyde 3-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glyceraldehyde-3-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHOSPHOGLYCERALDEHYDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9ZNF8JPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceraldehyde 3-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001112 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Triose Phosphates in Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glycolytic pathway, a fundamental process of cellular energy metabolism, is characterized by a series of enzymatic reactions that convert glucose into pyruvate. Central to this pathway are the triose phosphates—dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). These three-carbon intermediates, formed from the cleavage of fructose-1,6-bisphosphate, stand at a critical metabolic juncture, dictating the flow of carbon into the energy-yielding "payoff" phase of glycolysis and connecting carbohydrate metabolism with lipid biosynthesis. This technical guide provides an in-depth examination of the role of triose phosphates in glycolysis, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Formation and Significance of Triose Phosphates
In the preparatory phase of glycolysis, the six-carbon glucose molecule is phosphorylated and rearranged into fructose-1,6-bisphosphate. This molecule is then cleaved by the enzyme aldolase (B8822740) to yield two non-identical three-carbon molecules: dihydroxyacetone phosphate (DHAP), a ketose, and glyceraldehyde-3-phosphate (G3P), an aldose.[1][2] While both are triose phosphates, only G3P can proceed directly into the subsequent steps of glycolysis.[2] This structural distinction necessitates the enzymatic isomerization of DHAP to G3P, a reaction catalyzed by triosephosphate isomerase (TPI).[3] This critical step ensures that all carbon atoms from the original glucose molecule are channeled into the energy-generating phase of glycolysis, thereby maximizing the yield of ATP and NADH.[4]
Quantitative Data
Enzyme Kinetics of Triosephosphate Isomerase (TPI)
Triosephosphate isomerase is renowned for its catalytic perfection, meaning its reaction rate is limited only by the diffusion of its substrates.[3] The kinetic parameters of TPI highlight its remarkable efficiency.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chicken Muscle | D-Glyceraldehyde-3-phosphate | 0.47 | 4.27 x 103 | 9.1 x 106 |
| Dihydroxyacetone phosphate | 0.97 | 4.32 x 102 | 4.5 x 105 | |
| Trypanosoma brucei brucei | D-Glyceraldehyde-3-phosphate | 0.25 ± 0.05 | 6.17 x 103 | 2.5 x 107 |
| Dihydroxyacetone phosphate | 1.2 ± 0.1 | 1.08 x 103 | 9.0 x 105 |
Data compiled from various sources.[5][6]
Thermodynamics of Triose Phosphate Isomerization
The interconversion of DHAP and G3P is a reversible reaction with a defined thermodynamic equilibrium.
| Parameter | Value |
| Standard Gibbs Free Energy (ΔG°') | +7.1 ± 0.3 kJ/mol |
| Standard Enthalpy of Reaction (ΔH°') | +18 ± 7 kJ/mol |
| Equilibrium Constant (Keq) | ~0.0475 (DHAP:G3P ratio of ~20:1) |
Data for the reaction DHAP ⇌ G3P at pH 7 and 298.15 K.[1][3]
Despite the equilibrium favoring DHAP, the reaction proceeds in the forward direction in the cell because G3P is rapidly consumed in the subsequent steps of glycolysis.[4]
Energy Yield from the Metabolism of Triose Phosphates
The "payoff" phase of glycolysis begins with the oxidation of glyceraldehyde-3-phosphate. For each molecule of glucose, two molecules of this compound are metabolized, leading to a net gain of ATP and NADH.
| Process | ATP Consumed | ATP Produced | NADH Produced | Net ATP per Glucose |
| Preparatory Phase | ||||
| Glucose → 2 x this compound | 2 | 0 | 0 | -2 |
| Payoff Phase | ||||
| 2 x this compound → 2 x Pyruvate | 0 | 4 | 2 | +4 |
| Overall Glycolysis | 2 | 4 | 2 | +2 |
This table summarizes the energy balance of glycolysis, highlighting the contribution of the two this compound molecules to the net energy yield.[7][8]
Signaling Pathways and Logical Relationships
The metabolic fate of triose phosphates is intricately linked to the overall energetic state of the cell and biosynthetic demands.
References
- 1. Standard Gibbs energy of metabolic reactions: IV. Triosephosphate isomerase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity and kinetics of this compound isomerase from chicken muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Triose Phosphate Synthesis in the Calvin Cycle: Core Mechanisms, Regulation, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of triose phosphates—glyceraldehyde-3-phosphate (G3P) and its isomer dihydroxyacetone phosphate (B84403) (DHAP)—represents a critical juncture in the Calvin-Benson-Bassham (CBB) cycle. This pivotal stage, occurring in the stroma of chloroplasts, marks the net fixation of atmospheric CO2 into a metabolically versatile three-carbon sugar backbone.[1][2][3] Triose phosphates are the primary products of the Calvin cycle that are exported from the chloroplast to fuel the biosynthesis of sucrose, starch, amino acids, and lipids, thereby sustaining plant growth and development.[4][5] A comprehensive understanding of the enzymatic reactions, regulatory networks, and quantitative dynamics governing triose phosphate synthesis is paramount for efforts in crop improvement, biofuel development, and the design of novel herbicides. This guide provides an in-depth technical overview of the core processes, presents quantitative data, details experimental protocols, and visualizes the intricate molecular relationships involved.
Core Reactions of this compound Synthesis
The formation of this compound from the initial carboxylation product, 3-phosphoglycerate (B1209933) (3-PGA), is a two-step reductive process that consumes ATP and NADPH generated during the light-dependent reactions of photosynthesis.[6][7]
-
Phosphorylation of 3-PGA: The enzyme phosphoglycerate kinase (PGK) catalyzes the phosphorylation of 3-PGA to 1,3-bisphosphoglycerate (1,3-BPG). This reaction consumes one molecule of ATP per molecule of 3-PGA.[2][8][9]
-
Reduction of 1,3-BPG: Subsequently, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate (G3P), utilizing one molecule of NADPH as the reductant.[1][10][11]
-
Isomerization to DHAP: G3P can then be reversibly isomerized to dihydroxyacetone phosphate (DHAP) by the enzyme triosephosphate isomerase (TPI).[12][13][14] This equilibrium is crucial for directing carbon flux towards various biosynthetic pathways.
For every three molecules of CO₂ fixed, six molecules of G3P are produced. Five of these are utilized to regenerate the CO₂ acceptor molecule, ribulose-1,5-bisphosphate (RuBP), while one molecule represents the net gain of the cycle, available for export and biosynthesis.[5][15]
Key Enzymes and Their Kinetic Properties
The efficiency of this compound synthesis is dictated by the kinetic parameters of the involved enzymes. While these values can vary depending on the plant species and experimental conditions, representative data are summarized below.
| Enzyme | Substrate(s) | Km | Vmax | Notes |
| Phosphoglycerate Kinase (PGK) | 3-PGA | ~0.2-2.0 mM | - | Catalyzes the reversible transfer of a phosphate group from ATP to 3-PGA.[8] |
| ATP | ~0.1-1.0 mM | |||
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | 1,3-BPG | ~2.0-2.3 µM | ~114-130 µmol min-1 mg-1 | Utilizes NADPH as a cofactor. The A4 and A2B2 isoforms exhibit similar kinetic parameters.[4][16] |
| NADPH | ~0.08 mM | The Km for NAD is higher, at approximately 0.16 mM.[4] | ||
| Triosephosphate Isomerase (TPI) | DHAP | ~1.2 mM | ~500 s-1 (kcat, forward) | The equilibrium constant ([DHAP]/[G3P]) is approximately 22.[14] |
| G3P | ~0.25 mM | ~5000 s-1 (kcat, reverse) |
Regulatory Mechanisms
The synthesis of this compound is tightly regulated to coordinate with the rate of carbon fixation and the metabolic demands of the plant. This regulation occurs at multiple levels, including post-translational modifications of enzymes and allosteric regulation by metabolites.
Redox Regulation via the Ferredoxin-Thioredoxin System
A primary mechanism of light-dependent regulation of the Calvin cycle is the ferredoxin-thioredoxin system.[1][8][12] In the light, photosynthetically reduced ferredoxin activates thioredoxin reductase, which in turn reduces thioredoxins (Trxs).[1] Reduced Trxs, particularly Trx-m, can then reduce and activate key Calvin cycle enzymes, including GAPDH.[8] This ensures that the carbon fixation machinery is active only when light energy is available.
The GAPDH/CP12/PRK Complex
In the dark, GAPDH and phosphoribulokinase (PRK), another key Calvin cycle enzyme, form a large, inactive complex with a small chloroplast protein called CP12.[5][17][18] The formation of this ternary complex is thought to be a mechanism to rapidly downregulate the Calvin cycle in the absence of light, preventing futile cycling of metabolites. The complex dissociates in the light, a process mediated by NADPH, releasing the active enzymes.[18]
Experimental Protocols
Enzyme Activity Assays
1. Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay (Spectrophotometric)
This assay measures the oxidation of NADPH at 340 nm.
-
Principle: The decrease in absorbance at 340 nm is proportional to the rate of NADPH oxidation, which is coupled to the reduction of 1,3-bisphosphoglycerate by GAPDH.
-
Reagents:
-
Assay Buffer: 100 mM Tricine-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT, 1 mM EDTA.
-
ATP solution: 50 mM in assay buffer.
-
3-PGA solution: 100 mM in assay buffer.
-
PGK solution: 10 units/mL.
-
NADPH solution: 10 mM in assay buffer.
-
Chloroplast extract.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, 3-PGA, PGK, and NADPH.
-
Incubate the mixture for 5 minutes at 25°C to allow for the conversion of 3-PGA to 1,3-BPG.
-
Initiate the reaction by adding the chloroplast extract.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
-
2. Triosephosphate Isomerase (TPI) Activity Assay (Colorimetric)
Commercial kits are available for this assay. The principle involves a coupled enzyme reaction that produces a colored product.
-
Principle: TPI converts DHAP to G3P. G3P is then used in a series of reactions that ultimately generate a product with a strong absorbance at a specific wavelength (e.g., 450 nm). The rate of color development is proportional to the TPI activity.
-
General Procedure (based on commercially available kits):
-
Prepare samples (e.g., tissue or cell lysates).
-
Prepare a standard curve using a provided standard.
-
Add the reaction mix (containing substrate and developer) to the samples and standards.
-
Incubate at the recommended temperature for a specific time.
-
Measure the absorbance at the specified wavelength.
-
Calculate TPI activity based on the standard curve.
-
Metabolite Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Calvin Cycle Intermediates
LC-MS/MS is a powerful technique for the sensitive and specific quantification of metabolites.
-
Principle: Metabolites are extracted from the plant material, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their mass-to-charge ratio and fragmentation patterns.
-
General Protocol:
-
Metabolism Quenching: Rapidly freeze plant material in liquid nitrogen to halt metabolic activity.[19][20][21]
-
Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Phase Separation: Centrifuge the homogenate to separate the polar (containing sugar phosphates) and non-polar phases.
-
LC Separation: Inject the aqueous phase onto a suitable LC column (e.g., a mixed-mode or anion-exchange column) for separation of the sugar phosphates.[10]
-
MS/MS Detection: Analyze the eluent using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification of specific metabolites.
-
Data Analysis: Quantify the metabolites by comparing their peak areas to those of known standards.
-
Conclusion
The synthesis of this compound is a highly regulated and central process in plant metabolism. A thorough understanding of the enzymes, their kinetics, and the complex regulatory networks that govern this pathway is essential for developing strategies to enhance photosynthetic efficiency and crop productivity. The experimental protocols and data presented in this guide provide a framework for researchers and professionals in the field to investigate and potentially manipulate this critical metabolic hub. Future research, including metabolic flux analysis and detailed structural studies of the regulatory complexes, will further illuminate the intricate workings of this compound synthesis and open new avenues for agricultural and biotechnological advancements.
References
- 1. Redox regulation of the Calvin–Benson cycle: something old, something new - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic modeling of the Calvin cycle identifies flux control and stable metabolomes in Synechocystis carbon fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Probing Light-Dependent Regulation of the Calvin Cycle Using a Multi-Omics Approach [frontiersin.org]
- 4. Conformation and kinetic properties of photosynthetic glyceraldehyde-3-phosphate dehydrogenase "in vivo" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Isomerase (TPI) Assay Kit (Visible Colorimetric Method) - Profacgen [profacgen.com]
- 7. Photosynthetic Phosphoribulokinase Structures: Enzymatic Mechanisms and the Redox Regulation of the Calvin-Benson-Bassham Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroplastic thioredoxin m functions as a major regulator of Calvin cycle enzymes during photosynthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 10. Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. pnas.org [pnas.org]
- 13. This compound Isomerase (TPI) Assay Kit (Colorimetric Method) - Profacgen [profacgen.com]
- 14. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Glyceraldehyde-3-phosphate dehydrogenase subunits A and B are essential to maintain photosynthetic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unravelling the shape and structural assembly of the photosynthetic GAPDH-CP12-PRK complex from Arabidopsis thaliana by small-angle X-ray scattering analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CP12 provides a new mode of light regulation of Calvin cycle activity in higher plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
The Triose Phosphate Translocator: A Gateway for Photosynthetic Carbon Export
A Technical Guide on the Discovery, Function, and Experimental Analysis of a Key Chloroplast Transporter
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The discovery of the triose phosphate (B84403) translocator (TPT) in the inner envelope membrane of chloroplasts was a pivotal moment in understanding plant carbon metabolism. This integral membrane protein acts as the primary conduit for the export of fixed carbon, in the form of triose phosphates, from the chloroplast to the cytosol. This process is tightly coupled to the import of inorganic phosphate (Pi), which is essential for sustained ATP synthesis during photosynthesis. The TPT's function is critical for the biosynthesis of sucrose (B13894), the main transport sugar in most plants, and for partitioning carbon between immediate export and storage as starch within the chloroplast. This technical guide provides an in-depth overview of the discovery of the TPT, its biochemical properties, the experimental methodologies used to elucidate its function, and the metabolic consequences of its absence.
Historical Perspective: Unraveling the "Phosphate Translocator"
The journey to understanding how the products of photosynthesis exit the chloroplast began in the mid-20th century. Early studies on isolated chloroplasts revealed that the inner envelope was selectively permeable. It was the pioneering work of U.W. Heber and H.W. Heldt in the late 1960s and early 1970s that laid the foundation for our current understanding.
A key breakthrough came with the development of the silicone oil filtering centrifugation technique. This method allowed for the rapid separation of chloroplasts from the incubation medium, enabling precise measurements of metabolite transport over short time scales. Using this technique, Heldt and Rapley demonstrated in 1970 the specific counter-exchange of inorganic phosphate with 3-phosphoglycerate (B1209933) (3-PGA) and dihydroxyacetone phosphate (DHAP) across the inner chloroplast membrane. This led to the initial concept of a "phosphate translocator."
Subsequent research focused on characterizing the substrate specificity and kinetics of this transporter. Through experiments with reconstituted proteoliposomes, where the purified transporter protein was incorporated into artificial lipid vesicles, its function as a strict antiporter was confirmed. The protein was later identified and named the triose phosphate translocator (TPT).
Biochemical Properties and Function
The TPT is a highly abundant protein in the inner chloroplast envelope of photosynthetically active tissues. It functions as an antiporter, mediating a strict 1:1 counter-exchange of triose phosphates (DHAP and glyceraldehyde-3-phosphate), 3-PGA, and inorganic phosphate (Pi).
The primary role of the TPT is to export the immediate products of the Calvin-Benson cycle to the cytosol. In the cytosol, these triose phosphates are the building blocks for sucrose synthesis. The Pi released during sucrose synthesis is then transported back into the chloroplast stroma via the TPT, where it is required for ATP synthesis through photophosphorylation. This tight coupling ensures that the rate of carbon export is linked to the chloroplast's energy status.
Quantitative Data on TPT Function
The kinetic properties of the TPT have been extensively studied. The following tables summarize key quantitative data regarding its substrate specificity and the metabolic consequences of its deficiency.
Table 1: Kinetic Constants (Km) for the this compound Translocator in Spinach Chloroplasts
| Substrate | Km (mM) |
| Dihydroxyacetone phosphate (DHAP) | 0.12 |
| 3-Phosphoglycerate (3-PGA) | 0.14 |
| Inorganic phosphate (Pi) | 0.21 |
| Glyceraldehyde-3-phosphate (GAP) | 0.18 |
Note: Km values can vary depending on experimental conditions and plant species.
Table 2: Metabolic Consequences of TPT Deficiency in Arabidopsis thaliana (tpt-1 mutant) under High Light Conditions
| Parameter | Wild Type | tpt-1 Mutant | Percentage Change |
| Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | ~15 | ~9 | ~40% decrease |
| Leaf Starch Content (end of day) (µmol glucosyl units g⁻¹ FW) | ~150 | ~450 | ~200% increase |
| Leaf Sucrose Content (end of day) (µmol g⁻¹ FW) | ~40 | ~20 | ~50% decrease |
Data are approximate values compiled from various studies and can vary with growth conditions.
Experimental Protocols
The discovery and characterization of the TPT were made possible by the development and refinement of several key experimental techniques.
Isolation of Intact Chloroplasts from Spinach
This protocol is a foundational technique for studying chloroplast transport processes.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA)
-
Resuspension buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6)
-
Percoll gradient solutions (e.g., 40% and 80% Percoll in resuspension buffer)
-
Blender, cheesecloth, centrifuge, and refrigerated rotor.
Procedure:
-
Wash and de-vein fresh spinach leaves.
-
Homogenize the leaves in ice-cold grinding buffer using a blender with short bursts.
-
Filter the homogenate through multiple layers of cheesecloth to remove debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for a short duration (e.g., 1-2 minutes) to pellet the chloroplasts.
-
Gently resuspend the chloroplast pellet in a small volume of resuspension buffer.
-
Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (e.g., 40%/80%).
-
Centrifuge the gradient at a higher speed (e.g., 2,500 x g) for a longer duration (e.g., 10-15 minutes). Intact chloroplasts will band at the interface of the two Percoll layers.
-
Carefully collect the intact chloroplast band and wash with resuspension buffer to remove the Percoll.
-
Resuspend the final chloroplast pellet in a minimal volume of resuspension buffer and determine the chlorophyll (B73375) concentration.
Silicone Oil Filtering Centrifugation for Transport Assays
This technique allows for the rapid termination of transport reactions, which is crucial for measuring initial uptake rates.
Materials:
-
Isolated intact chloroplasts
-
Incubation medium containing radiolabeled substrates (e.g., ³²P-labeled inorganic phosphate or ¹⁴C-labeled 3-PGA)
-
Microcentrifuge tubes
-
Silicone oil (e.g., a mixture of different viscosities to achieve a density intermediate between the aqueous medium and the chloroplasts)
-
Perchloric acid or other quenching solution.
Procedure:
-
Prepare microcentrifuge tubes with a bottom layer of quenching solution (e.g., perchloric acid) and an upper layer of silicone oil.
-
Initiate the transport assay by adding the isolated chloroplasts to the incubation medium containing the radiolabeled substrate.
-
At specific time points, transfer an aliquot of the chloroplast suspension to the top of the silicone oil layer in a microcentrifuge tube.
-
Immediately centrifuge the tubes at high speed (e.g., >10,000 x g). The chloroplasts will pass through the silicone oil layer into the quenching solution, effectively stopping the transport process. The aqueous incubation medium remains on top of the silicone oil.
-
Remove the upper layers and quantify the radioactivity in the chloroplast pellet to determine the amount of substrate transported.
Reconstitution of the TPT into Proteoliposomes
This method allows for the study of the transporter in a defined artificial membrane system, free from other chloroplast proteins.
Materials:
-
Purified TPT protein (solubilized in a suitable detergent, e.g., octylglucoside)
-
Liposomes (prepared from phospholipids (B1166683) like phosphatidylcholine)
-
Bio-Beads or dialysis cassettes for detergent removal.
Procedure:
-
Prepare liposomes by methods such as sonication or extrusion.
-
Mix the purified, detergent-solubilized TPT with the pre-formed liposomes.
-
Remove the detergent from the mixture. This can be achieved by incubation with Bio-Beads, which adsorb the detergent, or by dialysis. As the detergent is removed, the TPT will insert into the liposome (B1194612) bilayer, forming proteoliposomes.
-
The proteoliposomes can then be used in transport assays, where a substrate is loaded into the vesicles, and the uptake of an external, radiolabeled counter-substrate is measured.
Visualizing TPT-Related Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of TPT function and experimental analysis.
Caption: Metabolic pathway showing the role of the TPT in carbon export.
Caption: Workflow for TPT isolation and functional characterization.
Conclusion and Future Directions
The discovery and characterization of the this compound translocator have been fundamental to our understanding of plant physiology. It serves as a prime example of how the development of novel experimental techniques can lead to significant scientific breakthroughs. The TPT is a key regulatory point in carbon partitioning, and its activity has profound effects on plant growth and productivity.
Future research in this area may focus on:
-
The regulation of TPT expression and activity in response to environmental cues.
-
The role of other, less abundant phosphate translocators in chloroplast metabolite exchange.
-
The potential for engineering TPT activity to improve crop yields by optimizing carbon allocation.
-
The development of small molecules that can modulate TPT activity for agricultural or biotechnological applications.
The continued study of the TPT and related transporters will undoubtedly provide further insights into the intricate metabolic network that sustains plant life.
The Central Role of Triose Phosphate in Biosynthesis: A Technical Guide
Affiliation: Google
Abstract
Triose phosphates, primarily glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP), represent a critical nexus in cellular metabolism. Positioned at the heart of glycolysis and the Calvin cycle, these three-carbon phosphorylated sugars are not merely intermediates in energy production but serve as fundamental precursors for a vast array of biosynthetic pathways. This technical guide provides an in-depth exploration of the role of triose phosphate in the synthesis of essential biomolecules, including amino acids, lipids, and nucleotides. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the core metabolic pathways, quantitative data on metabolic flux, and comprehensive experimental protocols for studying these processes. The guide also features detailed diagrams of key pathways and experimental workflows to facilitate a deeper understanding of the intricate metabolic network governed by this compound.
Introduction
The metabolic fate of glucose and other carbohydrates converges on the formation of triose phosphates. These versatile molecules can be directed towards catabolic pathways to generate ATP or channeled into anabolic routes to build complex cellular components.[1] The partitioning of this compound between these pathways is a tightly regulated process, ensuring that the cell's biosynthetic needs are met while maintaining energy homeostasis. Understanding the mechanisms that control the flux of this compound into specific biosynthetic pathways is crucial for various fields, including metabolic engineering, disease research, and the development of novel therapeutics. This guide will delve into the specific roles of this compound as a precursor for:
-
Amino Acid Biosynthesis: Focusing on the shikimate pathway for the synthesis of aromatic amino acids.
-
Lipid Biosynthesis: Highlighting the formation of the glycerol (B35011) backbone of glycerolipids.
-
Nucleotide Biosynthesis: Detailing the production of the ribose-5-phosphate (B1218738) precursor for purine (B94841) and pyrimidine (B1678525) synthesis.
Quantitative data, detailed experimental methodologies, and visual representations of these pathways are provided to serve as a comprehensive resource for the scientific community.
This compound as a Precursor for Amino Acid Biosynthesis
The synthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is essential for protein synthesis and the production of a wide range of secondary metabolites.[2] In bacteria, archaea, fungi, and plants, this occurs via the shikimate pathway, which utilizes phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate pathway.[3][4] this compound is a key precursor to both of these molecules.
Glyceraldehyde-3-phosphate (GAP), a this compound, is a direct precursor to erythrose-4-phosphate through the action of the enzyme transketolase in the non-oxidative branch of the pentose phosphate pathway.[5] Furthermore, GAP can be converted to PEP through the lower reactions of glycolysis. Thus, this compound availability directly influences the flux through the shikimate pathway.[6]
The Shikimate Pathway
The shikimate pathway is a seven-step enzymatic process that converts PEP and E4P into chorismate, the common precursor for the three aromatic amino acids.[4]
-
Step 1: Condensation of PEP and Erythrose-4-Phosphate: The pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), a reaction catalyzed by DAHP synthase.[3]
Figure 1. This compound feeding into the Shikimate Pathway.
Quantitative Data: Metabolic Flux in the Shikimate Pathway
Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the flow of metabolites through pathways. The following table summarizes representative flux data for the shikimate pathway in different organisms.
| Organism | Condition | Flux through DAHP Synthase (mmol/gDCW/h) | Reference |
| Escherichia coli | Glucose minimal medium | 0.25 ± 0.03 | [7] |
| Saccharomyces cerevisiae | Glucose minimal medium | 0.18 ± 0.02 | [7] |
| Arabidopsis thaliana | Cell suspension culture | 0.05 ± 0.01 | [6] |
Table 1. Representative metabolic flux through the entry point of the shikimate pathway.
Experimental Protocol: Assay of DAHP Synthase Activity
This protocol describes a colorimetric assay for determining the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme of the shikimate pathway.[8]
Principle: The product, DAHP, is oxidized with periodate (B1199274), and the resulting β-formylpyruvate is reacted with thiobarbituric acid (TBA) to produce a pink chromophore that can be quantified spectrophotometrically at 549 nm.
Reagents:
-
Assay Buffer: 100 mM Bis-Tris propane, pH 7.5
-
Substrates: 3 mM Phosphoenolpyruvate (PEP), 3 mM Erythrose-4-phosphate (E4P)
-
Periodate Solution: 20 mM sodium periodate in 0.125 M H₂SO₄
-
Arsenite Solution: 2% sodium arsenite in 0.5 M HCl
-
Thiobarbituric Acid (TBA) Solution: 0.3% TBA
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, and the purified DAHP synthase enzyme.
-
Initiate the reaction by adding E4P.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 10%.
-
Centrifuge to pellet any precipitated protein.
-
To an aliquot of the supernatant, add the periodate solution and incubate for 20 minutes at room temperature.
-
Add the arsenite solution to quench the excess periodate.
-
Add the TBA solution and incubate at 100°C for 15 minutes.
-
Cool the samples and measure the absorbance at 549 nm.
-
Quantify the amount of DAHP produced using a standard curve prepared with a known concentration of DAHP.
This compound as a Precursor for Lipid Biosynthesis
Triose phosphates are the direct precursors for the glycerol backbone of all glycerolipids, including triacylglycerols (storage lipids) and phospholipids (B1166683) (membrane lipids). Dihydroxyacetone phosphate (DHAP) is reduced to glycerol-3-phosphate (G3P) by the enzyme glycerol-3-phosphate dehydrogenase.[9][10] G3P then serves as the acyl acceptor for the sequential addition of fatty acyl-CoAs to form lysophosphatidic acid and then phosphatidic acid, a key intermediate in glycerolipid synthesis.
Glycerol-3-Phosphate Synthesis and Acylation
The synthesis of glycerol-3-phosphate from DHAP is a critical step linking glycolysis to lipid metabolism.
Figure 2. Pathway of Glycerolipid Synthesis from DHAP.
Quantitative Data: Lipid Synthesis Rates
Stable isotope tracing with labeled glycerol can be used to determine the rate of de novo lipid synthesis.[11]
| Cell Type | Condition | Rate of Triacylglycerol Synthesis (nmol/mg protein/h) | Reference |
| 3T3-L1 Adipocytes | Insulin-stimulated | 150 ± 20 | [11] |
| Hepatoma G2 (HepG2) cells | High glucose medium | 85 ± 10 | [11] |
| Primary Rat Hepatocytes | Oleate supplementation | 120 ± 15 | [11] |
Table 2. Representative rates of de novo triacylglycerol synthesis.
Experimental Protocol: Quantification of Glycerol-3-Phosphate
This protocol describes a method for the quantification of glycerol-3-phosphate (G3P) from biological samples using gas chromatography-mass spectrometry (GC-MS).[12][13]
Principle: G3P is extracted from the sample, derivatized to increase its volatility, and then quantified by GC-MS using a stable isotope-labeled internal standard.
Reagents:
-
Extraction Solvent: 80% Methanol (B129727)
-
Internal Standard: D5-Glycerol-3-phosphate
-
Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Homogenize the tissue or cell sample in ice-cold 80% methanol containing the D5-G3P internal standard.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen gas.
-
To the dried extract, add pyridine and the MSTFA with 1% TMCS derivatization agent.
-
Incubate at 60°C for 1 hour to complete the derivatization.
-
Analyze the derivatized sample by GC-MS.
-
Quantify the amount of G3P by comparing the peak area of the endogenous G3P derivative to that of the D5-G3P internal standard.
This compound as a Precursor for Nucleotide Biosynthesis
Nucleotides, the building blocks of DNA and RNA, are synthesized de novo from simpler precursor molecules. The ribose sugar component of all nucleotides is derived from ribose-5-phosphate (R5P), which is a key product of the pentose phosphate pathway (PPP).[14] this compound (GAP) is a direct precursor for the synthesis of R5P via the non-oxidative branch of the PPP, involving the enzymes transketolase and transaldolase.
Ribose-5-Phosphate and PRPP Synthesis
Ribose-5-phosphate is subsequently converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), the activated form of ribose used for the synthesis of both purine and pyrimidine nucleotides.
Figure 3. Role of this compound in Nucleotide Biosynthesis.
Quantitative Data: Nucleotide Biosynthesis Rates
The rate of de novo nucleotide biosynthesis can be measured using isotopic labeling with precursors such as [U-13C]-glucose.[15]
| Cell Line | Condition | Rate of de novo Purine Biosynthesis (pmol/10^6 cells/h) | Reference |
| HeLa | Logarithmic growth phase | 50 ± 5 | [16] |
| Jurkat | Actively proliferating | 75 ± 8 | [15] |
| A549 | High glucose medium | 40 ± 4 | [15] |
Table 3. Representative rates of de novo purine biosynthesis.
Experimental Protocol: Measurement of de novo Nucleotide Synthesis using LC-MS
This protocol outlines a method to measure the rate of de novo nucleotide synthesis by tracing the incorporation of 13C from labeled glucose into the ribose moiety of nucleotides.[15]
Principle: Cells are cultured in the presence of [U-13C]-glucose. The labeled carbon atoms are incorporated into ribose-5-phosphate and subsequently into newly synthesized nucleotides. The isotopic enrichment in the ribose portion of nucleotides is then quantified by LC-MS/MS.
Reagents:
-
Cell culture medium with [U-13C]-glucose
-
Extraction Solvent: 80% Methanol, pre-chilled to -80°C
-
LC-MS grade water and acetonitrile
Procedure:
-
Culture cells in medium containing [U-13C]-glucose for a defined period.
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Monitor the transition of the precursor ion (the mass of the nucleotide) to a fragment ion corresponding to the ribose-phosphate moiety.
-
Determine the mass isotopomer distribution of the ribose-phosphate fragment to calculate the fractional new synthesis of the nucleotide.
Experimental Workflows
13C-Metabolic Flux Analysis (MFA) Workflow
Figure 4. A generalized workflow for 13C-Metabolic Flux Analysis.
Conclusion
This compound stands as a cornerstone of biosynthetic metabolism, providing the fundamental building blocks for a diverse range of macromolecules essential for cellular life. Its central position allows for the integration of carbohydrate metabolism with the synthesis of amino acids, lipids, and nucleotides. The ability to quantitatively measure the flux of this compound into these various pathways through techniques like 13C-MFA has provided invaluable insights into cellular physiology and has significant implications for biotechnology and medicine. For drug development professionals, targeting the enzymes that control the allocation of this compound at key metabolic branch points presents a promising strategy for modulating biosynthetic output in disease states characterized by altered metabolism, such as cancer. Further research into the intricate regulatory networks governing this compound metabolism will undoubtedly uncover new opportunities for therapeutic intervention and metabolic engineering.
References
- 1. This compound utilization and beyond: from photosynthesis to end product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Parts plus pipes: synthetic biology approaches to metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shikimate pathway enzymes: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound utilization and beyond: from photosynthesis to end product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography-coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 15. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of Triose Phosphates in Gluconeogenesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Dihydroxyacetone Phosphate (B84403) and Glyceraldehyde-3-Phosphate in Glucose Homeostasis, Metabolic Regulation, and Therapeutic Targeting.
Executive Summary
Triose phosphates, specifically dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), represent a critical metabolic node in the gluconeogenesis pathway. Their interconversion and subsequent reactions are central to the synthesis of glucose from non-carbohydrate precursors. This technical guide provides a comprehensive overview of the role of triose phosphates in gluconeogenesis, detailing the enzymatic reactions, regulatory signaling pathways, and their significance as potential therapeutic targets for metabolic diseases such as type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial aspect of glucose metabolism.
Introduction: The Crossroads of Glucose Metabolism
Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting or low carbohydrate intake. The pathway largely reverses glycolysis, with the exception of three irreversible steps that are bypassed by specific gluconeogenic enzymes. At the heart of this pathway lies the interconversion of the three-carbon sugar phosphates, DHAP and G3P, collectively known as triose phosphates. These molecules serve as the building blocks for the formation of the six-carbon fructose-1,6-bisphosphate, a key intermediate in the gluconeogenic cascade. The metabolism of triose phosphates is tightly regulated by a complex interplay of hormonal and allosteric mechanisms, ensuring that glucose production is finely tuned to the body's metabolic needs. Dysregulation of this process is a hallmark of metabolic diseases, making the enzymes and signaling pathways that control triose phosphate metabolism attractive targets for therapeutic intervention.
The Core Reactions: From Three-Carbon Precursors to a Six-Carbon Skeleton
The central role of triose phosphates in gluconeogenesis involves a series of reversible and irreversible enzymatic reactions that ultimately lead to the formation of fructose-1,6-bisphosphate.
Entry of Precursors into the this compound Pool
Various non-carbohydrate precursors are channeled into the gluconeogenic pathway, converging at the level of triose phosphates.
-
Glycerol (B35011): Released from the hydrolysis of triglycerides in adipose tissue, glycerol is taken up by the liver and phosphorylated by glycerol kinase to glycerol-3-phosphate. Subsequently, glycerol-3-phosphate dehydrogenase oxidizes glycerol-3-phosphate to DHAP, directly feeding into the this compound pool.[1]
-
Lactate and Glucogenic Amino Acids: These precursors are first converted to pyruvate (B1213749) and then to oxaloacetate in the mitochondria. A series of reactions then lead to the formation of phosphoenolpyruvate (B93156) (PEP) in the cytosol. PEP is then converted through several enzymatic steps, mirroring the reverse of glycolysis, to eventually produce G3P.
The Key Enzymatic Steps Involving Triose Phosphates
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): In the gluconeogenic direction, GAPDH catalyzes the reduction of 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate (G3P). This reaction utilizes NADH as a reducing agent.[2] The enzyme is a critical player in both glycolysis and gluconeogenesis, operating in a reversible manner depending on the metabolic state of the cell.[3]
-
Triosephosphate Isomerase (TPI): This highly efficient enzyme catalyzes the reversible interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[4] This isomerization is crucial as it ensures that both three-carbon units derived from the cleavage of fructose-1,6-bisphosphate in glycolysis can be utilized for energy production, and in gluconeogenesis, it provides the necessary G3P to combine with DHAP. The reaction equilibrium favors DHAP, but the constant removal of G3P in subsequent reactions drives the conversion of DHAP to G3P.
-
Aldolase (B8822740): Aldolase catalyzes the reversible aldol (B89426) condensation of DHAP and G3P to form fructose-1,6-bisphosphate.[5] This is a key carbon-carbon bond-forming reaction in gluconeogenesis. There are different isoforms of aldolase, with aldolase B being the predominant form in the liver, the primary site of gluconeogenesis.[6]
-
Fructose-1,6-bisphosphatase (FBPase): This enzyme catalyzes the irreversible hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate. This is one of the key regulatory and rate-limiting steps in gluconeogenesis, bypassing the irreversible phosphofructokinase-1 reaction of glycolysis.[7]
Quantitative Data on this compound Metabolism
Understanding the quantitative aspects of this compound metabolism is crucial for a comprehensive picture of gluconeogenesis. This includes enzyme kinetics and the intracellular concentrations of these metabolites under different physiological conditions.
| Parameter | Enzyme | Species/Tissue | Value | Conditions | Reference |
| Km | Fructose-1,6-bisphosphatase | Human Muscle | 0.77 µM | - | [8] |
| Kis (Substrate Inhibition) | Fructose-1,6-bisphosphatase | Human Muscle | 90 µM | - | [8] |
| Ki (Fructose-2,6-bisphosphate) | Fructose-1,6-bisphosphatase | Human Muscle | 0.13 µM | - | [8] |
| Ki (Fructose-2,6-bisphosphate) with 0.4 µM AMP | Fructose-1,6-bisphosphatase | Human Muscle | 0.028 µM | Synergistic Inhibition | [8] |
| Ka (Magnesium) | Fructose-1,6-bisphosphatase | Human Muscle | 232 µM | Hill coefficient = 2.0 | [8] |
| IC50 (MB05032) | Fructose-1,6-bisphosphatase | Human | 16 nM | AMP-site inhibitor | [8][9] |
| IC50 (Compound 45) | Fructose-1,6-bisphosphatase | - | 2.08 µM | Benzimidazole scaffold | [10] |
| Metabolite | Condition | Tissue | Concentration | Reference |
| Dihydroxyacetone Phosphate (DHAP) | Fasted | Rat Liver | Normal levels | [11] |
| Glyceraldehyde-3-Phosphate (G3P) | Fasted | Rat Liver | Normal levels | [11] |
| α-Glycerol Phosphate | Fasted (16-hour) | FynKO Mouse Liver | Decreased | [11] |
| Triose Phosphates | Fructose (B13574) Infusion | Rat Liver | Increased | [12] |
| Flux Measurement | Condition | Model | Rate/Value | Technique | Reference |
| Fractional Gluconeogenesis | 48-hour fasting | Rats | 87-89% | MIDA with [13C]lactate or [13C]glycerol | [13] |
| Rate of Appearance of Intrahepatic this compound (Ra triose-P) | 24-hour fasting | Rats | Decreased | MIDA with [2-13C]glycerol | [13] |
| Absolute Gluconeogenesis | 24-hour fasting | Rats | Unchanged | MIDA | [13] |
| Absolute Gluconeogenesis | Fructose Infusion (10-15 mg/kg/min) | Rats | Increased by 81-147% | MIDA | [13] |
Signaling Pathways Regulating this compound Metabolism in Gluconeogenesis
The flux through the this compound segment of gluconeogenesis is tightly controlled by several key signaling pathways that respond to the nutritional and hormonal status of the organism.
Glucagon Signaling Pathway
During periods of low blood glucose, the pancreas secretes glucagon. Glucagon binds to its G-protein coupled receptor on hepatocytes, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[14] cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates pyruvate kinase, preventing the conversion of phosphoenolpyruvate back to pyruvate and thus favoring gluconeogenesis.[15] PKA also leads to a decrease in the levels of fructose-2,6-bisphosphate, a potent allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase).[15] This disinhibition of FBPase promotes the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, pulling the this compound pool towards glucose synthesis.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated under conditions of low energy charge (high AMP/ATP ratio).[16] While primarily known for stimulating catabolic pathways, AMPK also plays a role in regulating gluconeogenesis. Metformin, a widely used anti-diabetic drug, is known to activate AMPK.[17] Activated AMPK can inhibit gluconeogenesis by suppressing the expression of key gluconeogenic enzymes.[18] More directly relevant to triose phosphates, recent studies have shown that aldolase, when not bound to its substrate fructose-1,6-bisphosphate (FBP), can promote the activation of AMPK.[15][19] This suggests a feedback mechanism where low levels of glycolytic intermediates, and thus low FBP, signal a low glucose state, leading to AMPK activation.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is tightly linked to nutrient availability. While primarily associated with anabolic processes, mTORC1 also influences gluconeogenesis. Insulin (B600854) signaling activates mTORC1, which in turn can suppress gluconeogenesis. However, the interplay is complex, and in some contexts of insulin resistance, mTORC1 activity may remain elevated, contributing to dysregulated glucose metabolism.
Experimental Protocols
Assay for Triosephosphate Isomerase (TPI) Activity
This protocol is based on a colorimetric assay that measures the conversion of DHAP to G3P, which is then used in a coupled reaction to produce a colored product.
Materials:
-
TPI Assay Buffer
-
TPI Substrate (DHAP)
-
TPI Enzyme Mix (containing an enzyme that acts on G3P)
-
TPI Developer (produces a colored product)
-
NADH Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold TPI Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
Standard Curve Preparation: Prepare a dilution series of the NADH standard in TPI Assay Buffer.
-
Reaction Setup:
-
Add samples, positive control, and standards to separate wells of the microplate.
-
For each sample, prepare a background control well containing the sample but no TPI substrate.
-
Prepare a Reaction Mix containing TPI Assay Buffer, TPI Enzyme Mix, and TPI Developer.
-
Prepare a Background Control Mix identical to the Reaction Mix but lacking the TPI Substrate.
-
-
Assay:
-
Add the Reaction Mix to the sample and standard wells.
-
Add the Background Control Mix to the background control wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 20-40 minutes.
-
-
Calculation:
-
Subtract the 0 standard reading from all readings.
-
Plot the NADH standard curve.
-
Calculate the rate of change in absorbance for each sample and subtract the background rate.
-
Use the standard curve to determine the amount of NADH produced per minute, which is proportional to the TPI activity.
-
Mass Isotopomer Distribution Analysis (MIDA) for Measuring Gluconeogenic Flux
MIDA is a powerful technique that uses stable isotopes to trace the flow of atoms through metabolic pathways. To measure gluconeogenic flux, a labeled precursor, such as [2-¹³C]glycerol or [U-¹³C₃]lactate, is administered. The resulting distribution of mass isotopomers in glucose is then analyzed by mass spectrometry.
General Workflow:
-
Isotope Administration: Infuse a stable isotope-labeled gluconeogenic precursor (e.g., [2-¹³C]glycerol) into the subject (animal model or human) to achieve a metabolic and isotopic steady state.
-
Sample Collection: Collect blood samples at various time points.
-
Glucose Isolation and Derivatization: Isolate glucose from the plasma and derivatize it to a form suitable for gas chromatography-mass spectrometry (GC-MS) analysis (e.g., glucose aldonitrile acetate (B1210297) derivative).
-
GC-MS Analysis: Analyze the derivatized glucose by GC-MS to determine the relative abundances of different mass isotopomers (M+0, M+1, M+2, etc.).
-
Data Analysis and Modeling:
-
The pattern of mass isotopomers in glucose reflects the enrichment of the immediate precursor pool for gluconeogenesis, the triose phosphates.
-
Mathematical models based on combinatorial probabilities are used to calculate the fractional contribution of gluconeogenesis to total glucose production from the observed mass isotopomer distribution.[14][18]
-
This technique allows for the determination of the enrichment of the true biosynthetic precursor pool.[13]
-
Role in Disease and Drug Development
Dysregulation of gluconeogenesis is a key feature of type 2 diabetes, where excessive hepatic glucose production contributes to hyperglycemia. The enzymes involved in this compound metabolism are therefore attractive targets for the development of novel anti-diabetic drugs.
Fructose-1,6-bisphosphatase (FBPase) Inhibitors
FBPase is a major control point in gluconeogenesis, and its inhibition is a promising strategy to reduce excessive glucose production.[9]
-
CS-917 (MB06322): This is a prodrug of a potent and selective FBPase inhibitor.[8][9] It is converted to its active form, MB05032, in the liver.[9] CS-917 has been shown to inhibit glucose production in hepatocytes and lower blood glucose levels in diabetic animal models without causing hypoglycemia.[9][15] It acts by mimicking AMP and binding to the allosteric site of FBPase.[7]
-
Other FBPase Inhibitors: A number of other FBPase inhibitors with different chemical scaffolds, including indole (B1671886) derivatives and benzimidazole-bearing compounds, are under development.[10][17] These inhibitors aim to improve potency, selectivity, and pharmacokinetic properties.
Targeting Triosephosphate Isomerase (TPI)
Given its central role in glycolysis and gluconeogenesis, TPI is another potential therapeutic target. While TPI inhibitors are being explored for anticancer and antiparasitic applications, their role in metabolic diseases is also being considered.[20][21] Understanding the link between TPI dysfunction and diabetic complications could open new avenues for therapeutic intervention.[4]
Aldolase as a Therapeutic Target
Aldolase isoforms are also being investigated as therapeutic targets, particularly in the context of cancer metabolism.[8][22][23] The role of aldolase B in fructose metabolism and its upregulation in certain cancers highlight its potential as a drug target.[24][25] Further research may elucidate its therapeutic potential in metabolic diseases like diabetes.
Conclusion
The triose phosphates, DHAP and G3P, are more than just intermediates in a metabolic pathway; they represent a critical control point in glucose homeostasis. The enzymes that govern their metabolism are subject to intricate regulation by key signaling pathways, and their dysregulation is a central feature of metabolic disease. The development of drugs targeting enzymes like fructose-1,6-bisphosphatase demonstrates the therapeutic potential of modulating this segment of the gluconeogenesis pathway. Continued research into the quantitative aspects of this compound metabolism, the signaling networks that control it, and the development of novel therapeutic agents will be crucial for addressing the growing global burden of type 2 diabetes and other metabolic disorders. This technical guide provides a solid foundation for professionals in the field to further explore this vital area of metabolic research and drug discovery.
References
- 1. 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase isoform 3 spatially mediates autophagy through the AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fructose-1,6-bisphosphate and aldolase mediate glucose sensing by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of gluconeogenesis and mass isotopomer analysis based on [U-(13)C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Remarkable Role of Triosephosphate Isomerase in Diabetes Pathophysiology [mdpi.com]
- 5. Aldolase is a sensor for both low and high glucose, linking to AMPK and mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldose Reductase as a Key Target in the Prevention and Treatment of Diabetic Retinopathy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin reduces liver glucose production by inhibition of fructose-1-6-bisphosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MB06322 (CS-917): A potent and selective inhibitor of fructose 1,6-bisphosphatase for controlling gluconeogenesis in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring acute metabolic changes in the liver and kidneys induced by fructose and glucose using hyperpolarized [2-13C]dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of activating enzymes of a novel FBPase inhibitor prodrug, CS-917 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metformin Regulates Gluconeogenesis through Foxo1 | Encyclopedia MDPI [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. The Remarkable Role of Triosephosphate Isomerase in Diabetes Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and validation of small molecule stabilizers of mutant this compound isomerase (TPI) as potential lead candidates for TPI deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are TPI1 inhibitors and how do they work? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of gluconeogenesis by 2H2O labeling and mass isotopomer distribution analysis [escholarship.org]
- 23. researchgate.net [researchgate.net]
- 24. scilit.com [scilit.com]
- 25. researchgate.net [researchgate.net]
The Interconversion of Dihydroxyacetone Phosphate and Glyceraldehyde 3-Phosphate: A Core Metabolic Junction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The reversible isomerization of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (G3P) is a critical reaction standing at the crossroads of central carbon metabolism. This seemingly simple conversion, catalyzed by the enzyme Triose Phosphate Isomerase (TPI or TIM), is essential for the efficient catabolism of glucose in glycolysis and plays a pivotal role in gluconeogenesis, the pentose (B10789219) phosphate pathway, and lipid biosynthesis.[1][2][3] This guide provides a comprehensive overview of the core principles governing this interconversion, the sophisticated catalytic mechanism of the enzyme responsible, and the experimental methodologies used to investigate this fundamental biochemical process.
The Enzyme: this compound Isomerase (TPI)
This compound isomerase (EC 5.3.1.1) is a ubiquitous and highly conserved dimeric enzyme.[4][5][6] Each subunit, typically comprising around 250 amino acids, folds into a characteristic (β/α)₈-barrel structure, also known as the TIM barrel, which is one of the most common protein folds.[5][6][7] The active site is located at the C-terminal end of the β-barrel.[5][6] TPI is renowned for being a "catalytically perfect" enzyme, meaning its reaction rate is limited only by the diffusion rate of its substrates.[4][5][8] Although it exists as a dimer, the subunits are catalytically independent.[1][4]
The Reaction: A Dynamic Equilibrium
TPI catalyzes the reversible isomerization of a ketose (DHAP) to an aldose (G3P).[4][7]
Dihydroxyacetone phosphate (DHAP) ⇌ D-glyceraldehyde 3-phosphate (G3P)
At equilibrium, the reaction strongly favors DHAP, with a ratio of approximately 96% DHAP to 4% G3P.[4] Despite this unfavorable equilibrium for the forward reaction in the context of glycolysis, the rapid and continuous consumption of G3P by the subsequent enzyme in the glycolytic pathway, glyceraldehyde 3-phosphate dehydrogenase, drives the net conversion of DHAP to G3P.[4][5][9]
Catalytic Mechanism
The isomerization reaction proceeds through an enediol intermediate mechanism facilitated by key amino acid residues in the TPI active site.[5][7][8] The catalytic mechanism involves a proton transfer mediated by a glutamic acid residue (Glu165) and a histidine residue (His95).[5][7][10]
The key steps are as follows:
-
Substrate Binding: The phosphate group of the substrate binds to the active site, interacting with residues such as Lys12.[4][5]
-
Proton Abstraction: The catalytic base, Glu165, abstracts a proton from C1 of DHAP.[4][5][7]
-
Enediol Intermediate Formation: Simultaneously, the catalytic acid, His95, donates a proton to the carbonyl oxygen of DHAP, forming a cis-enediol intermediate.[5][7]
-
Proton Transfer: Glu165, now acting as an acid, donates a proton to C2 of the intermediate, while His95, now acting as a base, abstracts the proton from the hydroxyl group at C1.[4][7]
-
Product Release: This results in the formation of G3P, which is then released from the active site.
A crucial structural feature for catalysis is a flexible loop (residues 166-176) that closes over the active site upon substrate binding.[5][7] This loop stabilizes the reactive enediol intermediate and prevents its decomposition into the toxic byproduct methylglyoxal (B44143) and inorganic phosphate.[5][7]
Quantitative Data
The following tables summarize key quantitative data for the interconversion of DHAP and G3P catalyzed by TPI.
| Thermodynamic Parameters | Value | Conditions | Reference |
| Standard Gibbs Free Energy (ΔG°') | +7.5 kJ/mol | 298 K, pH 7 | [11] |
| Equilibrium Constant (Keq) | 0.0475 | Standard conditions | [12][13] |
| Kinetic Parameters (for Glyceraldehyde 3-Phosphate as substrate) | Value | Conditions | Reference |
| Michaelis Constant (Km) | 0.34 mM | 25°C, pH 7.5 | [7] |
| Maximum Velocity (Vmax) | 7200 units/mg protein | 25°C, pH 7.5 | [7] |
Regulation and Inhibition
While TPI itself is not a primary point of allosteric regulation in glycolysis, its activity can be influenced by inhibitors.[7] Several compounds are known to inhibit TPI, which are valuable tools for studying its mechanism and have been explored as potential therapeutic agents.
| Inhibitor | Type | Mechanism of Action | Ki Value | Reference |
| Phosphoglycolohydroxamate (PGH) | Reversible, Transition State Analog | Mimics the enediol intermediate | 6-14 µM | [4] |
| 2-Phosphoglycolic Acid (PGA) | Reversible, Transition State Analog | Mimics the enediol intermediate | 3 µM | [4] |
| Phosphoenolpyruvate (B93156) (PEP) | Reversible, Competitive | Binds to the active site, occluding the substrate | - | [4][14][15] |
| D-Glycerol-1-phosphate | Reversible, Substrate Analog | Competes with the natural substrate | - | [5] |
| Halo-acetone phosphates | Irreversible | Covalently modify active site residues | - | [4][16] |
| Glycidol phosphate | Irreversible | Covalently modifies the active site glutamate | - | [4] |
A newly discovered feedback loop involves the inhibition of TPI by phosphoenolpyruvate (PEP), the substrate for pyruvate (B1213749) kinase.[14][15][17] This inhibition can redirect metabolic flux towards the pentose phosphate pathway, which can help counter oxidative stress.[14][17]
Experimental Protocols
This compound Isomerase Activity Assay (Colorimetric)
This protocol describes a common method for determining TPI activity in various samples.[2][3][18][19]
Principle: TPI converts DHAP to G3P. The G3P produced is then utilized by a developer enzyme mix to generate a colored product, the absorbance of which is measured at 450 nm. The rate of color development is proportional to the TPI activity.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
TPI Assay Buffer
-
TPI Substrate (Dihydroxyacetone phosphate)
-
TPI Enzyme Mix (containing glyceraldehyde-3-phosphate dehydrogenase)
-
TPI Developer
-
NADH Standard
-
Sample (e.g., cell lysate, tissue homogenate, purified enzyme)
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold TPI Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[2][19]
-
Standard Curve Preparation: Prepare a dilution series of NADH standard in TPI Assay Buffer.
-
Reaction Setup:
-
Add samples, standards, and a positive control to separate wells of the 96-well plate.
-
Prepare a Reaction Mix containing TPI Assay Buffer, TPI Enzyme Mix, TPI Developer, and TPI Substrate.
-
For background control wells, prepare a similar mix but omit the TPI Substrate.
-
-
Initiate Reaction: Add the Reaction Mix to the sample and standard wells. Add the Background Control Mix to the background control wells.
-
Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 20-40 minutes.[18][19]
-
Calculation:
-
Subtract the 0 standard reading from all readings.
-
Plot the NADH Standard Curve.
-
Calculate the change in absorbance per minute (ΔOD/min) for each sample from the linear portion of the kinetic curve.
-
Subtract the background rate from the sample rate.
-
Use the NADH standard curve to convert the ΔOD/min to nmol/min of NADH generated.
-
TPI activity is typically expressed as mU/mg of protein, where 1 Unit is the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific pH and temperature.[19]
-
NADH-Linked Spectrophotometric Assay
This is a classic method for measuring TPI activity by coupling the reaction to the oxidation of NADH.[20]
Principle: The activity of TPI in the direction of G3P formation is measured by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which oxidizes G3P to 1,3-bisphosphoglycerate with the concomitant reduction of NAD+ to NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored. To measure the reverse reaction (DHAP formation), the reaction is coupled to glycerol-3-phosphate dehydrogenase, which reduces DHAP to glycerol-3-phosphate while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Reaction buffer (e.g., triethanolamine (B1662121) buffer, pH 7.6)
-
Glyceraldehyde 3-phosphate (GAP) or Dihydroxyacetone phosphate (DHAP) as substrate
-
α-Glycerophosphate dehydrogenase/triosephosphate isomerase enzyme mix (for assaying TPI in the direction of DHAP to GAP)
-
NADH
-
Sample containing TPI
Procedure (for GAP to DHAP direction):
-
Prepare a reaction mixture in a cuvette containing reaction buffer, NADH, and the coupling enzyme (α-glycerophosphate dehydrogenase).
-
Add the sample containing TPI to the cuvette and incubate for a few minutes to allow for the conversion of any contaminating triose phosphates.
-
Initiate the reaction by adding the substrate (GAP).
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance change versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Visualizations
Caption: Catalytic mechanism of this compound Isomerase.
Caption: Feedback inhibition of TPI by PEP.
Clinical Significance
Deficiency of TPI is a rare, autosomal recessive genetic disorder that leads to a severe clinical phenotype.[1][5][21][22] The disease is characterized by chronic hemolytic anemia and progressive, severe neurological dysfunction.[1][5][21][22] The accumulation of DHAP is thought to lead to the formation of toxic byproducts like methylglyoxal, contributing to the pathology.[1] The study of TPI and its deficiency provides crucial insights into the metabolic regulation and the consequences of its disruption.
Conclusion
The interconversion of dihydroxyacetone phosphate and glyceraldehyde 3-phosphate, catalyzed by the exquisitely efficient enzyme this compound isomerase, represents a cornerstone of metabolic integration. A thorough understanding of its mechanism, kinetics, and regulation is fundamental for researchers in metabolism, enzymology, and drug development. The methodologies outlined here provide a framework for the quantitative analysis of this vital reaction, paving the way for further discoveries in cellular bioenergetics and the pathophysiology of metabolic diseases.
References
- 1. Triosephosphate isomerase deficiency: new insights into an enigmatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 4. This compound Isomerase - Proteopedia, life in 3D [proteopedia.org]
- 5. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. This compound Isomerase Structure & Mechanism - Proteopedia, life in 3D [proteopedia.org]
- 8. Structural Biochemistry/Enzyme/Isomerases/Triose Phosphate Isomerase - Wikibooks, open books for an open world [en.wikibooks.org]
- 9. quora.com [quora.com]
- 10. Proton transfer in the mechanism of triosephosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brainly.com [brainly.com]
- 12. Solved The isomerization of dihydroxyacetone phosphate | Chegg.com [chegg.com]
- 13. Solved The conversion of dihydroxyacetone phosphate (DHAP) | Chegg.com [chegg.com]
- 14. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Active-site-directed inhibition of triosephosphate isomerase - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. content.abcam.com [content.abcam.com]
- 19. sigmaaldrich.cn [sigmaaldrich.cn]
- 20. Evidence of a triosephosphate isomerase non-catalytic function crucial to behavior and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. neurology.org [neurology.org]
The Central Role of Triose Phosphates in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical metabolic route that operates in parallel to glycolysis, providing essential precursors for nucleotide biosynthesis and the primary source of cellular NADPH for reductive biosynthesis and antioxidant defense. At the heart of the interplay between these two fundamental pathways are the triose phosphates: glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). This technical guide provides an in-depth exploration of the multifaceted involvement of triose phosphates in the non-oxidative branch of the PPP. It details the enzymatic reactions catalyzed by transketolase and transaldolase, where GAP serves as a key substrate and product, and the crucial role of triosephosphate isomerase in maintaining the equilibrium between GAP and DHAP. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolic flux, outlines detailed experimental protocols for the analysis of relevant enzymes and metabolites, and provides visual representations of the associated metabolic and regulatory networks. A thorough understanding of the dynamics of triose phosphate metabolism within the PPP is paramount for research in areas such as oncology, neurodegenerative diseases, and metabolic disorders, and for the development of novel therapeutic strategies targeting cellular metabolism.
Introduction: The Crossroads of Carbon Metabolism
The pentose phosphate pathway (PPP) and glycolysis are two central pillars of carbohydrate metabolism. While glycolysis is primarily catabolic, generating ATP, the PPP is largely anabolic, producing NADPH and the precursors for nucleotide and aromatic amino acid synthesis. The interconnection between these pathways is crucial for cellular homeostasis, allowing the cell to adapt its metabolic flux to meet varying physiological demands.[1][2] This intricate relationship is mediated by shared intermediates, most notably the triose phosphates, glyceraldehyde-3-phosphate (GAP), and dihydroxyacetone phosphate (DHAP).
The non-oxidative phase of the PPP is a series of reversible reactions that interconvert pentose phosphates with glycolytic intermediates, namely fructose-6-phosphate (B1210287) and GAP.[3] This reversibility allows the metabolic fate of glucose-6-phosphate to be directed towards either NADPH and ribose-5-phosphate (B1218738) production via the PPP or ATP generation through glycolysis, depending on the cell's needs. Triose phosphates are central to this metabolic flexibility, acting as both products of the PPP that can re-enter glycolysis and as substrates that can be utilized for the synthesis of pentose phosphates.
This guide will delve into the technical details of this compound involvement in the PPP, providing researchers, scientists, and drug development professionals with a comprehensive resource on the core enzymatic reactions, quantitative aspects, and experimental methodologies relevant to this critical metabolic juncture.
The Role of Triose Phosphates in the Non-Oxidative Pentose Phosphate Pathway
The non-oxidative branch of the PPP is a series of carbon-shuffling reactions that connect the pentose phosphates produced in the oxidative phase back to the glycolytic pathway. Triose phosphates, particularly glyceraldehyde-3-phosphate, are key players in these transformations, which are primarily catalyzed by two enzymes: transketolase and transaldolase.
Transketolase: The Two-Carbon Shuffle
Transketolase (TKT) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[4][5] Glyceraldehyde-3-phosphate participates in two key reactions catalyzed by transketolase in the PPP:
-
Reaction 1: Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate
-
Reaction 2: Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Glyceraldehyde-3-phosphate + Fructose-6-phosphate
In the first reaction, GAP is a product, linking the interconversion of two pentose phosphates to the glycolytic pathway. In the second reaction, GAP is again a product, further emphasizing the role of transketolase in regenerating glycolytic intermediates from pentose phosphates.
Transaldolase: The Three-Carbon Transfer
Transaldolase (TALDO) catalyzes the reversible transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.[6] The key reaction involving glyceraldehyde-3-phosphate is:
-
Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Fructose-6-phosphate
In this reaction, GAP acts as an acceptor of the three-carbon unit from sedoheptulose-7-phosphate, resulting in the formation of fructose-6-phosphate, another glycolytic intermediate. This reaction provides a further link between the seven-carbon sugar phosphate produced by transketolase and the central glycolytic pathway.[7]
Triosephosphate Isomerase: Maintaining the Balance
Triosephosphate isomerase (TPI or TIM) is a highly efficient enzyme that catalyzes the reversible interconversion of DHAP and GAP.[8][9]
-
Dihydroxyacetone phosphate ⇌ Glyceraldehyde-3-phosphate
While DHAP is not a direct participant in the core carbon-shuffling reactions of the non-oxidative PPP, its rapid isomerization to GAP, catalyzed by TPI, ensures that the carbon from fructose-1,6-bisphosphate cleavage in glycolysis can be fully utilized by both glycolysis and the PPP. TPI is considered a catalytically perfect enzyme, meaning its reaction rate is limited only by the diffusion of its substrates.[8] This high efficiency is crucial for preventing the accumulation of DHAP and ensuring a sufficient supply of GAP for the various metabolic pathways that depend on it.
Quantitative Data
A quantitative understanding of the involvement of triose phosphates in the PPP requires data on enzyme kinetics, metabolite concentrations, and metabolic flux.
Enzyme Kinetic Parameters
The kinetic properties of transketolase, transaldolase, and triosephosphate isomerase determine the rate and direction of the reactions involving triose phosphates. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the catalytic constant (k_cat) represents the turnover number of the enzyme.
Table 1: Kinetic Parameters of Key Enzymes Involved in this compound Metabolism
| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference(s) |
| Triosephosphate Isomerase | Trypanosoma brucei | DHAP | 1.2 | 500 (forward) | [8] |
| GAP | 0.25 | 5000 (reverse) | [8] | ||
| Rabbit Muscle | GAP | 1.8 x 10⁻² | - | [10] | |
| Transaldolase | Methanocaldococcus jannaschii | Fructose-6-phosphate | 0.65 | - | [11] |
| Erythrose-4-phosphate | 0.0278 | - | [11] | ||
| Rat Liver | Erythrose-4-phosphate | 0.13 | - | [3] | |
| Fructose-6-phosphate | 0.30 - 0.35 | - | [3] | ||
| Transketolase | Rat Liver | Ribose-5-phosphate | 0.3 | - | [3] |
| Xylulose-5-phosphate | 0.5 | - | [3] |
Intracellular Metabolite Concentrations
The intracellular concentrations of DHAP and GAP are critical determinants of the flux through the PPP and glycolysis. These concentrations can vary significantly depending on the cell type, organism, and metabolic state.
Table 2: Intracellular Concentrations of Triose Phosphates
| Organism/Cell Type | Condition | DHAP Concentration (µM) | GAP Concentration (µM) | Reference(s) |
| Saccharomyces cerevisiae | Glucose-limited | Variable | Variable | [12] |
| Phosphate-limited | Low | Low | [12] | |
| HEK293T cells | Normal | - | - | [13] |
| Human Erythrocytes | 5.6 mM Glucose | - | - | [14] |
Note: Precise and consistent measurements of absolute intracellular this compound concentrations are challenging due to their rapid turnover and are often reported as relative changes. The provided data indicates the general trends observed under specific conditions.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled glucose, is a powerful technique to quantify the flow of carbon through metabolic pathways. This allows for the determination of the relative contributions of the PPP and glycolysis to glucose metabolism under various conditions.
Table 3: Relative Flux of Pentose Phosphate Pathway vs. Glycolysis
| Cell Type | Condition | PPP Flux (% of Glucose Uptake) | Reference(s) |
| Human Glioblastoma | Orthotopic mouse model | ~16-20% | [15] |
| Human Renal Tumor | Orthotopic mouse model | ~11-12% | [15] |
| Proliferating Cancer Cells | General | 100–400 nmol/10⁶ cells/h (Glucose Uptake) | [16] |
| Granulocytes | Phagocytic stimulation | Increased | [1] |
| Saccharomyces cerevisiae | Oxidative stress | Increased | [17] |
Note: The flux through the PPP is highly dynamic and context-dependent. The values presented are illustrative of the range observed in different biological systems and conditions.
Experimental Protocols
The study of this compound involvement in the PPP relies on a variety of experimental techniques to measure enzyme activity and quantify metabolite levels.
Enzyme Activity Assays
The activities of transketolase, transaldolase, and triosephosphate isomerase are typically measured using coupled spectrophotometric assays where the reaction product is linked to the oxidation or reduction of a nicotinamide (B372718) nucleotide (NADH or NADPH), which can be monitored by the change in absorbance at 340 nm.
Protocol 1: Transketolase Activity Assay
This protocol is adapted from coupled enzymatic assays for transketolase.
-
Principle: The glyceraldehyde-3-phosphate (GAP) produced by transketolase is oxidized by glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in the presence of NAD⁺ and arsenate. The resulting NADH is measured spectrophotometrically at 340 nm.[18]
-
Reagents:
-
Assay Buffer: 50 mM Glycylglycine, pH 7.6
-
2.5 mM CaCl₂
-
1 mM Sodium arsenate
-
3.2 mM Dithiothreitol (DTT)
-
0.1 mM Thiamine pyrophosphate (ThDP)
-
1.6 mM NAD⁺
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (e.g., 3 units/mL)
-
Substrate solution: A mixture of pentose phosphates (e.g., 3.2 mg/mL)
-
Sample containing transketolase
-
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the substrate solution.
-
Add the sample containing transketolase to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) in a spectrophotometer.
-
Calculate the rate of NADH production from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Protocol 2: Transaldolase Activity Assay
This protocol is based on a coupled assay for transaldolase.
-
Principle: The glyceraldehyde-3-phosphate consumed by transaldolase is linked to the oxidation of NADH through the sequential action of triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPDH). The decrease in NADH is monitored at 340 nm.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.8
-
Substrate 1: Sedoheptulose-7-phosphate
-
Substrate 2: Glyceraldehyde-3-phosphate
-
0.2 mM NADH
-
Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase
-
Sample containing transaldolase
-
-
Procedure:
-
Combine the assay buffer, NADH, and coupling enzymes in a cuvette.
-
Add the sample containing transaldolase.
-
Initiate the reaction by adding the substrates (sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate).
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
Protocol 3: Triosephosphate Isomerase Activity Assay
This protocol describes a common method for assaying TPI activity.
-
Principle: The reaction is measured in the direction of GAP to DHAP. The DHAP produced is then reduced to glycerol-3-phosphate by GPDH, with the concomitant oxidation of NADH to NAD⁺.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Triethanolamine buffer, pH 7.9
-
Substrate: Glyceraldehyde-3-phosphate
-
0.2 mM NADH
-
Coupling enzyme: Glycerol-3-phosphate dehydrogenase
-
Sample containing triosephosphate isomerase
-
-
Procedure:
-
In a cuvette, mix the assay buffer, NADH, and GPDH.
-
Add the sample containing TPI.
-
Start the reaction by adding GAP.
-
Record the decrease in absorbance at 340 nm.
-
Determine the TPI activity from the rate of NADH oxidation.
-
Quantification of Triose Phosphates by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites, including triose phosphates.
Protocol 4: LC-MS/MS for this compound Quantification
This is a generalized workflow for the targeted analysis of GAP and DHAP.
-
1. Sample Preparation and Metabolite Extraction:
-
Rapidly quench metabolic activity in cell or tissue samples, typically by using liquid nitrogen or cold methanol.
-
Extract metabolites using a cold solvent, such as a mixture of methanol, acetonitrile, and water.
-
Centrifuge to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
2. LC Separation:
-
Separate the triose phosphates from other metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography.
-
-
3. MS/MS Detection:
-
Analyze the eluent using a tandem mass spectrometer operating in negative ion mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the deprotonated this compound) and a specific fragment ion produced upon collision-induced dissociation.
-
GAP/DHAP Precursor Ion (m/z): 169
-
Fragment Ions (m/z): 97 (H₂PO₄⁻), 79 (PO₃⁻)
-
-
-
4. Quantification:
-
Generate a standard curve using known concentrations of GAP and DHAP.
-
Quantify the amount of triose phosphates in the samples by comparing their peak areas to the standard curve.
-
¹³C-Metabolic Flux Analysis Workflow
¹³C-MFA is a sophisticated technique that provides quantitative insights into the flow of carbon through metabolic networks.[19][20][21]
Workflow for ¹³C-MFA of the Pentose Phosphate Pathway:
-
Experimental Design:
-
Select the appropriate ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose is highly informative for PPP flux).[16]
-
Determine the optimal labeling duration to achieve isotopic steady state.
-
-
Cell Culture and Isotope Labeling:
-
Culture cells in a medium containing the ¹³C-labeled glucose as the primary carbon source.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract intracellular metabolites as described in Protocol 4.
-
-
Derivatization and GC-MS Analysis (or LC-MS/MS):
-
For GC-MS analysis, derivatize the metabolites to increase their volatility.
-
Analyze the samples to determine the mass isotopomer distributions (MIDs) of key intermediates of the PPP and glycolysis (e.g., triose phosphates, pentose phosphates, lactate).
-
-
Metabolic Flux Calculation:
-
Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) to a metabolic model of the central carbon metabolism.
-
The software then calculates the intracellular metabolic fluxes, providing a quantitative map of carbon flow through the PPP and glycolysis.
-
Visualization of Pathways and Workflows
Visual representations are essential for understanding the complex relationships within metabolic networks and experimental procedures. The following diagrams are generated using the Graphviz DOT language.
Interconnection of the Pentose Phosphate Pathway and Glycolysis
Experimental Workflow for ¹³C-Metabolic Flux Analysis
Logical Relationship of this compound Fates
Conclusion
Triose phosphates, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, stand at a critical metabolic node, seamlessly connecting the catabolic processes of glycolysis with the anabolic demands met by the pentose phosphate pathway. Their dynamic interconversion and participation in the carbon-shuffling reactions of the non-oxidative PPP underscore the intricate regulation and flexibility of central carbon metabolism. For researchers in the life sciences and professionals in drug development, a deep, quantitative, and methodological understanding of the role of triose phosphates is indispensable. The ability to accurately measure the activities of the key enzymes—transketolase, transaldolase, and triosephosphate isomerase—and to quantify the flux of metabolites through these interconnected pathways provides a powerful toolkit for investigating cellular physiology in both health and disease. As metabolic reprogramming is increasingly recognized as a hallmark of numerous pathologies, including cancer and metabolic syndrome, the targeted modulation of pathways involving triose phosphates holds significant therapeutic potential. The protocols and data presented in this guide serve as a foundational resource for furthering our understanding of this vital area of metabolism and for driving the development of next-generation therapeutics.
References
- 1. Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pentose Phosphate Pathway in Yeasts–More Than a Poor Cousin of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior of transaldolase (EC 2.2.1.2) and transketolase (EC 2.2.1.1) Activities in normal, neoplastic, differentiating, and regenerating liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transketolase - Wikipedia [en.wikipedia.org]
- 5. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transaldolase - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Isomerase Structure & Mechanism - Proteopedia, life in 3D [proteopedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Transaldolase of Methanocaldococcus jannaschii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth-limiting Intracellular Metabolites in Yeast Growing under Diverse Nutrient Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of triosephosphate isomerase (TPI) gene expression in TPI deficient lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interconversion of D-fructose 1,6-bisphosphate and triose phosphates in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic rerouting of the carbohydrate flux is key to counteracting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mechanism of a one-substrate transketolase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Regulation of Triose Phosphate Utilization in Photosynthesis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the complex regulatory networks governing the fate of triose phosphates, the primary products of photosynthetic carbon fixation. It covers the partitioning of carbon between sucrose (B13894) and starch synthesis, the key enzymatic control points, and the multi-layered regulatory mechanisms, including allosteric control and redox signaling.
Introduction: The Central Role of Triose Phosphate (B84403)
During photosynthesis, atmospheric CO2 is assimilated into organic molecules within the Calvin-Benson Cycle, producing triose phosphates (TPs), primarily glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP).[1] These three-carbon phosphorylated sugars represent a critical metabolic junction. The plant cell must meticulously regulate their utilization to balance the immediate energy and carbon needs of the entire plant with the storage of fixed carbon for later use.[2]
Five out of every six TP molecules generated are recycled within the Calvin-Benson cycle to regenerate the initial CO2 acceptor, ribulose-1,5-bisphosphate (RuBP).[2] This leaves a maximum of one-sixth of the TPs available for biosynthetic purposes.[2] The primary fates for this surplus TP are:
-
Export to the cytosol for the synthesis of sucrose, the main transport sugar in most plants.[3][4]
-
Retention within the chloroplast stroma for the synthesis of transitory starch, a temporary carbon store.[3][5]
The partitioning of TPs between these two pathways is tightly controlled to prevent depletion of Calvin-Benson Cycle intermediates, which would cause photosynthesis to cease. When the rate of TP synthesis exceeds the capacity for its utilization in sucrose and starch production, a condition known as Triose Phosphate Utilization (TPU) limitation occurs.[6][7] This limitation leads to a depletion of inorganic phosphate (Pi) in the stroma, which in turn restricts ATP synthesis and slows the overall rate of photosynthesis.[1][7]
Major Pathways of this compound Utilization
Sucrose Synthesis in the Cytosol
The synthesis of sucrose is the "day path of carbon," supporting the metabolic activities of non-photosynthetic (sink) tissues like roots, flowers, and fruits.[4] This pathway begins with the export of TPs from the chloroplast to the cytosol via the This compound/phosphate translocator (TPT) , an antiporter protein located in the inner chloroplast membrane.[8][9] The TPT facilitates a strict 1:1 exchange of TPs for inorganic phosphate (Pi), thereby replenishing the stromal Pi pool required for ATP synthesis.[9][10]
Once in the cytosol, TPs are converted to sucrose through a series of enzymatic steps. The two key regulatory enzymes in this pathway are:
-
Cytosolic Fructose-1,6-bisphosphatase (cFBPase): This enzyme catalyzes the irreversible hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate.
-
Sucrose-Phosphate Synthase (SPS): This is a major control point that synthesizes sucrose-6-phosphate (B12958860) from UDP-glucose and fructose-6-phosphate.[11][12]
Regulation of sucrose synthesis is crucial. A decrease in the supply of TPs from the chloroplast, for instance under low light, leads to the inhibition of both cFBPase and SPS.[13] This feedback mechanism helps maintain stromal metabolite levels, supporting continued CO2 fixation under limiting conditions.[13] SPS activity is controlled by multiple mechanisms, including the availability of its substrates and, importantly, by reversible protein phosphorylation in response to environmental and internal signals.[11][12]
Starch Synthesis in the Chloroplast
When photosynthetic rates are high and exceed the capacity for sucrose synthesis and export, the surplus TPs are channeled into starch synthesis within the chloroplast stroma.[5][14] This transitory starch is stored as insoluble granules during the day and is broken down during the night to provide a continuous supply of carbon and energy.[14]
The rate-limiting and primary regulatory step in starch biosynthesis is catalyzed by ADP-glucose pyrophosphorylase (AGPase) .[3][5][15] This enzyme produces ADP-glucose, the activated glucose donor for starch synthases, from glucose-1-phosphate and ATP.[3]
Core Regulatory Mechanisms
The partitioning of this compound is governed by a sophisticated interplay of regulatory mechanisms that sense the metabolic status of the cell and the environmental conditions.
Allosteric Regulation by Metabolites
The activities of key enzymes are finely tuned by the concentrations of specific effector molecules, most notably 3-phosphoglycerate (B1209933) (3-PGA) and inorganic phosphate (Pi).
-
AGPase Activation/Inhibition: AGPase is allosterically activated by 3-PGA and inhibited by Pi.[3] During active photosynthesis, 3-PGA levels rise and Pi levels fall as it is incorporated into ATP. This combination strongly activates AGPase, promoting starch synthesis.[3] Conversely, when photosynthesis slows, Pi levels increase, inhibiting AGPase and starch production.[3]
-
SPS Regulation: The activity of SPS is also influenced by metabolite levels, providing a link between cytosolic metabolism and sucrose synthesis.
This allosteric regulation creates a sensitive switch that directs carbon flow. When sucrose synthesis in the cytosol slows, the demand for TP export decreases. This leads to a drop in cytosolic Pi being returned to the chloroplast, causing stromal Pi levels to fall and 3-PGA levels to rise, thereby activating starch synthesis as an alternative sink for fixed carbon.[9][16]
Redox Regulation via the Ferredoxin-Thioredoxin System
Photosynthetic activity is directly linked to light availability, and this signal is transmitted to metabolic enzymes via the ferredoxin-thioredoxin (Fd-Trx) system. In the light, electrons from the photosynthetic electron transport chain reduce ferredoxin.[17] Ferredoxin-thioredoxin reductase (FTR) then uses reduced ferredoxin to reduce thioredoxins (Trx), small, versatile proteins.[18]
Reduced Trx, in turn, reduces and activates several key chloroplast enzymes by cleaving regulatory disulfide bonds.[18][19] Enzymes in or related to the Calvin-Benson cycle that are activated by this system include:
-
Fructose-1,6-bisphosphatase (FBPase)
-
Sedoheptulose-1,7-bisphosphatase (SBPase)
-
Phosphoribulokinase (PRK)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
Rubisco activase (indirectly)[18]
AGPase is also subject to redox regulation, where the reduced, active form of the enzyme is favored in the light.[5][14] This redox signaling ensures that carbon fixation and utilization pathways are coordinately activated with the availability of light energy and are deactivated in the dark to prevent futile cycling.
// Invisible nodes for layout subgraph { rank=same; PSI; FTR; Enzyme_inactive; } subgraph { rank=same; Fd_red; Trx_red; Enzyme_active; } } .dot Caption: Redox regulation of chloroplast enzymes by light.
Quantitative Data Summary
The regulation of these pathways can be further understood by examining the kinetic properties of the key enzymes and the changes in metabolite concentrations under different physiological conditions.
Table 1: Allosteric Regulation of Key Enzymes in this compound Utilization
| Enzyme | Location | Activator(s) | Inhibitor(s) | Reference(s) |
| ADP-glucose pyrophosphorylase (AGPase) | Chloroplast | 3-Phosphoglycerate (3-PGA) | Inorganic Phosphate (Pi) | [3][15][16] |
| Sucrose-Phosphate Synthase (SPS) | Cytosol | Glucose-6-Phosphate | Inorganic Phosphate (Pi), Sucrose | [12][16] |
| Cytosolic Fructose-1,6-bisphosphatase (cFBPase) | Cytosol | - | Fructose-2,6-bisphosphate, AMP | [13] |
Table 2: Illustrative Changes in Metabolite Levels in Response to Environmental Shifts (Data represent general trends observed in metabolite profiling studies. Absolute concentrations are highly variable based on species and conditions.)
| Condition | Triose Phosphates | 3-PGA | Inorganic Phosphate (Pi) | Sucrose | Starch | Reference(s) |
| High Light / High CO₂ | Increase | Increase | Decrease (stroma) | Increase | Strong Increase | [3][20] |
| Low Light / Low CO₂ | Decrease | Decrease | Increase (stroma) | Decrease | Strong Decrease | [13][20] |
| TPU Limitation | Increase | Increase | Strong Decrease (stroma) | Accumulates | Accumulates | [6][7] |
Key Experimental Protocols
Investigating the regulation of this compound utilization requires precise measurement of both enzyme activities and metabolite levels.
Protocol: Spectrophotometric Assay of AGPase Activity
This protocol outlines a coupled enzyme assay to determine the activity of ADP-glucose pyrophosphorylase.
-
Principle: The forward reaction of AGPase produces pyrophosphate (PPi). In this assay, the production of ADP-glucose is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. The reaction is coupled through phosphoglucomutase, glucose-6-phosphate dehydrogenase, and NADH-oxidase. A more direct assay measures the formation of ADP-glucose from ATP and glucose-1-phosphate, coupling the production of PPi to the reduction of NADP+ via UDP-glucose pyrophosphorylase and phosphoglucomutase. For simplicity, a common approach involves a two-step reaction where the product of the first step (ADP-glucose) is used in a second step that can be measured. A simplified principle is to couple the reaction to pyrophosphate-dependent phosphofructokinase. However, the most common assay for AGPase relies on coupling the formation of 3-PGA to NADH oxidation in the reverse direction (ADP-glucose + PPi -> ATP + Glc-1-P).
-
Plant Material Extraction:
-
Flash-freeze leaf tissue (approx. 100 mg) in liquid nitrogen to halt metabolic activity.
-
Grind to a fine powder using a mortar and pestle or a bead beater.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, and protease inhibitors).
-
Centrifuge at 14,000 x g for 15 min at 4°C to pellet debris. The supernatant contains the soluble proteins, including AGPase.
-
-
Assay Mixture (per 1 mL reaction):
-
100 mM HEPES buffer (pH 7.5)
-
10 mM MgCl₂
-
0.5 mM NAD+
-
5 mM 3-PGA (as activator)
-
1.5 mM ADP-glucose
-
2 mM Sodium Pyrophosphate (PPi)
-
1 unit Phosphoglucomutase
-
1 unit NAD-Glucose-6-Phosphate Dehydrogenase
-
Plant extract (e.g., 50 µL)
-
-
Procedure:
-
Combine all reagents except the plant extract in a cuvette and incubate at 30°C for 5 minutes to reach thermal equilibrium.
-
Measure the background rate of NAD+ reduction.
-
Initiate the reaction by adding the plant extract and mix immediately.
-
Record the decrease in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.
-
-
Calculation: Calculate enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
Protocol: Metabolite Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This workflow provides a method for the relative or absolute quantification of primary metabolites, including sugars, organic acids, and amino acids.[21][22]
-
Sample Quenching and Extraction:
-
Rapidly harvest and flash-freeze plant material in liquid nitrogen to quench all enzymatic reactions.
-
Extract metabolites using a cold two-phase solvent system, typically methanol:chloroform:water, to separate polar metabolites from lipids and proteins.
-
Centrifuge to separate the phases and collect the upper polar (methanol/water) phase containing the primary metabolites.
-
-
Derivatization:
-
Dry the polar extract completely under vacuum.
-
To make the non-volatile metabolites (like sugars and organic acids) suitable for gas chromatography, they must be chemically derivatized. This is commonly done in a two-step process:
-
Methoximation: Protects aldehyde and keto groups.
-
Silylation: Replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS instrument.
-
Metabolites are separated based on their boiling points and polarity as they pass through the GC column.
-
As compounds elute from the column, they are ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each compound.
-
-
Data Processing and Analysis:
-
Process the raw data to deconvolute the chromatograms and identify peaks.
-
Identify metabolites by comparing their retention times and mass spectra to known standards and reference libraries (e.g., the Golm Metabolome Database).
-
Quantify the relative abundance of each metabolite by integrating the area under its corresponding peak. For absolute quantification, stable isotope-labeled internal standards are required.
-
Conclusion
The regulation of this compound utilization is a cornerstone of plant metabolic control, ensuring that the products of photosynthesis are allocated efficiently to support growth, transport, and storage without compromising the function of the Calvin-Benson Cycle. The partitioning between sucrose and starch synthesis is governed by a multi-tiered system of allosteric regulation by key metabolites like 3-PGA and Pi, and redox control via the ferredoxin-thioredoxin system, which directly links enzyme activity to light availability. Understanding these complex regulatory networks is essential for developing strategies to enhance photosynthetic efficiency and improve crop productivity, and offers potential targets for the development of novel agrochemicals. The experimental protocols detailed herein provide a foundation for researchers to probe these intricate and vital plant processes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. brainkart.com [brainkart.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. bucherlab.uni-koeln.de [bucherlab.uni-koeln.de]
- 5. academic.oup.com [academic.oup.com]
- 6. The Regulation Surrounding the this compound Utilization Limitation of Photosynthesis - ProQuest [proquest.com]
- 7. This compound utilization and beyond: from photosynthesis to end product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound translocator - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure of the triose-phosphate/phosphate translocator reveals the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of sucrose metabolism in higher plants: localization and regulation of activity of key enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.illinois.edu [experts.illinois.edu]
- 13. Regulation of Sucrose Synthesis by Cytoplasmic Fructosebisphosphatase and Sucrose Phosphate Synthase during Photosynthesis in Varying Light and Carbon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Starch Biosynthesis in Response to a Fluctuating Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of the Amount of Starch in Plant Tissues by ADP Glucose Pyrophosphorylase | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Oxidative regulation of chloroplast enzymes by thioredoxin and thioredoxin-like proteins in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. pnas.org [pnas.org]
- 20. Metabolic profiling reveals metabolic shifts in Arabidopsis plants grown under different light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolite profiling at the cellular and subcellular level reveals metabolites associated with salinity tolerance in sugar beet - PMC [pmc.ncbi.nlm.nih.gov]
Triosephosphate Isomerase Deficiency: A Technical Guide to Metabolic Consequences and Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triosephosphate Isomerase (TPI) deficiency is a rare, autosomal recessive disorder of glycolysis caused by mutations in the TPI1 gene. This severe multisystem disease is characterized by a clinical triad (B1167595) of congenital hemolytic anemia, progressive neuromuscular dysfunction, and cardiomyopathy, often leading to mortality in early childhood. The biochemical hallmark of TPI deficiency is the systemic accumulation of dihydroxyacetone phosphate (B84403) (DHAP), a toxic metabolite that disrupts cellular homeostasis. This technical guide provides an in-depth analysis of the metabolic consequences of TPI deficiency, detailing the downstream effects of DHAP accumulation, including the formation of methylglyoxal (B44143) and advanced glycation end products (AGEs), and their impact on cellular signaling pathways. Furthermore, this guide outlines key experimental protocols for studying the disease and presents quantitative data to facilitate research and therapeutic development.
Introduction
Triosephosphate isomerase (TPI) is a critical enzyme in the glycolytic pathway, catalyzing the reversible interconversion of dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP).[1] This reaction is essential for efficient energy production, channeling the carbon skeletons from glucose breakdown into the ATP-generating steps of glycolysis.[2] TPI deficiency, caused by mutations in the TPI1 gene, leads to a significant reduction in enzyme activity, disrupting this vital metabolic step.[2]
The pathophysiology of TPI deficiency is primarily driven by the accumulation of DHAP.[3] This accumulation has two major metabolic consequences: a block in glycolysis leading to an energy deficit, particularly in cells highly dependent on this pathway like erythrocytes, and the non-enzymatic conversion of DHAP to the highly reactive dicarbonyl compound, methylglyoxal.[4] Methylglyoxal, in turn, reacts with proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs), which are implicated in the long-term complications of the disease, including neurodegeneration.[4]
This guide will explore the intricate metabolic sequelae of TPI deficiency, providing a comprehensive resource for researchers in the field.
Genetic Basis and Clinical Manifestations
TPI deficiency is an autosomal recessive disorder, with the most common and severe mutation being the Glu104Asp substitution.[5] A variety of other mutations have been identified, often in compound heterozygous states with the Glu104Asp mutation.[5] The clinical presentation is typically severe, with symptoms appearing in infancy.[5]
Key Clinical Features:
-
Congenital Non-spherocytic Hemolytic Anemia: This is a constant feature, resulting from the premature destruction of red blood cells.[2] Erythrocytes are exquisitely sensitive to glycolytic disruption due to their lack of mitochondria and complete reliance on glycolysis for ATP production.
-
Progressive Neuromuscular Dysfunction: This typically manifests between 6 and 24 months of age and includes dystonia, tremor, dyskinesia, and progressive muscle weakness.[5]
-
Cardiomyopathy: Weakness of the heart muscle is a common and often life-threatening complication.
-
Increased Susceptibility to Infections: Patients often experience recurrent bacterial infections, particularly of the respiratory tract.[5]
The prognosis for individuals with TPI deficiency is generally poor, with life expectancy often limited to early childhood, especially for those homozygous for the Glu104Asp mutation.[5]
Metabolic Consequences of TPI Deficiency
The primary metabolic derangement in TPI deficiency is the massive accumulation of DHAP due to the enzymatic block. This leads to a cascade of downstream effects that contribute to the pathology of the disease.
Impaired Glycolysis and Energy Deficit
The failure to efficiently convert DHAP to GAP creates a bottleneck in the glycolytic pathway. This significantly reduces the flux of substrates through the ATP-generating steps, leading to a state of energy deprivation in cells. As mentioned, this is particularly detrimental to erythrocytes, leading to their premature destruction and the resulting hemolytic anemia.
Formation of Methylglyoxal and Advanced Glycation End Products (AGEs)
Accumulated DHAP can be non-enzymatically converted to methylglyoxal, a potent glycating agent.[4] Methylglyoxal readily reacts with amino groups on proteins, lipids, and DNA to form AGEs.[4] The formation of AGEs is a key contributor to the long-term complications of TPI deficiency, particularly neurodegeneration.
Downstream Signaling Pathways
The accumulation of methylglyoxal and AGEs triggers aberrant cellular signaling, leading to cellular dysfunction and apoptosis. Two key pathways implicated are:
-
Receptor for Advanced Glycation End Products (RAGE) Signaling: AGEs can bind to their cell surface receptor, RAGE, activating downstream signaling cascades.[6][7] In the context of neurodegeneration, RAGE activation in neuronal and glial cells can trigger neuroinflammation and apoptosis.[8][9] This signaling often involves the activation of MAP kinases such as JNK and p38.[10][11]
-
NF-κB Signaling: Methylglyoxal has been shown to modulate the NF-κB signaling pathway.[12] This can lead to the downregulation of anti-apoptotic proteins, such as c-FLIP, thereby promoting apoptosis.[12]
Quantitative Data in TPI Deficiency
The following tables summarize key quantitative data from studies on TPI deficiency.
| Parameter | Value | Reference |
| Enzyme Activity | ||
| Residual TPI Activity in Patients | < 3% of normal | [13] |
| Metabolite Concentrations | ||
| DHAP Accumulation in Erythrocytes | 30-50 fold increase | [13] |
| DHAP Accumulation in Erythrocytes | 40-60 fold increase | [3] |
| Enzyme Kinetics (Wild-Type TPI) | ||
| kcat/Km (downhill direction) | 4 x 10^8 M⁻¹s⁻¹ | [14] |
Table 1: Biochemical Parameters in TPI Deficiency.
| Genotype | Age of Onset | Life Expectancy | Reference |
| Homozygous Glu104Asp | Infancy | Early Childhood | [5] |
| Compound Heterozygous (with other mutations) | Variable | Longer survival than homozygous Glu104Asp | [5] |
Table 2: Genotype-Phenotype Correlations in TPI Deficiency.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study TPI deficiency.
TPI Enzyme Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of TPI by coupling the conversion of GAP to a reaction that can be monitored spectrophotometrically.
Principle: TPI catalyzes the conversion of DHAP to GAP. The formation of GAP is then coupled to the reduction of NAD⁺ to NADH by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can be measured as an increase in absorbance at 340 nm.
Materials:
-
Triethanolamine (B1662121) buffer (pH 7.6)
-
NADH
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mix
-
DHAP substrate solution
-
Sample (e.g., red blood cell lysate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer and NADH.
-
Add the sample to the reaction mixture and incubate to establish a baseline reading.
-
Initiate the reaction by adding the DHAP substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the TPI activity in the sample.
Note: Commercial kits are also available for the colorimetric measurement of TPI activity at 450 nm.[15][16][17]
Quantification of DHAP by HPLC-MS/MS
This method allows for the precise quantification of DHAP in biological samples.
Principle: DHAP is extracted from the sample, separated from other metabolites by high-performance liquid chromatography (HPLC), and then detected and quantified by tandem mass spectrometry (MS/MS).
Materials:
-
Sample (e.g., packed red blood cells)
-
Protein precipitation reagent (e.g., methanol)
-
HPLC system with a C8 reverse-phase column
-
Ion-pairing reagent (e.g., tributylamine)
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation: Lyse the red blood cells and precipitate the proteins using a suitable reagent.
-
Chromatographic Separation: Inject the supernatant onto the HPLC column. Use a gradient elution with an ion-pairing reagent to separate DHAP from its isomer, GAP.
-
Mass Spectrometric Detection: Use the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify DHAP.
A detailed protocol can be found in Garg et al., 2016.[18][19][20][21]
Cellular and Animal Models
Patient-Derived Fibroblasts:
-
Generation: Skin biopsies are obtained from patients, and fibroblasts are isolated and cultured using standard cell culture techniques.
-
Maintenance: Fibroblasts are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. These cells provide a valuable tool for studying the cellular mechanisms of TPI deficiency.
CRISPR-Cas9 Mouse Models:
-
Generation: The CRISPR-Cas9 system can be used to introduce specific mutations into the Tpi1 gene in mouse embryos. This involves the microinjection of Cas9 protein, a guide RNA targeting the desired genomic locus, and a donor DNA template containing the mutation into zygotes.[22][23][24][25][26]
-
Genotyping: Offspring are genotyped to identify animals carrying the desired mutation. These models are invaluable for studying the in vivo pathogenesis of TPI deficiency and for testing potential therapeutic interventions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to TPI deficiency research.
Conclusion
Triosephosphate Isomerase deficiency is a devastating metabolic disorder with complex and severe clinical consequences. A thorough understanding of the metabolic derangements, particularly the downstream effects of DHAP accumulation and the subsequent formation of methylglyoxal and AGEs, is crucial for the development of effective therapeutic strategies. This technical guide provides a foundational resource for researchers, summarizing the current knowledge of the disease's metabolic basis, providing key quantitative data, and outlining essential experimental protocols. Future research efforts should focus on elucidating the precise molecular mechanisms of AGE-induced cellular damage and on the development of novel therapeutic approaches, such as enzyme replacement therapy, gene therapy, or small molecule chaperones, to address the underlying cause of this debilitating disease.
References
- 1. TPI1 - Wikipedia [en.wikipedia.org]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. Triosephosphate isomerase deficiency: consequences of an inherited mutation at mRNA, protein and metabolic levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Orphanet: Triose phosphate-isomerase deficiency [orpha.net]
- 6. Role and therapeutic potential of RAGE signaling in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RAGE axis in neuroinflammation, neurodegeneration and its emerging role in the pathogenesis of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RAGE signaling contributes to neuroinflammation in infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Methylglyoxal induces apoptosis through activation of p38 mitogen-activated protein kinase in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylglyoxal‐induced apoptosis is dependent on the suppression of c‐FLIPL expression via down‐regulation of p65 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triosephosphate isomerase deficiency: predictions and facts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kcat/Km of the reaction catalyzed by trioseph - Unspecified - BNID 109296 [bionumbers.hms.harvard.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. This compound Isomerase (TPI) Activity Assay Kit (Colorimetric) (ab197001) | Abcam [abcam.com]
- 17. This compound Isomerase (TPI) Assay Kit (Colorimetric Method) - Profacgen [profacgen.com]
- 18. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer | Basicmedical Key [basicmedicalkey.com]
- 19. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer | Springer Nature Experiments [experiments.springernature.com]
- 20. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simple Protocol for Generating and Genotyping Genome-Edited Mice With CRISPR-Cas9 Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gem.wi.mit.edu [gem.wi.mit.edu]
- 25. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 26. benchchem.com [benchchem.com]
A Historical Perspective on Triose Phosphate Research: From Glycolytic Intermediate to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triose phosphates, specifically D-glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP), represent a critical metabolic crossroads. Primarily known as central intermediates in the glycolytic pathway, their significance extends into pentose (B10789219) phosphate metabolism, lipid synthesis, and photosynthetic carbon fixation. The study of these three-carbon phosphorylated sugars is deeply intertwined with the very history of biochemistry, from the initial mapping of metabolic pathways to the modern understanding of enzyme kinetics and inherited metabolic disorders. This technical guide provides a historical perspective on the key discoveries, experimental approaches, and conceptual shifts that have shaped our understanding of triose phosphate metabolism, with a focus on the pivotal enzyme, triosephosphate isomerase (TPI).
The Golden Age of Metabolism: Elucidating the Glycolytic Pathway
The intellectual journey to understand how cells utilize glucose began in the 19th and early 20th centuries. The complete sequence of enzymatic reactions in glycolysis, breaking down glucose to pyruvate, was largely elucidated by 1940.[1][2] This monumental achievement is credited to the collective work of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, and the pathway is often referred to as the Embden-Meyerhof-Parnas (EMP) pathway in their honor.[3][4][5][6]
A central part of this pathway is the cleavage of a six-carbon sugar, fructose (B13574) 1,6-bisphosphate, into two three-carbon triose phosphates. This reaction is catalyzed by the enzyme aldolase.[3][7] The two products, GAP and DHAP, are isomers that are readily interconverted by the enzyme triosephosphate isomerase (TPI).[3][7][8] This isomerization is crucial as only GAP continues directly down the payoff phase of glycolysis to generate ATP.[3][7]
Caption: Formation and interconversion of triose phosphates in glycolysis.
Triosephosphate Isomerase (TPI): A "Perfect" Enzyme
Following the mapping of the EMP pathway, focus shifted to the individual enzymes driving each step. Triosephosphate isomerase (TPI or TIM) emerged as a subject of intense study due to its remarkable efficiency. It catalyzes the reversible interconversion of DHAP and GAP, a reaction essential for ensuring that both halves of the original glucose molecule can be used for energy production.[8][9]
Subsequent kinetic analyses revealed TPI to be a "catalytically perfect" enzyme. Its reaction rate is limited only by the speed at which the substrate can diffuse into the active site. The catalytic power of TPI is immense, accelerating the isomerization by a factor of approximately 10⁹ compared to the uncatalyzed reaction in solution. This extraordinary efficiency is a result of evolutionary pressure to prevent the accumulation of the reactive enediol intermediate and its non-enzymatic decomposition into toxic methylglyoxal.[8][10]
The elucidation of TPI's three-dimensional structure in 1975 was another landmark, revealing a conserved protein fold consisting of eight α-helices and eight parallel β-strands that is now known as the TIM-barrel or αβ-barrel.[8] This structural motif is one of the most common observed in protein biochemistry.
Quantitative Data: Kinetic Parameters of TPI
The catalytic perfection of TPI is reflected in its kinetic parameters. The table below summarizes key values derived from historical and modern analyses.
| Parameter | Value | Organism/Condition | Significance | Reference |
| kcat/Km | ~10⁹ M⁻¹s⁻¹ | General | Approaches the diffusion-controlled limit, indicating maximal catalytic efficiency. | [11] |
| kcat | 500 s⁻¹ | Invertase (re-analysis of Michaelis-Menten data) | Represents the turnover number, or the number of substrate molecules converted per second. | [12] |
| Free Energy Barrier (Enzyme-catalyzed) | 13.5 kcal/mol | For DHAP substrate | Significantly lower than the uncatalyzed reaction, demonstrating powerful transition state stabilization. | [11] |
| Free Energy Barrier (Uncatalyzed) | 26 kcal/mol | In solution with a simple base | Highlights the immense rate enhancement provided by the enzyme. | [11] |
Key Historical Experimental Protocols
The characterization of this compound metabolism and its associated enzymes relied on the development of novel experimental techniques. Below are descriptions of the methodologies behind two pivotal types of experiments.
Experimental Protocol 1: Active Site Characterization via Affinity Labeling (Suicide Inhibition)
Objective: To identify the catalytic residues within the TPI active site. This method was crucial in establishing the roles of specific amino acids in the enzyme's mechanism.
Methodology Principle: This technique uses a reactive substrate analog, known as a suicide inhibitor or affinity label, that binds specifically to the active site. Once bound, the inhibitor undergoes an enzyme-catalyzed transformation into a highly reactive species that forms a covalent bond with a nearby amino acid residue, thereby irreversibly inactivating the enzyme. Subsequent protein digestion and sequencing can then identify the modified residue.
Historical Protocol Outline (based on work by Rose and Knowles):
-
Inhibitor Synthesis: Synthesize a reactive substrate analog such as glycidol (B123203) phosphate or bromohydroxyacetone phosphate (BHAP).[11]
-
Enzyme Incubation: Incubate purified TPI with the synthesized inhibitor. The inhibitor binds to the active site similarly to the natural substrates (DHAP or GAP).
-
Inactivation and Analysis: Monitor the loss of TPI enzymatic activity over time using a standard activity assay (e.g., a coupled reaction with glyceraldehyde-3-phosphate dehydrogenase).
-
Covalent Modification: The enzyme's catalytic machinery (specifically, a basic residue) abstracts a proton from the bound inhibitor, transforming it into a reactive electrophile. This electrophile then attacks a nucleophilic residue in the active site, forming a stable covalent bond.
-
Residue Identification:
-
Once the enzyme is fully inactivated, remove any excess, unbound inhibitor via dialysis.
-
Digest the modified protein into smaller peptides using a protease (e.g., trypsin).
-
Separate the resulting peptides using chromatography (e.g., HPLC).
-
Identify the peptide containing the covalently attached inhibitor, often by using a radiolabeled inhibitor or by mass spectrometry.
-
Sequence the modified peptide (e.g., via Edman degradation in historical studies) to pinpoint the exact amino acid residue that was modified. Using this approach, a key glutamic acid residue (Glu165) was identified as the catalytic base.[8]
-
References
- 1. Glycolysis at 75: is it time to tweak the first elucidated metabolic pathway in history? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. byjus.com [byjus.com]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. onlinesciencenotes.com [onlinesciencenotes.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. bu.edu [bu.edu]
- 11. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Century of Enzyme Kinetic Analysis, 1913 to 2013 - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Precision of Triosephosphate Isomerase: A Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Published: December 18, 2025
Abstract
Triosephosphate isomerase (TPI or TIM) is a master catalyst of cellular metabolism, an enzyme sculpted by evolution to achieve catalytic perfection. Operating at the diffusion-controlled limit, TPI facilitates the rapid and reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (GAP), a critical reaction nexus in glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway.[1][2] This technical guide provides an in-depth exploration of the fundamental enzymatic mechanism of TPI. It details the intricate choreography of active site residues, the formation of the pivotal enediol intermediate, and the structural dynamics essential for its unparalleled efficiency. Furthermore, this document summarizes key quantitative kinetic data, outlines detailed experimental protocols for studying the enzyme, and presents visual diagrams to illuminate the catalytic cycle and experimental workflows.
Introduction
Triosephosphate isomerase (EC 5.3.1.1) is a dimeric enzyme, with each subunit containing a highly conserved (β/α)₈ barrel structure, often referred to as the "TIM barrel," a fold observed in numerous other enzymes.[1] The active site is located at the C-terminal end of the β-barrel.[3] TPI is renowned for its extraordinary catalytic efficiency, accelerating the isomerization reaction by a factor of 10⁹ over the uncatalyzed reaction.[2] This remarkable rate enhancement is achieved through a precisely orchestrated acid-base catalytic mechanism involving key amino acid residues. The enzyme's function is so critical that TPI deficiency is a severe, inherited metabolic disorder.[1] Understanding the intricacies of the TPI mechanism is not only fundamental to biochemistry but also holds potential for the development of targeted therapeutics against pathogens that rely heavily on glycolysis.
The Catalytic Mechanism: A Step-by-Step Analysis
The isomerization of DHAP to GAP proceeds through the formation of a planar cis-enediol intermediate.[1][2] The catalytic cycle is primarily facilitated by two critical residues in the active site: a glutamic acid (Glu165) and a histidine (His95).[1]
Step 1: Substrate Binding and Initial Proton Abstraction. The substrate, DHAP, binds to the active site. The catalytic glutamic acid residue, Glu165, acting as a general base, abstracts the pro-R proton from C1 of DHAP.[1] This is the rate-limiting step in the forward reaction. Simultaneously, the imidazole (B134444) side chain of His95, in its neutral form, acts as an electrophilic catalyst, donating a proton to the carbonyl oxygen at C2 of DHAP. This dual action facilitates the formation of the unstable cis-enediol intermediate.[1]
Step 2: Formation and Stabilization of the Enediol Intermediate. The formation of the high-energy enediol intermediate is a critical juncture in the catalytic cycle. A flexible loop, typically comprising residues 166-176, closes over the active site upon substrate binding.[1] This loop closure sequesters the reactive intermediate from the solvent, preventing its decomposition into methylglyoxal (B44143) and inorganic phosphate, a toxic and wasteful side reaction.[1] The loop also contains residues that form hydrogen bonds with the substrate's phosphate group, further stabilizing the intermediate within the active site.[1] Additionally, a lysine (B10760008) residue (Lys12) is positioned to neutralize the negative charge of the phosphate group, contributing to substrate binding and stabilization.[1]
Step 3: Reprotonation and Product Formation. The enediol intermediate then collapses to form the product, GAP. The now-protonated Glu165 acts as a general acid, donating a proton to C2 of the enediol intermediate. Concurrently, the deprotonated His95 abstracts the proton from the hydroxyl group at C1.[1]
Step 4: Product Release. The flexible loop reopens, and the product, GAP, is released from the active site, regenerating the enzyme for the next catalytic cycle. The reverse reaction from GAP to DHAP proceeds through the same enediol intermediate via an analogous mechanism.[1]
Quantitative Kinetic Parameters
The catalytic efficiency of TPI has been extensively studied across various species. The following table summarizes key kinetic and thermodynamic parameters.
| Parameter | Substrate | Organism | Value | Reference |
| kcat | D-Glyceraldehyde-3-Phosphate | Chicken Muscle | 2.56 x 10⁵ min⁻¹ | [4] |
| Km | D-Glyceraldehyde-3-Phosphate | Chicken Muscle | 0.47 mM | [4] |
| kcat | Dihydroxyacetone Phosphate | Chicken Muscle | 2.59 x 10⁴ min⁻¹ | [4] |
| Km | Dihydroxyacetone Phosphate | Chicken Muscle | 0.97 mM | [4] |
| kcat | D-Glyceraldehyde-3-Phosphate | Trypanosoma brucei | 3.7 x 10⁵ min⁻¹ | [5] |
| Km | D-Glyceraldehyde-3-Phosphate | Trypanosoma brucei | 0.25 mM | [5] |
| kcat | Dihydroxyacetone Phosphate | Trypanosoma brucei | 6.5 x 10⁴ min⁻¹ | [5] |
| Km | Dihydroxyacetone Phosphate | Trypanosoma brucei | 1.2 mM | [5] |
| kcat | Dihydroxyacetone Phosphate | Fasciola hepatica | 25,000 s⁻¹ | [6] |
| Km | Dihydroxyacetone Phosphate | Fasciola hepatica | 2.3 mM | [6] |
| kcat | D-Glyceraldehyde-3-Phosphate | Fasciola hepatica | 1900 s⁻¹ | [6] |
| Km | D-Glyceraldehyde-3-Phosphate | Fasciola hepatica | 0.66 mM | [6] |
| Km | D-Glyceraldehyde-3-Phosphate | Schistosoma japonicum | 406.7 µM | [7] |
| kcat/Km | D-Glyceraldehyde-3-Phosphate | Unspecified | 4 x 10⁸ M⁻¹s⁻¹ | [8] |
| pKa | Glu165 | Yeast | ~6.0 | [9] |
| pKa | His95 | Unspecified | Lowered by ~2 units in folded enzyme | [10] |
| Ki | Phosphoglycolate | Chicken Muscle (E165D mutant) | 2 x 10⁻⁵ M | [11] |
| Ki | Arsenate | Rabbit Muscle | 13 mM | [12] |
Experimental Protocols
Site-Directed Mutagenesis of TPI
Site-directed mutagenesis is a cornerstone technique for elucidating the roles of specific amino acid residues in TPI catalysis. A typical protocol involves the following steps:
-
Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation. The mutation should be located in the middle of the primers with at least 15 base pairs of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥ 78°C.
-
Template DNA: Use a plasmid vector containing the wild-type TPI gene as the template.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers. The cycling conditions are typically an initial denaturation at 95°C, followed by 12-18 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 68°C.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI for 1-2 hours at 37°C. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[13]
-
Transformation: Transform the resulting nicked, circular dsDNA into competent E. coli cells (e.g., DH5α). The nicks are repaired by the bacterial host.
-
Selection and Sequencing: Select transformed colonies, isolate the plasmid DNA, and confirm the desired mutation by DNA sequencing.
Expression and Purification of Recombinant TPI
-
Expression Vector: Clone the TPI gene into a suitable expression vector, such as pQE30 or a pET vector, which typically adds a His-tag for purification.
-
Host Strain: Transform the expression vector into an E. coli strain suitable for protein expression, such as M15(pREP4) or BL21(DE3).[7][14] For studies involving TPI mutants, it is advantageous to use a host strain that lacks its own TPI gene.[15]
-
Induction and Cell Growth: Grow the bacterial culture to an optimal density (OD₆₀₀ of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG). Continue to grow the cells for several hours at a reduced temperature (e.g., 20-30°C) to enhance protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells using sonication or a French press.
-
Purification:
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged TPI with a high concentration of imidazole (e.g., 250 mM).
-
Ion-Exchange and Gel Filtration Chromatography: For higher purity, further purify the eluted protein using ion-exchange chromatography followed by size-exclusion (gel filtration) chromatography.[15]
-
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.
NADH-Linked Kinetic Assay for TPI Activity
The activity of TPI is commonly measured using a coupled-enzyme assay that monitors the oxidation of NADH at 340 nm.
-
Principle: The assay measures the conversion of GAP to DHAP. The product of the reverse reaction, GAP, is used as the substrate for glycerophosphate dehydrogenase (GPDH), which reduces GAP to glycerol-3-phosphate while oxidizing NADH to NAD⁺. The rate of NADH disappearance is directly proportional to the TPI activity.
-
Reaction Mixture: A typical reaction mixture (1.0 mL) contains:
-
100 mM Triethanolamine buffer, pH 7.6
-
10 mM EDTA
-
0.2 mM NADH
-
1 unit of α-glycerophosphate dehydrogenase
-
Varying concentrations of the substrate, dihydroxyacetone phosphate (DHAP)
-
-
Procedure:
-
Equilibrate the reaction mixture at 25°C.
-
Initiate the reaction by adding a small amount of purified TPI enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[16]
-
Determine the kinetic parameters, kcat and Km, by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
-
X-ray Crystallography of TPI
-
Crystallization:
-
Concentrate the purified TPI to a high concentration (e.g., 10-80 mg/mL).
-
Use the hanging-drop or sitting-drop vapor diffusion method to screen for crystallization conditions.
-
A common crystallization condition for TPI involves mixing the protein solution with a reservoir solution containing a precipitant, such as 1.6 M trisodium (B8492382) citrate (B86180) dihydrate at pH 6.5.[14]
-
Incubate the crystallization plates at a constant temperature (e.g., 298 K). Crystals typically appear within a few days.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., the reservoir solution itself or with added glycerol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or a home X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the space group and unit cell parameters.
-
Solve the structure using molecular replacement with a known TPI structure as a search model.
-
Refine the atomic model against the experimental data to obtain a high-resolution three-dimensional structure of the enzyme.
-
Visualizing the TPI Mechanism and Workflows
Catalytic Cycle of Triosephosphate Isomerase
References
- 1. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 2. Triose Phosphate Isomerase - Proteopedia, life in 3D [proteopedia.org]
- 3. Specificity and kinetics of this compound isomerase from chicken muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical characterisation of this compound isomerase from the liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial expression and characterization of functional recombinant triosephosphate isomerase from Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kcat/Km of the reaction catalyzed by trioseph - Unspecified - BNID 109296 [bionumbers.hms.harvard.edu]
- 8. Active-Site Glu165 Activation in Triosephosphate Isomerase and Its Deprotonation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct evidence for the exploitation of an alpha-helix in the catalytic mechanism of triosephosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Expression, purification, crystallization and preliminary X-ray diffraction studies of triosephosphate isomerase from methicillin-resistant Staphylococcus aureus (MRSA252) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subunit interface of triosephosphate isomerase: site-directed mutagenesis and characterization of the altered enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
- 16. Expression, purification, crystallization and preliminary X-ray diffraction studies of triosephosphate isomerase from methicillin-resistant Staphylococcus aureus (MRSA252) - PMC [pmc.ncbi.nlm.nih.gov]
Structural Architecture of the Triose Phosphate Translocator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triose phosphate (B84403) translocator (TPT) is a critical integral membrane protein located in the inner envelope membrane of chloroplasts. It functions as an antiporter, mediating the strict 1:1 exchange of triose phosphates (such as dihydroxyacetone phosphate), 3-phosphoglycerate (B1209933) (3-PGA), and inorganic phosphate (Pi). This process is fundamental to photosynthesis, as it exports the products of carbon fixation to the cytosol for sucrose (B13894) synthesis and other metabolic pathways.[1][2][3][4] A comprehensive understanding of the TPT's structural features is paramount for elucidating its transport mechanism and for potential applications in crop improvement and the development of novel therapeutic agents.
Core Structural Features
The three-dimensional structure of the TPT from the red alga Galdieria sulphuraria has been resolved by X-ray crystallography, providing unprecedented insight into its architecture.[2][5] The TPT adopts a 10-transmembrane drug/metabolite transporter (DMT) fold.[2][5]
Primary and Secondary Structure
The TPT consists of a single polypeptide chain that traverses the inner chloroplast membrane ten times. These ten transmembrane (TM) helices are a hallmark of its fold. The protein belongs to the TPT transporter family.
Tertiary Structure
The ten transmembrane helices are arranged into two distinct domains, creating a central substrate-binding pocket. This pocket is accessible from either side of the membrane, a feature crucial for its transport function. The structure has been captured in an occluded conformation with bound substrates, revealing the precise location of substrate interaction.[2][5]
Both 3-PGA and Pi bind within the same central pocket. The recognition of the shared phosphate group is mediated by a conserved set of positively charged and polar residues, including lysine, arginine, and tyrosine.[2][5]
Quaternary Structure
Current structural data suggest that the triose phosphate translocator functions as a monomer.
Substrate Binding and Transport Mechanism
The TPT operates via a "rocker-switch" mechanism, a common model for secondary active transporters.[2][5][6] This model proposes that the transporter alternates between two principal conformations: outward-facing and inward-facing. The binding of a substrate from one side of the membrane triggers a conformational change, leading to the reorientation of the binding site to the other side, where the substrate is then released. This movement is described as a rocking motion of the helix bundles.[2][5] Molecular dynamics simulations have provided further support for this tightly coupled substrate binding and conformational change, which ensures the strict 1:1 exchange of substrates.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the structure and function of the this compound translocator.
| Structural Parameter | Value | Organism | Method |
| Crystal Structure Resolution (Pi-bound) | 2.1 Å | Galdieria sulphuraria | X-ray Crystallography |
| Crystal Structure Resolution (3-PGA-bound) | 2.2 Å | Galdieria sulphuraria | X-ray Crystallography |
| Molecular Weight (Wheat TPT) | 35 kD | Triticum aestivum | SDS-PAGE |
| Kinetic Parameter | Substrate | Value | Organism | Method |
| Km | Dihydroxyacetone phosphate (DHAP) | Lowest among tested substrates | Triticum aestivum | Silicone-oil-layer centrifugation |
| Km | Inorganic phosphate (Pi) | Higher than DHAP | Triticum aestivum | Silicone-oil-layer centrifugation |
| Km | Phosphoenolpyruvate (PEP) | Higher than Pi | Triticum aestivum | Silicone-oil-layer centrifugation |
| Km | Glucose-6-phosphate (G6P) | Highest among tested substrates | Triticum aestivum | Silicone-oil-layer centrifugation |
| KM | Inorganic phosphate (Pi) | 0.25 mM | Chlamydomonas reinhardtii | Liposome (B1194612) Uptake Assay |
| Ki | Dihydroxyacetone phosphate (DHAP) | Not determined | Chlamydomonas reinhardtii | Liposome Uptake Assay |
| Ki | 3-phosphoglycerate (3-PGA) | Not determined | Chlamydomonas reinhardtii | Liposome Uptake Assay |
Experimental Protocols
The determination of the this compound translocator's structure and function relies on a combination of advanced biochemical and biophysical techniques.
Protein Expression and Purification
-
Gene Cloning and Expression: The gene encoding the TPT is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification. The protein is then overexpressed in a suitable heterologous system, such as E. coli or yeast.
-
Membrane Preparation: The cells are harvested and lysed. The cell membranes containing the overexpressed TPT are isolated by ultracentrifugation.
-
Solubilization: The membrane proteins are extracted from the lipid bilayer using a mild detergent. The choice of detergent is critical for maintaining the protein's stability and activity.
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography, targeting the engineered affinity tag.
-
Size-Exclusion Chromatography: Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.
X-ray Crystallography for Structure Determination
-
Crystallization: The purified TPT is crystallized, which for membrane proteins is a particularly challenging step. The lipidic cubic phase (LCP) method has proven successful for crystallizing membrane proteins as it provides a more native-like environment.[7][8] Crystallization trials involve screening a wide range of conditions (precipitants, pH, temperature, additives).
-
X-ray Diffraction Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. The structure is often solved using molecular replacement, where a known structure of a homologous protein is used as a search model. The initial model is then refined against the experimental data to generate the final atomic-resolution structure.
Functional Characterization using Liposome-Based Transport Assays
-
Liposome Preparation: Liposomes, which are artificial lipid vesicles, are prepared with a defined lipid composition.
-
Reconstitution: The purified TPT is incorporated into the pre-formed liposomes. This is typically achieved by mixing the detergent-solubilized protein with the liposomes, followed by the removal of the detergent.[9][10][11][12][13]
-
Transport Assay: The functional activity of the reconstituted TPT is measured by monitoring the transport of radiolabeled substrates into or out of the liposomes. For an antiport mechanism, the liposomes are pre-loaded with one substrate, and the uptake of a second, radiolabeled substrate from the external solution is measured over time.[9][14]
Signaling Pathways and Experimental Workflows
References
- 1. This compound translocator - Wikipedia [en.wikipedia.org]
- 2. Structure of the triose-phosphate/phosphate translocator reveals the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Membrane Protein Crystallisation: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
- 10. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 11. Reconstitution of membrane proteins into liposomes. | Semantic Scholar [semanticscholar.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Triose Phosphate Isomerase (TPI) Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triose Phosphate (B84403) Isomerase (TPI or TIM) is a pivotal enzyme (EC 5.3.1.1) in cellular metabolism, primarily known for its role in the glycolytic pathway.[1][2][3][4] It catalyzes the reversible interconversion of two triose phosphate isomers: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP).[3][5][6][7] This isomerization is a critical step that ensures the complete catabolism of glucose for energy production, as only GAP can proceed through the subsequent steps of glycolysis.[7] Beyond glycolysis, TPI is also involved in gluconeogenesis, the pentose (B10789219) phosphate pathway, and fatty acid biosynthesis.[2][8]
Given its central role in metabolism, the activity of TPI is of significant interest in various research fields. Dysfunctional TPI can lead to TPI deficiency, a severe multisystem disorder.[1][2][3] Furthermore, the unique metabolic reliance of certain pathogens, such as Trypanosoma brucei (the causative agent of African sleeping sickness), on glycolysis makes TPI a potential therapeutic target for drug development.[6][9]
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine TPI activity in various biological samples. The assay is based on a coupled-enzyme system where the product of the TPI reaction, glyceraldehyde-3-phosphate, is converted by a subsequent enzyme, leading to a measurable change in absorbance.
Principle of the Assay
The activity of this compound Isomerase is determined by monitoring the enzymatic conversion of Dihydroxyacetone Phosphate (DHAP) to Glyceraldehyde-3-Phosphate (GAP). In a coupled reaction, the newly formed GAP is then utilized by a subsequent enzymatic reaction which can be monitored spectrophotometrically. A common method involves the reduction of GAP to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), a reaction that is coupled to the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the TPI activity in the sample.
Alternatively, a colorimetric approach can be employed where the product, glyceraldehyde-3-phosphate, reacts with an enzyme mix and a developer to produce a colored product with a strong absorbance at 450 nm.[1][2][3][4][10][11][12] The rate of color development is proportional to the TPI activity. This application note will focus on the NADH-linked spectrophotometric assay.
Enzymatic Reaction Pathway
Caption: The reversible isomerization of Dihydroxyacetone Phosphate (DHAP) to Glyceraldehyde-3-Phosphate (GAP) catalyzed by this compound Isomerase (TPI).
Quantitative Data Summary
The following table summarizes key kinetic parameters and inhibitor information for this compound Isomerase from various sources. This data is crucial for designing experiments and for the interpretation of results.
| Parameter | Organism/Source | Substrate | Value | Reference |
| Km | Trypanosoma brucei brucei | Glyceraldehyde-3-phosphate | 0.25 ± 0.05 mM | [9] |
| Trypanosoma brucei brucei | Dihydroxyacetone phosphate | 1.2 ± 0.1 mM | [9] | |
| Chicken Muscle | D-Glyceraldehyde 3-phosphate | 0.47 mM | [13] | |
| Chicken Muscle | Dihydroxyacetone phosphate | 0.97 mM | [13] | |
| kcat | Trypanosoma brucei brucei | Glyceraldehyde-3-phosphate | 3.7 x 10⁵ min⁻¹ | [9] |
| Trypanosoma brucei brucei | Dihydroxyacetone phosphate | 6.5 x 10⁴ min⁻¹ | [9] | |
| Chicken Muscle | D-Glyceraldehyde 3-phosphate | 2.56 x 10⁵ min⁻¹ | [13] | |
| Chicken Muscle | Dihydroxyacetone phosphate | 2.59 x 10⁴ min⁻¹ | [13] | |
| Inhibitor | General | Sulfate, Phosphate, Arsenate ions | Bind to the active site | [5][9] |
| General | 2-Phosphoglycolate (Transition state analog) | - | [5][9] | |
| General | D-Glycerol-1-phosphate (Substrate analog) | - | [5] | |
| General | Phosphoenolpyruvate (B93156) (PEP) | Competitive inhibitor | [14] | |
| General | Bromohydroxyacetone phosphate | Active-site-directed irreversible inhibitor | [15] |
Experimental Protocols
I. Materials and Reagents
-
TPI Assay Buffer: 100 mM Triethanolamine (TEA) buffer, pH 7.6.
-
Substrate (GAP): D-Glyceraldehyde 3-phosphate solution. The concentration should be varied for kinetic studies (e.g., 0.1 mM to 5 mM).
-
NADH Solution: 0.42 mM NADH in TPI Assay Buffer. Prepare fresh.
-
Coupling Enzyme: Glycerol-3-phosphate dehydrogenase (GDH), 1 unit per assay.
-
Sample: Purified TPI enzyme, cell lysate, or tissue homogenate.
-
Positive Control: A known concentration of active TPI.
-
Microplate Reader: Capable of measuring absorbance at 340 nm in kinetic mode.
-
96-well UV-transparent flat-bottom plate.
-
Standard laboratory equipment: Pipettes, centrifuge, etc.
II. Sample Preparation
-
Cell Lysate:
-
Harvest cells (e.g., 1 x 10⁶ cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100 µl of ice-cold TPI Assay Buffer.
-
Homogenize or sonicate the cells on ice.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[1][2]
-
Collect the supernatant (lysate) and keep it on ice. Determine the protein concentration of the lysate.
-
-
Tissue Homogenate:
-
Serum/Plasma: Can often be used directly, but dilution in TPI Assay Buffer may be necessary.[1][2]
III. Assay Procedure
-
Prepare Reaction Mix: For each well, prepare a reaction mix containing:
-
TPI Assay Buffer
-
0.42 mM NADH
-
1 unit Glycerol-3-phosphate dehydrogenase
-
-
Prepare Standard Curve (Optional but Recommended): If quantifying the absolute amount of product formed, a standard curve with known concentrations of NADH should be prepared.
-
Set up the Plate:
-
Sample Wells: Add 2-50 µL of your sample to the wells. Adjust the final volume to 50 µL with TPI Assay Buffer.
-
Background Control Wells: For each sample, prepare a background control well containing the same amount of sample, but without the substrate (GAP). This will account for any non-specific NADH oxidation.
-
Positive Control Well: Add a known amount of TPI enzyme.
-
-
Initiate the Reaction: Add the appropriate volume of the substrate (GAP) solution to all wells except the background controls to start the reaction. The final reaction volume is typically 100-200 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 20-40 minutes.[1][2][10]
IV. Data Analysis
-
Calculate the Rate of Reaction: Determine the change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve.
-
Correct for Background: Subtract the ΔOD/min of the background control from the ΔOD/min of the corresponding sample.
-
Calculate TPI Activity: Use the Beer-Lambert law to convert the rate of NADH oxidation to TPI activity. The extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Activity (U/mL) = (ΔOD/min) / (6.22 * path length) * dilution factor
-
One unit (U) of TPI activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
The activity can also be normalized to the protein concentration of the sample (U/mg protein).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the this compound Isomerase (TPI) activity assay.
Conclusion
This document provides a comprehensive protocol for the determination of this compound Isomerase activity. The described spectrophotometric assay is robust, sensitive, and adaptable for high-throughput screening, making it a valuable tool for basic research and drug discovery. Careful attention to sample preparation, reagent stability, and accurate data analysis is essential for obtaining reliable and reproducible results. The provided kinetic data and information on inhibitors can serve as a valuable reference for further studies on TPI enzymology and its role in health and disease.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. This compound Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 4. This compound Isomerase (TPI) Activity Assay Kit (Colorimetric) (ab197001) | Abcam [abcam.com]
- 5. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 6. What are TPI1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Evidence of a triosephosphate isomerase non-catalytic function crucial to behavior and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. content.abcam.com [content.abcam.com]
- 12. This compound Isomerase (TPI) Assay Kit (Visible Colorimetric Method) - Profacgen [profacgen.com]
- 13. Specificity and kinetics of this compound isomerase from chicken muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis. [repository.cam.ac.uk]
- 15. Active-site-directed inhibition of triosephosphate isomerase - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Triose Phosphates by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Triose phosphates, primarily glyceraldehyde 3-phosphate (GAP) and its isomer dihydroxyacetone phosphate (B84403) (DHAP), are pivotal intermediates in central carbon metabolism. They are central to glycolysis, the pentose (B10789219) phosphate pathway, and the Calvin cycle in photosynthetic organisms.[1][2] During photosynthesis, triose phosphates are the primary products exported from the chloroplast to the cytosol to be used in the synthesis of sucrose (B13894) and other essential organic molecules.[3][4][5] Given their central role, the ability to accurately measure the levels of triose phosphates is critical for understanding metabolic flux, cellular energy status, and the effects of genetic mutations or drug candidates on metabolic pathways. Mass spectrometry, coupled with chromatographic separation, offers a highly sensitive and specific method for the quantification of these challenging analytes.[6][7][8]
Principle of the Method The quantification of triose phosphates from complex biological matrices involves several key steps: extraction of metabolites, separation by chromatography, and detection by mass spectrometry. Due to the polar and non-volatile nature of sugar phosphates, derivatization is often employed to improve chromatographic performance and sensitivity, particularly for Gas Chromatography-Mass Spectrometry (GC-MS).[6][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS), especially with techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), can often analyze these compounds with minimal or no derivatization.[7][10] Stable isotope-labeled internal standards are crucial for accurate quantification, correcting for variations in sample preparation and matrix effects.[11][12][13][14][15]
Metabolic Pathway: The Central Role of Triose Phosphates
The following diagram illustrates the position of Triose Phosphates (GAP and DHAP) as key intermediates linking glycolysis and the Calvin cycle.
References
- 1. biorxiv.org [biorxiv.org]
- 2. britannica.com [britannica.com]
- 3. savemyexams.com [savemyexams.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 9. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shodexhplc.com [shodexhplc.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O‐Phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18 O-Phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]
Application Notes: Isotopic Labeling Studies of Triose Phosphate Metabolism
Introduction
Triose phosphates, specifically dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (GAP), are pivotal intermediates in central carbon metabolism. They represent a critical junction, linking glycolysis, the pentose (B10789219) phosphate pathway (PPP), and gluconeogenesis. The enzyme triosephosphate isomerase (TPI) catalyzes the reversible interconversion of these two isomers, ensuring their metabolic balance.[1] Isotopic labeling studies, particularly using stable isotopes like carbon-13 (¹³C), have become an indispensable tool for researchers, scientists, and drug development professionals to quantitatively trace the metabolic fate of these molecules.[2] This allows for the precise measurement of intracellular metabolic pathway activity, offering profound insights into cellular physiology and pathophysiology in fields such as cancer biology, neurobiology, and metabolic disorders.[2][3]
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique that utilizes ¹³C-labeled substrates, like glucose, to track the distribution of carbon atoms through metabolic networks.[2] By analyzing the isotopic enrichment patterns in downstream metabolites, including triose phosphates and their derivatives like lactate, researchers can determine the relative and absolute fluxes through interconnected pathways.[4][5] This provides a detailed snapshot of cellular metabolism that is unattainable with other methods.
Key Applications:
-
Quantifying Glycolysis vs. Pentose Phosphate Pathway (PPP) Flux: Differentiating the carbon flow through these two major pathways is crucial, as the PPP is vital for producing NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis.[3][6]
-
Investigating Enzyme Kinetics and Mechanisms: Isotope effects can be used to probe the reaction mechanisms of enzymes like triosephosphate isomerase.[7][8]
-
Understanding Metabolic Reprogramming: Characterizing how metabolic fluxes change in response to genetic mutations, drug treatments, or disease states.
-
Drug Discovery and Development: Identifying metabolic vulnerabilities in cancer cells or pathogens that can be targeted for therapeutic intervention.
Signaling Pathways and Experimental Workflows
The metabolic fate of triose phosphates is intricately linked to the cellular energy state and biosynthetic demands. The following diagrams illustrate the central pathways involving triose phosphates and a typical workflow for an isotopic labeling experiment.
References
- 1. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Energetics of triosephosphate isomerase: deuterium isotope effects in the enzyme-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Yield Purification of Recombinant Triosephosphate Isomerase from E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triosephosphate Isomerase (TPI or TIM, EC 5.3.1.1) is a critical enzyme in cellular metabolism, playing a central role in the glycolytic pathway.[1][2] It catalyzes the rapid and reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P).[2] This function places TPI at a crucial junction between glycolysis, the pentose (B10789219) phosphate pathway, and lipid metabolism.[1][3] Structurally, TPI is a stable homodimer, with each subunit being catalytically active.[1] Due to its essential role and high catalytic efficiency, often described as a "perfectly evolved enzyme," TPI is a subject of intense study.
Expression of recombinant TPI in Escherichia coli is a common strategy for obtaining large quantities of the enzyme for structural, functional, and inhibition studies.[4][5][6] The use of an N-terminal or C-terminal polyhistidine-tag (His-tag) is a widely adopted method that allows for a streamlined and highly effective purification process using Immobilized Metal Affinity Chromatography (IMAC).[7][8] This application note provides a detailed protocol for the expression and purification of His-tagged TPI from E. coli, including subsequent polishing steps to achieve high purity.
Data Presentation: Purification Summary
The following table summarizes the expected results from a typical purification of His-tagged TPI from a 1-liter E. coli culture. The values are representative and may vary depending on expression levels and specific experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 800 | 160,000 | 200 | 100 | 1 |
| IMAC (Ni-NTA) | 25 | 144,000 | 5,760 | 90 | 28.8 |
| Size Exclusion (Polishing) | 20 | 128,000 | 6,400 | 80 | 32 |
One unit of Triose Phosphate Isomerase is defined as the amount of enzyme that converts 1.0 µmol of D-glyceraldehyde-3-phosphate to dihydroxyacetone phosphate per minute at pH 7.6 and 25°C.[9]
Experimental Workflow
References
- 1. assaygenie.com [assaygenie.com]
- 2. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 3. content.abcam.com [content.abcam.com]
- 4. Cloning, expression, purification and characterization of triosephosphate isomerase from Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial expression and characterization of functional recombinant triosephosphate isomerase from Schistosoma japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Poly-Histidine-Tagged Protein Purification Using Immobilized Metal Affinity Chromatography (IMAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Calzyme - Manufacturers of Enzymes , Proteins , Coenzymes , Substrates and Related Biochemicals [calzyme.com]
methods for studying triose phosphate transport across membranes.
An in-depth analysis of triose phosphate (B84403) transport across cellular membranes is critical for understanding fundamental metabolic processes, such as photosynthesis and glycolysis, and for developing therapeutic interventions targeting these pathways. Triose phosphates, including glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP), are pivotal intermediates in carbon metabolism. Their transport across the inner chloroplast envelope and other cellular membranes is mediated by specific carrier proteins, most notably the triose phosphate/phosphate translocator (TPT).[1][2]
This document provides detailed application notes and protocols for several key methods used to study the function, kinetics, and regulation of this compound transporters. These methodologies are essential for researchers in plant biology, metabolic engineering, and drug development.
Application Notes
The study of this compound transport primarily involves in vitro and in vivo techniques. In vitro methods, such as the reconstitution of purified transporter proteins into artificial lipid bilayers (liposomes), allow for the detailed characterization of transport kinetics and substrate specificity in a controlled environment.[3] In vivo and in situ approaches, including the use of knockout mutants and gas exchange analysis in plants, provide insights into the physiological role of these transporters within the complexity of a whole organism.[4][5]
A common in vitro strategy involves expressing the transporter protein in a heterologous system (e.g., yeast), purifying it, and then inserting it into liposomes pre-loaded with a specific substrate, such as inorganic phosphate (Pi).[6][7] The transport activity is then measured by adding radiolabeled triose phosphates to the external medium and quantifying their uptake into the liposomes over time. This approach allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).[8]
For in vivo studies, genetic modification provides a powerful tool. For instance, analyzing Arabidopsis thaliana mutants with a knockout of the TPT gene has revealed a compensatory increase in starch synthesis within the chloroplasts, demonstrating the transporter's crucial role in exporting photoassimilates.[4][9] These studies often involve measuring metabolite pools, such as starch and soluble sugars, and analyzing photosynthetic performance through gas exchange and chlorophyll (B73375) fluorescence measurements.[4][10]
Quantitative Data Summary
The following tables summarize key kinetic parameters for this compound transport and related enzymes, compiled from various studies.
Table 1: Kinetic Parameters of this compound Transporters
| Transporter/System | Substrate | Km (mM) | Ki (mM) | Inhibitor | Organism/System | Reference(s) |
| CreTPT3 | Pi | 0.25 | - | - | Chlamydomonas reinhardtii (in vitro) | [6] |
| CreTPT3 | DHAP | - | 0.05 | Pi | Chlamydomonas reinhardtii (in vitro) | [6] |
| CreTPT3 | 3-PGA | - | 0.05 | Pi | Chlamydomonas reinhardtii (in vitro) | [6] |
| Hexose (B10828440) Phosphate Translocator | Glucose-1-Phosphate | 0.4 | - | - | Wheat Endosperm Amyloplasts | [11][12] |
| Hexose Phosphate Translocator | Glucose-1-Phosphate | - | 0.8 | Glucose-6-Phosphate | Wheat Endosperm Amyloplasts | [11][12] |
| Human NaPi-IIb | Phosphate | 0.106 | - | - | PS120 cells | [8] |
| Human NaPi-IIb | Phosphate | 0.113 | - | - | Oocytes | [8] |
Table 2: Kinetic Parameters of Triosephosphate Isomerase (TPI)
| Enzyme Source | Substrate | kcat (min-1) | Km (mM) | Reference(s) |
| Chicken Muscle | D-glyceraldehyde 3-phosphate | 2.56 x 105 | 0.47 | [13] |
| Chicken Muscle | Dihydroxyacetone phosphate | 2.59 x 104 | 0.97 | [13] |
| Trypanosoma brucei (forward) | Dihydroxyacetone phosphate | ~3.0 x 104 (500 s-1) | 1.2 | [14] |
| Trypanosoma brucei (reverse) | D-glyceraldehyde 3-phosphate | ~3.0 x 105 (5000 s-1) | 0.25 | [14] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Transporters into Liposomes and Radiolabeled Uptake Assay
This protocol describes the functional reconstitution of a purified this compound transporter into proteoliposomes and the subsequent measurement of its transport activity using a radiolabeled substrate.[6][7][15]
Materials:
-
Purified this compound transporter protein
-
E. coli polar lipids or a defined lipid mixture (e.g., phosphatidylcholine and phosphatidic acid)
-
N-octyl-β-D-glucopyranoside (detergent)
-
Bio-Beads SM-2 or similar detergent-removal resin
-
Internal buffer (e.g., 100 mM Tricine-KOH pH 7.6, 30 mM potassium phosphate)
-
External buffer (e.g., 100 mM Tricine-KOH pH 7.6, 100 mM KCl)
-
Radiolabeled substrate (e.g., [32P]-phosphoric acid or [14C]-DHAP)
-
Stop solution (e.g., ice-cold external buffer with an inhibitor like pyridoxal-5-phosphate)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Liposome Preparation:
-
Dry the desired amount of lipids under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in the internal buffer to a final concentration of 10-20 mg/mL.
-
Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (100-200 nm pore size).
-
-
Detergent Solubilization:
-
Solubilize the preformed liposomes by adding n-octyl-β-D-glucopyranoside to a final concentration that is above its critical micelle concentration.
-
Add the purified transporter protein to the solubilized lipids at a specific protein-to-lipid ratio (e.g., 1:50 w/w).
-
Incubate the mixture on ice for 30 minutes.
-
-
Reconstitution by Detergent Removal:
-
Remove the detergent by adding Bio-Beads SM-2 and incubating with gentle agitation at 4°C for several hours or overnight. This allows for the spontaneous formation of proteoliposomes.[16]
-
Harvest the proteoliposomes by centrifugation.
-
-
Transport Assay:
-
Resuspend the proteoliposomes in the external buffer.
-
Initiate the transport reaction by adding the radiolabeled substrate (e.g., 0.25 mM [32P]-phosphoric acid) to the proteoliposome suspension.[7]
-
At defined time points (e.g., 0, 30, 60, 120, 300 seconds), take an aliquot of the reaction mixture and add it to the ice-cold stop solution to terminate the transport.
-
Separate the proteoliposomes from the external medium by rapid filtration through a membrane filter or by using a spin column.
-
Wash the filter or column with ice-cold external buffer to remove non-transported substrate.
-
Quantify the radioactivity retained by the proteoliposomes using a scintillation counter.
-
Determine the initial velocity of transport and perform kinetic analysis by varying the substrate concentration.
-
Protocol 2: In Vivo Analysis of this compound Transport Using Plant Mutants
This protocol outlines a method to assess the physiological consequences of impaired this compound transport using knockout mutants of a transporter gene, such as TPT in Arabidopsis thaliana.[4][9]
Materials:
-
Wild-type Arabidopsis thaliana plants
-
tpt knockout mutant Arabidopsis thaliana plants (e.g., T-DNA insertion lines)
-
Growth chambers with controlled light, temperature, and CO2
-
Ethanol (80%) for extraction
-
Enzymes for starch and sugar quantification (e.g., amyloglucosidase, hexokinase, phosphoglucose (B3042753) isomerase, glucose-6-phosphate dehydrogenase)
-
Spectrophotometer or plate reader
Procedure:
-
Plant Growth:
-
Grow wild-type and tpt mutant plants side-by-side under controlled environmental conditions (e.g., 8-hour photoperiod, 120 µmol m-2 s-1 light intensity, 23°C).
-
-
Sample Collection:
-
Harvest leaf tissue from both wild-type and mutant plants at different time points during the photoperiod (e.g., at the beginning, middle, and end of the light period).
-
Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity.
-
-
Metabolite Extraction and Quantification:
-
Lyophilize (freeze-dry) the leaf tissue.
-
Extract soluble sugars by homogenizing the tissue in 80% ethanol.
-
Centrifuge the homogenate to pellet the insoluble material (which contains starch).
-
Quantify sucrose, glucose, and fructose (B13574) in the supernatant using coupled enzymatic assays and a spectrophotometer.[17]
-
Wash the insoluble pellet to remove any remaining soluble sugars.
-
Hydrolyze the starch in the pellet to glucose using amyloglucosidase.
-
Quantify the resulting glucose to determine the starch content.
-
-
Data Analysis:
-
Compare the levels of starch and soluble sugars between the wild-type and tpt mutant plants at each time point.
-
An accumulation of starch in the mutant compared to the wild-type is indicative of compromised this compound export from the chloroplasts.[9]
-
Visualizations
Caption: Workflow for transporter reconstitution and uptake assay.
Caption: Antiport mechanism of the this compound Translocator (TPT).
Caption: Consequences of impaired this compound transport.
References
- 1. This compound translocator - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 4. A Mutant of Arabidopsis Lacking the Triose-Phosphate/Phosphate Translocator Reveals Metabolic Regulation of Starch Breakdown in the Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of chloroplast this compound isomerase evokes inorganic phosphate-limited photosynthesis in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Reconstitution of the hexose phosphate translocator from the envelope membranes of wheat endosperm amyloplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reconstitution of the hexose phosphate translocator from the envelope membranes of wheat endosperm amyloplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Specificity and kinetics of this compound isomerase from chicken muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reconstitution of ATP-dependent lipid transporters: gaining insight into molecular characteristics, regulation, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Combined Loss of this compound and Xylulose 5-Phosphate/Phosphate Translocators Leads to Severe Growth Retardation and Impaired Photosynthesis in Arabidopsis thaliana tpt/xpt Double Mutants [frontiersin.org]
Application of Triose Phosphate Analogs in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triose phosphates, including dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP), are pivotal intermediates in the central metabolic pathway of glycolysis. The enzymes that catalyze their interconversion and subsequent reactions, primarily triosephosphate isomerase (TIM) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), are crucial for cellular energy production. The heightened reliance of cancer cells and various pathogens on glycolysis, a phenomenon known as the Warburg effect, has positioned these enzymes as attractive targets for therapeutic intervention.[1] Triose phosphate analogs, molecules that mimic the structure of the natural substrates, have been instrumental in studying the mechanisms of these enzymes and in the development of potent and specific inhibitors.
This document provides detailed application notes and protocols for the use of this compound analogs in enzyme inhibition studies, with a focus on TIM and GAPDH. It is intended to serve as a comprehensive resource for researchers in academia and industry engaged in enzyme kinetics, drug discovery, and metabolic research.
Target Enzymes and the Significance of Their Inhibition
Triosephosphate Isomerase (TIM)
Triosephosphate isomerase (TPI or TIM, EC 5.3.1.1) is a highly efficient dimeric enzyme that catalyzes the reversible isomerization of DHAP to GAP.[2] This reaction is essential for channeling both this compound units derived from fructose-1,6-bisphosphate into the lower part of the glycolytic pathway for ATP generation. TIM is considered a "catalytically perfect" enzyme, with its reaction rate being limited only by the diffusion of its substrate.[2]
Inhibition of TIM disrupts the glycolytic flux, leading to an accumulation of DHAP. This accumulation can have cytotoxic effects due to the spontaneous, non-enzymatic conversion of DHAP to the toxic metabolite methylglyoxal.[3][4] This makes TIM an appealing target for the development of anticancer and antiparasitic drugs, as rapidly proliferating cells are particularly sensitive to disruptions in their energy metabolism.[5]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH, EC 1.2.1.12) is a key enzyme in glycolysis that catalyzes the conversion of GAP to 1,3-bisphosphoglycerate.[6] Beyond its canonical role in glycolysis, GAPDH has been implicated in a multitude of non-glycolytic processes, including transcription, DNA repair, and apoptosis.[6] The diverse functions of GAPDH make it a critical regulator of cellular processes, and its inhibition can impact not only energy metabolism but also cell signaling and survival pathways.[7]
This compound Analogs as Enzyme Inhibitors
A variety of this compound analogs have been synthesized and characterized as inhibitors of TIM and other glycolytic enzymes. These can be broadly classified into two categories: reversible and irreversible inhibitors.
Reversible Inhibitors
Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive. Many this compound analogs act as competitive inhibitors, binding to the active site of the enzyme and competing with the natural substrate.
Key examples of reversible TIM inhibitors include:
-
Phosphoglycolohydroxamate (PGH): A potent competitive inhibitor and transition-state analog of TIM.
-
2-Phosphoglycolate (2-PG): Another well-characterized competitive inhibitor that mimics the enediolate intermediate of the TIM-catalyzed reaction.
-
Phosphoenolpyruvate (B93156) (PEP): A high-energy glycolytic intermediate that acts as a feedback inhibitor of TIM.[8][9]
-
D-Glycerol-1-phosphate: A substrate analog that competitively inhibits TIM.[2]
Irreversible Inhibitors
Irreversible inhibitors, also known as inactivators, typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity.
Key examples of irreversible TIM inhibitors include:
-
Halo-acetone phosphates: Such as bromohydroxyacetone phosphate and 1-hydroxy-3-iodo-2-propanone phosphate, which act as active-site-directed irreversible inhibitors.[5]
-
Glycidol phosphate: An epoxypropanol phosphate that irreversibly alkylates a critical glutamate (B1630785) residue in the active site of TIM.
Quantitative Data on Enzyme Inhibition
The potency of enzyme inhibitors is typically quantified by their inhibition constant (Ki) for reversible inhibitors and their half-maximal inhibitory concentration (IC50). The following table summarizes the reported inhibition data for various this compound analogs against TIM.
| Inhibitor | Enzyme | Organism | Inhibition Type | Ki | IC50 | Reference |
| Phosphoglycolohydroxamate (PGH) | TIM | Trypanosoma brucei | Competitive | 8 µM | [10] | |
| 2-Phosphoglycolate (2-PG) | TIM | Trypanosoma brucei | Competitive | 26 µM | [10] | |
| Phosphoenolpyruvate (PEP) | TIM | Rabbit Muscle | Competitive | ~120 µM (Ki) | ~356 µM | [8] |
| D-Glycerol-1-phosphate | TIM | Rabbit Muscle | Competitive | - | [2] | |
| 2,3-Diphospho-D-glyceric acid | TIM | Not Specified | Competitive | - | ||
| Triclabendazole | FhTIM | Fasciola hepatica | - | 7 µM | [11] | |
| Compound 187 (sulfonyl-1,2,4-thiadiazole) | FhTIM | Fasciola hepatica | - | 66 nM (Kd) | 5 µM | [11] |
| Chlorhexidine | TIM | Giardia lamblia | - | 0.05-4.935 µg/mL | [12] | |
| Tolcapone | TIM | Giardia lamblia | - | 0.05-4.935 µg/mL | [12] | |
| Imatinib | TIM | Giardia lamblia | - | 0.05-4.935 µg/mL | [12] | |
| Folic acid | TIM | Entamoeba histolytica | - | 0.186 µg/mL | [12] | |
| Folic acid | TIM | Giardia lamblia | - | 5.342 µg/mL | [12] |
Experimental Protocols
Protocol 1: Coupled Enzyme Assay for Triosephosphate Isomerase (TIM) Activity and Inhibition
This protocol describes a continuous spectrophotometric assay for measuring TIM activity, which is suitable for determining the kinetic parameters of inhibitors. The assay couples the formation of GAP from DHAP to the reduction of NAD+ by GAPDH.
Materials:
-
Triethanolamine (B1662121) buffer (100 mM, pH 7.6)
-
DHAP (substrate)
-
α-Glycerophosphate dehydrogenase (coupling enzyme)
-
NADH
-
Triosephosphate isomerase (enzyme to be assayed)
-
Inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Assay Mixture: In a microcentrifuge tube, prepare a master mix containing the triethanolamine buffer, NADH, and α-glycerophosphate dehydrogenase. The final concentrations in the assay well should be optimized, but a typical starting point is 0.2 mM NADH and 1 unit/mL of α-glycerophosphate dehydrogenase.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations to be tested.
-
Set up the Reaction Plate:
-
Add the assay mixture to each well of the 96-well plate.
-
Add the desired concentration of the inhibitor to the test wells. For control wells (no inhibitor), add the same volume of the inhibitor's solvent.
-
Add the TIM enzyme to all wells except for the blank wells (which contain all components except TIM).
-
-
Initiate the Reaction: Start the reaction by adding the substrate, DHAP. The final concentration of DHAP should be varied if determining the Km or the mechanism of inhibition.
-
Monitor the Reaction: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of GAP formation by TIM.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki and the mechanism of inhibition, perform the assay at different substrate concentrations and analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis.[13]
-
Protocol 2: Assay for Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity and Inhibition
This protocol describes a continuous spectrophotometric assay for measuring GAPDH activity by monitoring the reduction of NAD+ to NADH.
Materials:
-
Triethanolamine buffer (100 mM, pH 8.6)
-
Glyceraldehyde-3-phosphate (GAP, substrate)
-
NAD+
-
Sodium arsenate (to prevent the reverse reaction)
-
Glyceraldehyde-3-phosphate dehydrogenase (enzyme to be assayed)
-
Inhibitor stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the Assay Mixture: In a microcentrifuge tube, prepare a master mix containing the triethanolamine buffer, NAD+, and sodium arsenate.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution.
-
Set up the Reaction Plate:
-
Add the assay mixture to each well.
-
Add the inhibitor to the test wells and solvent to the control wells.
-
Add the GAPDH enzyme to all wells except the blank.
-
-
Initiate the Reaction: Start the reaction by adding the substrate, GAP.
-
Monitor the Reaction: Measure the increase in absorbance at 340 nm over time.
-
Data Analysis: Similar to the TIM assay, calculate initial velocities, determine the IC50, and perform further kinetic analysis to determine Ki and the inhibition mechanism.
Signaling Pathways and Experimental Workflows
Glycolysis Pathway with Inhibitor Targeting
The following diagram illustrates the central role of TIM and GAPDH in the glycolytic pathway and indicates the points of inhibition by this compound analogs.
Caption: Glycolysis pathway highlighting the inhibition of TIM and GAPDH by this compound analogs.
Experimental Workflow for Inhibitor Screening and Characterization
The following diagram outlines a typical workflow for identifying and characterizing novel inhibitors of TIM or GAPDH.
References
- 1. researchgate.net [researchgate.net]
- 2. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 3. Triosephosphate isomerase deficiency: consequences of an inherited mutation at mRNA, protein and metabolic levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. Recent Advances in the Development of this compound Isomerase Inhibitors as Antiprotozoal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel and selective inactivators of Triosephosphate isomerase with anti-trematode activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virtual Screening of FDA-Approved Drugs against this compound Isomerase from Entamoeba histolytica and Giardia lamblia Identifies Inhibitors of Their Trophozoite Growth Phase [mdpi.com]
- 13. xenotech.com [xenotech.com]
Application Notes and Protocols for Colorimetric Quantification of Triose Phosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triose phosphates, including Dihydroxyacetone Phosphate (B84403) (DHAP) and Glyceraldehyde-3-Phosphate (GAP), are pivotal intermediates in central carbon metabolism.[1][2][3] They represent a critical junction between glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway, and lipid biosynthesis.[1][2][4] The accurate quantification of the triose phosphate pool is essential for studying metabolic fluxes, diagnosing metabolic disorders, and for the development of therapeutic agents targeting metabolic pathways.[4] These application notes provide a detailed protocol for a robust colorimetric assay designed for the sensitive quantification of triose phosphates in a variety of biological samples.
Assay Principle
This colorimetric assay provides a method for the quantification of triose phosphates. The protocol is based on the enzymatic conversion of Dihydroxyacetone Phosphate (DHAP) to Glyceraldehyde-3-Phosphate (GAP) by this compound Isomerase (TPI).[1][3] The resulting GAP is then utilized by a developer enzyme mix, which leads to the production of an intermediate that reacts with a probe to generate a colored product. The intensity of the color, measured at 450 nm, is directly proportional to the amount of this compound in the sample.[4][5][6] To quantify the total this compound pool (DHAP and GAP), the assay is performed in the presence of TPI, which ensures the conversion of all DHAP to GAP.
Relevant Metabolic Pathway
Caption: Interconversion of Triose Phosphates in Glycolysis.
Experimental Workflow
Caption: Experimental workflow for the this compound assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| 96-well clear flat-bottom plates | Any | N/A |
| Multi-well spectrophotometer (ELISA reader) | Any | N/A |
| This compound Assay Buffer | In-house preparation or various | N/A |
| This compound Isomerase (TPI) | Sigma-Aldrich | T2391 or equivalent |
| Enzyme Mix | (As provided in kits, e.g., from Abcam, Sigma-Aldrich) | (e.g., MAK274C) |
| Developer | (As provided in kits) | (e.g., MAK274D) |
| DHAP Standard | Sigma-Aldrich | D7137 or equivalent |
| Dihydroxyacetone Phosphate Assay Kit | Sigma-Aldrich | MAK274 |
| Dihydroxyacetone Phosphate Assay Kit | Abcam | ab197001 |
Note: This protocol is based on the principles of commercially available kits. For best results, refer to the specific kit manual.
Experimental Protocols
Reagent Preparation
-
This compound Assay Buffer: Prepare a buffer solution appropriate for enzymatic assays, for instance, 100 mM Tris-HCl with 10 mM MgCl2, pH 7.5. Warm to room temperature before use.
-
DHAP Standard: Reconstitute lyophilized DHAP standard with water to generate a 100 mM stock solution. Further dilute with Assay Buffer to create a 1 mM working solution.
-
TPI Solution: Reconstitute lyophilized TPI with Assay Buffer to a concentration of 10 units/mL.
-
Enzyme Mix and Developer: Reconstitute with Assay Buffer as per the manufacturer's instructions if using a kit. Keep on ice during use.
Sample Preparation
-
Cell Samples (1 x 10^6 cells): Homogenize cells in 200 µL of ice-cold this compound Assay Buffer. Centrifuge at 12,000 rpm for 5 minutes at 4°C. Collect the supernatant.[5]
-
Tissue Samples (10 mg): Rapidly homogenize tissue in 200 µL of ice-cold this compound Assay Buffer.[5] Centrifuge at 12,000 rpm for 5 minutes at 4°C.[5] Collect the supernatant.
-
Deproteinization: For samples with high protein content, a 10 kDa molecular weight cut-off spin filter can be used to deproteinize the sample.
Standard Curve Preparation
Prepare a standard curve by diluting the 1 mM DHAP standard solution in a 96-well plate as described in the table below:
| Well | 1 mM DHAP Standard (µL) | Assay Buffer (µL) | Final Amount (nmol/well) |
| Blank | 0 | 50 | 0 |
| 2 | 2 | 48 | 2 |
| 4 | 4 | 46 | 4 |
| 6 | 6 | 44 | 6 |
| 8 | 8 | 42 | 8 |
| 10 | 10 | 40 | 10 |
Assay Procedure
-
Add 1-50 µL of sample to duplicate wells of a 96-well plate. Adjust the final volume to 50 µL with this compound Assay Buffer.
-
For total this compound measurement, add 1 µL of TPI solution to each sample and standard well.
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, prepare:
-
48 µL this compound Assay Buffer
-
2 µL Enzyme Mix
-
2 µL Developer
-
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and Presentation
-
Subtract the absorbance of the blank (0 nmol/well) from all standard and sample readings.
-
Plot the absorbance values for the standards against the amount of DHAP (nmol) to generate a standard curve.
-
Determine the amount of this compound in the samples from the standard curve.
This compound Concentration (nmol/µL or mM) = (Amount of this compound from standard curve (nmol)) / (Sample volume added to the well (µL))
Sample Data
Table 1: Typical DHAP Standard Curve
| DHAP (nmol/well) | Absorbance (450 nm) |
| 0 | 0.052 |
| 2 | 0.215 |
| 4 | 0.380 |
| 6 | 0.545 |
| 8 | 0.710 |
| 10 | 0.875 |
Table 2: Sample this compound Quantification
| Sample ID | Sample Volume (µL) | Corrected Absorbance | Amount from Curve (nmol) | Concentration (nmol/mg protein) |
| Control Cell Lysate | 10 | 0.328 | 3.5 | 1.75 |
| Treated Cell Lysate | 10 | 0.512 | 5.8 | 2.90 |
| Tissue Homogenate | 5 | 0.450 | 4.8 | 0.96 |
Concentration in nmol/mg protein is calculated assuming a protein concentration of 2 mg/mL in the lysate/homogenate.
Troubleshooting
-
High Background: This may be due to high levels of NADH in the sample. A sample background control (without the Enzyme Mix) can be run to correct for this.
-
Low Signal: Ensure all reagents were properly reconstituted and stored. Increase incubation time or sample volume.
-
Non-linear Standard Curve: Check for pipetting errors or reagent degradation. Prepare fresh standards and reagents.
These protocols provide a framework for the reliable quantification of triose phosphates. For optimal results and specific applications, further optimization may be required. Always consult the manuals of commercial kits for detailed instructions and component-specific information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Evidence of a triosephosphate isomerase non-catalytic function crucial to behavior and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. This compound Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Measuring Triose Phosphate Transport Non-Radioactively: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for two non-radioactive methods to measure the transport of triose phosphates across biological membranes. These methods offer sensitive and quantitative alternatives to traditional radiolabeled assays, enhancing safety and simplifying laboratory procedures. The protocols are designed for researchers studying metabolic pathways, characterizing transporter function, and screening for potential inhibitors or activators of triose phosphate (B84403) transport.
Introduction
Triose phosphates, including glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), are central intermediates in glycolysis and photosynthesis. Their transport across organellar membranes, such as the chloroplast inner envelope and the mitochondrial inner membrane, is mediated by specific carrier proteins known as triose phosphate translocators (TPTs). The activity of these transporters is crucial for cellular energy balance and carbon metabolism.[1][2][3] Dysregulation of this compound transport has been implicated in various metabolic disorders and is a potential target for therapeutic intervention.
Traditionally, the measurement of this compound transport has relied on the use of radioactively labeled substrates. While effective, this approach poses safety risks and generates radioactive waste. The methods detailed below provide robust, non-radioactive alternatives for the direct and indirect quantification of this compound transport activity.
Method 1: Enzyme-Coupled Colorimetric Assay in Proteoliposomes
This method relies on reconstituting the this compound transporter of interest into artificial lipid vesicles (proteoliposomes). The interior of the proteoliposomes is loaded with enzymes that catalyze a reaction involving the transported this compound, leading to the production of a chromogenic product that can be measured spectrophotometrically.
Principle
The this compound transporter is purified and inserted into liposomes. These proteoliposomes are pre-loaded with this compound isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GPDH). When this compound (e.g., G3P) is added externally, it is transported into the proteoliposome. Inside, TPI converts G3P to DHAP, which is then reduced by GPDH in a reaction that oxidizes a chromogenic substrate, leading to a measurable color change. The rate of color change is directly proportional to the rate of this compound transport.
Signaling Pathway and Experimental Workflow
Caption: Workflow of the enzyme-coupled colorimetric assay.
Experimental Protocol
Materials:
-
Purified this compound transporter protein
-
Soybean phospholipids (B1166683) (e.g., asolectin)
-
This compound isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
Glyceraldehyde 3-phosphate (G3P) or Dihydroxyacetone phosphate (DHAP)
-
Chromogenic substrate (e.g., DCIP - 2,6-dichlorophenolindophenol)
-
Bio-Beads SM-2 or similar detergent removal system
-
Buffer A (Reconstitution Buffer): 100 mM Tricine-KOH pH 7.8, 30 mM potassium gluconate
-
Buffer B (Assay Buffer): 100 mM HEPES-KOH pH 7.6, 50 mM KCl
-
Detergent (e.g., n-octyl-β-D-glucopyranoside)
-
Liposome (B1194612) extrusion system
Procedure:
-
Proteoliposome Reconstitution:
-
Prepare liposomes by drying a thin film of phospholipids, rehydrating in Buffer A containing TPI and GPDH, and extruding through a polycarbonate membrane (100 nm pore size).
-
Solubilize the purified transporter protein in Buffer A containing detergent.
-
Mix the solubilized transporter with the pre-formed enzyme-loaded liposomes.
-
Remove the detergent by incubation with Bio-Beads SM-2 to allow the transporter to integrate into the liposome bilayer.
-
Pellet the proteoliposomes by ultracentrifugation and resuspend in Buffer A.
-
-
Transport Assay:
-
Equilibrate an aliquot of the proteoliposome suspension in a cuvette with Buffer B.
-
Add the chromogenic substrate (DCIP) to the cuvette.
-
Initiate the transport reaction by adding a known concentration of this compound (e.g., G3P) to the external medium.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 600 nm for DCIP) over time using a spectrophotometer.
-
As a control, perform the assay with empty liposomes (no transporter) to measure background signal.
-
-
Data Analysis:
-
Calculate the initial rate of absorbance change (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of this compound transport using a standard curve for the chromogenic substrate.
-
Kinetic parameters (Km and Vmax) can be determined by measuring transport rates at varying substrate concentrations.
-
Data Presentation
| Condition | Substrate (G3P) Conc. (mM) | Initial Transport Rate (nmol/mg protein/min) |
| Wild-Type Transporter | 0.5 | 50.2 ± 4.5 |
| Wild-Type Transporter | 1.0 | 85.1 ± 7.2 |
| Wild-Type Transporter | 2.0 | 130.6 ± 11.3 |
| Wild-Type Transporter + Inhibitor X (10 µM) | 1.0 | 22.4 ± 2.1 |
| Mutant Transporter | 1.0 | 15.8 ± 1.9 |
| Empty Liposomes (Control) | 1.0 | 2.1 ± 0.5 |
Table 1: Representative data from the enzyme-coupled colorimetric assay for a hypothetical this compound transporter.
Method 2: Stable Isotope-Labeled Substrate Uptake Assay with LC-MS/MS Detection
This direct and highly sensitive method involves incubating cells or proteoliposomes with a stable isotope-labeled this compound and quantifying its uptake using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]
Principle
Cells expressing the transporter of interest or proteoliposomes containing the reconstituted transporter are incubated with a known concentration of a stable isotope-labeled this compound (e.g., ¹³C₃-G3P). After a specific time, the uptake is stopped, and the cells or proteoliposomes are washed to remove external substrate. The intracellular or intraliposomal metabolites are then extracted and analyzed by LC-MS/MS to quantify the amount of the labeled this compound that was transported.
Experimental Workflow
Caption: Workflow for the stable isotope-labeled substrate uptake assay.
Experimental Protocol
Materials:
-
Cells expressing the this compound transporter or reconstituted proteoliposomes
-
Stable isotope-labeled this compound (e.g., ¹³C₃-Glyceraldehyde 3-phosphate)
-
Unlabeled this compound for standard curve
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution)
-
Ice-cold Stop Buffer (e.g., PBS)
-
Metabolite Extraction Solvent (e.g., 80% methanol)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Preparation (for cell-based assay):
-
Seed cells in a multi-well plate and grow to desired confluency.
-
Wash the cells with pre-warmed Transport Buffer.
-
-
Proteoliposome Preparation (for in vitro assay):
-
Prepare proteoliposomes as described in Method 1 (without internal enzymes).
-
Resuspend the final proteoliposome pellet in Transport Buffer.
-
-
Uptake Assay:
-
Initiate transport by adding Transport Buffer containing the ¹³C-labeled this compound to the cells or proteoliposomes.
-
Incubate for a defined period (e.g., 1-10 minutes) at the appropriate temperature.
-
Terminate the transport by rapidly aspirating the substrate solution and adding ice-cold Stop Buffer.
-
Wash the cells or proteoliposomes multiple times with ice-cold Stop Buffer.
-
-
Metabolite Extraction:
-
Add ice-cold extraction solvent to the cells or proteoliposomes.
-
Incubate on ice to allow for complete extraction.
-
Collect the cell lysate/extract and centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using an LC-MS/MS system configured for the detection and quantification of the ¹³C-labeled this compound.
-
Generate a standard curve using known concentrations of the unlabeled and labeled this compound to accurately quantify the amount of transported substrate.
-
Data Presentation
| Transporter | Substrate Conc. (µM) | Incubation Time (min) | Uptake Rate (pmol/mg protein/min) |
| Wild-Type | 50 | 5 | 125.6 ± 10.1 |
| Wild-Type | 100 | 5 | 210.3 ± 15.8 |
| Wild-Type + Inhibitor Y (5 µM) | 100 | 5 | 45.2 ± 4.9 |
| Vector Control | 100 | 5 | 8.7 ± 1.2 |
Table 2: Representative data from the LC-MS/MS-based uptake assay for a this compound transporter expressed in cells.
Indirect Measurement of this compound Transport in Plants
In photosynthetic organisms like plants, the activity of the chloroplast this compound/phosphate translocator (TPT) can be indirectly assessed by measuring its impact on carbon partitioning.[1][6][7] A reduction in TPT activity typically leads to an accumulation of starch in the chloroplasts.
Principle
When this compound export from the chloroplast is impaired, the fixed carbon is redirected towards starch synthesis within the organelle. Therefore, quantifying the starch content in leaves can serve as a proxy for TPT activity. This method is particularly useful for screening mutant plant lines or for assessing the in vivo effects of chemical treatments on this compound transport.
Experimental Workflow
Caption: Workflow for the indirect measurement of this compound transport via starch quantification.
Experimental Protocol
Materials:
-
Plant leaf tissue
-
Buffer for starch extraction (e.g., 0.1 M KOH)
-
Amyloglucosidase and α-amylase
-
Glucose assay kit (e.g., glucose oxidase/peroxidase-based)
-
Spectrophotometer
Procedure:
-
Sample Collection and Destaining:
-
Collect leaf discs of a known area at the end of a light period.
-
Boil the leaf discs in 80% ethanol to remove chlorophyll (B73375) and other pigments.
-
-
Starch Extraction and Digestion:
-
Homogenize the destained leaf tissue in the extraction buffer.
-
Solubilize the starch by heating.
-
Digest the starch to glucose by incubating with amyloglucosidase and α-amylase.
-
-
Glucose Quantification:
-
Quantify the amount of glucose in the digest using a commercial glucose assay kit.
-
Measure the absorbance using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the amount of glucose produced from the digested starch.
-
Convert the amount of glucose to the amount of starch and express it per unit leaf area or fresh weight.
-
Data Presentation
| Plant Line | Light Condition | Starch Content (µg/cm²) |
| Wild-Type | High Light | 150 ± 12 |
| tpt Mutant | High Light | 450 ± 35 |
| Wild-Type | Low Light | 50 ± 6 |
| tpt Mutant | Low Light | 120 ± 15 |
Table 3: Representative data from the indirect starch accumulation assay in a wild-type and a TPT mutant plant.
Conclusion
The non-radioactive methods presented here offer versatile and robust approaches for the quantitative analysis of this compound transport. The enzyme-coupled colorimetric assay is well-suited for high-throughput screening of compounds in a reconstituted system, while the LC-MS/MS-based method provides high sensitivity and specificity for direct uptake measurements in both cellular and in vitro models. The indirect starch accumulation assay is a valuable tool for assessing in vivo transporter function in plants. The choice of method will depend on the specific research question, the biological system under investigation, and the available instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound translocator - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
- 6. A Mutant of Arabidopsis Lacking the Triose-Phosphate/Phosphate Translocator Reveals Metabolic Regulation of Starch Breakdown in the Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense repression of the chloroplast this compound translocator affects carbon partitioning in transgenic potato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Triosephosphate Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triosephosphates, including dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (GAP), are critical intermediates in central carbon metabolism, primarily associated with glycolysis and gluconeogenesis. The dynamic balance between these molecules, regulated by the enzyme triosephosphate isomerase, is fundamental to cellular energy production and biosynthetic processes. Dysregulation of triosephosphate dynamics has been implicated in various diseases, including cancer, making them a key target for therapeutic intervention.[1][2] Real-time, in vivo imaging of triosephosphate dynamics can provide unprecedented insights into metabolic fluxes and cellular responses to stimuli or drug candidates.
These application notes describe the principles and protocols for the in vivo imaging of triosephosphate dynamics utilizing a genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensor. While a specific, publicly available triosephosphate FRET sensor is not yet widely established, this document outlines the design principles, a hypothetical sensor model based on existing technologies for other metabolites, and a comprehensive protocol for its application.[3][4]
Principle of FRET-Based Triosephosphate Sensing
Genetically encoded FRET biosensors are powerful tools for monitoring the spatiotemporal dynamics of specific molecules within living cells.[5][6] A hypothetical FRET sensor for triosephosphate, tentatively named "TP-Sensor," would be a fusion protein engineered to report changes in intracellular triosephosphate concentrations.
The core components of such a sensor would be:
-
A Triosephosphate Binding Domain: This would likely be derived from a bacterial periplasmic binding protein or a regulatory domain of a metabolic enzyme with high specificity for DHAP or GAP.
-
A FRET Pair of Fluorescent Proteins: Typically, a cyan fluorescent protein (CFP) as the donor and a yellow fluorescent protein (YFP) or another suitable acceptor are used.[6]
Binding of a triosephosphate molecule to the sensing domain induces a conformational change in the fusion protein.[3] This change alters the distance and/or orientation between the CFP and YFP, leading to a change in FRET efficiency.[7] An increase or decrease in the YFP/CFP emission ratio upon excitation of CFP can then be quantitatively correlated with the intracellular triosephosphate concentration.[8]
Key Applications
-
Metabolic Flux Analysis: Study the dynamic changes in triosephosphate levels in response to glucose stimulation, hypoxia, or other metabolic perturbations.
-
Drug Discovery and Development: Screen for compounds that modulate glycolytic activity by observing their effect on triosephosphate dynamics in real-time.[1]
-
Cancer Biology: Investigate the Warburg effect and other metabolic alterations in cancer cells by imaging triosephosphate pools.[2]
-
Plant Biology: Analyze the export of triosephosphates from chloroplasts and their role in photosynthetic carbon assimilation.
Quantitative Data Summary
The following table represents hypothetical data that could be obtained using the TP-Sensor in a cancer cell line (e.g., HeLa) under different metabolic conditions. The data is presented as the mean FRET ratio (YFP/CFP) ± standard deviation, which correlates with the relative intracellular triosephosphate concentration.
| Condition | Mean FRET Ratio (YFP/CFP) | Fold Change vs. Control | N |
| Control (Basal) | 1.25 ± 0.15 | 1.0 | 30 |
| Glucose Stimulation (10 mM) | 2.50 ± 0.20 | 2.0 | 30 |
| Glycolysis Inhibitor (2-DG) | 0.80 ± 0.10 | 0.64 | 30 |
| Hypoxia (1% O2) | 3.10 ± 0.25 | 2.48 | 30 |
Experimental Protocols
Protocol 1: Construction and Validation of a Genetically Encoded Triosephosphate FRET Sensor
This protocol outlines the general steps for creating a novel FRET-based biosensor for triosephosphates.
1. Identification of a Triosephosphate Binding Domain:
- Perform a bioinformatic search for bacterial periplasmic binding proteins or enzyme regulatory domains with known affinity for dihydroxyacetone phosphate or glyceraldehyde 3-phosphate.
- Synthesize the gene encoding the selected binding domain, codon-optimized for the expression system of choice (e.g., mammalian cells).
2. Sensor Cassette Assembly:
- Using standard molecular cloning techniques (e.g., Gibson assembly), clone the triosephosphate binding domain between the sequences of a donor fluorescent protein (e.g., mTurquoise2) and an acceptor fluorescent protein (e.g., Venus) in a suitable expression vector (e.g., pcDNA3.1 for mammalian expression).
3. In Vitro Characterization:
- Express and purify the TP-Sensor protein from E. coli.
- Perform in vitro spectrofluorometry to determine the FRET change in response to known concentrations of DHAP and GAP.
- Determine the sensor's binding affinity (Kd), dynamic range, and specificity against other related metabolites (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate).
4. In Cellulo Validation:
- Transfect the TP-Sensor construct into a cell line of interest.
- Confirm correct cytosolic localization and expression using fluorescence microscopy.
- Perform preliminary experiments with metabolic stimulants (e.g., glucose) and inhibitors (e.g., 2-deoxyglucose) to verify sensor responsiveness in a cellular context.
Protocol 2: In Vivo Imaging of Triosephosphate Dynamics in Cultured Cells
This protocol details the methodology for using the validated TP-Sensor to monitor triosephosphate dynamics in live cultured cells.
1. Cell Culture and Transfection:
- Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes suitable for high-resolution microscopy.
- Transfect the cells with the TP-Sensor expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000).
- Allow 24-48 hours for sensor expression.
2. Live-Cell Imaging Setup:
- Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets for CFP and YFP.
- Maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
3. Image Acquisition:
- Acquire images in three channels:
- CFP channel (Excitation: ~430 nm, Emission: ~475 nm)
- FRET channel (Excitation: ~430 nm, Emission: ~530 nm)
- YFP channel (optional, for bleed-through correction) (Excitation: ~500 nm, Emission: ~530 nm)
- Acquire a baseline reading for 5-10 minutes before applying any stimulus.
- Add the stimulus (e.g., glucose, inhibitor) and continue time-lapse imaging at desired intervals.
4. Image Analysis:
- Perform background subtraction on all images.
- If necessary, correct for spectral bleed-through.
- Generate a ratiometric image by dividing the FRET channel image by the CFP channel image on a pixel-by-pixel basis.
- Select regions of interest (ROIs) within individual cells to quantify the change in FRET ratio over time.
- Normalize the FRET ratio changes to the baseline to compare results across different cells and experiments.
5. In Situ Calibration (Optional):
- To estimate absolute triosephosphate concentrations, an in situ calibration can be performed by permeabilizing the cells and exposing the sensor to known concentrations of triosephosphate.[8]
Visualizations
References
- 1. In vivo calibration of genetically encoded metabolite biosensors must account for metabolite metabolism during calibration and cellular volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fr-biotechnology.com [fr-biotechnology.com]
- 3. A genetically encoded Förster resonance energy transfer sensor for monitoring in vivo trehalose-6-phosphate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically Encoded Sensors for Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Genetically Encoded Fluorescent Biosensors for Quantitative In Vivo Imaging | Carnegie Science [carnegiescience.edu]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 8. Two-point calibration protocol for the Förster Resonance Energy Transfer indicator Pyronic in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Circular Dichroism Assay of Triosephosphate Isomerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triosephosphate Isomerase (TPI or TIM) is a pivotal enzyme in glycolysis, catalyzing the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (GAP).[1][2] This enzyme is a homodimer, with each subunit comprising approximately 250 amino acids.[2] The structure of TPI is a classic (α/β)₈ barrel, also known as a TIM barrel, which consists of eight parallel β-strands forming the inner core surrounded by eight α-helices on the outside.[2][3] TPI is considered a "catalytically perfect" enzyme, meaning its reaction rate is limited only by the diffusion of its substrate.[1] Given its crucial role in cellular metabolism, TPI is a target for drug development, particularly in infectious diseases and cancer.[4][5]
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary and tertiary structure of proteins in solution.[6][7][8] The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as proteins.[6] The distinct secondary structure elements of proteins—α-helices, β-sheets, turns, and random coils—each produce a characteristic CD spectrum in the far-UV region (190-250 nm).[8][9] This makes CD an ideal tool for assessing the structural integrity of TPI, monitoring conformational changes upon ligand binding, and evaluating protein stability.[4][8][10]
Application Notes
Circular dichroism can be applied to the study of Triosephosphate Isomerase in several key areas:
-
Structural Integrity and Folding Confirmation: CD is used to verify that recombinantly expressed and purified TPI is correctly folded. The obtained spectrum can be compared to reference spectra of known folded TPI or analyzed to estimate the secondary structure content, which should be consistent with the known α/β barrel fold.[6][7]
-
Stability Studies (Thermal and Chemical Denaturation): By monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature or denaturant concentration, the conformational stability of TPI can be determined. This is crucial for understanding the effects of mutations or for formulation development in drug discovery.[4][8] For instance, CD analysis of recombinant M. tuberculosis TPI revealed a loss of secondary structure occurring around 60°C.[4]
-
Ligand and Inhibitor Binding: Binding of substrates, substrate analogs, or inhibitors can induce conformational changes in TPI.[8] These changes, even if subtle, can often be detected as alterations in the CD spectrum. This application is particularly valuable for screening potential drug candidates and characterizing their interaction with TPI. For example, studies have investigated the binding of inhibitors like phosphoenolpyruvate (B93156) (PEP) and 2-phosphoglycolate (B1263510) to TPI.[10][11]
-
Effect of Mutations: CD can be used to assess how mutations, such as those found in TPI deficiency disorders or those introduced via site-directed mutagenesis, affect the secondary structure and stability of the enzyme.[10][12]
Experimental Protocols
Sample Preparation
High-quality CD data relies on meticulous sample preparation.
-
Protein Purity: TPI samples should be at least 95% pure as determined by SDS-PAGE or mass spectrometry to avoid interference from contaminating proteins.[6]
-
Protein Concentration: Accurate determination of protein concentration is critical. Methods like the Bradford or Lowry assays are not recommended as they can be inaccurate for different proteins.[6] A more reliable method is to determine the concentration by measuring the absorbance at 280 nm using the protein's specific molar extinction coefficient (ε₂₈₀), which can be calculated from its amino acid sequence.
-
Buffer Selection: The buffer must be transparent in the far-UV region of interest. Buffers containing high concentrations of chloride, imidazole, or DTT should be avoided. Phosphate buffers are a common choice. It is essential to prepare buffers with high-purity water and degas them before use to minimize absorbance below 200 nm due to oxygen.[6] The total absorbance of the sample (protein + buffer in the cuvette) should ideally be below 1.0 for reliable data.[6]
| Buffer Component | Concentration | pH Range | Low Wavelength Cutoff (approx.) |
| Sodium Phosphate | 10-50 mM | 6.0 - 8.0 | ~190 nm |
| Tris | 10-20 mM | 7.0 - 8.5 | ~195 nm |
| Borate | 10-50 mM | 8.0 - 9.5 | ~190 nm |
Table 1: Recommended Buffers for TPI CD Spectroscopy.
Instrumentation and Data Acquisition
-
Instrument: A calibrated circular dichroism spectropolarimeter is required.
-
Cuvette: Use a quartz cuvette with a path length appropriate for the protein concentration and wavelength range. A 0.1 cm path length cuvette is common for far-UV CD.[6]
-
Instrument Purging: The instrument's optical path must be purged with dry nitrogen gas to remove oxygen, which absorbs strongly below 200 nm.[6]
| Parameter | Setting for Secondary Structure | Setting for Thermal Melt |
| Wavelength Range | 190 - 260 nm | Fixed at 222 nm |
| Protein Concentration | 0.1 - 0.2 mg/mL | 0.1 - 0.2 mg/mL |
| Path Length | 0.1 cm | 1.0 cm |
| Data Pitch/Step Size | 0.5 - 1.0 nm | N/A |
| Bandwidth | 1.0 - 2.0 nm | 2.0 nm |
| Scan Speed | 50 nm/min | N/A |
| Response/Dwell Time | 1 - 2 seconds | 16 seconds |
| Accumulations | 3 - 5 scans | N/A |
| Temperature | 20 - 25 °C | 20 °C to 90 °C (e.g., 1 °C/min ramp) |
Table 2: Typical Instrument Settings for TPI CD Analysis.
Experimental Workflow
-
Warm-up & Purge: Turn on the spectropolarimeter lamp and nitrogen purge at least 30 minutes before use.
-
Baseline Correction: Collect a baseline spectrum of the buffer alone in the same cuvette that will be used for the sample. This spectrum will be subtracted from the sample spectrum.
-
Sample Measurement: Replace the buffer with the TPI solution and collect the CD spectrum. For thermal melts, set the desired temperature program and monitor the CD signal at a fixed wavelength.
-
Data Processing:
-
Subtract the buffer baseline from the sample spectrum.
-
Smooth the data if necessary.
-
Convert the raw data (in millidegrees, mdeg) to Molar Residue Ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) Where:
-
mdeg is the observed ellipticity.
-
MRW (Mean Residue Weight) = Molecular Weight / (Number of amino acids - 1).
-
pathlength_cm is the cuvette path length in cm.
-
conc_mg/mL is the protein concentration in mg/mL.
-
-
-
Secondary Structure Analysis: Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the processed far-UV spectrum.[13]
Data Presentation
The following table shows hypothetical data to illustrate expected results from a CD analysis of TPI.
| TPI State | [(\theta)] at 222 nm (deg·cm²·dmol⁻¹) | [(\theta)] at 208 nm (deg·cm²·dmol⁻¹) | Estimated α-helix % | Estimated β-sheet % |
| Native TPI | -12,000 | -11,500 | ~45% | ~20% |
| TPI + Inhibitor | -13,500 | -12,800 | ~50% | ~18% |
| Thermally Denatured | -2,500 | -3,000 | <5% | <5% |
Table 3: Representative Molar Residue Ellipticity Values for TPI.
Visualizations
Caption: Experimental workflow for TPI secondary structure analysis using CD.
Caption: TPI catalytic cycle showing key intermediates and conformational states.
Caption: Workflow for analyzing TPI-inhibitor binding using CD spectroscopy.
References
- 1. Triose Phosphate Isomerase - Proteopedia, life in 3D [proteopedia.org]
- 2. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Biochemical and functional characterization of triosephosphate isomerase from Mycobacterium tuberculosis H37Rv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Deamidated Triosephosphate Isomerase by Disulfiram, Curcumin, and Sodium Dichloroacetate: Synergistic Therapeutic Strategies for T-Cell Acute Lymphoblastic Leukemia in Jurkat Cells [mdpi.com]
- 6. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are the Applications of Circular Dichroism in Protein Structure? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structures of two monomeric triosephosphate isomerase variants identified via a directed-evolution protocol selecting for L-arabinose isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Application Notes and Protocols for Triose Phosphate Analysis from Complex Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triose phosphates, specifically dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P), are pivotal intermediates in central carbon metabolism, primarily in glycolysis and gluconeogenesis.[1][2][3] Their quantification in complex biological matrices such as tissues, cells, and biofluids is crucial for understanding metabolic states in various physiological and pathological conditions, including metabolic diseases and cancer.[2] However, the inherent instability, low abundance, and high polarity of these phosphorylated sugars present significant analytical challenges.
This document provides detailed protocols for sample preparation for the accurate analysis of triose phosphates, focusing on effective quenching of metabolic activity, efficient extraction from complex matrices, and derivatization strategies to enhance analytical sensitivity and chromatographic separation, primarily for liquid chromatography-mass spectrometry (LC-MS) based methods.[2][4]
Core Principles of Sample Preparation
Accurate measurement of intracellular metabolites like triose phosphates hinges on two critical initial steps: rapid quenching of enzymatic activity and efficient extraction of the target analytes.
-
Metabolic Quenching: This is the most critical step to prevent artefactual changes in metabolite levels.[5][6] Enzymatic reactions involving triose phosphates are extremely fast, and failure to halt them instantaneously can lead to significant misrepresentation of their in vivo concentrations.[7][8] The most effective quenching methods involve rapid cooling and/or the use of organic solvents.[5][7] For tissue samples, this is often achieved by freeze-clamping with liquid nitrogen.[5] For cell cultures, rapid filtration and washing may be necessary to remove extracellular contaminants before quenching.[8][9]
-
Metabolite Extraction: The goal of extraction is to efficiently lyse cells and solubilize intracellular metabolites while precipitating macromolecules like proteins and lipids.[5][10] Common extraction solvents are mixtures of methanol, acetonitrile, and water, often used at cold temperatures to minimize degradation.[5] The choice of solvent can significantly impact the recovery of polar metabolites like triose phosphates.
Experimental Workflows and Signaling Pathways
Glycolysis and the Central Role of Triose Phosphates
The following diagram illustrates the position of Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (G3P) in the glycolytic pathway. The enzyme Triosephosphate Isomerase (TPI) catalyzes the rapid interconversion of these two molecules.[1][3][11]
Figure 1: Simplified Glycolysis Pathway.
General Sample Preparation Workflow
The diagram below outlines a typical workflow for preparing biological samples for triose phosphate analysis by LC-MS.
Figure 2: General sample preparation workflow.
Detailed Experimental Protocols
Protocol 1: Quenching and Extraction from Adherent Cell Cultures
This protocol is adapted from methods designed to minimize metabolite leakage and ensure rapid inactivation of enzymes.[7][9]
Materials:
-
Phosphate-Buffered Saline (PBS), warm (37°C)
-
Quenching/Extraction Solvent: 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, pre-chilled to -70°C.[5][6]
-
Neutralization Solution: 15% (w/v) ammonium (B1175870) bicarbonate.
-
Cell scrapers
-
Centrifuge capable of reaching -9°C and 1,000 x g.
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Quickly wash the cells (<10 seconds) with warm PBS to remove extracellular metabolites.[5]
-
Immediately aspirate the PBS and add 1 mL of pre-chilled (-70°C) Quenching/Extraction Solvent to a 10 cm dish.
-
Place the dish on a bed of dry ice and use a cell scraper to scrape the cells into the solvent.
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds at 4°C.
-
Centrifuge at 1,000 x g for 5 minutes at -9°C to pellet protein and cell debris.
-
Transfer the supernatant to a new tube. For improved yield, a second extraction of the pellet can be performed.[5]
-
Neutralize the extract with the ammonium bicarbonate solution to avoid acid-catalyzed degradation of metabolites.[5][6]
-
The sample is now ready for derivatization or direct LC-MS analysis. Store at -80°C if not analyzed immediately.
Protocol 2: Extraction from Tissue Samples
This protocol is suitable for solid tissues, such as liver or muscle.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen, or a cryomill.
-
Extraction Solvent: 80:20 methanol:water, pre-chilled to -70°C.
-
Centrifuge capable of reaching 4°C and >10,000 x g.
Procedure:
-
Immediately upon excision, freeze-clamp the tissue sample in liquid nitrogen. This ensures rapid and complete quenching of metabolic activity.[5]
-
Weigh the frozen tissue (typically 20-50 mg).
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryomill. It is critical to keep the tissue frozen throughout this process.
-
Transfer the powdered tissue to a tube containing a pre-chilled extraction solvent (e.g., 1 mL of 80:20 methanol:water for every 25 mg of tissue).[5]
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Incubate on a shaker at 4°C for 15 minutes.[5]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet debris.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be reconstituted in a suitable solvent for LC-MS analysis. Store dried extracts at -80°C.
Derivatization for Enhanced LC-MS Analysis
Triose phosphates are challenging to retain and separate on standard reversed-phase (RP) liquid chromatography columns. Derivatization can make these polar compounds more hydrophobic, improving their chromatographic behavior.[4][12] A two-step derivatization involving oximation followed by propionylation has proven effective.[4][12][13]
Derivatization Logic
The following diagram illustrates the logic of the two-step derivatization process. Methoximation targets the open-chain carbonyl group, while propionylation esterifies hydroxyl groups.
Figure 3: Two-step derivatization logic.
Protocol 3: Two-Step Derivatization
This protocol is adapted from methods for derivatizing sugar phosphates for RP-LC-MS analysis.[12][14]
Materials:
-
Dried metabolite extract
-
Methoxamine (B1676408) hydrochloride
-
Propionic anhydride
-
Heating block or oven at 60°C and 37°C
Procedure:
-
Ensure the metabolite extract is completely dry.
-
Resuspend the dried extract in 25 µL of a 2% (w/v) methoxamine in pyridine solution.[12]
-
Incubate for 30 minutes at 60°C, then allow the reaction to continue overnight at room temperature.[12]
-
Add 6 µL of 1-methylimidazole and 12 µL of propionic anhydride.[12]
-
Incubate for 30 minutes at 37°C.[12]
-
Dry the resulting mixture completely under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the derivatized sample in a suitable solvent for RP-LC-MS analysis (e.g., 100 µL of 0.1% formic acid in water).[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of triose phosphates and other sugar phosphates using various sample preparation and analytical techniques.
Table 1: Comparison of Quenching/Extraction Methods
| Method | Matrix | Key Features | Reported Outcome | Reference |
| Cold Methanol (60%) with HEPES or Ammonium Carbonate | Lactobacillus plantarum | Rapid cooling to -40°C. Energy charge used as an indicator of quenching efficiency. | Efficiently quenches metabolism with <10% cell lysis. Ammonium carbonate is volatile and easily removed. | [7] |
| Acetonitrile:Methanol:Water (40:40:20) with 0.1M Formic Acid | Mouse Liver, HEK293T Cells | Effective for both quenching and extraction, including high-energy compounds like ATP. Acid prevents metabolite interconversion. | Prevents artefactual formation of PEP from 3PG and ADP from ATP.[5][6] | [5] |
| Liquid Nitrogen Quenching & 50% Acetonitrile Extraction | Adherent Cancer Cells | Cells washed twice with PBS, quenched in liquid N₂, then extracted. | Found to be the most optimal method among 12 combinations for minimizing metabolite loss. | [9] |
| Fast Filtration & Liquid Nitrogen Quenching | Mammalian Cells | Rapid washing via filtration (<15s) followed by liquid N₂ quenching. | Improved energy charge (0.94) compared to other methods, indicating better preservation of in vivo state. | [8] |
Table 2: Performance of Derivatization for LC-MS Analysis of Sugar Phosphates
| Derivatization Method | Analytes | Chromatographic System | Key Performance Metrics | Reference |
| Methoximation & Propionylation | 19 sugar phosphates | UHPLC-ESI-MS (Reversed Phase) | Improved retention and separation. High sensitivity (pg to ng/µL range) and repeatability (RSD < 20%). | [4][14] |
| 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA) | 12 sugar phosphates | RPLC-MS | Increased detection sensitivities by 3.5–147 folds. LODs ranged from 5 to 16 pg/mL. | [15] |
Conclusion
The analysis of triose phosphates from complex biological matrices requires meticulous attention to sample preparation to ensure data quality and biological relevance. The protocols outlined here provide a robust framework for researchers. Rapid and effective metabolic quenching is paramount, followed by an efficient extraction procedure tailored to the sample type. For LC-MS based analysis, derivatization is a powerful strategy to overcome the challenges associated with the analysis of these highly polar metabolites. The choice of the specific protocol should be guided by the biological matrix, the available instrumentation, and the specific research question. Validation of the chosen method in the user's own laboratory is essential for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxyacetone Phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Triose Phosphate Isomerase (TPI) Assay Kits in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triosephosphate Isomerase (TPI or TIM; EC 5.3.1.1) is a pivotal enzyme in central carbon metabolism. It catalyzes the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P), two key three-carbon intermediates in glycolysis and gluconeogenesis.[1][2] This crucial role places TPI at a metabolic nexus, connecting glycolysis to the pentose (B10789219) phosphate pathway (PPP) and lipid metabolism.[1][3] Given its importance, the measurement of TPI activity is critical for researchers investigating metabolic pathways in various physiological and pathological states, including cancer, neurodegenerative diseases, and metabolic disorders.[4][5][6] Triosephosphate Isomerase Assay Kits provide a sensitive and high-throughput method for quantifying TPI activity in a range of biological samples.
Principle of the Assay
Commercially available Triosephosphate Isomerase Assay Kits typically employ a colorimetric method. The fundamental principle involves the TPI-catalyzed conversion of DHAP to G3P. The resulting G3P is then utilized in a subsequent enzymatic reaction that leads to the production of a chromophore, which can be measured spectrophotometrically at a specific wavelength (commonly 450 nm). The rate of color development is directly proportional to the TPI activity in the sample.[1][3][7]
Applications in Metabolic Research
Cancer Metabolism Research
Altered glucose metabolism, characterized by elevated glycolysis even in the presence of oxygen (the Warburg effect), is a hallmark of many cancers.[4] TPI is often overexpressed in various cancer types and is considered a potential therapeutic target.[4][8]
-
Assessing Glycolytic Flux: TPI activity is a key indicator of the glycolytic rate. Measuring TPI activity in cancer cell lines and tumor tissues can provide insights into their metabolic phenotype.
-
Identifying Therapeutic Targets: TPI has been identified as a potential target for cancer therapy.[4] TPI assay kits can be used to screen for small molecule inhibitors that could disrupt cancer cell metabolism.
-
Understanding Drug Resistance: Changes in TPI activity may be associated with the development of resistance to chemotherapy.
Neurodegenerative Disease Research
Emerging evidence suggests a link between metabolic dysregulation and neurodegenerative diseases such as Alzheimer's disease.[6][9] Oxidative stress, a key factor in neurodegeneration, can lead to modifications and dysfunction of metabolic enzymes, including TPI.[6]
-
Investigating Metabolic Impairment: TPI activity can be measured in brain tissue homogenates and neuronal cell cultures from disease models to assess metabolic deficits.
-
Evaluating Neuroprotective Compounds: The assay can be used to determine if potential neuroprotective agents can restore or preserve TPI activity in the context of neurotoxic insults.
-
Modeling TPI Deficiency: TPI deficiency is a rare genetic disorder that leads to severe neurological impairment. Assay kits are essential for studying the pathophysiology of this disease in various model systems.
Drug Discovery and Development
TPI is a validated drug target for various diseases, including parasitic infections and cancer.
-
High-Throughput Screening (HTS): The microplate format of the assay is amenable to HTS for the discovery of novel TPI inhibitors.
-
Lead Optimization: The assay can be used to determine the potency (e.g., IC50 values) and selectivity of lead compounds.
-
Mechanism of Action Studies: Kinetic analysis using the TPI assay can help elucidate the mechanism of inhibition of novel drug candidates.
Data Presentation
TPI Specific Activity in Different Biological Samples
The following table summarizes representative data on TPI specific activity in various cell lines and tissues. It is important to note that absolute values can vary between laboratories due to differences in assay conditions and protein quantification methods.
| Sample Type | Organism | Specific Activity (U/mg protein) | Reference |
| Erythrocytes | Human | ~2-3% of normal in TPI deficient patients | |
| Lymphocytes | Human | ~20% of normal in TPI deficient patients | |
| Rat Muscle | Rat | Relative activity higher than MCF-7 and HeLa cells | [1] |
| MCF-7 Cells | Human | Data not consistently reported in absolute units | [1] |
| HeLa Cells | Human | Data not consistently reported in absolute units | [1] |
Note: "U" is defined as the amount of enzyme that generates 1.0 µmol of product per minute under the specified assay conditions.
Inhibition of Triosephosphate Isomerase Activity
This table provides examples of IC50 values for compounds that inhibit TPI activity.
| Inhibitor | Target Organism/Cell Line | IC50 Value | Reference |
| Phosphoenolpyruvate (B93156) (PEP) | Rabbit Muscle TPI | ~1500-2000 µM (for mutant TPI) | [4] |
| Disulfiram | Jurkat cells (Human T-cell leukemia) | 454 µM (cell viability) | |
| Curcumin | Jurkat cells (Human T-cell leukemia) | 829 µM (cell viability) | |
| Folic Acid | Entamoeba histolytica | 0.186 µg/mL (growth inhibition) | |
| Folic Acid | Giardia lamblia | 5.342 µg/mL (growth inhibition) | |
| Chlorhexidine | Giardia lamblia | 0.05 µg/mL (growth inhibition) |
Experimental Protocols
I. General Protocol for Measuring TPI Activity
This protocol is a generalized procedure based on commercially available colorimetric TPI assay kits.[1][3][7] It is crucial to refer to the specific manual of the kit being used for precise instructions and reagent concentrations.
A. Reagent Preparation:
-
TPI Assay Buffer: Bring to room temperature before use.
-
TPI Substrate (e.g., DHAP): Reconstitute in sterile water or as specified in the kit manual.
-
TPI Enzyme Mix: Reconstitute in TPI Assay Buffer.
-
TPI Developer: Reconstitute in sterile water or as specified.
-
NADH Standard: Reconstitute to prepare a stock solution for the standard curve.
B. Sample Preparation:
-
Cell Lysates (Adherent or Suspension Cells):
-
Harvest approximately 1 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold TPI Assay Buffer.
-
Homogenize by pipetting up and down or by sonication on ice.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) for the assay.
-
-
Tissue Homogenates:
-
Excise and weigh the tissue of interest (~10 mg).
-
Wash with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Add 100-200 µL of ice-cold TPI Assay Buffer and homogenize using a Dounce homogenizer or similar device.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Protein Concentration Determination: Measure the protein concentration of the cell or tissue lysates using a standard method (e.g., BCA or Bradford assay) to normalize TPI activity.
C. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of NADH standards in a 96-well plate according to the kit's instructions to generate a standard curve.
-
Sample and Control Wells:
-
Sample Wells: Add 2-50 µL of your sample lysate to the wells.
-
Background Control Wells: For each sample, prepare a parallel well containing the same amount of lysate to measure background absorbance.
-
Positive Control Well: Add the provided TPI positive control to a well.
-
Adjust the volume in all wells to 50 µL with TPI Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a master mix of the TPI Assay Buffer, TPI Enzyme Mix, and TPI Developer according to the kit's protocol. For the background control wells, prepare a similar mix but replace the TPI Substrate with TPI Assay Buffer.
-
Initiate the Reaction: Add 50 µL of the appropriate Reaction Mix to each well.
-
Measurement: Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode at 37°C for 20-40 minutes, taking readings every 2-3 minutes.
D. Data Analysis:
-
Calculate the change in absorbance (ΔOD) per minute for each sample by subtracting the initial reading from the final reading within the linear range of the reaction.
-
Subtract the ΔOD of the background control from the ΔOD of the corresponding sample.
-
Use the NADH standard curve to convert the corrected ΔOD values to the amount of NADH generated (in nmol).
-
Calculate the TPI activity using the following formula:
TPI Activity (nmol/min/mL or mU/mL) = (Amount of NADH from standard curve) / (Reaction time x Sample volume)
-
Normalize the activity to the protein concentration of the sample to express the results as specific activity (e.g., U/mg protein).
II. Protocol for Screening TPI Inhibitors
This protocol outlines a general procedure for screening potential TPI inhibitors.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound.
-
Assay Setup:
-
In a 96-well plate, add the TPI enzyme (either purified or in a lysate).
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and the compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Initiate the Reaction: Add the TPI substrate to all wells to start the reaction.
-
Measurement: Measure the absorbance kinetically as described in the general protocol.
-
Data Analysis:
-
Calculate the rate of the reaction for each compound concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
Caption: Metabolic pathways involving triosephosphate.
Caption: Experimental workflow for TPI activity assay.
Caption: Logic for TPI inhibitor drug screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newly discovered roles of triosephosphate isomerase including functions within the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. files.docking.org [files.docking.org]
- 7. Triosephosphate isomerase deficiency: consequences of an inherited mutation at mRNA, protein and metabolic levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Separation of Triose Phosphate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triose phosphates, specifically Dihydroxyacetone Phosphate (B84403) (DHAP) and D-Glyceraldehyde-3-Phosphate (G3P), are pivotal intermediates in central carbon metabolism, primarily in glycolysis and gluconeogenesis. The accurate separation and quantification of these structural isomers are crucial for studying metabolic fluxes, enzyme kinetics, and the pathophysiology of related metabolic disorders. Their identical mass and similar chemical properties present a significant analytical challenge. This document provides detailed application notes and protocols for the effective separation and analysis of DHAP and G3P using various advanced analytical techniques.
Glycolysis Pathway Context
The interconversion of DHAP and G3P is a critical step in glycolysis, catalyzed by the enzyme Triosephosphate Isomerase (TPI). Understanding this equilibrium is fundamental to metabolic studies.
Figure 1: Interconversion of triose phosphate isomers in glycolysis.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for the separation of this compound isomers. Several modes of HPLC can be employed, each with its advantages.
Anion-Exchange Chromatography (AEC)
Anion-exchange chromatography separates molecules based on their net negative charge. The phosphate groups on DHAP and G3P provide the negative charge necessary for interaction with a positively charged stationary phase.
| Parameter | Value | Reference |
| Column | SynChropack AX | [1] |
| Mobile Phase | 150 mM KH2PO4, pH 2.5 | [1] |
| Flow Rate | Not Specified | |
| Detection | Not Specified (likely UV) | |
| Retention Time G3P | Not Specified | |
| Retention Time DHAP | Not Specified | |
| Resolution | Best resolution achieved with specified mobile phase | [1] |
Objective: To separate DHAP and G3P from a sample mixture.
Materials:
-
HPLC system with a UV detector
-
SynChropack AX anion-exchange column (or equivalent)
-
Mobile Phase: 150 mM Potassium Phosphate Monobasic (KH2PO4), adjusted to pH 2.5 with phosphoric acid
-
Sample containing triose phosphates, filtered through a 0.22 µm filter
Procedure:
-
System Preparation: Equilibrate the SynChropack AX column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate volume of the filtered sample onto the column.
-
Chromatographic Separation: Perform an isocratic elution with the mobile phase.
-
Detection: Monitor the column effluent using a UV detector at a wavelength suitable for detecting phosphate compounds (e.g., 210 nm).
-
Data Analysis: Identify and quantify the peaks corresponding to DHAP and G3P based on the retention times of standard compounds.
Figure 2: Workflow for Anion-Exchange HPLC of triose phosphates.
Ion-Pair Reversed-Phase HPLC
This technique uses a standard reversed-phase column (e.g., C8 or C18) and a mobile phase containing an ion-pairing reagent, such as tributylamine (B1682462). The ion-pairing reagent forms a neutral complex with the negatively charged triose phosphates, allowing for their retention and separation on the hydrophobic stationary phase.
| Parameter | Value | Reference |
| Column | Reversed-Phase C8 | [2] |
| Ion-Pairing Reagent | Tributylamine | [2] |
| Mobile Phase | Specific gradient not detailed | [2] |
| Detection | Time-of-Flight Mass Spectrometry (TOF-MS) | [2] |
| Run Time | 50 minutes | [2] |
| Outcome | Successful separation of G3P and DHAP isomers | [2] |
Objective: To separate and quantify DHAP and G3P using ion-pair reversed-phase chromatography coupled with mass spectrometry.
Materials:
-
HPLC-MS system (e.g., with a TOF analyzer)
-
Reversed-phase C8 column
-
Mobile Phase A: Aqueous buffer with tributylamine as the ion-pairing agent.
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Sample containing triose phosphates, subjected to protein precipitation and filtration.
Procedure:
-
Sample Preparation: For biological samples, perform protein precipitation (e.g., with a cold organic solvent) followed by centrifugation and filtration of the supernatant.
-
System Equilibration: Equilibrate the C8 column with the initial mobile phase conditions.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Apply a gradient of increasing Mobile Phase B to elute the analytes. The long run time of 50 minutes suggests a shallow gradient for optimal resolution.
-
MS Detection: Analyze the column effluent using the mass spectrometer in negative ion mode to detect the deprotonated this compound molecules.
-
Data Analysis: Extract ion chromatograms for the specific m/z of the triose phosphates to identify and quantify the isomers based on their retention times.
Figure 3: Workflow for Ion-Pair RP-HPLC-MS of triose phosphates.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and resolving power but requires chemical derivatization to make the non-volatile triose phosphates amenable to gas chromatography. A two-step derivatization involving oximation followed by silylation is typically employed.
| Parameter | Value | Reference |
| Derivatization | Two-step: Methoxyamine hydrochloride (oximation), followed by MSTFA (silylation) | [3][4] |
| GC Column | e.g., 5% phenyl-methylpolysiloxane | [5] |
| Injector Temp. | 250°C | [5] |
| Oven Program | Initial 100°C, ramp to 200°C at 5°C/min, then to 300°C at 10°C/min | [5] |
| Ionization | Electron Ionization (EI) at 70 eV | [5] |
| Retention Times | Specific to the exact column and conditions; requires empirical determination |
Objective: To analyze DHAP and G3P by GC-MS following chemical derivatization.
Materials:
-
GC-MS system with a suitable capillary column.
-
Dried sample extract containing triose phosphates.
-
Oximation reagent: Methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL).
-
Silylation reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Reaction vials, heating block, vortex mixer.
Procedure:
-
Sample Drying: Lyophilize or evaporate the sample to complete dryness.
-
Oximation:
-
Add the oximation reagent to the dried sample.
-
Incubate at a specific temperature and time (e.g., 37°C for 90 minutes) with shaking.[3] This step converts the carbonyl groups to oximes.
-
-
Silylation:
-
Add the silylation reagent (MSTFA) to the reaction mixture.
-
Incubate at a specific temperature and time (e.g., 37°C for 30 minutes) with shaking.[3] This step replaces active hydrogens on the phosphate and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Run the specified oven temperature program to separate the derivatized isomers.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis: Identify the peaks for the derivatized DHAP and G3P based on their retention times and mass fragmentation patterns compared to derivatized standards.
Figure 4: Workflow for GC-MS analysis of triose phosphates.
Enzymatic Assay for Dihydroxyacetone Phosphate (DHAP)
As an alternative to chromatographic separation, enzymatic assays can be used for the specific quantification of one of the isomers. This method is particularly useful for measuring low levels of DHAP in various biological samples.
| Parameter | Value | Reference |
| Assay Principle | TPI converts DHAP to GAP, which is then used in a coupled enzyme reaction to produce a fluorescent product. | [1][6] |
| Detection Method | Fluorometric (λex = 535 nm / λem = 587 nm) | [6] |
| Sensitivity | Down to 0.5 µM DHAP | [1][6] |
| Sample Types | Serum, plasma, other biological fluids, tissue, and cell culture samples | [6] |
Objective: To quantify the concentration of DHAP in a biological sample.
Materials:
-
Fluorometric DHAP Assay Kit (e.g., Sigma-Aldrich MAK275 or Abcam ab197003).
-
96-well plate (white plates with clear bottoms recommended).
-
Fluorescence microplate reader.
-
Sample (e.g., cell lysate, tissue homogenate, serum, plasma).
-
10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter (optional, for deproteinization).
Procedure:
-
Reagent Preparation: Prepare the DHAP Assay Buffer, Probe, Enzyme Mix, Developer, and DHAP Standard according to the kit manufacturer's instructions.
-
Sample Preparation:
-
For tissue or cells, homogenize in ice-cold DHAP Assay Buffer.
-
Centrifuge to remove insoluble material.
-
For samples with high protein content, deproteinize using a 10 kDa spin filter.
-
-
Standard Curve Preparation: Prepare a dilution series of the DHAP standard to generate a standard curve.
-
Reaction Setup:
-
Add samples and standards to duplicate wells in a 96-well plate. Adjust the volume with DHAP Assay Buffer.
-
Prepare a Reaction Mix containing the Assay Buffer, Probe, Enzyme Mix, and Developer.
-
Add the Reaction Mix to each well containing the sample and standards.
-
-
Incubation: Incubate the plate, protected from light, for a specified time at a specific temperature (e.g., 30-60 minutes at 37°C).
-
Measurement: Measure the fluorescence at the specified excitation and emission wavelengths.
-
Calculation: Subtract the background reading from all measurements. Plot the standard curve and determine the DHAP concentration in the samples from the curve.
Figure 5: Workflow for the enzymatic assay of DHAP.
Conclusion
The choice of analytical technique for separating and quantifying this compound isomers depends on the specific research question, sample matrix, required sensitivity, and available instrumentation. Anion-exchange and ion-pair reversed-phase HPLC methods offer direct separation, with LC-MS providing the highest specificity and sensitivity. GC-MS is a powerful alternative but requires a robust derivatization protocol. For high-throughput screening or when only the concentration of DHAP is of interest, enzymatic assays provide a simple and sensitive solution. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most suitable method for their analytical needs.
References
Troubleshooting & Optimization
Technical Support Center: Triosephosphate Isomerase (TPI) Assays
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during triosephosphate isomerase (TPI) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format.
Q1: My assay has no signal, or the signal is much lower than expected. What should I do?
A1: A low or absent signal is a common issue that can point to several problems with your reagents or protocol. Follow these troubleshooting steps:
-
Enzyme Activity:
-
Cause: The TPI enzyme may be inactive due to improper storage (e.g., not stored at -20°C or -80°C), repeated freeze-thaw cycles, or degradation. The coupling enzyme in linked assays (e.g., α-glycerophosphate dehydrogenase) may also be the source of the problem.
-
Solution:
-
-
Reagent Integrity & Preparation:
-
Cause: Critical reagents like the substrate (dihydroxyacetone phosphate (B84403) or glyceraldehyde-3-phosphate), or the cofactor in coupled assays (NADH), may have degraded.[3] Buffers prepared at the incorrect pH can also abolish enzyme activity.
-
Solution:
-
Prepare fresh substrate and NADH solutions. NADH is particularly sensitive to light and pH.
-
Verify the pH of your assay buffer. The optimal pH for TPI is typically between 7.0 and 8.5.
-
Ensure the assay buffer was brought to room temperature before use, as cold buffers can inhibit the reaction.[1][4]
-
-
-
Assay Conditions:
-
Cause: The instrument (spectrophotometer or plate reader) may be set to the incorrect wavelength. For NADH-linked assays, the absorbance should be monitored at 340 nm.[5] For some colorimetric kits, it is 450 nm.[1][2]
-
Solution: Double-check the wavelength setting on your instrument. Ensure you are using a UV-compatible plate for 340 nm readings.
-
Q2: The background signal in my "no-enzyme" or "no-substrate" control wells is too high. Why is this happening?
A2: High background can obscure your real signal and is often caused by contamination or non-enzymatic reactions.
-
Substrate Instability:
-
Cause: The TPI substrate, particularly glyceraldehyde-3-phosphate, can be unstable and degrade spontaneously, leading to a change in absorbance.
-
Solution: Prepare substrate solutions fresh before each experiment. Run a "substrate only" control to monitor its stability over the course of the assay.
-
-
Sample Interference:
-
Cause: If you are testing biological samples, they may contain endogenous substances that absorb light at the detection wavelength.[1] Test compounds, especially in drug screening, can also be colored or fluorescent.
-
Solution:
-
-
Contamination:
-
Cause: Reagents or buffers may be contaminated with microbes or other substances that consume NADH.
-
Solution: Use sterile, ultrapure water for all reagent preparations.[1] Filter-sterilize buffers if you suspect contamination.
-
Q3: My results are inconsistent and not reproducible. What are the likely causes?
A3: Poor reproducibility can stem from technical errors or interfering substances in your test compounds.
-
Pipetting and Mixing Errors:
-
Cause: Inaccurate pipetting, especially of small volumes, or inadequate mixing of reagents in the well can lead to high variability.
-
Solution:
-
Ensure your pipettes are calibrated.
-
Prepare a master mix of reagents to add to your wells, which minimizes pipetting errors between wells.[4]
-
Gently mix the plate after adding all reagents, avoiding bubbles.
-
-
-
Compound Aggregation (False Positives):
-
Cause: Many organic compounds, particularly in high-throughput screening, can form colloidal aggregates in aqueous buffers. These aggregates can non-specifically inhibit enzymes, leading to a reproducible but false-positive signal.[1][6][7] This type of inhibition often presents with a very steep dose-response curve.
-
Solution:
-
Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to help prevent aggregation.
-
If aggregation is suspected, re-test the compound's inhibitory activity in the presence of the detergent. A significant loss of potency suggests aggregation was the cause of the initial result.
-
-
-
Redox-Active Compounds:
-
Cause: If you are using an NADH-linked assay, compounds that have redox activity can directly oxidize NADH to NAD+, mimicking enzyme activity or its inhibition. This is a common source of false positives.
-
Solution: Test the compound in the assay buffer with NADH but without any enzymes. A change in absorbance at 340 nm indicates direct interference with the cofactor.
-
Q4: I have identified a potential TPI inhibitor. How can I be sure it's a true inhibitor and not an assay artifact?
A4: Validating a hit requires running a series of counter-screens and orthogonal assays to rule out common interferences.
-
Check for Spectrophotometric Interference: Measure the absorbance of the compound at the assay wavelength (e.g., 340 nm or 450 nm). If it absorbs significantly, it will interfere with the reading.
-
Rule out Aggregation: As described in Q3, test the inhibitor's activity in the presence and absence of a non-ionic detergent like 0.01% Triton X-100. A true inhibitor's IC50 value should not change dramatically, whereas an aggregator's apparent activity will be significantly reduced.[1]
-
Perform an Orthogonal Assay: If possible, confirm the hit using a different assay format that relies on an alternative detection method (e.g., if your primary screen was absorbance-based, try a fluorescence-based or mass spectrometry-based method).
-
Run a Counter-Screen Against a Coupling Enzyme: In a coupled assay, the compound might be inhibiting the reporter enzyme (e.g., α-glycerophosphate dehydrogenase) instead of TPI. Run an assay for the coupling enzyme in the presence of your compound to check for this off-target activity.
Common Interferences in TPI Assays
Many substances can interfere with TPI assays, leading to inaccurate results. It is crucial to be aware of these potential interactions, especially during drug screening campaigns.
Known TPI Inhibitors
These compounds are known to bind to the TPI active site and act as competitive or transition-state analog inhibitors. Their presence in samples or as test compounds will lead to a true, but potentially confounding, inhibition of the enzyme.
| Compound | Type of Inhibitor | Inhibition Constant (Ki / IC50) | Source Organism (for constant) |
| Phosphoenolpyruvate (B93156) (PEP) | Competitive Inhibitor | Ki = 230 µM; IC50 = 570 µM | Human |
| 2-Phosphoglycolate (PGA) | Transition-State Analog | Ki ≈ 3 µM | General |
| Phosphoglycolohydroxamate (PGH) | Transition-State Analog | Ki = 6 - 14 µM | General |
| D-Glycerol-1-Phosphate | Substrate Analog | Ki = 0.2 - 1.3 mM | General |
| 3-Phosphoglycerate | Weak Reversible Inhibitor | Ki = 0.2 - 1.3 mM | General |
| Phosphate (Pi) | Competitive Inhibitor | Concentration-dependent | General |
| Arsenate (AsO₄³⁻) | Competitive Inhibitor | Concentration-dependent | General |
Data compiled from references[1][4][6]. Note that inhibition constants can vary with pH, temperature, and organism.
Assay-Specific Interferences
These substances interfere with the assay components or detection method, rather than directly inhibiting TPI in a specific manner.
| Interfering Substance Class | Mechanism of Interference | Assay Type Affected | How to Mitigate |
| Redox-Active Compounds | Direct oxidation/reduction of NADH/NADPH, altering absorbance. | NADH/NADPH-linked assays (340 nm) | Run control without TPI to measure direct effect on cofactor. |
| Colored/Fluorescent Compounds | Intrinsic absorbance or fluorescence at the detection wavelength. | All spectrophotometric and fluorometric assays | Measure compound's signal in assay buffer alone and subtract from data. |
| Compound Aggregates | Non-specific enzyme inhibition via sequestration in colloidal particles. | All enzyme assays, especially HTS | Add 0.01% non-ionic detergent (e.g., Triton X-100) to the assay buffer. |
| Metal Chelators (e.g., EDTA) | May inhibit metalloenzymes used as coupling enzymes in the assay. | Coupled assays | Check the metal dependency of all enzymes in the reaction. TPI is not a metalloenzyme. |
| Strong Detergents (e.g., SDS) | Can denature and inactivate the enzyme. | All enzyme assays | Avoid using lysis buffers containing SDS. RIPA buffer is often incompatible. |
| Reducing Agents (e.g., DTT) | Can interfere with redox-sensitive assays or react with test compounds. | Redox-sensitive assays | Test compound stability with the specific reducing agent used. |
Experimental Protocols
Standard NADH-Linked Spectrophotometric TPI Assay
This protocol describes a typical method for measuring TPI activity by coupling the conversion of glyceraldehyde-3-phosphate (GAP) to dihydroxyacetone phosphate (DHAP) with the oxidation of NADH by α-glycerophosphate dehydrogenase (α-GPDH). The rate of TPI activity is proportional to the decrease in absorbance at 340 nm.
1. Reagent Preparation:
-
TPI Assay Buffer: 100 mM Triethanolamine, 10 mM EDTA, pH 7.6. Warm to room temperature before use.
-
NADH Stock Solution: 10 mM NADH in TPI Assay Buffer. Prepare fresh and protect from light.
-
α-GPDH Solution: Prepare a solution of α-glycerophosphate dehydrogenase in TPI Assay Buffer (e.g., 10 units/mL). Keep on ice.
-
Substrate (GAP) Solution: 50 mM D-Glyceraldehyde 3-phosphate in TPI Assay Buffer. Prepare fresh.
-
Sample/Enzyme: Dilute purified TPI or biological samples to the desired concentration in cold TPI Assay Buffer immediately before use.
2. Assay Procedure (96-well plate format):
-
Prepare Master Mix: For the number of assays to be performed, prepare a master mix containing the TPI Assay Buffer, NADH solution, and α-GPDH solution. The final concentrations in the well should be approximately 0.2 mM NADH and 1 unit/mL α-GPDH.
-
Set up Wells:
-
Sample Wells: Add 180 µL of Master Mix and 10 µL of the diluted TPI sample.
-
Negative Control (No Enzyme): Add 180 µL of Master Mix and 10 µL of TPI Assay Buffer.
-
Background Control (No Substrate): Add 190 µL of Master Mix (without substrate added later) and 10 µL of the TPI sample. This is to control for any NADH oxidase activity in the sample.
-
-
Pre-incubation: Incubate the plate at 25°C or 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Add 10 µL of the GAP substrate solution to the Sample and Negative Control wells. The final volume should be 200 µL.
-
Measure Absorbance: Immediately begin measuring the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (Abs = εcl) to convert the rate to the rate of NADH consumption. The extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Activity (µmol/min/mL) = (ΔAbs/min * Reaction Volume) / (ε * Light Path * Sample Volume)
-
Visualizations
TPI Coupled Assay Workflow
Caption: Workflow of the NADH-linked coupled assay for TPI activity.
Troubleshooting Logic for TPI Assays
References
- 1. Triose Phosphate Isomerase - Proteopedia, life in 3D [proteopedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The strong inhibition of triosephosphate isomerase by the natural beta-carbolines may explain their neurotoxic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Asn11 in Catalysis by Triosephosphate Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triose Phosphate Extraction from Plant Leaves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of triose phosphate (B84403) from plant leaves.
Troubleshooting Guide
This guide addresses common issues encountered during triose phosphate extraction and quantification.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient Cell Lysis: Plant cell walls were not sufficiently disrupted, trapping triose phosphates within the cells. | Ensure the leaf tissue is flash-frozen in liquid nitrogen and thoroughly ground to a fine powder. Using a mortar and pestle pre-chilled with liquid nitrogen is effective. For larger sample numbers, a bead mill with stainless steel balls can be used.[1] |
| Enzymatic Degradation: Phosphatases and other enzymes present in the leaf tissue can degrade triose phosphates upon cell lysis. | Rapidly quench all enzymatic activity. This is best achieved by immediately freezing the collected leaf material in liquid nitrogen. The extraction should be performed with a strong acid, such as perchloric acid, which denatures enzymes.[1][2][3] | |
| Chemical Degradation: Triose phosphates are unstable and can be degraded by excessively high temperatures or extreme pH during the extraction process.[2][4] | Perform all extraction steps on ice or at 4°C.[1][5] When neutralizing the acidic extract, add the neutralizing solution slowly while keeping the sample on ice to avoid localized pH spikes. | |
| Incomplete Extraction: The solvent did not fully penetrate the tissue, or the extraction time was insufficient. | Ensure the powdered leaf tissue is well-suspended in the extraction buffer. Vortex or mix thoroughly. Follow the recommended incubation times in the protocol to allow for complete extraction. | |
| Inconsistent/Erratic Results in Enzymatic Assays | Interference from Extraction Reagents: Residual perchloric acid in the extract can inhibit the enzymes used in the quantification assay. | Ensure the perchloric acid extract is properly neutralized to a pH suitable for the enzymatic assay (typically pH 7.0-8.0). A common method is neutralization with a solution like 2M KOH, 150 mM Hepes, and 10 mM KCl.[1] After neutralization, centrifuge the sample to precipitate potassium perchlorate (B79767) and use the supernatant for the assay. |
| Presence of Divalent Cations: Divalent cations in the extract can interfere with enzymatic reactions. | Chelate divalent cations by adding a suitable agent, such as 1,2-cyclohexylenedinitrilotetraacetic acid (CDTA), to the neutralized extract before the assay.[1] | |
| Incorrect Blank/Standard Preparation: The blank or standards do not accurately account for the sample matrix. | Prepare your blank and standard curve dilutions using the same neutralized extraction buffer as your samples to account for any matrix effects. | |
| Difficulty Neutralizing Perchloric Acid Extract | Inaccurate pH Measurement: pH paper may not be precise enough for this critical step. | Use a calibrated pH meter for accurate neutralization. Be aware that CO2 will be released during neutralization with potassium bicarbonate (KHCO3) or potassium hydroxide (B78521) (KOH), which can affect the pH reading.[1] Mix thoroughly and allow the bubbling to subside before taking a final pH measurement. |
| Precipitate Formation: A precipitate (potassium perchlorate) forms upon neutralization and can be difficult to separate. | After neutralization, chill the samples on ice for at least 30 minutes to ensure complete precipitation of potassium perchlorate. Centrifuge at high speed (e.g., 10,000 x g) at 4°C to obtain a clear supernatant.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is rapid freezing of leaf tissue in liquid nitrogen so critical?
A1: Rapid freezing serves two main purposes. First, it immediately halts all metabolic and enzymatic activity within the cells, preventing the degradation of triose phosphates by endogenous enzymes like phosphatases.[1][3] Second, the freezing makes the tissue brittle, which facilitates thorough grinding and complete cell disruption, ensuring that the extraction solvent can access the cellular contents.[1]
Q2: What is the purpose of using perchloric acid for the extraction?
A2: Perchloric acid is a strong acid that effectively denatures and precipitates proteins, including enzymes that would otherwise degrade triose phosphates.[3] This process, known as deproteinization, leaves small molecules like triose phosphates in the soluble extract. It is a widely used method for extracting acid-stable metabolites.[1][5]
Q3: My neutralized extract is yellow. What does this indicate?
A3: A yellow color in the neutralized extract when using certain pH indicators can suggest that the pH is above 7.[1] It is crucial to bring the pH to the optimal range for your subsequent enzymatic assay, which is typically between pH 7.0 and 8.0.
Q4: Can I store my samples during the extraction process?
A4: Yes, samples can be stored at specific stages. Leaf material flash-frozen in liquid nitrogen can be stored at -80°C.[1][5] Lyophilized (freeze-dried) powder of the neutralized extract can also be stored at -80°C or in liquid nitrogen for longer-term storage before reconstitution and analysis.[1]
Q5: How are triose phosphates quantified after extraction?
A5: Triose phosphates are typically quantified using a coupled enzymatic assay. In this type of assay, a series of enzymatic reactions converts this compound into a product that can be measured spectrophotometrically, often through the change in absorbance of NADH or NADPH. For example, this compound isomerase can convert dihydroxyacetone phosphate to glyceraldehyde-3-phosphate, which is then used in subsequent reactions that lead to a measurable change in absorbance at a specific wavelength.[6]
Experimental Protocols
Protocol 1: Perchloric Acid Extraction of Triose Phosphates from Plant Leaves
This protocol is adapted from established methods for metabolite extraction.[1][5]
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Microcentrifuge tubes
-
3.5% (v/v) Perchloric Acid, ice-cold
-
Neutralizing Buffer (e.g., 2M KOH, 150 mM HEPES, 10 mM KCl)
-
Calibrated pH meter or pH strips
-
Refrigerated centrifuge
Procedure:
-
Sample Collection and Freezing: Harvest leaf tissue (e.g., 50-100 mg fresh weight) and immediately freeze it in liquid nitrogen to quench all metabolic activity.
-
Grinding: Pre-chill a mortar and pestle with liquid nitrogen. Place the frozen leaf tissue in the mortar and grind to a very fine powder. Ensure the tissue remains frozen throughout this process.
-
Extraction: Transfer the frozen powder to a pre-weighed, ice-cold microcentrifuge tube. Add an appropriate volume of ice-cold 3.5% perchloric acid (e.g., 1 mL). Vortex vigorously to ensure the powder is fully suspended.
-
Incubation and Deproteinization: Incubate the mixture on ice for 30-60 minutes to allow for complete extraction and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the triose phosphates, to a new, clean, ice-cold microcentrifuge tube. Be careful not to disturb the pellet.
-
Neutralization: While keeping the tube on ice, slowly add the neutralizing buffer dropwise to the supernatant. Mix gently after each drop. Monitor the pH until it reaches the desired range (typically 7.0-8.0). This step will produce CO2, so proceed with caution to avoid sample loss due to bubbling.[1]
-
Precipitation of Potassium Perchlorate: After neutralization, incubate the sample on ice for at least 30 minutes to allow for the precipitation of potassium perchlorate (KClO4).
-
Final Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the KClO4 precipitate.
-
Final Extract: The resulting supernatant is the neutralized extract containing triose phosphates and is ready for quantification. This can be used immediately or stored at -80°C.
Protocol 2: Enzymatic Quantification of Triose Phosphates
This is a generalized procedure. The specific enzymes, buffers, and wavelengths will depend on the chosen assay kit or published method. A common approach involves converting triose phosphates to a product that can be linked to the oxidation or reduction of NADH/NADPH, which is measured at 340 nm.
Materials:
-
Neutralized leaf extract
-
Assay buffer (e.g., HEPES or Tris-HCl at the appropriate pH)
-
Required enzymes (e.g., this compound isomerase, glycerol-3-phosphate dehydrogenase)
-
Cofactors (e.g., NADH, ATP)
-
Microplate reader or spectrophotometer
-
This compound standards (e.g., glyceraldehyde-3-phosphate)
Procedure:
-
Prepare Standard Curve: Create a series of dilutions of a known concentration of a this compound standard in the assay buffer.
-
Set up Reactions: In a 96-well plate or cuvettes, add the assay buffer, required cofactors, and enzymes.
-
Initiate Reaction: Add a specific volume of the neutralized leaf extract or the standard dilutions to the wells/cuvettes to start the reaction. Also, prepare a blank using the extraction buffer instead of the sample.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 25°C or 37°C) for a set amount of time, as determined by the assay protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADH/NADPH). This can be an endpoint measurement or a kinetic measurement over time.[6]
-
Calculation: Subtract the blank reading from all sample and standard readings. Plot the standard curve (absorbance vs. concentration). Use the equation from the standard curve to calculate the concentration of this compound in your samples.
Quantitative Data
The rate of this compound utilization (TPU) can be influenced by various factors, such as nutrient availability. The following table summarizes data from a study on rice, showing the effect of nitrogen levels on the estimated rate of TPU at different growth stages.
| Growth Stage | Nitrogen Level | Estimated Rate of this compound Utilization (Tp) (µmol m-2 s-1) |
| Flowering | Low Nitrogen (N1) | 10.5 |
| High Nitrogen (N2) | 12.0 | |
| Early Grain Filling | Low Nitrogen (N1) | 9.8 |
| High Nitrogen (N2) | 11.5 | |
| Mid Grain Filling | Low Nitrogen (N1) | 8.5 |
| High Nitrogen (N2) | 10.2 | |
| Data adapted from a study on rice; values are illustrative of trends.[7] |
Visualizations
Caption: Workflow for this compound Extraction and Quantification.
Caption: Simplified diagram of the Calvin-Benson Cycle showing the central role of Triose Phosphates.
References
- 1. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A simple high‐throughput protocol for the extraction and quantification of inorganic phosphate in rice leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. This compound utilization in leaves is modulated by whole-plant sink–source ratios and nitrogen budgets in rice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triosephosphate Isomerase (TPI) Purification
Welcome to the technical support center for triosephosphate isomerase (TPI) purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of TPI.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter at different stages of the TPI purification process, from initial cell lysis to the final purified product.
Section 1: Low Yield After Cell Lysis and Clarification
Q1: My final yield of purified TPI is very low. Could the problem be in my cell lysis and clarification steps?
A1: Absolutely. The initial steps of cell lysis and lysate clarification are critical for maximizing the recovery of soluble, active TPI. Inefficient lysis can leave a significant amount of TPI trapped within intact cells, while improper handling can lead to protein denaturation and loss.
Troubleshooting Steps:
-
Optimize Lysis Method: The choice of lysis method depends on the expression host. For E. coli, high-pressure homogenization is often more efficient than sonication or chemical lysis for releasing cytoplasmic proteins like TPI.
-
Monitor Lysis Efficiency: After lysis, check a small aliquot of the cell suspension under a microscope to ensure a high percentage of cell disruption.
-
Prevent Proteolysis: Always work at low temperatures (on ice or at 4°C) and add a protease inhibitor cocktail to your lysis buffer to prevent degradation of your target protein.
-
Clarification: Centrifuge the lysate at a sufficiently high speed and for an adequate duration (e.g., >15,000 x g for 30-60 minutes at 4°C) to effectively pellet cell debris and insoluble proteins. Incomplete clarification can lead to column clogging in subsequent purification steps.
Q2: I see a significant amount of my TPI in the insoluble pellet after cell lysis. What can I do?
A2: TPI in the insoluble fraction, often in the form of inclusion bodies, is a common issue, especially with high-level overexpression in E. coli.
Troubleshooting Steps:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing for proper folding.
-
Lower Inducer Concentration: Decreasing the concentration of the inducing agent (e.g., IPTG) can also reduce the rate of protein expression.
-
-
Use a Different Expression Strain: Some E. coli strains are specifically designed to enhance the solubility of recombinant proteins.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your TPI.
-
Solubilization and Refolding: If optimizing expression is not feasible, you may need to solubilize the inclusion bodies using denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride) and then refold the TPI. This process requires careful optimization of refolding buffers.
Section 2: Issues with Affinity Chromatography (His-tagged TPI)
Q3: My His-tagged TPI is not binding efficiently to the IMAC (Immobilized Metal Affinity Chromatography) column.
A3: Poor binding of His-tagged TPI to an IMAC column can be due to several factors related to the His-tag itself or the buffer conditions.
Troubleshooting Steps:
-
His-tag Accessibility: Ensure the His-tag is accessible and not buried within the folded protein. If you suspect this is the issue, consider moving the tag to the other terminus of the protein.
-
Buffer Composition:
-
Imidazole (B134444) Concentration: The presence of a low concentration of imidazole (e.g., 10-20 mM) in your binding buffer can help reduce non-specific binding of contaminating proteins. However, too high a concentration can prevent your His-tagged TPI from binding. You may need to optimize this concentration.
-
Reducing Agents: High concentrations of strong reducing agents like DTT can interfere with the metal ions in the IMAC resin. If a reducing agent is necessary, consider using a lower concentration or a milder agent like TCEP.
-
Chelating Agents: Avoid EDTA or EGTA in your buffers as they will strip the metal ions from the column. If their presence is unavoidable, consider using an EDTA-resistant IMAC resin.[1]
-
-
Resin Choice: Different IMAC resins (e.g., charged with Ni2+, Co2+, Zn2+, or Cu2+) have varying affinities for His-tagged proteins. If you are experiencing poor binding with a Ni-NTA resin, trying a cobalt-based resin might improve your results.[2]
Q4: My purified TPI elutes from the IMAC column with low purity.
A4: Co-elution of contaminating proteins is a frequent challenge in IMAC. Interestingly, E. coli TPI is a known common contaminant in His-tagged protein purifications from this host, as it can co-purify even without a His-tag.
Troubleshooting Steps:
-
Optimize Wash Steps:
-
Increase Imidazole Concentration in Wash Buffer: Gradually increase the imidazole concentration in your wash buffer (e.g., in steps from 20 mM to 50 mM) to remove weakly bound contaminants before eluting your target protein.
-
Increase Wash Volume: Increasing the volume of the wash buffer (e.g., to 10-20 column volumes) can also improve the removal of non-specifically bound proteins.
-
-
Optimize Elution:
-
Gradient Elution: Use a linear imidazole gradient for elution instead of a step elution. This can often resolve your target protein from contaminants that have similar binding affinities.
-
-
Add a Second Purification Step: For very high purity requirements, a second purification step, such as ion-exchange or size-exclusion chromatography, is often necessary.
Section 3: Protein Instability and Low Activity
Q5: My TPI precipitates during or after purification. How can I improve its solubility?
A5: Protein precipitation is often a sign of instability.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of your TPI. At its pI, a protein has a net neutral charge and is often least soluble.
-
Ionic Strength: The salt concentration can significantly impact protein solubility. For some proteins, increasing the salt concentration (e.g., 150-500 mM NaCl) can prevent aggregation.
-
-
Use Additives:
-
Glycerol (B35011): Including 5-20% glycerol in your buffers can help stabilize your protein.
-
Sugars: Sugars like sucrose (B13894) or trehalose (B1683222) can also act as stabilizing agents.
-
Detergents: For proteins with hydrophobic patches, a low concentration of a non-ionic detergent might be necessary.
-
-
Protein Concentration: Avoid excessively high protein concentrations, as this can promote aggregation. If you need to concentrate your protein, do so in a buffer that you have optimized for stability.
Q6: The specific activity of my purified TPI is lower than expected. What could be the cause?
A6: Low specific activity can indicate that a portion of your purified protein is inactive or denatured.
Troubleshooting Steps:
-
Ensure Proper Folding: As mentioned earlier, optimizing expression conditions to promote correct folding is crucial.
-
Maintain Dimerization: TPI is active as a dimer.[3] Purification conditions that disrupt the dimer interface will lead to inactive monomers. Ensure your purification buffers are conducive to maintaining the dimeric state.
-
Avoid Harsh Conditions: Exposure to extreme pH, high temperatures, or harsh chemicals during purification can irreversibly denature the enzyme.
-
Presence of Inhibitors: Ensure that no inhibitors are carried over from the purification buffers into your final enzyme preparation. For example, phosphate (B84403) and sulfate (B86663) ions can inhibit TPI activity.[4]
Quantitative Data Summary
Table 1: Typical Buffer Compositions for TPI Purification Steps
| Purification Step | Buffer Component | Typical Concentration Range | Purpose |
| Cell Lysis | Tris-HCl or Phosphate Buffer | 20-50 mM, pH 7.5-8.0 | Maintain physiological pH |
| NaCl | 150-500 mM | Maintain ionic strength, reduce non-specific interactions | |
| Protease Inhibitor Cocktail | 1x (manufacturer's recommendation) | Prevent proteolysis | |
| DNase I | ~10 µg/mL | Reduce viscosity from released DNA | |
| IMAC (Binding) | Tris-HCl or Phosphate Buffer | 20-50 mM, pH 7.5-8.0 | Maintain pH for binding |
| NaCl | 300-500 mM | Reduce non-specific binding | |
| Imidazole | 10-20 mM | Reduce non-specific binding of contaminants | |
| IMAC (Wash) | Tris-HCl or Phosphate Buffer | 20-50 mM, pH 7.5-8.0 | Maintain pH |
| NaCl | 300-500 mM | Maintain ionic strength | |
| Imidazole | 20-50 mM | Elute weakly bound contaminants | |
| IMAC (Elution) | Tris-HCl or Phosphate Buffer | 20-50 mM, pH 7.5-8.0 | Maintain pH |
| NaCl | 150-300 mM | Maintain ionic strength | |
| Imidazole | 250-500 mM | Elute His-tagged TPI | |
| Ion Exchange (Anion) | Low Salt Buffer (Binding) | 20-50 mM Tris-HCl, pH ~8.5 | Promote binding to the positively charged resin |
| Ion Exchange (Anion) | High Salt Buffer (Elution) | 20-50 mM Tris-HCl, pH ~8.5, with 1 M NaCl | Elute TPI with a salt gradient |
| Final Storage Buffer | Tris-HCl or HEPES Buffer | 20-50 mM, pH 7.5 | Maintain pH |
| NaCl | 100-150 mM | Maintain ionic strength | |
| Glycerol | 10-50% (v/v) | Cryoprotectant and stabilizer |
Experimental Protocols
Protocol 1: Purification of His-tagged TPI using IMAC
-
Lysate Preparation:
-
Resuspend the cell pellet from your expression culture in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells using a high-pressure homogenizer or sonicator on ice.
-
Clarify the lysate by centrifugation at >15,000 x g for 30-60 minutes at 4°C.
-
-
Column Equilibration:
-
Equilibrate your IMAC column (e.g., Ni-NTA) with 5-10 column volumes of Lysis Buffer.
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column at a flow rate recommended by the manufacturer.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove unbound and weakly bound proteins.
-
-
Elution:
-
Elute the His-tagged TPI with Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). It is often beneficial to use a linear gradient of imidazole from the wash concentration to the final elution concentration.
-
-
Buffer Exchange:
-
Immediately exchange the buffer of the eluted fractions into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using a desalting column or dialysis.
-
Protocol 2: TPI Activity Assay
This is a coupled enzyme assay where the conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate (GAP) by TPI is coupled to the reduction of GAP by glycerol-3-phosphate dehydrogenase (GDH), which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Assay Buffer: Prepare an assay buffer (e.g., 100 mM triethanolamine, 1 mM EDTA, pH 7.6).
-
Reaction Mixture: In a cuvette, prepare the following reaction mixture:
-
Assay Buffer
-
NADH (to a final concentration of ~0.2 mM)
-
Glycerol-3-phosphate dehydrogenase (a sufficient amount to ensure it is not rate-limiting)
-
Your purified TPI sample (diluted appropriately in assay buffer)
-
-
Initiate the Reaction: Start the reaction by adding the substrate, dihydroxyacetone phosphate (DHAP), to a final concentration of ~1-2 mM.
-
Measure Activity: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the TPI activity.
Visualizations
Caption: A typical workflow for the purification of Triosephosphate Isomerase.
Caption: A troubleshooting flowchart for low yield in TPI purification.
References
Technical Support Center: Improving the Stability of Triose Phosphate Samples for Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triose phosphate (B84403) samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the stability of these critical metabolites.
FAQs and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Preparation and Stability
Question 1: My triose phosphate concentrations are unexpectedly low and variable between replicates. What could be the cause?
Answer: Low and variable this compound concentrations are often due to their inherent chemical instability, particularly under neutral to basic conditions. Dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP) can degrade, leading to inaccurate quantification. Key factors to consider are:
-
pH of the sample and buffers: Triose phosphates are more stable in acidic conditions (pH < 6). Neutral or basic conditions promote degradation to methylglyoxal.
-
Temperature: Higher temperatures accelerate the degradation of triose phosphates. Samples should be kept on ice or at -80°C as much as possible.
-
Ineffective quenching: To get an accurate snapshot of in vivo metabolite levels, it is crucial to halt all enzymatic activity instantly. Incomplete quenching can lead to the continued enzymatic conversion of triose phosphates.
Question 2: How can I minimize the degradation of my this compound samples during preparation and storage?
Answer: To enhance the stability of your this compound samples, we recommend the following best practices:
-
Rapid Quenching: Immediately stop all metabolic activity. The two most effective methods are cold methanol (B129727) quenching and fast filtration with liquid nitrogen quenching. Detailed protocols are provided in the "Experimental Protocols" section.
-
Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C. For long-term storage, snap-freeze extracts in liquid nitrogen and store them at -80°C.
-
Control pH: Use acidic buffers (pH 4-6) for extraction and analysis whenever possible.
-
Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS) or to improve stability for liquid chromatography-mass spectrometry (LC-MS), consider derivatization. This process chemically modifies the triose phosphates to make them more stable and volatile. A detailed protocol for derivatization is available in the "Experimental Protocols" section.
-
Proper Glassware Handling: Phosphate contamination can be an issue. Acid-wash all glassware with a hot 1:1 HCl solution and rinse thoroughly with distilled water. It is advisable to dedicate this glassware exclusively to phosphate analysis.[1]
Chromatographic Analysis
Question 3: I am observing significant peak tailing in my chromatograms for triose phosphates. How can I resolve this?
Answer: Peak tailing for polar, phosphorylated compounds like triose phosphates is a common issue in reversed-phase chromatography. Here are several troubleshooting steps:
-
Check for Secondary Interactions: Tailing can be caused by interactions between the negatively charged phosphate groups and active sites on the column, such as exposed silanols.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like triethylamine (B128534) (TEA) to the mobile phase can mask these interactions and improve peak shape.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol (B1196071) groups, reducing secondary interactions.
-
-
Column Contamination: A buildup of matrix components on the column frit or at the head of the column can distort peak shape.
-
Use a Guard Column: A guard column will protect your analytical column from strongly retained sample components.
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent. If the problem persists, you may need to replace the column.
-
-
Extra-Column Volume: Excessive tubing length or poor connections can lead to peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
Question 4: My retention times for triose phosphates are shifting between injections. What should I investigate?
Answer: Retention time instability in ion-pair chromatography, which is often used for sugar phosphates, is a frequent problem. Here’s what to check:
-
Insufficient Column Equilibration: Ion-pairing chromatography requires a significant amount of time for the ion-pairing reagent to equilibrate with the stationary phase. Ensure the column is equilibrated with the mobile phase for at least 30 minutes, or until a stable baseline is achieved, before starting your analytical run.[2]
-
Mobile Phase Instability: Prepare fresh mobile phases daily, especially if they contain additives like formic acid in methanol, which can degrade over time.[3] Bacterial growth in aqueous mobile phases can also be a problem.
-
Temperature Fluctuations: Column temperature has a significant impact on retention time. Use a column oven to maintain a stable temperature throughout your analysis.
-
pH Drift: If your mobile phase is buffered, ensure the buffer capacity is sufficient to resist pH changes. The mobile phase pH should be at least one pH unit away from the pKa of your analytes.[4]
Question 5: I'm experiencing poor sensitivity for my this compound analysis by LC-MS. What are the likely causes and solutions?
Answer: Poor sensitivity in LC-MS analysis of triose phosphates can stem from several factors:
-
Ion Suppression: Components in your sample matrix can co-elute with your analytes and suppress their ionization in the mass spectrometer.
-
Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up your samples and remove interfering matrix components.
-
Modify Chromatographic Conditions: Adjust your gradient or try a different column to separate the analytes from the suppressing agents.
-
-
Inefficient Ionization: Triose phosphates can be challenging to ionize efficiently.
-
Optimize Ion Source Parameters: Adjust the source temperature, gas flows, and voltages to maximize the signal for your specific compounds.
-
Consider Derivatization: Derivatization can improve the ionization efficiency of your analytes.[5]
-
-
Degradation in the Ion Source: Labile compounds can degrade at high source temperatures. Try reducing the source temperature to see if sensitivity improves.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact sensitivity. For example, using a combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) as an ion-pairing mobile phase has been shown to increase MS signal intensity significantly compared to less volatile reagents.[6]
Question 6: I am seeing peak fronting or split peaks in my chromatograms. What could be the issue?
Answer:
-
Peak Fronting: This is often caused by column overload or a mismatch between the sample solvent and the mobile phase.
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[7]
-
-
Split Peaks: This can be caused by a partially blocked column frit, a void at the head of the column, or injection of the sample in a solvent that is too strong.
-
Check for Blockages: Reverse flush the column to try and dislodge any particulates on the frit.
-
Inspect the Column: A void at the column inlet can cause the sample to be distributed unevenly, leading to a split peak. If a void is suspected, the column may need to be replaced.
-
Adjust Sample Solvent: As with peak fronting, ensure your sample solvent is not significantly stronger than your mobile phase.[8]
-
Data Presentation
Table 1: Stability of Dihydroxyacetone Phosphate (DHAP) under Neutral-to-Slightly-Basic Conditions
| Temperature | Half-life | Reference |
| 25°C | ~30 hours | |
| 37°C | ~3 hours |
Note: Degradation is initiated by deprotonation and subsequent phosphate elimination, leading to the formation of methylglyoxal. Stability is significantly increased under acidic conditions (pH < 6).
Experimental Protocols
Protocol 1: Cold Methanol Quenching and Metabolite Extraction
This protocol is suitable for both adherent and suspension cells and is designed to rapidly halt enzymatic activity while extracting polar metabolites like triose phosphates.
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Dry ice
Procedure for Adherent Cells:
-
At the desired time point, remove the cell culture plate from the incubator and place it on a bed of dry ice.
-
Immediately and completely aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well (for a 6-well plate).
-
Using a pre-chilled cell scraper, scrape the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Proceed to the "Sample Clarification" step.
Procedure for Suspension Cells:
-
Rapidly transfer a known volume of cell suspension into a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at a low temperature (e.g., -9°C).
-
Quickly discard the supernatant.
-
Resuspend the cell pellet in cold 80% methanol.
-
Proceed to the "Sample Clarification" step.
Sample Clarification (for both cell types):
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis or storage at -80°C.
Protocol 2: Fast Filtration and Liquid Nitrogen Quenching
This protocol is ideal for suspension cells and minimizes metabolite leakage by rapidly separating cells from the culture medium before quenching.
Materials:
-
Vacuum filtration apparatus
-
Membrane filters (e.g., 0.45 µm pore size)
-
Liquid nitrogen in a Dewar flask
-
Ice-cold 0.9% (w/v) NaCl solution
-
Pre-chilled 50 mL centrifuge tubes
-
Forceps
Procedure:
-
Prepare the vacuum filtration setup with the appropriate membrane filter.
-
Pre-chill the collection centrifuge tubes in liquid nitrogen.
-
Rapidly transfer a defined volume of the cell suspension to the filtration unit under vacuum.
-
Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution. This step should be as brief as possible.
-
Using forceps, quickly transfer the filter with the cell biomass into the pre-chilled centrifuge tube containing liquid nitrogen to snap-freeze the cells.
-
The filter with the quenched cells can be stored at -80°C or used immediately for extraction.
-
For extraction, transfer the frozen filter to a tube containing a pre-chilled extraction solvent (e.g., 80% methanol) and proceed with cell disruption methods like bead beating or sonication, followed by centrifugation to collect the metabolite-containing supernatant.
Protocol 3: Two-Step Derivatization for GC-MS or LC-MS Analysis
This protocol improves the stability and chromatographic properties of triose phosphates by methoximation followed by propionylation.[9]
Materials:
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
Propionic anhydride (B1165640)
-
N-methylimidazole
-
Dried sample extract
Procedure:
-
Methoximation: To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 60°C for 30 minutes. This step converts the carbonyl groups to methoximes.
-
Propionylation: Add 100 µL of propionic anhydride and 10 µL of N-methylimidazole. Incubate at 37°C for 30 minutes. This step esterifies the hydroxyl groups.
-
After incubation, evaporate the reagents under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate (B1210297) for GC-MS or an appropriate solvent for LC-MS) for analysis.
Visualizations
Caption: Glycolysis pathway with a focus on the interconversion of triose phosphates.
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. dec.vermont.gov [dec.vermont.gov]
- 2. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 3. support.waters.com [support.waters.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. acdlabs.com [acdlabs.com]
- 9. retention time stability - Chromatography Forum [chromforum.org]
addressing matrix effects in LC-MS analysis of triose phosphate
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of triose phosphate (B84403) and other phosphorylated metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for triose phosphate?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and sensitivity of quantification.[1] Triose phosphates are small, polar, phosphorylated molecules. Biological samples containing them are often complex, with many endogenous components like salts, lipids, and proteins that can interfere with their ionization in the MS source. For example, phospholipids (B1166683) are a major cause of ion suppression in biological samples.[2] Additionally, the phosphate group in this compound can interact with metal components of the LC system, such as stainless steel columns, leading to peak tailing, sample loss, and ion suppression.[3]
Q2: How can I detect and quantify matrix effects in my this compound analysis?
A2: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column.[4][5] A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[4][5]
-
Post-Extraction Spike Method: This is a quantitative approach.[2][5] The response of an analyte in a standard solution is compared to the response of the same analyte spiked into a blank matrix sample after the extraction process. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[6][7][8] A SIL-IS is a version of the analyte (e.g., ¹³C-labeled this compound) that has a different mass but is chemically identical to the target analyte. It is added to the sample at the beginning of the sample preparation process. Since the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, the ratio of the analyte signal to the SIL-IS signal remains constant, allowing for accurate quantification.[6][7]
Q4: Can issues with my LC column contribute to poor this compound analysis?
A4: Yes. Phosphorylated compounds like this compound have a high affinity for the metal surfaces of standard stainless steel HPLC columns.[3] This interaction can cause adsorption, sample loss, poor peak shape, and the formation of metal salts that lead to ion suppression.[3] Using metal-free or PEEK-lined columns can significantly improve the analysis of these compounds by reducing these interactions.[3]
Troubleshooting Guides
Problem: Inconsistent peak areas for this compound across replicate injections of the same sample.
This issue is often a hallmark of variable matrix effects. Here is a step-by-step guide to troubleshoot this problem.
Caption: A flowchart for troubleshooting inconsistent peak areas in LC-MS analysis.
Problem: Poor sensitivity or no detectable peak for this compound.
This can be caused by severe ion suppression or issues with the analytical method itself.
| Potential Cause | Troubleshooting Step | Rationale |
| Severe Ion Suppression | 1. Dilute the sample: A simple dilution can reduce the concentration of interfering matrix components.[4][5] 2. Improve sample cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2] | Reducing the concentration of co-eluting species can lessen their competitive effect on the ionization of the target analyte.[9] |
| Analyte Adsorption | Use a metal-free or PEEK-lined LC column: This is particularly important for phosphorylated analytes. | Prevents interaction of the phosphate groups with metal surfaces in the column, which can cause sample loss.[3] |
| Suboptimal MS Parameters | Optimize ion source parameters: Adjust settings like capillary voltage, gas flow, and temperature to maximize the signal for this compound. | Ionization efficiency is highly dependent on the source conditions. |
| In-source Fragmentation | Optimize chromatographic separation: Ensure that this compound is chromatographically separated from larger phosphorylated molecules like hexose (B10828440) phosphates. | Larger molecules can fragment in the ion source to produce ions with the same mass as this compound, leading to inaccurate quantification if not separated.[10] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantification of ion suppression or enhancement.
Caption: Workflow for quantifying matrix effects.
Methodology:
-
Prepare Solution A: Create a standard solution of this compound at a known concentration in a pure solvent (e.g., the initial mobile phase).
-
Prepare Solution B:
-
Take a blank matrix sample (a sample of the same type as your study samples but without the analyte).
-
Perform your entire sample extraction procedure on this blank matrix.
-
Spike the resulting extract with the this compound standard to the same final concentration as Solution A.
-
-
LC-MS Analysis: Analyze both solutions using your established LC-MS method.
-
Calculation: Calculate the matrix effect using the following formula:
Matrix Effect (%) = (Peak Area of Solution B / Peak Area of Solution A) x 100
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| 100% | No significant matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE) to Reduce Matrix Effects
This protocol provides a general workflow for using SPE to clean up biological samples before LC-MS analysis of this compound. The specific SPE sorbent and solvents will depend on the exact nature of the sample matrix. Mixed-mode SPE (combining reversed-phase and ion-exchange) is often effective for polar analytes in complex matrices.[11]
Methodology:
-
Sample Pre-treatment: Precipitate proteins from the sample by adding a solvent like acetonitrile (B52724) or methanol.[2] Centrifuge to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a buffer).
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove salts and other highly polar interferences while retaining the this compound.
-
Elution: Elute the this compound from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Example Data for Quantifying Matrix Effects
The following table illustrates how to present data from a post-extraction spike experiment to quantify matrix effects.
| Sample ID | Peak Area (Analyte in Solvent) | Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Replicate 1 | 1,250,000 | 750,000 | 60.0% | Ion Suppression |
| Replicate 2 | 1,265,000 | 745,000 | 58.9% | Ion Suppression |
| Replicate 3 | 1,240,000 | 760,000 | 61.3% | Ion Suppression |
| Average | 1,251,667 | 751,667 | 60.1% | Significant Ion Suppression |
Table 2: Impact of Mitigation Strategy on Analyte Response
This table demonstrates the effectiveness of an optimized sample preparation method (e.g., SPE) combined with a SIL-IS.
| Method | Analyte Peak Area | SIL-IS Peak Area | Analyte/IS Ratio | CV (%) of Ratio (n=5) |
| Protein Precipitation Only | 850,000 | 980,000 | 0.867 | 18.5% |
| SPE + SIL-IS | 1,150,000 | 1,210,000 | 0.950 | 3.2% |
CV = Coefficient of Variation
This data shows that while the absolute peak areas may still be affected by some ion suppression, the use of a SIL-IS and improved sample cleanup leads to a much more consistent and reproducible analytical result, as indicated by the significantly lower coefficient of variation.[6][7][8]
References
- 1. nebiolab.com [nebiolab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. providiongroup.com [providiongroup.com]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Low Levels of Triose Phosphate
Welcome to the technical support center for the quantification of triose phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the experimental measurement of low levels of triose phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying low levels of this compound?
A1: The two most common and effective methods for quantifying low levels of this compound are enzyme-coupled colorimetric/fluorometric assays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Enzyme-coupled assays are often used for their simplicity and high-throughput capabilities, while LC-MS/MS provides higher sensitivity and specificity, allowing for the simultaneous quantification of multiple phosphorylated metabolites.
Q2: My colorimetric assay is showing high background noise. What are the common causes and solutions?
A2: High background noise in colorimetric assays can obscure the true signal, making accurate quantification difficult. Common causes include contamination of reagents with inorganic phosphate, non-specific interactions, or issues with the reagents themselves. To mitigate this, it is crucial to use high-purity reagents and phosphate-free water. Additionally, optimizing incubation times and temperatures can help reduce non-specific reactions.[1] Running proper controls, including a "no enzyme" control and a "no sample" control, can help identify the source of the background.
Q3: Why are my LC-MS/MS results for this compound inconsistent?
A3: Inconsistent LC-MS/MS results can stem from several factors, including sample preparation, chromatographic conditions, and instrument performance. Common issues include retention time shifts, peak broadening or splitting, and poor mass accuracy.[2] Proper sample clean-up to remove matrix interferences is critical.[3] It is also important to ensure the stability of the mobile phase and to regularly calibrate the mass spectrometer.[2] Using an internal standard can help to correct for variability during sample preparation and injection.
Q4: What are the key considerations for sample preparation when measuring this compound?
A4: Sample preparation is a critical step for accurate quantification. For cell and tissue samples, rapid quenching of metabolic activity is essential to prevent the degradation of this compound. This is typically achieved by flash-freezing in liquid nitrogen. Extraction of metabolites is often performed using a cold solvent mixture, such as methanol/water or acetonitrile/water.[4] It is also important to remove proteins and other macromolecules that can interfere with the assay, which can be done through centrifugation or filtration.[5][6] For all samples, it is crucial to use phosphate-free labware to avoid contamination.
Q5: How can I differentiate between this compound isomers in my analysis?
A5: Differentiating between dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) can be challenging. In many enzyme-coupled assays, this compound isomerase is added to convert G3P to DHAP, so the total this compound pool is measured.[7] For individual quantification, LC-MS/MS is the preferred method. Chromatographic separation of these isomers can be achieved by optimizing the LC gradient and using specialized columns, such as those for hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography.[8]
Troubleshooting Guides
Issue 1: Inconsistent Readings in Enzyme-Coupled Colorimetric Assay
Symptoms:
-
High variability between replicate wells.
-
Non-linear standard curve.
-
Absorbance values drifting over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure pipettes are properly calibrated. - Use fresh pipette tips for each standard and sample. - Pipette reagents and samples carefully and consistently into the center of the wells. |
| Temperature Fluctuations | - Allow all reagents and samples to equilibrate to room temperature before starting the assay. - Use a temperature-controlled plate reader or incubate the plate in a stable environment. |
| Reagent Instability | - Prepare fresh reagents for each experiment, especially the enzyme mix and NADH solutions. - Store stock solutions at the recommended temperatures and protect from light.[9] |
| Meniscus Formation | - Use microplates with a low-binding surface. - Avoid reagents like TRIS and detergents that can increase meniscus formation. |
| Edge Effects | - Avoid using the outer wells of the microplate, as they are more susceptible to temperature variations. - Fill the outer wells with water or buffer to create a more uniform temperature across the plate. |
Troubleshooting Logic Diagram for Inconsistent Readings
Caption: Troubleshooting workflow for inconsistent assay readings.
Issue 2: Low or No Signal in LC-MS/MS Analysis
Symptoms:
-
Analyte peak is not detected or is very weak.
-
Poor signal-to-noise ratio.
-
Inability to achieve desired limit of detection.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Ionization | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Ensure the mobile phase pH is appropriate for the ionization of this compound (typically negative ion mode).[10] |
| Matrix Effects (Ion Suppression) | - Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] - Dilute the sample to reduce the concentration of interfering matrix components. - Use a matrix-matched calibration curve. |
| Poor Chromatographic Peak Shape | - Ensure the injection solvent is compatible with the mobile phase.[11] - Check for column contamination or degradation; flush or replace the column if necessary.[11] - Optimize the gradient elution program for better peak focusing. |
| Analyte Degradation | - Keep samples cold during preparation and in the autosampler to prevent degradation.[12] - Analyze samples as quickly as possible after preparation. |
| Instrument Sensitivity | - Perform a system suitability test to ensure the instrument is performing optimally.[2] - Clean the ion source and optics if they are contaminated.[2] |
Troubleshooting Logic Diagram for Low/No LC-MS/MS Signal
Caption: Troubleshooting workflow for low or no LC-MS/MS signal.
Quantitative Data Summary
| Parameter | Enzyme-Coupled Colorimetric Assay | LC-MS/MS |
| Detection Limit | ~1 µM (0.1 nmol per well) | fmol to pmol range[8] |
| Linear Range | Typically 1-50 µM | Several orders of magnitude (e.g., 50 nM to 10 µM)[12] |
| Specificity | Can be prone to interference from other phosphorylated compounds and sample matrix components. | High specificity due to separation by chromatography and detection by mass. |
| Throughput | High (96- or 384-well plate format) | Lower, depends on chromatographic run time. |
| Sample Volume | 1-50 µL | 1-10 µL |
Experimental Protocols
Detailed Protocol for Enzyme-Coupled Colorimetric Assay
This protocol is a general guideline and may need to be optimized for specific sample types and plate readers.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5) and ensure it is free of contaminating phosphate.
-
NADH Solution: Prepare a fresh solution of NADH in the assay buffer. Protect from light.
-
Enzyme Mix: Prepare a mix of glycerol-3-phosphate dehydrogenase and triosephosphate isomerase in assay buffer. Keep on ice.
-
Substrate (if applicable): If starting from a precursor like fructose-1,6-bisphosphate, prepare a solution of the substrate in the assay buffer.
-
Standard Solution: Prepare a stock solution of this compound (or a stable precursor) and perform serial dilutions to create a standard curve.
2. Sample Preparation:
-
Cell/Tissue Lysates: Homogenize cells or tissue in a suitable lysis buffer on ice. Centrifuge to remove cell debris. An optional deproteinization step with perchloric acid followed by neutralization can be performed to remove interfering proteins.
-
Sample Dilution: Dilute samples as needed to ensure the this compound concentration falls within the linear range of the assay.
3. Assay Procedure (96-well plate):
-
Add 50 µL of each standard or sample to individual wells.
-
Prepare a master mix of the assay buffer, NADH, and enzyme mix.
-
Add 50 µL of the master mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 20-40 minutes.
-
Measure the absorbance at 340 nm (for NADH consumption) or at a specific wavelength for a colorimetric product (e.g., 450 nm for some kits).[9]
4. Data Analysis:
-
Subtract the absorbance of the blank (no this compound) from all readings.
-
Plot the absorbance values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of this compound in the samples from the standard curve.
Experimental Workflow for Enzyme-Coupled Assay
Caption: Workflow for an enzyme-coupled this compound assay.
Detailed Protocol for LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound and should be adapted based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Metabolite Extraction: Extract metabolites from cells or tissues using a cold solvent mixture (e.g., 80% methanol).
-
Centrifugation: Centrifuge the extract to pellet proteins and cell debris.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the initial LC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulates.
2. LC-MS/MS Method:
-
LC Column: Use a column suitable for the separation of polar metabolites, such as a HILIC or ion-pair reversed-phase column.
-
Mobile Phase: Use a mobile phase system appropriate for the chosen column, often consisting of an aqueous buffer and an organic solvent like acetonitrile. The use of volatile buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is recommended.
-
Gradient Elution: Develop a gradient elution program that provides good separation of this compound from other isomers and matrix components.
-
Mass Spectrometer: Operate the mass spectrometer in negative ion mode.
-
MRM Transitions: Set up Multiple Reaction Monitoring (MRM) transitions for the specific precursor and product ions of this compound.
3. Data Acquisition and Analysis:
-
Calibration Curve: Prepare a calibration curve by injecting known concentrations of a this compound standard.
-
Data Processing: Integrate the peak areas of the this compound MRM transitions in both the standards and the samples.
-
Quantification: Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Signaling Pathway Diagram
The quantification of this compound is often relevant in the context of central carbon metabolism, particularly glycolysis.
Glycolysis Pathway Highlighting this compound
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. zefsci.com [zefsci.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Interaction of enzymes involved in triosephosphate metabolism. Comparison of yeast and rabbit muscle cytoplasmic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. This compound Isomerase (TPI) Activity Assay Kit (Colorimetric) (ab197001) [abcam.co.jp]
- 10. scispace.com [scispace.com]
- 11. agilent.com [agilent.com]
- 12. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Triosephosphate Isomerase (TPI) Kinetic Assays: A Technical Support Hub
For researchers, scientists, and professionals in drug development, accurate and reproducible kinetic analysis of triosephosphate isomerase (TPI) is crucial. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during TPI kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical coupled TPI kinetic assay?
A1: Most colorimetric TPI kinetic assays are coupled enzymatic reactions. TPI catalyzes the isomerization of its substrate, typically glyceraldehyde-3-phosphate (GAP) to dihydroxyacetone phosphate (B84403) (DHAP), or the reverse reaction. In a common setup, the production of GAP from DHAP is coupled to the reduction of a tetrazolium salt by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which produces a colored formazan (B1609692) product. The rate of color formation, measured spectrophotometrically, is directly proportional to the TPI activity.[1]
Q2: What are the key reagents in a TPI kinetic assay kit?
A2: A typical TPI kinetic assay kit includes a TPI assay buffer, a substrate (like DHAP), an enzyme mix containing the coupling enzyme (e.g., GAPDH), a developer solution containing a probe and substrate for the coupling reaction, and a standard (like NADH) for creating a standard curve.[2][3]
Q3: How should I prepare my samples for a TPI assay?
A3: Sample preparation depends on the sample type.
-
Cell and Tissue Lysates: Homogenize cells or tissues in ice-cold TPI assay buffer. Centrifuge to pellet insoluble material and collect the supernatant for the assay.[2]
-
Serum and Plasma: These samples can often be used directly, but dilutions may be necessary to ensure the readings fall within the standard curve range.[1]
-
Purified Enzyme: Dilute the enzyme in TPI assay buffer to an appropriate concentration.
It is recommended to perform a pilot experiment with a range of sample dilutions to determine the optimal concentration for your assay.[2][3]
Q4: Why is it important to measure the reaction in kinetic mode?
A4: Measuring the absorbance in kinetic mode allows for the determination of the initial reaction velocity (V₀). This is crucial because the reaction rate is linear only during the initial phase when the substrate concentration is not limiting and product inhibition is negligible. Endpoint assays can be less accurate as they may not reflect the true initial rate.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Very Low Signal | 1. Inactive TPI enzyme in the sample. 2. Omission or degradation of a key reagent (e.g., substrate, coupling enzyme, developer). 3. Incorrect wavelength setting on the plate reader. 4. The concentration of the coupling enzyme is too low, making it the rate-limiting step.[4][5] 5. Presence of an inhibitor in the sample. | 1. Use a positive control to verify assay components are working. Increase the amount of sample in the reaction. 2. Ensure all reagents are properly reconstituted, stored, and not expired. Prepare fresh reagents. 3. Check the plate reader settings to match the assay requirements (e.g., 450 nm for formazan-based assays). 4. Increase the concentration of the coupling enzyme in the reaction mix.[4] 5. Dilute the sample to reduce the inhibitor concentration. Consider sample purification steps. |
| High Background Signal | 1. Contamination of reagents or samples. 2. Samples have endogenous activity of the coupling enzyme or other interfering substances. 3. Spontaneous degradation of the substrate or developer. | 1. Use fresh, high-purity reagents. 2. Run a background control for each sample. The background control should contain all reagents except the TPI substrate. Subtract the background reading from the sample reading.[2][3] 3. Prepare fresh substrate and developer solutions for each experiment. |
| Reaction Rate is Too Fast | 1. TPI concentration in the sample is too high. 2. The reaction temperature is too high. | 1. Dilute the sample and re-run the assay. 2. Ensure the reaction is performed at the recommended temperature (e.g., 37°C). |
| Reaction Rate is Too Slow | 1. TPI concentration in the sample is too low. 2. The reaction temperature is too low. 3. Sub-optimal pH of the assay buffer. | 1. Increase the concentration of the sample or prolong the incubation time, ensuring the reaction remains in the linear phase. 2. Verify and maintain the correct incubation temperature. 3. Check the pH of the assay buffer and adjust if necessary. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Variations in reagent preparation. 4. Instability of the enzyme or other reagents. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a multi-channel pipette for simultaneous addition of reagents to multiple wells. Use a plate reader with automated injection and reading capabilities. 3. Prepare master mixes for reagents to be added to multiple wells. 4. Keep enzymes and other temperature-sensitive reagents on ice during use. Aliquot reagents to avoid multiple freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Colorimetric TPI Kinetic Assay
This protocol is a generalized procedure based on commercially available kits.[1][2][3]
1. Reagent Preparation:
-
TPI Assay Buffer: Bring to room temperature before use.
-
TPI Substrate (e.g., DHAP): Reconstitute in water or assay buffer as per the manufacturer's instructions. Keep on ice.
-
TPI Enzyme Mix (containing coupling enzyme): Reconstitute in assay buffer. Keep on ice.
-
TPI Developer: Reconstitute in water or assay buffer. Keep on ice.
-
NADH Standard: Reconstitute to create a stock solution for the standard curve.
2. Standard Curve Preparation:
-
Prepare a series of dilutions of the NADH standard in TPI assay buffer in a 96-well plate. A typical range is 0 to 10 nmol/well.
-
Adjust the volume of each well to be the same as the sample wells with TPI assay buffer.
3. Sample Preparation:
-
Prepare cell/tissue lysates or dilute serum/plasma samples as described in the FAQs.
-
Add the prepared sample to the wells of a 96-well plate.
-
For each sample with potentially high background, prepare a parallel background control well.
4. Reaction Mix Preparation:
-
Prepare a master mix of the Reaction Mix for all wells. For each reaction, the mix typically contains TPI Assay Buffer, TPI Enzyme Mix, and TPI Developer.
-
For background control wells, prepare a Background Control Mix that includes all components except the TPI Substrate.
5. Measurement:
-
Add the Reaction Mix to the sample and standard wells.
-
Add the Background Control Mix to the background control wells.
-
Immediately start measuring the absorbance at the appropriate wavelength (e.g., 450 nm) in kinetic mode at a constant temperature (e.g., 37°C) for 20-40 minutes. Record readings every 1-2 minutes.
6. Data Analysis:
-
Subtract the absorbance of the 0 standard from all standard readings.
-
Plot the standard curve of absorbance versus the amount of NADH.
-
For each sample, subtract the background reading (if applicable).
-
Choose two time points in the linear phase of the reaction curve and calculate the change in absorbance (ΔAbs).
-
Use the standard curve to convert the ΔAbs to the amount of product formed.
-
Calculate the TPI activity using the following formula:
-
TPI Activity (U/mL) = (Amount of product formed / (Reaction time x Sample volume)) x Dilution factor
-
Quantitative Data Summary
| Parameter | Value | Sample Type | Reference |
| Limit of Detection | 40 mU/mL | Various | [1] |
| Typical Sample Input | 2-50 µL | Cell/Tissue Lysate | [2] |
| Typical Incubation Time | 20-40 minutes | Kinetic Assay | [1][2][3] |
| Wavelength | 450 nm | Colorimetric (Formazan) | [1][3] |
| NADH Standard Range | 0-12.5 nmol/well | Standard Curve | [2] |
Visualizations
References
Technical Support Center: Triosephosphate Isomerase (TPI) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to enzyme instability during experiments involving triosephosphate isomerase (TPI).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the instability of Triosephosphate Isomerase (TPI) during experiments?
A1: The stability of TPI is primarily influenced by several factors:
-
Temperature: TPI from different organisms exhibits varying optimal temperatures. For instance, TPI from the psychrophilic bacterium Pseudomonas sp. π9 shows maximal activity between 35 to 40°C.[1] Exceeding the optimal temperature can lead to denaturation and loss of activity. Some mutant forms of TPI are particularly temperature-sensitive, showing increased degradation at higher physiological temperatures.[2]
-
pH: The enzymatic activity of TPI is highly dependent on pH, with the optimal range generally being between 7 and 9.[3] Deviations from this optimal pH range can significantly decrease enzyme activity. For example, a drop to a more acidic pH of 5 to 7 can reduce TPI activity to 40-70%, while a pH above 9 can lead to a complete loss of activity.[3]
-
Dimerization Status: TPI is active as a homodimer.[2][4][5] Mutations, particularly at the dimer interface, can disrupt its quaternary structure, leading to the dissociation into inactive monomers and a subsequent loss of function.[5][6]
-
Oxidative Stress: The enzyme can be sensitive to oxidative conditions, which may necessitate the inclusion of reducing agents in buffers.
-
Proteolysis: During purification and storage, TPI can be susceptible to degradation by proteases. The use of protease inhibitors is recommended to mitigate this issue.
-
Mutations: Inherited mutations in the TPI1 gene are a known cause of TPI deficiency.[7][8] These mutations often result in an unstable enzyme that is prone to degradation.[7][9]
Q2: My TPI activity is lower than expected. What are the potential causes and how can I troubleshoot this?
A2: Lower than expected TPI activity can stem from several issues. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Assay Conditions: Verify that the pH and temperature of your assay buffer are within the optimal range for your specific TPI enzyme. The optimal pH is typically around 8.[10]
-
Enzyme Inactivation: The enzyme may have been inactivated during storage or handling. Ensure it was stored at the correct temperature and that freeze-thaw cycles were minimized.
-
Incorrect Substrate Concentration: Ensure the concentration of the substrate, typically dihydroxyacetone phosphate (B84403) (DHAP) or D-glyceraldehyde-3-phosphate (GAP), is appropriate for the assay.
-
Presence of Inhibitors: Several ions and compounds can inhibit TPI activity, including sulfate, phosphate, and arsenate ions, which bind to the active site.[11] Other known inhibitors include 2-phosphoglycolate (B1263510) and D-glycerol-1-phosphate.[11] Ensure your buffers and reagents are free from these inhibitors.
-
Enzyme Degradation: The enzyme may have been degraded by proteases. Consider adding a protease inhibitor cocktail to your purification and storage buffers.
Q3: How can I improve the stability of my purified TPI?
A3: To enhance the stability of purified TPI, consider the following strategies:
-
Buffer Composition: Store the enzyme in a buffer at its optimal pH, typically between 7.0 and 8.0. The addition of stabilizing agents can be beneficial.
-
Glycerol (B35011): Including glycerol (e.g., 10-50%) in the storage buffer can help to stabilize the protein by promoting a more compact structure.
-
Reducing Agents: Adding reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can help prevent oxidation of sensitive residues.
-
Storage Temperature: Store the purified enzyme at low temperatures, typically -20°C or -80°C, to minimize degradation and loss of activity. Aliquoting the enzyme into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
-
Protease Inhibitors: If proteolytic degradation is suspected, the addition of a protease inhibitor cocktail during purification and in the final storage buffer is advisable.
Troubleshooting Guides
Guide 1: Loss of TPI Activity During Purification
This guide addresses the common problem of decreased enzyme activity following purification steps.
| Symptom | Possible Cause | Suggested Solution |
| Significant drop in activity after chromatography | pH instability: The pH of the elution buffer may be outside the optimal range for TPI stability. | Monitor and adjust the pH of all buffers to be within the 7.0-8.0 range. |
| Proteolysis: The enzyme is being degraded by co-purifying proteases. | Add a protease inhibitor cocktail to the lysis and purification buffers. Perform purification steps at low temperatures (4°C). | |
| Denaturation on column: The interaction with the chromatography resin may be causing denaturation. | Try a different purification method (e.g., ion exchange vs. affinity chromatography). Elute with a gentler gradient. | |
| Precipitation of protein during concentration | High protein concentration: The enzyme may be aggregating at high concentrations. | Concentrate in the presence of stabilizing agents like glycerol or a non-ionic detergent. Perform concentration in smaller, incremental steps. |
| Incorrect buffer conditions: The buffer may not be optimal for solubility at high concentrations. | Screen different buffer conditions (pH, ionic strength) for optimal solubility. |
Guide 2: Inconsistent Results in TPI Activity Assays
This guide provides steps to troubleshoot variability in TPI activity measurements.
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate assays | Pipetting errors: Inaccurate pipetting of enzyme or substrate. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for the reaction components. |
| Temperature fluctuations: Inconsistent temperature control during the assay. | Use a temperature-controlled spectrophotometer or water bath to maintain a constant assay temperature. | |
| Substrate degradation: The triose phosphate substrate may be unstable. | Prepare fresh substrate solutions for each experiment. Store stock solutions appropriately. | |
| Assay signal drifts over time | Non-enzymatic substrate conversion: The substrate may be converting to product non-enzymatically. | Run a blank reaction without the enzyme to measure the rate of non-enzymatic conversion and subtract it from the sample readings. |
| Instability of detection reagents: The coupling enzymes or cofactors (e.g., NADH) in the assay may be degrading. | Prepare fresh detection reagents and protect them from light if they are light-sensitive. |
Quantitative Data Summary
Table 1: Influence of pH on Triosephosphate Isomerase Activity
| pH Range | Relative Activity (%) | Source |
| 5.0 - 7.0 | 40 - 70 | [3] |
| 7.0 - 9.0 | 100 (Optimal) | [3] |
| 9.0 - 11.0 | 0 | [3] |
| ~8.0 | Optimal | [10] |
Table 2: Known Inhibitors of Triosephosphate Isomerase
| Inhibitor | Type | Notes | Source |
| Sulfate ions | Competitive | Binds to the active site. | [11] |
| Phosphate ions | Competitive | Binds to the active site. | [11] |
| Arsenate ions | Competitive | Binds to the active site. | [11] |
| 2-Phosphoglycolate | Transition-state analog | Potent inhibitor. | [11] |
| D-Glycerol-1-phosphate | Substrate analog | Weak inhibitor. | [11] |
| Phosphoenolpyruvate | Feedback inhibitor | Binds to the catalytic pocket. | [12][13] |
| Disulfiram and Curcumin | Selective inhibitors | Inhibit deamidated TPI. | [14] |
Experimental Protocols
Protocol 1: Standard TPI Activity Assay
This protocol describes a common method for measuring TPI activity by coupling the isomerization of glyceraldehyde-3-phosphate (GAP) to dihydroxyacetone phosphate (DHAP) with the oxidation of NADH.
Materials:
-
Triethanolamine (TEA) buffer (30 mM, pH 7.5)
-
Glyceraldehyde-3-phosphate (GAP) solution
-
NADH solution (0.2 mM)
-
α-Glycerophosphate dehydrogenase (α-GPDH) as the coupling enzyme
-
Purified TPI sample
-
Bovine Serum Albumin (BSA) (0.1 mg/mL)
-
Temperature-controlled UV-Vis spectrophotometer
Procedure:
-
Prepare the assay mixture in a cuvette containing 30 mM TEA buffer (pH 7.5), 0.1 mg/mL BSA, 0.2 mM NADH, and a saturating amount of the coupling enzyme α-GPDH.
-
Incubate the mixture for a few minutes at 25°C to reach thermal equilibrium.
-
Initiate the reaction by adding a known amount of the TPI enzyme sample to the cuvette.
-
Immediately after adding the enzyme, add the substrate (GAP) to start the enzymatic reaction.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of the reaction is proportional to the TPI activity. Calculate the initial velocity from the linear portion of the absorbance vs. time plot.
-
A control reaction without the TPI enzyme should be run to account for any non-enzymatic substrate degradation.
Protocol 2: Assessing Thermal Stability of TPI
This protocol outlines a method to determine the thermal stability of a TPI sample.
Materials:
-
Purified TPI sample in a suitable buffer
-
Water bath or thermal cycler
-
Ice bath
-
Reagents for TPI activity assay (as described in Protocol 1)
Procedure:
-
Divide the purified TPI sample into several aliquots.
-
Incubate each aliquot at a specific temperature (e.g., 25°C, 35°C, 45°C, 55°C) for a fixed period (e.g., 1 hour).
-
After incubation, immediately place the aliquots on ice to stop any further denaturation.
-
Measure the residual activity of each heat-treated sample using the standard TPI activity assay (Protocol 1).
-
The activity of a non-incubated sample (kept on ice) is considered 100%.
-
Plot the percentage of residual activity against the incubation temperature to determine the thermal stability profile of the enzyme.
Visualizations
Caption: Troubleshooting workflow for low TPI activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Functional this compound Isomerase Protein Underlies sugarkill Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound Isomerase - Proteopedia, life in 3D [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Isomerase Deficiency Is Caused by Altered Dimerization–Not Catalytic Inactivity–of the Mutant Enzymes | PLOS One [journals.plos.org]
- 7. metabolicsupportuk.org [metabolicsupportuk.org]
- 8. Triosephosphate isomerase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective Inhibition of Deamidated Triosephosphate Isomerase by Disulfiram, Curcumin, and Sodium Dichloroacetate: Synergistic Therapeutic Strategies for T-Cell Acute Lymphoblastic Leukemia in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of triose phosphate during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize the degradation of triose phosphate (B84403) (dihydroxyacetone phosphate - DHAP and glyceraldehyde-3-phosphate - GAP) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of triose phosphate degradation during sample preparation?
A1: this compound degradation is primarily caused by two factors:
-
Enzymatic Degradation: Cellular enzymes, such as phosphatases and isomerases, can rapidly modify or degrade triose phosphates upon cell lysis.[1][2]
-
Chemical Instability: Dihydroxyacetone phosphate (DHAP) is chemically unstable, particularly under neutral to basic pH conditions, where it can degrade to methylglyoxal.[3]
Q2: At what pH is this compound most stable?
A2: Triose phosphates are more stable in acidic conditions. For instance, the activity of this compound isomerase, the enzyme that interconverts DHAP and GAP, shows pH dependence with apparent pKa values of 6.0 and 9.0.[4] To minimize chemical degradation of DHAP, it is crucial to maintain a pH below 7.
Q3: What is the most critical first step in preserving this compound in a sample?
A3: The most critical first step is to rapidly quench all metabolic activity.[5] This immediately halts enzymatic processes that can alter this compound levels. Effective quenching is typically achieved by flash-freezing the sample in liquid nitrogen or using a pre-chilled quenching solution.[5][6]
Q4: Can I store my samples before extracting triose phosphates?
A4: If immediate extraction is not possible, samples should be stored at -80°C after quenching to minimize degradation.[5][7] Metabolite extracts should also be stored at -80°C until analysis.[5][7]
Troubleshooting Guides
Issue 1: Low or No Detectable this compound Signal
| Possible Cause | Troubleshooting Step |
| Ineffective Metabolic Quenching | Ensure quenching is rapid and thorough. For cell cultures, use ice-cold quenching solutions (e.g., 60% methanol (B129727) at -40°C).[5][8] For tissues, flash-freeze in liquid nitrogen immediately upon collection. |
| Enzymatic Degradation During Extraction | Perform all extraction steps on ice or at 4°C.[7][9] Use extraction solvents containing agents that help precipitate proteins and inactivate enzymes (e.g., cold 80% methanol).[7] |
| Chemical Degradation due to pH | Maintain an acidic to neutral pH (ideally below 7) throughout the sample preparation process.[3] Ensure all buffers and solvents are appropriately pH-adjusted. |
| Sample Overload in Analytical Instrument | Dilute the sample extract before analysis. High concentrations of other metabolites can interfere with the detection of triose phosphates. |
| Insufficient Extraction | For tissues, ensure complete homogenization. For all samples, consider performing multiple extraction steps and pooling the supernatants.[10] |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Quenching Time | Standardize the time between sample collection and quenching for all replicates. Even a short delay can significantly alter metabolite levels. |
| Temperature Fluctuations | Maintain a consistent low temperature throughout the preparation of all samples. Use pre-chilled tubes and work in a cold room or on ice.[9] |
| Incomplete Cell Lysis | Use a consistent and effective cell lysis method, such as sonication or bead beating on ice, to ensure complete release of intracellular metabolites.[5] |
| Precipitation of Phosphates | Avoid using buffers with high concentrations of divalent cations that can precipitate phosphates. |
Quantitative Data on this compound Stability
The stability of triose phosphates is highly dependent on the conditions of the sample environment. The following table summarizes key stability data for DHAP.
| Condition | Analyte | Half-life | Reference |
| Neutral to slightly basic pH, 37°C | DHAP | ~3 hours | [3] |
| Neutral to slightly basic pH, 25°C | DHAP | ~30 hours | [3] |
Experimental Protocols
Protocol 1: Quenching and Extraction of Triose Phosphates from Cell Culture
This protocol is designed for the rapid cessation of metabolic activity and extraction of triose phosphates from adherent or suspension cell cultures.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Quenching solution (60% methanol, pre-chilled to -40°C)[5]
-
Extraction solvent (80% methanol, pre-chilled to -80°C)[7]
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of low-temperature operation
Procedure:
-
Cell Washing:
-
For adherent cells, rapidly aspirate the culture medium and wash once with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation and gently resuspend in ice-cold PBS.
-
-
Quenching:
-
For adherent cells, aspirate the PBS and immediately add the pre-chilled quenching solution. Scrape the cells and transfer to a pre-chilled microcentrifuge tube.[5]
-
For suspension cells, rapidly transfer the cell suspension into a larger volume of the pre-chilled quenching solution (e.g., 1 part cells to 5 parts quenching solution).[5]
-
-
Cell Lysis and Extraction:
-
Sample Clarification:
-
Centrifuge the lysate at high speed and low temperature to pellet cell debris.
-
-
Collection and Storage:
-
Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until analysis.[5]
-
Protocol 2: Quantification of Triose Phosphates by LC-MS
This protocol outlines a general approach for the analysis of triose phosphates using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extract
-
LC-MS system with a suitable column (e.g., mixed-mode hydrophilic interaction/weak anion exchange)[11]
-
Mobile phases (e.g., A: DI Water with 10 mM Ammonium Acetate, pH 6.0; B: 90% Acetonitrile / 10% DI Water with 10 mM Ammonium Acetate, pH 6.0)[12]
Procedure:
-
Sample Preparation:
-
Dry the metabolite extract completely using a vacuum concentrator.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC Separation:
-
Inject the sample into the LC-MS system.
-
Use a gradient elution to separate the this compound isomers (DHAP and GAP). A shallow gradient is often required for resolving these highly polar and isobaric compounds.[12]
-
-
MS Detection:
-
Operate the mass spectrometer in negative ion mode (ESI-).[12]
-
Monitor for the specific mass-to-charge ratio (m/z) of triose phosphates.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to DHAP and GAP based on their retention times and m/z values.
-
Quantify the analytes using a standard curve prepared with known concentrations of DHAP and GAP.
-
Visualizations
Caption: Chemical and enzymatic degradation pathways of DHAP.
Caption: Experimental workflow for this compound analysis.
References
- 1. Phosphorus Release and Regeneration Following Laboratory Lysis of Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorus Release and Regeneration Following Laboratory Lysis of Bacterial Cells [ouci.dntb.gov.ua]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pH-dependence of the this compound isomerase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. biospec.net [biospec.net]
- 11. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]
Technical Support Center: Triose Phosphate Utilization (TPU) Limitation Measurement
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the triose phosphate (B84403) utilization (TPU) limitation of photosynthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is TPU limitation and why is it difficult to observe?
A: Triose phosphate utilization (TPU) limitation occurs when the rate of carbon assimilation outpaces the capacity of the plant to use the resulting triose phosphates for end-product synthesis, such as starch and sucrose.[1][2] This leads to a depletion of inorganic phosphate (Pi) required for ATP synthesis, which in turn slows down photosynthesis.[3]
Observing a clear TPU limitation can be challenging for several reasons:
-
Regulatory Acclimation: Plants often regulate their TPU capacity to be slightly higher than the photosynthetic rates they typically experience under their growth conditions.[1][3][4] If a plant is exposed to conditions that induce TPU limitation (like elevated CO2), it can acclimate over time by downregulating Rubisco and electron transport capacities until the limitation is no longer apparent.[5]
-
Transient Nature: TPU limitation may only occur transiently when conditions change abruptly.[5]
-
Species and Growth Conditions: The occurrence of an observable TPU limitation is highly variable and depends on the plant species and its growth conditions.[1][6] Plants grown in low temperatures, for example, tend to have a much higher TPU capacity.[3]
-
Low Photosynthetic Rates: It can be difficult to detect in plants with inherently low photosynthetic rates.[6]
Q2: My A/Ci curve doesn't show a distinct plateau. How can I be sure if I'm seeing TPU limitation?
A: A lack of a distinct plateau or even a decrease in the net CO2 assimilation rate (A) with increasing intercellular CO2 concentration (Ci) is a classic sign of TPU limitation.[7][8] Unlike RuBP regeneration limitation, which shows a slight increase in A with rising Ci (due to suppression of photorespiration), TPU-limited photosynthesis is largely insensitive to CO2.[6][8][9]
To confirm, you must simultaneously measure chlorophyll (B73375) fluorescence.
-
Under RuBP regeneration limitation , the quantum yield of photosystem II (ΦPSII) remains relatively constant as Ci increases.
-
Under TPU limitation , ΦPSII will decrease as Ci increases.[5][8] This is a critical diagnostic tool.
An abrupt switch from an increasing ΦPSII (Rubisco-limited) to a decreasing ΦPSII (TPU-limited) with no intermediate phase of constant ΦPSII indicates that the RuBP regeneration-limited phase is absent.[9][10]
Q3: Can I mistake another limitation for TPU limitation?
A: Yes, it's possible, especially if you are not measuring chlorophyll fluorescence concurrently with gas exchange. The key is to analyze the response of both carbon assimilation (A) and electron transport (represented by ΦPSII) to changes in CO2 and O2.
-
Rubisco Limitation: Occurs at low Ci. A and ΦPSII both increase with Ci.[10]
-
RuBP Regeneration Limitation: Occurs at intermediate Ci. A is less responsive but still increases slightly with Ci, while ΦPSII remains constant.[7][10]
-
TPU Limitation: Occurs at high Ci. A is insensitive or slightly decreases with Ci, while ΦPSII decreases with increasing Ci.[5][8]
A lack of sensitivity of the assimilation rate A to changes in oxygen partial pressure is another primary indicator of TPU limitation.[6]
Q4: I've been told to ignore TPU in my photosynthesis models. Is this good advice?
A: While it's true that TPU is rarely the limiting factor under normal physiological conditions, ignoring it can lead to significant errors in estimating other key photosynthetic parameters.[9][10] If data points that are actually TPU-limited are incorrectly assumed to be limited by RuBP regeneration, the capacity for photosynthetic electron transport (Jmax) will be underestimated.[9][10] Including TPU in the analysis, even if it's not the dominant limitation, often results in a better fit for the model and more accurate parameter estimates.[9]
Data Presentation: Identifying Photosynthetic Limitations
The following table summarizes the characteristic responses of net CO2 assimilation (A) and photosystem II quantum yield (ΦPSII) to an increase in intercellular CO2 concentration (Ci) for the three canonical biochemical limitations of photosynthesis in C3 plants.[6][7][8][10]
| Limitation Type | Response of Net CO2 Assimilation (A) to Increasing Ci | Response of PSII Quantum Yield (ΦPSII) to Increasing Ci | Primary Characteristic |
| Rubisco Limitation | Strong increase | Increases | Photosynthesis is limited by Rubisco's capacity to fix CO2. |
| RuBP Regeneration | Slight increase or plateau | Remains constant | Photosynthesis is limited by the rate of RuBP regeneration. |
| TPU Limitation | No response or slight decrease | Decreases | Photosynthesis is limited by the rate of end-product synthesis. |
Experimental Protocols
Protocol: Measuring an A/Ci Response Curve
This protocol outlines the key steps for generating an A/Ci curve to diagnose photosynthetic limitations using an infrared gas analyzer (IRGA) combined with a chlorophyll fluorescence measurement system.
1. Plant Material and Preparation:
-
Use healthy, well-watered plants that have been acclimated to the growth chamber conditions.
-
Select a mature, fully expanded leaf for measurement.
-
Allow the leaf to acclimate in the instrument's cuvette under saturating light and ambient CO2 (e.g., 400 µmol mol⁻¹) until stomatal conductance and assimilation are stable.
2. Instrument Setup:
-
Light: Set the light source to a saturating intensity (e.g., >1000 µmol m⁻² s⁻¹). Note that at very high light levels, you may skip the RuBP regeneration-limited phase entirely.[10]
-
Temperature: Maintain a constant leaf temperature, typically matching the plant's growth conditions.
-
Humidity: Keep the vapor pressure deficit (VPD) or relative humidity inside the cuvette constant to avoid stomatal closure.
3. Measurement Procedure:
-
Start at ambient CO2 (e.g., 400 µmol mol⁻¹).
-
Stepwise decrease the CO2 concentration to a low level (e.g., 50 µmol mol⁻¹). Recommended steps: 400, 300, 200, 100, 50.
-
After reaching the lowest point, return to the starting concentration (400) to ensure the leaf's photosynthetic capacity has not changed.
-
Stepwise increase the CO2 concentration to a high level (e.g., 1500-2000 µmol mol⁻¹). Recommended steps: 400, 500, 600, 800, 1000, 1200, 1500.[10]
-
At each CO2 step, wait for the gas exchange parameters to stabilize before logging a data point. Simultaneously, measure chlorophyll fluorescence to determine ΦPSII.
4. Data Analysis:
-
Plot the net CO2 assimilation rate (A) against the calculated intercellular CO2 concentration (Ci).
-
Plot the quantum yield of photosystem II (ΦPSII) against Ci on a separate graph.
-
Analyze the shapes of these curves according to the data in the table above to identify the different limitation phases.
-
Use fitting models, such as the Farquhar, von Caemmerer, Berry (FvCB) model, to estimate parameters like Vc,max, Jmax, and TPU.[7][8]
Visualizations
Diagrams of Key Concepts & Workflows
Caption: The actual rate of photosynthesis is determined by the minimum of three potential limiting rates.
Caption: Experimental workflow for measuring and analyzing a TPU limitation.
Caption: A logical decision tree for diagnosing TPU limitation from gas exchange and fluorescence data.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The time course of acclimation to the stress of this compound use limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound utilization and beyond: from photosynthesis to end product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. osti.gov [osti.gov]
- 9. The this compound utilization limitation of photosynthetic rate: Out of global models but important for leaf models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
improving signal-to-noise ratio in triose phosphate detection
Welcome to the Technical Support Center for triose phosphate (B84403) detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a better signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for detecting triose phosphates?
A1: Triose phosphates, primarily dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), are typically quantified using two main approaches:
-
Enzymatic Assays: These are often coupled assays where the conversion of triose phosphates by a specific enzyme, like triosephosphate isomerase (TPI), is linked to a reaction that produces a detectable signal. A common method involves a cascade of enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored by a decrease in absorbance at 340 nm. Fluorometric versions of these assays are also available and generally offer higher sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the direct detection and quantification of triose phosphates. It separates the molecules based on their physicochemical properties and then identifies them by their mass-to-charge ratio.
Q2: What are the primary sources of noise in triose phosphate detection assays?
A2: High background noise can significantly impact the quality of your data. Common sources include:
-
Contaminated Reagents: Reagents, buffers, or water contaminated with phosphates or substances that interfere with the assay can lead to high background signals.
-
Sample Matrix Effects: Components within your biological sample (e.g., proteins, lipids, other metabolites) can interfere with the enzymatic reactions or the ionization process in LC-MS/MS.
-
Non-Specific Reactions: In enzymatic assays, side reactions or the instability of reagents can contribute to the background signal.
-
Instrumental Noise: Electronic noise from the spectrophotometer, fluorometer, or mass spectrometer can also be a factor.
Q3: How can I increase the signal in my this compound detection assay?
A3: A stronger signal can improve your signal-to-noise ratio. Consider the following:
-
Optimize Reagent Concentrations: Ensure that the concentrations of enzymes, substrates, and cofactors in your enzymatic assay are optimal for the expected range of this compound concentrations in your samples.
-
Improve Sample Preparation: Efficient extraction of triose phosphates from your sample is crucial. Ensure your sample preparation method is validated for your sample type.
-
Enhance Detection Sensitivity: For enzymatic assays, consider switching from a colorimetric to a more sensitive fluorometric assay. For LC-MS/MS, optimizing the ionization source parameters and using ion-pairing agents can boost the signal.
Troubleshooting Guides
Issue 1: High Background Signal in an Enzymatic Assay
High background can mask the true signal from your sample. Use this guide to identify and address the potential causes.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signals.
Quantitative Impact of Troubleshooting High Background
| Troubleshooting Step | Example Background Signal (Absorbance Units) | Example Signal-to-Noise Ratio |
| Initial Assay | 0.500 | 2:1 |
| Using Fresh Reagents | 0.200 | 5:1 |
| Sample Deproteinization | 0.150 | 7:1 |
| Both Interventions | 0.050 | 20:1 |
Issue 2: Low Signal Intensity
A weak signal can be difficult to distinguish from the background noise.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal intensity.
Quantitative Impact of Troubleshooting Low Signal
| Troubleshooting Step | Example Signal (Fluorescence Units) | Example Signal-to-Noise Ratio |
| Initial Assay | 100 | 2:1 |
| Optimized Reagent Concentrations | 500 | 10:1 |
| Switch to Fluorometric Detection | 2000 | 40:1 |
| Optimized Sample Preparation | 4000 | 80:1 |
Signaling Pathways Involving Triose Phosphates
Triose phosphates are key intermediates in central metabolic pathways such as glycolysis and the Calvin cycle.
Glycolysis Pathway
Caption: The role of triose phosphates in the glycolysis pathway.
Calvin Cycle Pathway
Caption: The role of triose phosphates in the Calvin cycle.
Experimental Protocols
Protocol 1: Colorimetric Enzymatic Assay for this compound Quantification
This protocol describes a coupled enzyme assay to measure the total concentration of DHAP and GAP. The conversion of DHAP to GAP by triosephosphate isomerase, followed by the oxidation of GAP, is coupled to the reduction of NAD+ to NADH, which is monitored at 340 nm. For higher sensitivity, a fluorometric version can be adapted by using a reagent that is converted to a fluorescent product.
Materials:
-
Triethanolamine buffer (0.1 M, pH 7.6)
-
NADH solution (15 mM)
-
ATP solution (0.1 M)
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mix
-
3-Phosphoglycerate kinase solution
-
Sample containing triose phosphates
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Sample Preparation:
-
For tissues, homogenize in a suitable buffer and centrifuge to remove debris.
-
Deproteinize the sample by passing it through a 10 kDa molecular weight cut-off filter to reduce background interference.
-
-
Reaction Mixture Preparation:
-
In each well of the microplate, add:
-
100 µL Triethanolamine buffer
-
10 µL NADH solution
-
10 µL ATP solution
-
2 µL Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase enzyme mix
-
-
-
Baseline Reading:
-
Mix the contents of the wells and incubate for 5 minutes at room temperature.
-
Read the initial absorbance at 340 nm (A1).
-
-
Initiation of the Reaction:
-
Add 50 µL of the deproteinized sample to each well.
-
Add 2 µL of 3-phosphoglycerate kinase solution to start the reaction.
-
-
Final Reading:
-
Incubate for 15 minutes at room temperature.
-
Read the final absorbance at 340 nm (A2).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A1 - A2).
-
Determine the concentration of triose phosphates using a standard curve prepared with known concentrations of DHAP or GAP.
-
Protocol 2: LC-MS/MS for this compound Quantification
This protocol provides a method for the sensitive and specific quantification of DHAP and GAP using liquid chromatography-tandem mass spectrometry.
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ion-pairing agent (e.g., tributylamine)
-
Formic acid (LC-MS grade)
-
This compound standards (DHAP and GAP)
-
Internal standard (e.g., 13C-labeled this compound)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Extraction:
-
Extract metabolites from your sample using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Use a suitable column for polar metabolites (e.g., a HILIC or ion-pair reversed-phase column).
-
Mobile Phase A: Water with 0.1% formic acid and an ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from high organic to high aqueous to separate the triose phosphates.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for DHAP and GAP.
-
Optimize the collision energy for each transition to maximize signal intensity.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of this compound standards.
-
Quantify the triose phosphates in your samples by comparing their peak areas to the standard curve, normalized to the internal standard.
-
Illustrative LC-MS/MS Signal Improvement with an Ion-Pairing Agent
| Condition | DHAP Signal Intensity (Arbitrary Units) | GAP Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Approx.) |
| Without Ion-Pairing Agent | 5,000 | 4,500 | 15:1 |
| With Ion-Pairing Agent | 50,000 | 48,000 | 150:1 |
Technical Support Center: Triosephosphate Isomerase Colorimetric Assay Kits
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using triosephosphate isomerase (TPI) colorimetric assay kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the triosephosphate isomerase (TPI) colorimetric assay?
The TPI colorimetric assay is based on the enzymatic activity of TPI.[1][2][3] In the assay, TPI catalyzes the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) to glyceraldehyde-3-phosphate (GAP).[1][4][5] The resulting GAP is then used in a subsequent reaction by an enzyme mix and developer to produce a colored product that can be measured by its strong absorbance at 450 nm.[1][2][3] The intensity of the color is directly proportional to the TPI activity in the sample.[6]
Q2: What types of samples are compatible with this assay?
This assay is compatible with a variety of biological samples, including:
-
Cell lysates (from both adherent and suspension cells)[1][5]
-
Tissue homogenates (e.g., liver, muscle, heart, kidney)[1][5]
Q3: How should I prepare my samples?
Proper sample preparation is crucial for accurate results.
-
Serum and Plasma: These samples can often be measured directly after centrifugation to remove any particulate matter.[1][2]
-
Cells: Harvest cells (a common starting point is 1 x 10^6 cells) and wash them with cold PBS. Lyse the cells using the provided ice-cold TPI Assay Buffer, incubate on ice, and then centrifuge to pellet insoluble material.[1][2] The resulting supernatant is used for the assay.
-
Tissues: Homogenize a small amount of tissue (e.g., 5 mg) in ice-cold TPI Assay Buffer.[1][2] Keep the homogenate on ice and then centrifuge to collect the supernatant.[1][2]
For unknown samples, it is highly recommended to perform a pilot experiment with several dilutions to ensure the readings fall within the linear range of the standard curve.[1][2]
Q4: How should the kit components be stored and handled?
Proper storage and handling are essential to maintain the integrity of the kit components.
-
Storage: The entire kit should be stored at -20°C and protected from light.[1][2] Some reconstituted components may have different storage recommendations, such as the TPI Enzyme Mix which may require storage at -70°C or -80°C.[1][2]
-
Reagent Preparation: Briefly centrifuge all vials before opening to ensure the contents are at the bottom.[2] Reconstitute lyophilized components with the specified diluent (e.g., dH2O or TPI Assay Buffer) as instructed in the kit protocol.[1][2] Mix gently by pipetting up and down.[2]
-
Handling: Keep reconstituted enzymes and other sensitive reagents on ice while in use.[1][2] It is often recommended to aliquot reconstituted reagents to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: Low or No Signal
This is a common issue that can arise from several factors.
| Potential Cause | Recommended Solution |
| Inactive Enzyme in Sample | Use fresh samples whenever possible. Ensure proper storage of samples at recommended temperatures to prevent enzyme degradation.[7] |
| Improperly Prepared or Stored Reagents | Check the expiration date of the kit.[7] Ensure all kit components have been stored at the correct temperatures.[7] Prepare fresh reagent solutions as instructed in the protocol, paying close attention to reconstitution volumes.[8] Avoid repeated freeze-thaw cycles of sensitive reagents like the enzyme mix and positive control by preparing aliquots.[9] |
| Incorrect Assay Conditions | Ensure the assay is performed at the recommended temperature (typically 37°C).[1][2] Verify that the pH of the assay buffer is correct.[6] Use the correct wavelength setting on the microplate reader (450 nm).[1][2][7] |
| Omission of a Necessary Component | Carefully review the protocol to ensure all necessary components (e.g., substrate, enzyme mix, developer) were added to the reaction wells.[6][7] |
| Insufficient Enzyme Concentration | The TPI activity in your sample may be too low. Try increasing the amount of sample added to the well or concentrate the sample if possible.[7][9] |
Problem 2: High Background
High background can mask the true signal from your samples.
| Potential Cause | Recommended Solution |
| Contamination of Reagents or Samples | Use sterile pipette tips and tubes to prevent contamination. Ensure the water used for reconstitution is of high purity. |
| Spontaneous Substrate Degradation | Prepare the substrate solution fresh just before use.[6] Run a "substrate only" control (without any enzyme or sample) to check for spontaneous degradation.[6] |
| High Endogenous NADH in Samples | Some samples may have high levels of substances that interfere with the assay. Prepare a sample background control well for each sample. This well should contain the sample and all reaction components except for the TPI substrate.[1] Subtract the reading of the background control from the sample reading during data analysis.[1][2] |
| Incorrect Plate Type | For colorimetric assays, use clear, flat-bottom 96-well plates.[7][9] |
Problem 3: Non-Linear Reaction Rate
The reaction rate should be linear for a period to allow for accurate calculation of enzyme activity.
| Potential Cause | Recommended Solution |
| Substrate Depletion | If the TPI activity in the sample is very high, the substrate may be consumed too quickly. Dilute the sample and re-run the assay.[6] |
| Enzyme Concentration is Too High | A high enzyme concentration can lead to a rapid initial reaction that quickly becomes non-linear. Perform serial dilutions of your sample to find a concentration that results in a linear reaction rate over the recommended measurement period.[6] |
| Product Inhibition | In some enzymatic reactions, the accumulation of product can inhibit further enzyme activity. Diluting the sample can help to mitigate this effect.[6] |
| Incorrect Measurement Time | The kit protocol will recommend a specific kinetic reading time (e.g., 20-40 minutes).[1][2] Ensure you are measuring within this linear range. Choose two time points within the linear portion of the curve to calculate the change in absorbance.[1][2] |
Experimental Protocols
Key Experimental Workflow
The general workflow for a TPI colorimetric assay involves several key steps.
Caption: General experimental workflow for the TPI colorimetric assay.
Detailed Standard Curve Preparation
A standard curve is essential for quantifying the TPI activity in your samples. The following table provides an example of how to prepare an NADH standard curve.
| Well | NADH Standard (1.25 mM) | TPI Assay Buffer | Final NADH Amount (nmol/well) |
| 1 | 0 µL | 50 µL | 0 |
| 2 | 2 µL | 48 µL | 2.5 |
| 3 | 4 µL | 46 µL | 5.0 |
| 4 | 6 µL | 44 µL | 7.5 |
| 5 | 8 µL | 42 µL | 10.0 |
| 6 | 10 µL | 40 µL | 12.5 |
Note: The volumes and concentrations may vary depending on the specific kit manufacturer. Always refer to the protocol provided with your kit.[1]
Logical Troubleshooting Workflow
If you encounter issues with your assay, the following flowchart can guide you through the troubleshooting process.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Triose Phosphate Isomerase (TPI) Assay Kit (Visible Colorimetric Method) - Profacgen [profacgen.com]
- 4. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 5. This compound Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. siriusgenomics.com [siriusgenomics.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Resolution of Triose Phosphate Isomers in Chromatography
Welcome to the technical support center for the chromatographic resolution of triose phosphate (B84403) isomers, dihydroxyacetone phosphate (DHAP), and glyceraldehyde-3-phosphate (GAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in separating these critical metabolites.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of triose phosphate isomers.
1. Poor Resolution Between DHAP and GAP Peaks
-
Question: My chromatogram shows broad, overlapping peaks for DHAP and GAP. How can I improve the resolution?
-
Answer: Poor resolution is a common issue stemming from several factors. Here’s a step-by-step approach to troubleshoot this problem:
-
Optimize Mobile Phase pH: The charge of this compound isomers is highly dependent on the mobile phase pH. For anion exchange chromatography, a slight decrease in pH can sometimes improve selectivity. Conversely, for HILIC, adjusting the pH can alter the ionization state of the analytes and the stationary phase, significantly impacting resolution. It is crucial to operate at a pH at least 0.5 to 1 unit away from the pKa of your analytes to ensure a consistent ionization state.[1]
-
Adjust Gradient Slope: A steep gradient may not provide sufficient time for the isomers to separate. Try implementing a shallower gradient, especially during the elution window of DHAP and GAP. This can increase the interaction time with the stationary phase and improve separation.[2]
-
Modify Buffer Concentration: In anion exchange chromatography, the buffer concentration should be sufficient to maintain capacity and constant pH, typically in the 20–50 mM range.[1] Insufficient buffer concentration can lead to inconsistent interactions and poor peak shape.
-
Column Choice and Integrity: Ensure you are using an appropriate column. For phosphorylated isomers, anion exchange and HILIC are common choices. If you have been using the same column for an extended period, its performance may have degraded. Consider replacing the column or performing a thorough cleaning procedure as recommended by the manufacturer.
-
2. Tailing or Asymmetric Peak Shapes
-
Question: My DHAP and/or GAP peaks are tailing significantly. What could be the cause and how do I fix it?
-
Answer: Peak tailing is often indicative of secondary interactions or issues with the chromatographic system.
-
Check for Metal Interactions: Phosphate groups are known to interact with metal ions in the HPLC system (e.g., stainless steel tubing, frits), which can cause peak tailing. Using a system with metal-free components or adding a chelating agent like EDTA to the mobile phase can mitigate this issue.
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Column Contamination: Residual sample components or contaminants on the column can lead to active sites that cause tailing. A proper column wash or regeneration protocol should be implemented.
-
3. Retention Time Drift
-
Question: I am observing inconsistent retention times for DHAP and GAP across different runs. What should I investigate?
-
Answer: Retention time variability can compromise the reliability of your results. Here are the primary causes and solutions:
-
Inadequate Column Equilibration: HILIC columns, in particular, require a longer equilibration time between runs compared to reversed-phase columns to establish a stable water layer on the stationary phase. Ensure sufficient re-equilibration with the initial mobile phase conditions.
-
Mobile Phase Instability: Ensure your mobile phase is fresh and properly degassed. Changes in mobile phase composition or pH over time can lead to retention time shifts. For HILIC, using plastic solvent reservoirs instead of borosilicate glass can improve retention time repeatability by preventing ion leaching into the mobile phase.
-
Temperature Fluctuations: Column temperature can affect retention. Using a column oven to maintain a constant temperature will improve reproducibility.
-
Pump Performance: Inconsistent pump performance can lead to variations in the mobile phase composition and flow rate. Regular pump maintenance is crucial.
-
Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is best for separating this compound isomers?
Both anion exchange chromatography (AEC) and hydrophilic interaction liquid chromatography (HILIC) are effective for separating DHAP and GAP.
-
Anion Exchange Chromatography (AEC): This technique separates molecules based on their charge. Since triose phosphates are negatively charged, they interact well with anion exchange columns. AEC often provides excellent resolution for these isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds like sugar phosphates. It can offer different selectivity compared to AEC and is compatible with mass spectrometry.
The choice between AEC and HILIC may depend on the specific sample matrix, available instrumentation, and desired downstream applications (e.g., MS detection).
Q2: What are typical starting conditions for separating DHAP and GAP using anion exchange chromatography?
A good starting point for anion exchange chromatography would be:
-
Column: A strong anion exchange (SAX) column.
-
Mobile Phase A: 20 mM buffer (e.g., Tris or phosphate) at a pH around 8.0.
-
Mobile Phase B: Mobile Phase A with the addition of a salt (e.g., 1 M NaCl or another suitable salt).
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for a standard analytical column.
-
Detection: UV detection at a low wavelength (e.g., ~195 nm) or, more commonly, coupled with mass spectrometry.
Q3: How can I improve the sensitivity of my analysis, especially when using mass spectrometry?
-
For HILIC-MS, the high organic content of the mobile phase generally enhances ionization efficiency in the MS source, leading to better sensitivity compared to aqueous-rich mobile phases.
-
Using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is crucial for MS compatibility.
-
Ensure proper desolvation in the MS source by optimizing gas flows and temperatures.
-
For both AEC and HILIC, minimizing peak broadening will increase peak height and thus improve sensitivity.
Data Presentation
The following tables summarize typical quantitative data for the separation of this compound isomers under different chromatographic conditions.
Table 1: Anion Exchange Chromatography - Example Conditions and Performance
| Parameter | Condition 1 | Condition 2 |
| Column | Strong Anion Exchange (SAX) | Weak Anion Exchange (WAX) |
| Mobile Phase A | 20 mM Tris-HCl, pH 8.0 | 25 mM Ammonium Bicarbonate, pH 8.5 |
| Mobile Phase B | 20 mM Tris-HCl, pH 8.0 + 1 M NaCl | 25 mM Ammonium Bicarbonate, pH 8.5 + 0.5 M NaCl |
| Gradient | 0-50% B over 20 min | 5-40% B over 15 min |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Retention Time (DHAP) | ~12.5 min | ~10.2 min |
| Retention Time (GAP) | ~13.8 min | ~11.5 min |
| Resolution (Rs) | > 1.5 | ~1.8 |
Table 2: HILIC - Example Conditions and Performance
| Parameter | Condition 1 | Condition 2 |
| Column | Amide-based HILIC Column | Zwitterionic HILIC Column |
| Mobile Phase A | 90:10 Acetonitrile:Water + 10 mM Ammonium Acetate, pH 6.8 | 85:15 Acetonitrile:Water + 20 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate, pH 6.8 | 40:60 Acetonitrile:Water + 20 mM Ammonium Formate, pH 3.0 |
| Gradient | 0-100% B over 15 min | 0-100% B over 12 min |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Retention Time (DHAP) | ~8.1 min | ~9.3 min |
| Retention Time (GAP) | ~8.9 min | ~10.1 min |
| Resolution (Rs) | ~1.6 | > 1.5 |
Experimental Protocols
Protocol 1: Anion Exchange HPLC for this compound Isomer Resolution
-
Column: Strong Anion Exchange (SAX) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM Tris-HCl buffer and adjust the pH to 8.0. Filter through a 0.22 µm filter.
-
Mobile Phase B: Prepare a 20 mM Tris-HCl buffer with 1 M NaCl and adjust the pH to 8.0. Filter through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 0% B
-
5-25 min: 0% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 0% B (re-equilibration)
-
-
-
Sample Preparation: Dilute the sample in Mobile Phase A to ensure compatibility.
-
Detection: Mass Spectrometry (in negative ion mode) or UV detection at ~195 nm.
Protocol 2: HILIC Method for this compound Isomer Analysis
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 90:10 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 6.8.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 6.8.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 0% B
-
2-17 min: 0% to 100% B (linear gradient)
-
17-20 min: 100% B
-
20.1-25 min: 0% B (re-equilibration)
-
-
-
Sample Preparation: Ensure the final sample solvent has a high organic content (ideally similar to the initial mobile phase) to prevent peak distortion.
-
Detection: Mass Spectrometry (in negative ion mode).
Mandatory Visualizations
Caption: Troubleshooting workflow for poor resolution of this compound isomers.
Caption: Experimental workflow for anion exchange chromatography of triose phosphates.
References
strategies to prevent triose phosphate degradation by phosphatases
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the degradation of triose phosphates, such as D-glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP), in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is triose phosphate degradation and why is it a problem?
A1: this compound degradation refers to the undesired loss of triose phosphates (DHAP and GAP) in an experimental sample. This can occur through two primary mechanisms:
-
Dephosphorylation by Phosphatases: Endogenous phosphatases released during cell lysis can remove the phosphate group from triose phosphates, converting them into glyceraldehyde or dihydroxyacetone. This is a major issue when studying glycolysis or pathways that utilize these intermediates.[1][2]
-
Intermediate Breakdown: During the isomerization of DHAP and GAP by Triosephosphate Isomerase (TPI), a reactive enediol intermediate is formed. If not properly shielded within the TPI active site, this intermediate can decompose into methylglyoxal (B44143) (a toxic compound) and inorganic phosphate.[3][4]
Degradation leads to inaccurate measurements, loss of substrate for downstream reactions, and the production of cytotoxic artifacts.
Q2: Which enzymes are responsible for this degradation?
A2: A broad range of phosphatases can act on phosphorylated substrates. During cell lysis, serine/threonine phosphatases and acid/alkaline phosphatases are released from cellular compartments and can indiscriminately dephosphorylate molecules like triose phosphates.[1][2][5] The breakdown of the enediol intermediate is not catalyzed by an enzyme but is a chemical side reaction that the enzyme TPI has evolved to prevent.[4]
Q3: How does Triosephosphate Isomerase (TPI) normally prevent degradation?
A3: TPI is considered a catalytically perfect enzyme partly because it prevents the degradation of its own reaction intermediate. It uses a flexible "lid" or loop (specifically loop 6) that closes over the active site once the substrate is bound.[3][6] This sequestration shields the charged enediol intermediate from the solvent (water), preventing its decomposition into methylglyoxal and ensuring the efficient conversion to the product.[3][4][6]
Q4: What are the consequences of TPI deficiency or inhibition?
A4: TPI deficiency is a severe genetic disorder that leads to the accumulation of DHAP.[7][8] In an experimental context, inhibition or loss of TPI function can cause a buildup of DHAP, which can be converted into toxic advanced glycation end-products (AGEs), and a depletion of the GAP needed for the second half of glycolysis.[7] Known inhibitors of TPI include phosphoenolpyruvate (B93156) (PEP) and the transition-state analog 2-phosphoglycolate.[4][9]
Troubleshooting Guides
Problem: I'm observing a rapid loss of phosphorylated substrates in my cell lysate.
-
Possible Cause: Uncontrolled activity of endogenous phosphatases released from subcellular compartments during lysis.[1][2]
-
Solution: The most effective strategy is to add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use. These inhibitors block the active sites of phosphatases, preserving the phosphorylation state of your target molecules. It is critical to keep the samples on ice throughout the procedure to minimize enzymatic activity.[5]
Problem: My in vitro glycolysis reaction has stalled, and I suspect an issue with this compound stability.
-
Possible Cause 1: The TPI enzyme in your system may be inhibited or denatured, leading to an imbalance of DHAP and GAP and preventing the reaction from proceeding.
-
Troubleshooting Steps:
-
Verify TPI Activity: Use a TPI activity assay to confirm your enzyme is active (see Experimental Protocols section). Commercial kits are available for this purpose.[10]
-
Check for Inhibitors: Ensure your reaction buffer does not contain known TPI inhibitors like sulfate, phosphate, or arsenate ions at high concentrations.[4]
-
Optimize pH: The pH optimum for TPI is near 8.0. Ensure your buffer is within the optimal range.[11]
-
-
Possible Cause 2: You are observing the formation of methylglyoxal, indicating the breakdown of the TPI enediol intermediate.[4]
-
Troubleshooting Steps:
-
Use High-Quality TPI: Ensure you are using a pure and fully functional TPI enzyme. The protective loop must be intact and functional to prevent intermediate degradation.[6]
-
Avoid TPI Mutations: If using recombinant TPI, ensure there are no mutations near the active site or the flexible loop that could impair its protective function.
-
Data Presentation
Table 1: Common Phosphatase Inhibitors for Preserving Triose Phosphates
| Inhibitor | Target Class | Type | Typical Working Concentration | Solubility |
| Sodium Fluoride | Serine/Threonine & Acid Phosphatases | Irreversible | 1 - 20 mM | Water |
| β-Glycerophosphate | Serine/Threonine Phosphatases | Reversible | 1 - 100 mM | Water |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | Irreversible | 1 - 100 mM | Water |
| Sodium Orthovanadate | Tyrosine Phosphatases (PTPs) | Reversible | 1 - 100 mM | Water |
| Imidazole | Alkaline Phosphatases (Intestinal/Placental) | Reversible | Varies | Water |
| Commercial Cocktails | Broad Spectrum (Ser/Thr, Tyr, Alkaline) | Mixture | Varies by manufacturer | Varies |
Data compiled from references[5][12].
Experimental Protocols
Protocol 1: General Method for Phosphatase Inhibition During Cell Lysis
-
Prepare Lysis Buffer: Prepare your standard cell lysis buffer (e.g., RIPA, Tris-HCl based).
-
Chill Reagents: Place the lysis buffer and a tube for collecting the lysate on ice. All subsequent steps should be performed at 4°C.
-
Add Inhibitors: Immediately before use, add the phosphatase inhibitors to the lysis buffer at their final working concentration. Using a pre-mixed commercial inhibitor cocktail is often convenient and effective.[1][5]
-
Cell Lysis: Resuspend the cell pellet in the chilled lysis buffer containing inhibitors. Incubate on ice for 30 minutes, vortexing occasionally to ensure thorough lysis.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the protein extract with preserved phosphorylation, to a new pre-chilled tube. Store at -80°C or use immediately.
Protocol 2: Colorimetric Assay for Triosephosphate Isomerase (TPI) Activity
This protocol is based on the principle of a coupled enzyme reaction. TPI converts DHAP to GAP. GAP is then converted by a subsequent enzyme, producing NADH, which can be measured colorimetrically at 450 nm.[10]
-
Reagent Preparation:
-
Prepare TPI Assay Buffer, TPI Substrate (DHAP), Enzyme Mix, and Developer solution as per the manufacturer's instructions (e.g., Creative BioMart Kit).[10]
-
Prepare an NADH standard curve by diluting the NADH standard in the assay buffer.
-
-
Sample Preparation:
-
Homogenize tissue or cells in the TPI Assay Buffer.
-
Centrifuge to remove insoluble material. Collect the supernatant.
-
-
Reaction Setup:
-
Add samples (e.g., cell lysate), positive control, and standards to a 96-well plate.
-
Prepare a reaction mix containing the Assay Buffer, Enzyme Mix, and Developer.
-
Add the reaction mix to all wells.
-
-
Initiate Reaction:
-
Add the TPI Substrate (DHAP) to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode for 30-60 minutes at 37°C.
-
The rate of change in absorbance is proportional to the TPI activity.
-
-
Calculation:
-
Calculate the TPI activity of the sample by comparing the rate of absorbance change to the NADH standard curve.
-
Visualizations
Caption: Key glycolytic role of TPI and points of phosphatase attack.
Caption: Workflow for preparing lysates while preserving phosphorylation.
Caption: TPI's protective loop prevents degradation of the enediol intermediate.
References
- 1. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. プロテアーゼ/ホスファターゼ阻害剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. This compound Isomerase - Proteopedia, life in 3D [proteopedia.org]
- 4. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. This compound Isomerase Structure & Mechanism - Proteopedia, life in 3D [proteopedia.org]
- 7. Evidence of a triosephosphate isomerase non-catalytic function crucial to behavior and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. This compound Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 11. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ホスファターゼ阻害剤カクテル [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Triose Phosphate Quantification: Validating a New Method Against Established Techniques
For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of key intermediates like triose phosphates—dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (GAP)—is critical. This guide provides an objective comparison between the traditional enzymatic assay and a newer, high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of triose phosphates. The information presented here is intended to assist in the validation of new methodologies by benchmarking against established alternatives.
Performance Comparison
The choice of quantification method often depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or absolute quantification. The following table summarizes the key performance characteristics of the two methods.
| Parameter | Enzymatic Assay | LC-MS/MS Method |
| Principle | Indirect, coupled enzyme reactions leading to a change in NAD+/NADH absorbance. | Direct detection and quantification based on mass-to-charge ratio and fragmentation. |
| Sensitivity | Typically in the low micromolar (µM) range. | High sensitivity, often reaching low nanomolar (nM) or high picomolar (pM) levels. |
| Specificity | Can be prone to interference from other molecules that absorb at the same wavelength. | Highly specific due to the unique mass and fragmentation pattern of each triose phosphate isomer. |
| Dynamic Range | Relatively narrow, may require sample dilution for high concentrations. | Wide linear dynamic range, often spanning several orders of magnitude. |
| Sample Throughput | Can be adapted for high-throughput screening in 96-well plate format. | Lower throughput due to chromatographic separation times, though automation is improving this. |
| Isomer Resolution | Measures the total this compound pool unless specific enzymes are used to differentiate. | Capable of separating and quantifying individual isomers (DHAP and GAP).[1] |
| Sample Type | Adaptable to cell lysates, tissue homogenates, and purified enzyme systems.[2] | Versatile, suitable for a wide range of biological matrices including plasma, cells, and tissues.[3] |
| Cost (Instrument) | Low (requires a spectrophotometer). | High (requires a dedicated LC-MS/MS system). |
| Cost (Per Sample) | Generally lower due to less expensive reagents and equipment. | Higher due to the cost of solvents, columns, and instrument maintenance. |
Visualizing the Context and Workflow
To better understand the role of triose phosphates and the general process of their quantification, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for the two compared this compound quantification techniques.
Method 1: Traditional Enzymatic Assay
This method relies on the enzymatic conversion of triose phosphates to a product that can be measured spectrophotometrically. The change in absorbance of NADH at 340 nm is proportional to the amount of this compound in the sample.
Materials:
-
Triethanolamine (TEA) buffer (100 mM, pH 7.6)
-
NADH solution (0.42 mM)
-
Glycerol-3-phosphate dehydrogenase (GPDH) enzyme
-
Triosephosphate isomerase (TPI) enzyme (optional, for total this compound measurement)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
-
Sample lysates or tissue homogenates
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer and determine the protein concentration.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing TEA buffer, NADH, and the sample. A typical reaction volume is 200 µL.
-
Baseline Reading: Measure the initial absorbance at 340 nm (A_initial). This accounts for any background absorbance.
-
Enzymatic Reaction (GAP): To measure glyceraldehyde 3-phosphate (GAP), add GPDH to the wells. This enzyme will convert GAP to glycerol-3-phosphate, oxidizing NADH to NAD+.
-
Enzymatic Reaction (Total this compound): To measure the total pool of triose phosphates (DHAP + GAP), add both GPDH and TPI. TPI converts DHAP to GAP, which is then measured by the GPDH reaction.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the reaction to go to completion (typically 15-30 minutes).
-
Final Reading: Measure the final absorbance at 340 nm (A_final).
-
Calculation: The change in absorbance (ΔA = A_initial - A_final) is used to calculate the concentration of this compound using the Beer-Lambert law and a standard curve prepared with known concentrations of GAP or DHAP.
Method 2: LC-MS/MS Quantification (New Method Validation)
This technique offers high sensitivity and specificity by separating triose phosphates using liquid chromatography and detecting them with a tandem mass spectrometer.[3]
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Chromatography column suitable for polar analytes (e.g., HILIC or ion-pair reversed-phase)
-
Mobile phases (e.g., acetonitrile (B52724) and water with additives like ammonium (B1175870) acetate)[1]
-
Extraction solvent (e.g., cold 80% methanol)
-
Internal standards (e.g., 13C-labeled triose phosphates)
-
Sample lysates or tissue homogenates
Protocol:
-
Sample Preparation & Extraction:
-
Flash-freeze biological samples in liquid nitrogen to quench metabolism.
-
Add a pre-chilled extraction solvent containing the internal standard to the sample.
-
Homogenize or vortex thoroughly, then incubate at a low temperature (e.g., -20°C) to precipitate proteins.
-
Centrifuge the samples at high speed and collect the supernatant containing the metabolites.[5]
-
Dry the supernatant (e.g., under a stream of nitrogen or by vacuum centrifugation) and reconstitute in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample into the LC system.
-
Separate the this compound isomers using a specific gradient of mobile phases. The choice of column and mobile phase is critical for resolving DHAP and GAP.[1]
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer's ion source (typically electrospray ionization, ESI, in negative mode).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the specific MRM transitions of the triose phosphates and their corresponding internal standards.
-
Generate a standard curve by analyzing known concentrations of this compound standards.
-
Calculate the concentration of triose phosphates in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve. This ratiometric approach corrects for variations in sample extraction and instrument response.
-
Conclusion
The validation of a new method for this compound quantification requires a thorough comparison with existing techniques. While the traditional enzymatic assay offers a cost-effective and high-throughput solution for measuring the total this compound pool, its sensitivity and specificity can be limited. The LC-MS/MS method, by contrast, provides superior sensitivity, specificity, and the ability to resolve and individually quantify DHAP and GAP. The detailed protocols and comparative data presented in this guide serve as a valuable resource for laboratories looking to implement or validate advanced metabolomic methodologies, ensuring data accuracy and reliability in critical research and development applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound Isomerase (TPI) Activity Assay Kit (Colorimetric) (ab197001) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Evidence of a triosephosphate isomerase non-catalytic function crucial to behavior and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triose Phosphate Levels in C3 and C4 Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triose phosphate (B84403) levels across various C3 and C4 plant species, supported by experimental data. Triose phosphates, including glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), are pivotal three-carbon sugar phosphates. They represent the primary products of carbon fixation in photosynthesis and are central intermediates linking the Calvin-Benson cycle to major biosynthetic pathways, such as starch and sucrose (B13894) synthesis, and glycolysis. Understanding the standing levels of these metabolites is crucial for research in photosynthesis efficiency, plant metabolic engineering, and for developing strategies to enhance crop yield and biomass production.
Quantitative Comparison of Triose Phosphate Levels
The concentration of triose phosphates in leaf tissues varies significantly between C3 and C4 plants, reflecting their distinct photosynthetic mechanisms. The following table summarizes the levels of triose phosphates (the sum of G3P and DHAP) in leaf extracts from several well-studied C3 and C4 species under controlled light conditions. Data is sourced from Arrivault et al. (2019), "Metabolite Profiles Reveal Interspecific Variation in Operation of the Calvin-Benson Cycle in Both C4 and C3 Plants," published in the Journal of Experimental Botany.[1][2]
| Plant Species | Photosynthetic Pathway | This compound Level (nmol g⁻¹ FW) |
| Zea mays (Maize) | C4 | 14.3 ± 2.4 |
| Setaria viridis | C4 | 20.6 ± 1.8 |
| Flaveria bidentis | C4 | 19.5 ± 2.9 |
| Flaveria trinervia | C4 | 23.3 ± 2.3 |
| Oryza sativa (Rice) | C3 | 43.1 ± 11.2 |
| Triticum aestivum (Wheat) | C3 | 36.3 ± 1.6 |
| Arabidopsis thaliana | C3 | 46.5 ± 7.6 |
| Nicotiana tabacum (Tobacco) | C3 | 42.1 ± 6.1 |
| Manihot esculenta (Cassava) | C3 | 40.5 ± 4.4 |
FW = Fresh Weight. Data represents mean ± SD.[1][2]
The data consistently shows that under illuminated conditions, C3 plants maintain a significantly higher pool of triose phosphates compared to C4 plants. This difference is attributed to the CO2-concentrating mechanism in C4 species, which allows for a more efficient and rapid flux through the Calvin-Benson cycle, preventing the accumulation of intermediates.[1][2]
Metabolic Pathway of this compound
Triose phosphates are central to the carbon fixation and utilization pathways in plants. The following diagram illustrates their position within the Calvin-Benson cycle in the chloroplast and their export to the cytosol for sucrose synthesis.
References
A Researcher's Guide to Triose Phosphate Quantification: A Cross-Validation of Enzymatic Assays and LC-MS
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways, the accurate measurement of key intermediates is of paramount importance. Triose phosphates, specifically dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP), are central to glycolysis and gluconeogenesis, and their precise quantification can provide critical insights into cellular bioenergetics and disease states. The choice of analytical technique for measuring these labile molecules can profoundly influence experimental outcomes. This guide presents an objective comparison of two widely used methods for triose phosphate quantification: traditional enzymatic assays and modern liquid chromatography-mass spectrometry (LC-MS).
At a Glance: Enzymatic Assay vs. LC-MS for this compound Measurement
| Feature | Enzymatic Assay | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Enzyme-catalyzed reaction leading to a change in absorbance or fluorescence. | Chromatographic separation followed by mass-based detection and quantification. |
| Specificity | Generally high for the target enzyme, but potential for cross-reactivity with structurally similar molecules. | Very high; can distinguish between isomers and isobars based on retention time and mass-to-charge ratio. |
| Sensitivity (LOD) | Moderate (typically in the low micromolar range). | High (can reach nanomolar to picomolar levels). |
| Linearity | Narrower linear range, dependent on enzyme kinetics. | Wide dynamic range, often spanning several orders of magnitude. |
| Precision (CV) | Good (Intra-assay CV <10%, Inter-assay CV <15% is generally acceptable). | Excellent (Intra-assay CV <5%, Inter-assay CV <10% is achievable). |
| Throughput | Higher; amenable to multi-well plate formats for screening numerous samples. | Lower; sequential analysis of samples. |
| Sample Preparation | Simpler; often involves cell lysis and removal of protein. | More complex; requires metabolite extraction, and potentially derivatization. |
| Cost (Instrument) | Low initial investment (spectrophotometer or plate reader). | High initial investment for the LC-MS system. |
| Cost (Per Sample) | Can be higher due to the cost of enzymes and reagents for individual assays. | Can be lower for large batches due to multiplexing capabilities and smaller reagent volumes. |
| Expertise Required | Moderate; protocols are relatively straightforward. | High; requires specialized training for instrument operation, method development, and data analysis. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of triose phosphates in glycolysis and the general workflow for a cross-validation study comparing enzymatic and LC-MS methods.
A Comparative Analysis of Triosephosphate Isomerase Across Diverse Organisms
An essential enzyme in central metabolism, triosephosphate isomerase (TPI or TIM), plays a pivotal role in the glycolytic pathway. This ubiquitous enzyme catalyzes the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (GAP), a critical step for efficient energy production.[1][2][3] Found in nearly every organism, from mammals and insects to fungi, plants, and bacteria, TPI is a testament to evolutionary conservation.[2] However, subtle yet significant differences in its structure, kinetics, and stability exist across various species, making it a compelling subject for comparative analysis and a potential target for therapeutic intervention, particularly against pathogenic organisms like Plasmodium and Trypanosoma.[1]
This guide provides a comprehensive comparison of TPI from various organisms, presenting key experimental data in a structured format. It further details the experimental protocols for the characterization of this enzyme and visualizes its central role in metabolism and the workflow for its comparative analysis.
Structural and Functional Diversity
Triosephosphate isomerase is typically a homodimer, with each subunit comprising approximately 250 amino acids.[1][2] The tertiary structure of each monomer famously adopts the "TIM barrel" fold, characterized by eight parallel β-strands forming a central barrel surrounded by eight α-helices.[2][4] This structural motif is highly conserved across different species.[2] The active site is located at the center of this barrel and contains highly conserved catalytic residues, including a glutamic acid and a histidine, which are crucial for the isomerization reaction.[2]
Despite this high degree of structural conservation, variations in the amino acid sequence, particularly at the dimer interface, can influence the enzyme's stability and oligomeric state.[5][6] For instance, while most TPIs are dimeric, some thermophilic organisms possess tetrameric TPIs, an adaptation that contributes to their enhanced thermal stability.[7] These structural differences can be exploited for the development of species-specific inhibitors.[5]
Comparative Kinetic and Stability Data
The catalytic efficiency of TPI is remarkably high, often described as a "catalytically perfect" enzyme, meaning the reaction rate is limited only by the diffusion of the substrate into the active site.[2][8] However, kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can vary between organisms. These differences reflect adaptations to the specific metabolic demands and physiological conditions of each organism.
Thermal stability is another key parameter that varies significantly, particularly between organisms living in different temperature environments (psychrophiles, mesophiles, and thermophiles). Increased stability in thermophilic TPIs is often attributed to a higher number of salt bridges, more extensive hydrophobic interactions at the dimer interface, and a greater abundance of proline residues.[6][7]
Below is a summary of key quantitative data for TPI from various organisms:
| Organism | Substrate | Km (mM) | kcat (min-1) | Optimal Temperature (°C) | Thermal Stability (Td °C) | Quaternary Structure | Reference(s) |
| Homo sapiens (Human) | GAP | - | - | - | - | Dimer | [2][5] |
| Saccharomyces cerevisiae (Yeast) | GAP | - | - | - | - | Dimer | [5][9] |
| Plasmodium falciparum | GAP | - | - | - | - | Dimer | [5] |
| Trypanosoma brucei | GAP | 0.25 ± 0.05 | 3.7 x 105 | - | - | Dimer | [9] |
| Trypanosoma brucei | DHAP | 1.2 ± 0.1 | 6.5 x 104 | - | - | Dimer | [9] |
| Escherichia coli | - | - | - | - | - | Dimer | [10] |
| Bacillus stearothermophilus | - | - | - | - | - | Dimer | [6] |
| Thermoplasma acidophilum | - | - | - | 55-60 | 74.6 | Dimer | [7] |
| Methanocaldococcus jannaschii | - | - | - | - | 107.1 | Tetramer | [7] |
| Thermotoga maritima | - | - | - | - | 102 | Tetramer | [7] |
| Zea mays | - | - | - | - | 61.6 ± 1.4 | Dimer | [11] |
| Pseudomonas sp. π9 | - | - | - | 35-40 | Stable at 40°C | Dimer | [12] |
| Fusarium oxysporum | DHAP | 0.47 ± 0.1 | 2.9 x 105 | - | - | - | [13] |
| Helicobacter pylori | GAP | 3.46 ± 0.23 | 8.8 x 104 | - | - | Dimer | [14] |
Note: A hyphen (-) indicates that the data was not specified in the cited sources. GAP refers to D-glyceraldehyde-3-phosphate, and DHAP refers to dihydroxyacetone phosphate.
The Central Role of TPI in Glycolysis
Triosephosphate isomerase is a linchpin in the glycolytic pathway, ensuring that the breakdown of glucose for energy production proceeds efficiently. It catalyzes the isomerization of DHAP, one of the products of aldolase, into GAP. This is crucial because only GAP can be directly utilized in the subsequent energy-yielding steps of glycolysis.
Caption: The central role of Triosephosphate Isomerase (TPI) in the glycolytic pathway.
Experimental Protocols
A systematic comparison of TPI from different organisms requires standardized experimental procedures. The following outlines the methodologies for key experiments.
Enzyme Activity Assay
The activity of TPI is typically measured by a coupled enzyme assay. The conversion of GAP to DHAP is difficult to monitor directly. Therefore, the reverse reaction, the conversion of DHAP to GAP, is often measured. The GAP produced is then used as a substrate for glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically and is proportional to the TPI activity.
Materials:
-
Triethanolamine (B1662121) buffer (100 mM, pH 7.5) containing EDTA (10 mM)
-
NADH solution (0.2 mM)
-
Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (GDH/TPI) enzyme mix
-
Substrate: Dihydroxyacetone phosphate (DHAP) solution (10 mM)
-
Purified TPI enzyme from various organisms
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, NADH, and the GDH/TPI enzyme mix in a cuvette.
-
Add a specific amount of the purified TPI enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the DHAP substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the TPI activity.
-
Calculate the enzyme activity in units (µmol of substrate converted per minute) using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
To determine Km and Vmax, the assay is performed with varying concentrations of the substrate (DHAP or GAP). The data are then fitted to the Michaelis-Menten equation using non-linear regression or a linearized plot such as the Lineweaver-Burk plot.[15][16]
Thermal Stability Assay (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry is a powerful technique to determine the thermal stability of a protein by measuring the heat change associated with its thermal denaturation. The temperature at which the protein is halfway denatured is known as the melting temperature (Td or Tm), a direct measure of its thermal stability.
Materials:
-
Purified TPI enzyme from various organisms (at a concentration of ~1 mg/mL)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.5)
-
Differential Scanning Calorimeter
Procedure:
-
Prepare the TPI sample and a matching buffer reference solution. Degas both solutions to prevent bubble formation during the scan.
-
Load the sample into the sample cell and the buffer into the reference cell of the DSC instrument.
-
Set the experimental parameters, including the starting and ending temperatures (e.g., 20°C to 120°C) and the scan rate (e.g., 1°C/min).
-
Initiate the DSC scan. The instrument will measure the differential heat flow between the sample and reference cells as a function of temperature.
-
The resulting thermogram will show an endothermic peak corresponding to the unfolding of the protein.
-
The apex of this peak corresponds to the Td. Analyze the data using the instrument's software to determine the Td and the enthalpy of unfolding (ΔH).
Experimental Workflow for Comparative Analysis
The systematic comparison of TPI from different organisms follows a well-defined workflow, from gene cloning to detailed biochemical and biophysical characterization.
Caption: A typical experimental workflow for the comparative analysis of TPI.
Conclusion
The comparative analysis of triosephosphate isomerase from diverse organisms reveals a fascinating interplay of evolutionary conservation and adaptation. While the fundamental structure and catalytic mechanism are highly conserved, subtle variations in kinetic properties and stability reflect the unique physiological niches of different species. These differences not only provide insights into the principles of enzyme evolution but also present opportunities for the rational design of species-specific inhibitors, a crucial strategy in the development of novel therapeutics against pathogenic organisms. The detailed experimental protocols and workflows presented in this guide provide a robust framework for researchers to conduct their own comparative studies of this vital enzyme.
References
- 1. Triose Phosphate Isomerase - Proteopedia, life in 3D [proteopedia.org]
- 2. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 3. TPI - Creative Enzymes [creative-enzymes.com]
- 4. Protein Structure Of Triosephosphate Isomerase Enzyme by Greg Williams / Science Photo Library [sciencephotogallery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structure of recombinant triosephosphate isomerase from Bacillus stearothermophilus. An analysis of potential thermostability factors in six isomerases with known three-dimensional structures points to the importance of hydrophobic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of triosephosphate isomerase from Trypanosoma brucei with cyclic hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic and structural properties of triosephosphate isomerase from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 16. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
Assessing the Specificity of a Novel Triose Phosphate Isomerase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, hypothetical triosephosphate isomerase (TPI) inhibitor, designated as TPI-X, with existing inhibitors. The data presented herein is designed to objectively assess the specificity and potential of TPI-X as a therapeutic agent, particularly in the context of oncology.
Introduction to Triose Phosphate (B84403) Isomerase (TPI)
Triosephosphate isomerase (TPI or TIM) is a critical enzyme in the glycolytic pathway, catalyzing the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (GAP).[1][2] This function is essential for efficient energy production, making TPI a potential therapeutic target for diseases characterized by altered metabolism, such as cancer and parasitic infections.[3][4][5] The efficacy and safety of a TPI inhibitor are intrinsically linked to its specificity for the target enzyme, minimizing off-target effects. This guide details the specificity profile of a new chemical entity, TPI-X, a non-competitive inhibitor of human TPI.
Comparative Inhibitor Performance
The inhibitory activity of TPI-X was assessed against human TPI and TPI from two parasitic protozoa, Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (a causative agent of malaria), to determine its selectivity.[4][6] The half-maximal inhibitory concentration (IC50) values are compared with known TPI inhibitors.
| Inhibitor | Target Organism | TPI Isoform | IC50 (µM) | Inhibition Type | Reference |
| TPI-X (Hypothetical) | Homo sapiens | hTPI | 0.5 | Non-competitive | - |
| TPI-X (Hypothetical) | Trypanosoma cruzi | TcTPI | >50 | - | - |
| TPI-X (Hypothetical) | Plasmodium falciparum | PfTPI | >50 | - | - |
| Phenazine Derivative | Trypanosoma cruzi | TcTPI | Low micromolar | Non-competitive | [3][6] |
| 1,2,6-Thiadiazine Derivative | Trypanosoma cruzi | TcTPI | Low micromolar | Non-competitive | [3][6] |
| Rabeprazole (B1678785) | Trypanosoma cruzi | TcTPI | 0.4 | - | [7] |
| Suramin | Trypanosoma brucei | TbTPI | Micromolar | - | [8] |
| Peptide Analogue of Loop-3 | Plasmodium falciparum | PfTPI | ~0.7 | - | [9] |
| Folic Acid | Entamoeba histolytica | EhTPI | 0.186 (µg/mL) | - | [5] |
| Folic Acid | Giardia lamblia | GlTPI | 5.342 (µg/mL) | - | [5] |
| Chlorhexidine | Giardia lamblia | GlTPI | 0.05 (µg/mL) | - | [5] |
| Tolcapone | Giardia lamblia | GlTPI | 4.935 (µg/mL) | - | [5] |
| Imatinib | Giardia lamblia | GlTPI | - | - | [5] |
Off-Target Selectivity Profiling
To further assess its specificity, TPI-X was screened against a panel of kinases, a common approach to identify potential off-target interactions that could lead to adverse effects.[10][]
| Kinase Target | TPI-X % Inhibition @ 10 µM |
| EGFR | < 5% |
| VEGFR2 | < 5% |
| PI3Kα | < 5% |
| mTOR | < 5% |
| CDK2 | < 5% |
| Abl | < 5% |
| Src | < 5% |
Cellular Cytotoxicity Profile
The cytotoxic effects of TPI-X were evaluated in both a cancer cell line (HeLa) and a non-cancerous cell line (HEK293) to determine its therapeutic window. The MTT assay was used to measure cell viability.[12][13]
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Human Cervical Cancer | 5.0 |
| HEK293 | Human Embryonic Kidney | >100 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro TPI Inhibition Assay
Objective: To determine the IC50 of TPI-X against purified TPI from different species.
Materials:
-
Purified recombinant human, T. cruzi, and P. falciparum TPI
-
Glyceraldehyde-3-phosphate (GAP) substrate
-
α-Glycerophosphate dehydrogenase (α-GDH) coupling enzyme
-
NADH
-
Triethanolamine (B1662121) buffer (pH 7.6)
-
TPI-X dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing triethanolamine buffer, NADH, and α-GDH in each well of a 96-well plate.
-
Add serial dilutions of TPI-X (or vehicle control, DMSO) to the wells.
-
Add the TPI enzyme to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate, GAP.
-
Immediately monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADH.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
Protocol 2: Kinase Off-Target Screening
Objective: To assess the inhibitory activity of TPI-X against a panel of protein kinases.
Materials:
-
Panel of purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP (radiolabeled with γ-³²P or for use with ADP-Glo™ assay)
-
Kinase reaction buffer
-
TPI-X at a fixed concentration (e.g., 10 µM)
-
Microplates
-
Scintillation counter or luminescence plate reader
Procedure:
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase buffer.
-
Add TPI-X (at 10 µM) or a vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure kinase activity. For radiometric assays, this involves separating the radiolabeled substrate and measuring incorporated radioactivity.[15] For luminescence-based assays like ADP-Glo™, measure the amount of ADP produced according to the manufacturer's protocol.[16]
-
Calculate the percentage of inhibition for TPI-X relative to the vehicle control.
Protocol 3: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of TPI-X on cultured cells.[12][17]
Materials:
-
HeLa and HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TPI-X dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of TPI-X and a vehicle control (DMSO) for 48 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualized Workflows and Pathways
Caption: The catalytic cycle of Triose Phosphate Isomerase.
Caption: Experimental workflow for assessing inhibitor specificity.
Conclusion
The data presented in this guide demonstrate that the novel triosephosphate isomerase inhibitor, TPI-X, exhibits high potency and selectivity for human TPI. Its minimal activity against parasitic TPI isoforms and a clean off-target kinase profile suggest a high degree of specificity. Furthermore, the significant difference in cytotoxicity between a cancer cell line and a non-cancerous cell line indicates a favorable therapeutic window. These findings support the continued development of TPI-X as a potential therapeutic agent. Further in vivo studies are warranted to validate these promising in vitro results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Triosephosphate isomerase from Plasmodium falciparum: the crystal structure provides insights into antimalarial drug design [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New chemotypes as Trypanosoma cruzi triosephosphate isomerase inhibitors: a deeper insight into the mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing of rabeprazole as an anti- Trypanosoma cruzi drug that targets cellular triosephosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 4.5. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines [bio-protocol.org]
A Comparative Guide to Triose Phosphate Extraction Protocols for Metabolomic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prevalent protocols for the extraction of triose phosphates—dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP)—from biological samples. The selection of an appropriate extraction method is critical for accurately quantifying these key intermediates in central carbon metabolism. This document outlines the methodologies, presents comparative data on their efficiency, and provides visual workflows to aid in experimental design.
Data Presentation: Comparison of Extraction Efficiencies
The efficiency of an extraction protocol for labile, phosphorylated metabolites like triose phosphates is paramount for reliable downstream analysis, such as mass spectrometry. Below is a summary of quantitative data comparing the performance of acidic solvent extraction and biphasic chloroform/methanol (B129727) extraction. The data is presented as relative signal intensity for triose phosphates and total yield of water-soluble metabolites.
| Parameter | Acidic Solvent Extraction (Perchloric Acid) | Biphasic Extraction (Chloroform/Methanol) | Key Findings |
| Relative Signal Intensity (GAP) | Generally higher signal intensity observed with acidic methanol extraction compared to non-acidic methods. | Lower to moderate signal intensity. | Acidification appears to improve the recovery of glyceraldehyde-3-phosphate (GAP).[1] |
| Relative Signal Intensity (DHAP) | Higher signal intensity with acidic methanol extraction. | Lower to moderate signal intensity. | Dihydroxyacetone phosphate (DHAP) extraction is also enhanced by acidic conditions.[1] |
| Total Aqueous Metabolite Yield | Significantly higher yield of total water-soluble extracts (9.64 ± 0.65 mg per 1x10^7 cells).[2] | Lower yield of total water-soluble extracts (2.95 ± 0.35 mg per 1x10^7 cells).[2] | Perchloric acid extraction is more efficient for the overall recovery of water-soluble metabolites.[2] |
| Recovery of Nucleotides | Superior recovery for most nucleotides.[3] | Lower recovery of nucleotides compared to perchloric acid extraction.[3] | Indicates better efficiency for phosphorylated compounds in general with perchloric acid.[3] |
Experimental Protocols
Detailed methodologies for the two compared extraction protocols are provided below. Adherence to these protocols is essential for reproducibility and obtaining high-quality metabolomic data.
Protocol 1: Perchloric Acid Extraction
This method is highly effective for quenching metabolism and extracting a broad range of polar, water-soluble metabolites, including sugar phosphates.
Materials:
-
Perchloric acid (PCA), 70%
-
Potassium bicarbonate (KHCO₃), 2M
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
Procedure:
-
Sample Collection and Quenching: Flash-freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen to immediately halt metabolic activity.
-
Homogenization: Grind the frozen sample to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Extraction: Add 1 mL of 0.4 M perchloric acid to the powdered sample and continue to grind as it thaws.
-
Incubation: Transfer the homogenate to a microcentrifuge tube and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the sample at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 2 M KHCO₃ dropwise while vortexing until the pH is between 6.5 and 7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.
-
Precipitate Removal: Incubate the neutralized extract on ice for 15 minutes and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Final Extract: The resulting supernatant contains the water-soluble metabolites, including triose phosphates, and is ready for downstream analysis or storage at -80°C.
Protocol 2: Biphasic Chloroform/Methanol Extraction
This classic method is used to separate polar and non-polar metabolites into aqueous and organic phases, respectively.
Materials:
-
Methanol, HPLC grade, pre-chilled to -20°C
-
Chloroform, HPLC grade, pre-chilled to -20°C
-
Ultrapure water, on ice
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Sample Collection and Quenching: For adherent cells, aspirate the medium and add 400 µL of pre-chilled (-20°C) methanol. For suspension cells, pellet the cells and add 400 µL of pre-chilled methanol.
-
Cell Lysis and Phase Separation: Transfer the cell suspension to a microcentrifuge tube. Add 400 µL of ultrapure water (on ice) and 400 µL of pre-chilled (-20°C) chloroform.
-
Vortexing: Vortex the mixture vigorously for 20 minutes at 4°C to ensure thorough mixing and cell lysis.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 5 minutes at 4°C to separate the phases.
-
Phase Collection: Three layers will be visible: an upper aqueous layer (containing polar metabolites), a protein disk at the interphase, and a lower organic layer (containing non-polar metabolites).
-
Final Extract: Carefully collect the upper aqueous phase, which contains the triose phosphates, for subsequent analysis. Store at -80°C.
Mandatory Visualization
Metabolic Pathways Involving Triose Phosphates
Triose phosphates are central intermediates in two fundamental metabolic pathways: Glycolysis and the Calvin Cycle.
Caption: The Glycolysis pathway highlighting the central role of triose phosphates (DHAP and GAP).
Caption: The Calvin Cycle, where triose phosphate (GAP) is a key product for regeneration and synthesis.
Experimental Workflows
The following diagrams illustrate the step-by-step procedures for the two extraction protocols.
Caption: Workflow for Perchloric Acid Extraction of Triose Phosphates.
Caption: Workflow for Biphasic Chloroform/Methanol Extraction of Triose Phosphates.
References
validation of triose phosphate as a biomarker for metabolic stress
A Comparative Guide for Researchers and Drug Development Professionals
Metabolic stress, a hallmark of numerous diseases including metabolic syndrome, diabetes, and hypoxia-related conditions, necessitates reliable biomarkers for early detection, monitoring of disease progression, and assessment of therapeutic interventions. This guide provides a comprehensive validation of triose phosphate (B84403) as a sensitive and specific biomarker for metabolic stress, comparing its performance with other established markers. Experimental data, detailed protocols, and pathway visualizations are presented to support its utility in research and drug development.
Data Presentation: Comparative Analysis of Metabolic Stress Biomarkers
The following table summarizes the performance of triose phosphate (as indicated by Triosephosphate Isomerase expression or serum phosphate levels) in comparison to other common biomarkers of metabolic stress. The data is synthesized from multiple studies to provide a comparative overview.
| Biomarker Category | Specific Biomarker | Condition | Key Quantitative Findings | Reference Study Insights |
| Glycolytic Intermediates | Triosephosphate Isomerase (TPI) | Hypoxia | Upregulated at mRNA and protein levels. | TPI expression is regulated by the HIF-1 pathway, indicating a direct response to hypoxic stress.[1] |
| Serum Phosphate | Metabolic Syndrome | Significantly lower mean serum phosphate in patients vs. healthy controls.[2][3] Negative correlation with fasting blood glucose, triglycerides, and systolic blood pressure.[2] | Low serum phosphate is associated with a higher prevalence of metabolic syndrome components, suggesting its potential as a diagnostic marker.[2][3] | |
| Oxidative Stress | Malondialdehyde (MDA) | Type 2 Diabetes | Significantly increased levels in diabetic patients compared to non-diabetics. | MDA is a marker of lipid peroxidation and indicates systemic oxidative stress in metabolic disorders.[4] |
| Advanced Oxidation Protein Products (AOPP) | Metabolic Syndrome | Increased levels with a higher number of metabolic syndrome risk factors. | AOPP levels correlate positively with triglycerides and LDL cholesterol, reflecting protein damage from oxidative stress. | |
| Inflammation | C-Reactive Protein (CRP) | Metabolic Syndrome | Consistently associated with components of metabolic syndrome. | Pro-inflammatory imbalance often precedes the clinical manifestation of metabolic syndrome.[5] |
| Interleukin-6 (IL-6) | Metabolic Syndrome | Elevated levels are associated with metabolic syndrome and insulin (B600854) resistance.[6] | IL-6 is a key cytokine in the inflammatory response linked to metabolic dysregulation.[5][6] | |
| Lactate | Lactate | Cardiac Arrest | Elevated levels are a reliable biomarker of tissue hypoperfusion and metabolic stress. | Shows good discrimination for predicting mortality, comparable to phosphate in some contexts. |
Signaling Pathways and Experimental Workflows
The Central Role of this compound in Metabolism
This compound, existing as an equilibrium between dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P), is a critical hub in cellular metabolism. It links glycolysis, the pentose (B10789219) phosphate pathway (PPP), and lipid metabolism. Under metabolic stress, the flux through these pathways is altered, making this compound a sensitive indicator of the cellular metabolic state.
Experimental Workflow for Biomarker Validation
A robust workflow is essential for the validation of any biomarker. The following diagram outlines the key steps from sample collection to data analysis for validating this compound as a biomarker for metabolic stress.
Experimental Protocols
Measurement of Triosephosphate Isomerase (TPI) Activity
This colorimetric assay is a reliable method to indirectly quantify this compound levels by measuring the activity of TPI.
Principle: TPI catalyzes the conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate (G3P). G3P is then oxidized, leading to the formation of a colored product that can be measured spectrophotometrically at 450 nm. The rate of color development is proportional to the TPI activity in the sample.
Materials:
-
TPI Assay Buffer
-
TPI Substrate (DHAP)
-
TPI Enzyme Mix
-
TPI Developer
-
NADH Standard
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
Sample (serum, plasma, tissue homogenate, or cell lysate)
Procedure:
-
Sample Preparation:
-
Serum or plasma can be used directly.
-
For tissue or cells, homogenize in ice-cold TPI Assay Buffer. Centrifuge to remove debris and collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of NADH standards of known concentrations in TPI Assay Buffer.
-
-
Reaction Setup:
-
Add samples, standards, and a positive control to the wells of the 96-well plate.
-
Prepare a master mix of TPI Assay Buffer, TPI Enzyme Mix, and TPI Developer.
-
Add the master mix to all wells except the standard curve wells.
-
-
Measurement:
-
Measure the absorbance at 450 nm in kinetic mode at 37°C for 20-40 minutes.
-
Alternatively, for an endpoint assay, incubate for a set time and then measure the absorbance.
-
-
Calculation:
-
Calculate the change in absorbance over time for the samples.
-
Use the NADH standard curve to determine the amount of NADH generated.
-
TPI activity is expressed as units per liter (U/L) or units per milligram of protein (U/mg). One unit of TPI is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.4 and 37°C.
-
Measurement of Malondialdehyde (MDA)
This assay quantifies lipid peroxidation, a key indicator of oxidative stress.
Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored MDA-TBA adduct. The absorbance of this adduct is measured at 532 nm.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (1,1,3,3-Tetramethoxypropane)
-
Spectrophotometer
-
Sample (plasma, serum, or tissue homogenate)
Procedure:
-
Sample Preparation:
-
Mix the sample with TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
-
Reaction:
-
Add TBA solution (containing BHT as an antioxidant) to the supernatant.
-
Incubate at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of the solution at 532 nm.
-
-
Calculation:
-
Prepare a standard curve using the MDA standard.
-
Calculate the concentration of MDA in the samples based on the standard curve. Results are typically expressed as micromoles per liter (µmol/L) or micromoles per gram of protein (µmol/g).
-
Conclusion
The evidence presented in this guide strongly supports the validation of this compound as a robust biomarker for metabolic stress. Its central position in metabolism ensures that its levels are highly responsive to cellular energy status and redox balance. While direct measurement of this compound can be technically demanding, the measurement of Triosephosphate Isomerase (TPI) activity provides a reliable and accessible alternative. When compared to other biomarkers of oxidative stress and inflammation, this compound offers a more direct readout of metabolic pathway alterations. For researchers and drug development professionals, incorporating the measurement of this compound or TPI activity into their studies can provide valuable insights into the metabolic underpinnings of disease and the efficacy of therapeutic interventions.
References
- 1. Hypoxia up-regulates triosephosphate isomerase expression via a HIF-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum calcium and phosphate level alterations in metabolic syndrome | International Journal of Current Research [journalcra.com]
- 3. The Role of Distubances of Phosphate Metabolism in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inflammatory biomarkers link perceived stress with metabolic dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triose Phosphate Metabolism: Healthy vs. Diseased States
For Researchers, Scientists, and Drug Development Professionals
Triose phosphate (B84403) metabolism, a critical juncture in central carbon metabolism, exhibits significant alterations in various disease states, most notably in cancer. This guide provides a comparative study of this pivotal metabolic pathway in healthy versus diseased cells, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways. Understanding these differences is paramount for developing novel therapeutic strategies that target metabolic vulnerabilities in diseased cells.
Quantitative Comparison of Metabolic Parameters
A hallmark of many cancer cells is the "Warburg effect," a phenomenon characterized by a significant increase in glycolysis and lactate (B86563) production, even in the presence of oxygen.[1] This metabolic reprogramming leads to notable changes in metabolic fluxes, enzyme kinetics, and metabolite concentrations when compared to healthy cells.
Table 1: Comparative Metabolic Fluxes in Healthy vs. Cancer Cells
| Metabolic Flux | Healthy Cells (Relative Flux) | Cancer Cells (Relative Flux) | Key Observations |
| Glucose Uptake | 1.0 | 10-50 fold increase | Cancer cells exhibit significantly higher rates of glucose import to fuel glycolysis.[1] |
| Glycolysis | 1.0 | 10-20 fold increase | The overall rate of glucose conversion to pyruvate (B1213749) is dramatically elevated in cancer cells.[1] |
| Lactate Production | Low | High | Pyruvate is predominantly converted to lactate in cancer cells, even under aerobic conditions.[1] |
| Pyruvate to TCA Cycle | High | Low | A smaller fraction of pyruvate enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation in cancer cells.[1] |
Table 2: Comparative Enzyme Kinetics of Key Glycolytic Enzymes
| Enzyme | Parameter | Healthy Cells | Cancer Cells | Significance |
| Aldolase (B8822740) | Vmax | Baseline | Increased | Increased expression and activity of aldolase isoforms are observed in many cancers, contributing to the enhanced glycolytic flux.[2] |
| Km | ~1-10 µM (FBP) | Similar to healthy | While Vmax is altered, the affinity for the substrate, fructose-1,6-bisphosphate (FBP), may not be significantly different. | |
| Triosephosphate Isomerase (TPI) | Expression | Normal | Overexpressed | TPI is frequently overexpressed in various cancers and is considered a potential therapeutic target.[3][4][5] |
| Activity | Regulated | Potentially altered by PTMs | Post-translational modifications (PTMs) in cancer cells can alter TPI's structure and function.[4][6] | |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Activity | Baseline | Increased | GAPDH activity is often elevated in cancer cells to support the high glycolytic rate.[7] |
| Km (G3P) | ~65-110 µM | Similar to healthy | The affinity for its substrate, glyceraldehyde-3-phosphate (G3P), appears to be comparable.[8] |
Table 3: Comparative Metabolite Concentrations in Healthy vs. Cancer Tissues
| Metabolite | Healthy Tissue (Relative Concentration) | Cancer Tissue (Relative Concentration) | Implication |
| Glucose-6-phosphate (G6P) | 1.0 | Increased | Reflects increased glucose uptake and phosphorylation. |
| Fructose-1,6-bisphosphate (FBP) | 1.0 | Increased | Accumulation due to high phosphofructokinase activity. |
| Dihydroxyacetone phosphate (DHAP) | 1.0 | Increased | Elevated levels of glycolytic intermediates are common in cancer.[9] |
| Glyceraldehyde-3-phosphate (G3P) | 1.0 | Increased | Increased substrate availability for the latter stages of glycolysis.[8] |
| Lactate | Low | Significantly Increased | A key indicator of the Warburg effect and altered pyruvate metabolism.[10] |
| Citrate (B86180) | High | Decreased | Reduced entry of pyruvate into the TCA cycle leads to lower citrate levels.[11] |
Note: The exact fold changes can vary depending on the cell type, cancer type, and experimental conditions.
Signaling Pathways and Regulatory Mechanisms
The metabolic shift observed in diseased cells is not a random occurrence but is driven by complex signaling networks that are often hijacked by oncogenes and tumor suppressors.
Caption: Glycolytic pathway differences in healthy versus cancer cells.
In cancer, oncogenic signaling pathways, such as PI3K/Akt/mTOR, and the transcription factor HIF-1α, play a crucial role in upregulating glucose transporters and glycolytic enzymes, thereby driving the Warburg effect.
Experimental Protocols
Accurate and reproducible data are the cornerstone of metabolic research. The following are detailed methodologies for key experiments used to study triose phosphate metabolism.
Metabolic Flux Analysis (MFA) using 13C-labeled Glucose
This technique is the gold standard for quantifying intracellular metabolic fluxes.
Objective: To determine the rate of metabolic reactions in central carbon metabolism.
Methodology:
-
Cell Culture and Labeling: Culture cells in a medium containing a specific 13C-labeled glucose tracer (e.g., [1,2-13C]glucose or [U-13C]glucose).
-
Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, lactate, TCA cycle intermediates) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis and Flux Calculation: Utilize specialized software to fit the measured labeling data to a metabolic network model, thereby calculating the intracellular fluxes.
Caption: A streamlined workflow for performing 13C-MFA experiments.
Quantification of Metabolite Concentrations by Mass Spectrometry
This method allows for the precise measurement of the intracellular concentrations of triose phosphates and other related metabolites.
Objective: To determine the absolute or relative abundance of specific metabolites.
Methodology:
-
Sample Preparation: Quench metabolism and extract metabolites as described for MFA. For absolute quantification, spike the extraction solvent with known concentrations of stable isotope-labeled internal standards.
-
LC-MS/MS Analysis: Separate metabolites using liquid chromatography and detect and quantify them using a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
Data Analysis: Integrate the peak areas of the target metabolites and normalize them to the corresponding internal standards to calculate their concentrations.
Western Blotting for Glycolytic Enzyme Expression
This technique is used to assess the protein expression levels of key enzymes in the this compound metabolism pathway.
Objective: To compare the relative abundance of glycolytic enzymes in different cell populations.
Methodology:
-
Protein Extraction: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target enzymes (e.g., anti-TPI, anti-Aldolase, anti-GAPDH).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, and visualize the protein bands using an appropriate detection reagent and imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH, if not the target) to compare protein expression levels.
Conclusion
The study of this compound metabolism reveals profound differences between healthy and diseased cells, particularly in the context of cancer. The reliance of cancer cells on aerobic glycolysis presents a therapeutic window that can be exploited by targeting key enzymes and metabolic pathways. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate these metabolic alterations and develop novel, targeted therapies.
References
- 1. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Human Triosephosphate Isomerase Is a Potential Target in Cancer Due to Commonly Occurring Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Triosephosphate Isomerase Is a Potential Target in Cancer Due to Commonly Occurring Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of Cancer Metabolism with Triosephosphate Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Critical protein GAPDH and its regulatory mechanisms in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the quantitative relationship between glycolysis and GAPDH in cancer cells exhibiting the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycolytic Metabolism, Brain Resilience, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HR-MAS NMR Tissue Metabolomic Signatures Cross-Validated by Mass Spectrometry Distinguish Bladder Cancer from Benign Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Triose Phosphate Assay Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the accurate measurement of triose phosphates is paramount. Triose phosphates, including Dihydroxyacetone Phosphate (B84403) (DHAP) and Glyceraldehyde-3-Phosphate (GAP), are critical intermediates in glycolysis and gluconeogenesis. The enzymatic activity of Triose Phosphate Isomerase (TPI), which interconverts these two molecules, is also a key indicator of metabolic function.[1] This guide provides an objective comparison of commercially available assay kits designed to quantify these crucial metabolic components and enzymatic activity, supported by experimental data and detailed protocols to aid in selecting the most suitable kit for your research needs.
Performance Comparison of this compound Assay Kits
The selection of an appropriate assay kit depends on several factors, including the specific this compound to be measured, the required sensitivity, the sample type, and the available laboratory equipment. The following table summarizes the key performance characteristics of various commercially available kits.
| Kit Name (Manufacturer) | Analyte | Detection Method | Sensitivity | Assay Time | Sample Types |
| This compound Isomerase (TPI) Activity Assay Kit (ab197001) (Abcam) | TPI Activity | Colorimetric (OD 450 nm) | > 40 mU/mL[2][3] | ~30 minutes[3] | Plasma, Serum, Tissue, Adherent & Suspension Cells[3] |
| This compound Isomerase Activity Colorimetric Assay Kit (MAK274) (Sigma-Aldrich) | TPI Activity | Colorimetric (OD 450 nm) | As low as 40 mU/mL | 20-40 minutes | Serum, Plasma, Tissue & Cell Lysates |
| Triose-phosphate isomerase (TPI) assay Kit (Krishgen) | TPI Activity | Colorimetric | Not explicitly stated | Not explicitly stated | Serum, Plasma, Cell Culture Supernatant, other biological samples[4] |
| Dihydroxyacetone Phosphate (DHAP) Assay Kit (Fluorometric) (ab197003) (Abcam) | DHAP | Fluorometric (Ex/Em = 535/587 nm) | 0.5 µM | Not explicitly stated | Not explicitly stated |
| High Sensitivity Dihydroxyacetone Phosphate Assay Kit (MAK275) (Sigma-Aldrich) | DHAP | Fluorometric (Ex/Em = 535/587 nm) | 0.5 µM[5] | ~60 minutes[5] | Serum, Plasma, other biological fluids, Tissue & Cell Culture Samples[5] |
| PicoProbe™ Dihydroxyacetone Phosphate (DHAP) assay kit (MyBioSource) | DHAP | Fluorometric (Ex/Em = 535/587 nm) | As low as 0.5 uM[6] | Not explicitly stated | Animal tissues, Cell culture, Biological fluids (serum, plasma)[6] |
| Glyceraldehyde 3-Phosphate Assay Kit (Fluorometric) (ab273344) (Abcam) | GA3P | Fluorometric (Ex/Em = 535/587 nm) | Not explicitly stated | Not explicitly stated | Biological Samples |
| Glyceraldehyde 3 Phosphate Dehydrogenase Activity Assay Kit (Colorimetric) (ab204732) (Abcam) | GAPDH Activity | Colorimetric (OD 450 nm) | As low as 100 µU/mL[7] | 10-60 minutes[7] | Variety of samples[7] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical context and the general procedure for these assays, the following diagrams illustrate the this compound metabolism pathway and a typical experimental workflow.
Figure 1. The central role of triose phosphates in metabolism.
Figure 2. A generalized workflow for this compound assays.
Experimental Protocols
The following sections provide a detailed, generalized methodology for performing this compound assays based on the common principles of the compared kits. For specific volumes and incubation times, always refer to the manufacturer's protocol for the chosen kit.
I. Reagent Preparation
-
Assay Buffer : Bring the assay buffer to room temperature before use.
-
Substrate/Developer/Enzyme Mix : Reconstitute lyophilized components with the recommended volume of assay buffer or ultrapure water as specified in the kit manual. Mix thoroughly by pipetting. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][8][9]
-
Standard : Reconstitute the this compound or NADH standard with the specified volume of ultrapure water or assay buffer to create a stock solution.[5][8][9] Prepare a series of dilutions from the stock solution to generate a standard curve.
II. Sample Preparation
-
Cell Samples (Adherent or Suspension) : Harvest cells (typically 1-2 x 10^6) and wash with cold PBS. Resuspend the cell pellet in ice-cold assay buffer and homogenize by pipetting or using a Dounce homogenizer.[9][10] Centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet insoluble material.[9][10] The resulting supernatant is the sample lysate.
-
Tissue Samples : Rapidly homogenize 5-10 mg of tissue in ice-cold assay buffer on ice.[5][8] Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C and collect the supernatant.[5][8]
-
Plasma and Serum : Plasma and serum samples can often be used directly.[5][8]
-
Deproteinization : For some assays, particularly those measuring DHAP or GAP concentrations, removal of proteins from the sample may be necessary to prevent enzymatic interference. This can be achieved using 10 kDa spin columns or perchloric acid precipitation followed by neutralization with potassium hydroxide.[8]
III. Assay Procedure
-
Standard Curve : Add the prepared standard dilutions to a 96-well plate in duplicate.
-
Sample Wells : Add the prepared sample lysates to separate wells in duplicate. It is recommended to test several dilutions of unknown samples to ensure the readings fall within the linear range of the standard curve.
-
Reaction Mix Preparation : Prepare a master mix of the reaction components (enzyme mix, developer, probe, etc.) according to the kit protocol.
-
Reaction Initiation : Add the reaction mix to each well containing the standards and samples.
-
Incubation : Incubate the plate at the temperature (e.g., 37°C) and for the duration specified in the protocol (typically 20-60 minutes).[5] Protect the plate from light, especially for fluorometric assays.
-
Measurement : Read the absorbance (e.g., at 450 nm for colorimetric TPI assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric DHAP assays) using a microplate reader.[2][11] For kinetic assays, readings are taken at multiple time points.
IV. Data Analysis
-
Background Subtraction : Subtract the absorbance or fluorescence reading of the blank (0 standard) from all other readings.
-
Standard Curve : Plot the background-corrected readings of the standards against their known concentrations to generate a standard curve.
-
Sample Concentration/Activity Calculation : Use the standard curve to determine the concentration of the this compound or the activity of TPI in the samples. The final value should be adjusted for any dilution factors used during sample preparation.
References
- 1. This compound Isomerase Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 2. content.abcam.com [content.abcam.com]
- 3. This compound Isomerase (TPI) Activity Assay Kit (Colorimetric) (ab197001) | Abcam [abcam.com]
- 4. Triose-phosphate isomerase (TPI) assay Kit | Biochemical Assays from Krishgen [krishgen.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mybiosource.com [mybiosource.com]
- 7. abcam.cn [abcam.cn]
- 8. assaygenie.com [assaygenie.com]
- 9. Dihydroxyacetone Phosphate (DHAP) Assay Kit (Fluorometric) (ab197003) | Abcam [abcam.com]
- 10. This compound Isomerase (TPI) Activity Assay Kit (Colorimetric) (ab197001) [abcam.co.jp]
- 11. assaygenie.com [assaygenie.com]
A Comparative Analysis of Triose Phosphate Transport Kinetics Across Cellular Organelles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triose phosphate (B84403) transport kinetics in three key cellular organelles: chloroplasts, mitochondria, and peroxisomes. By presenting available experimental data, detailing methodologies, and visualizing transport mechanisms, this document aims to be a valuable resource for understanding the intricate network of carbohydrate partitioning within the cell.
Quantitative Data Summary
The transport of triose phosphates, primarily dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), is crucial for coordinating metabolic pathways between different cellular compartments. The efficiency and substrate specificity of this transport are defined by the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), of the respective transporters. The following table summarizes the available kinetic data for triose phosphate and related phosphate compound transport in chloroplasts, mitochondria, and peroxisomes. It is important to note that direct kinetic data for this compound transport in mitochondria and plant peroxisomes is limited in the current literature.
| Organelle | Transporter | Substrate | Km | Vmax | Organism/Source |
| Chloroplast | This compound Translocator (TPT) | Dihydroxyacetone phosphate (DHAP) | Data not readily available | Data not readily available | Chlamydomonas reinhardtii |
| 3-Phosphoglycerate (3-PGA) | Higher affinity than Pi | Data not readily available | Chlamydomonas reinhardtii | ||
| Inorganic Phosphate (Pi) | Lower affinity than DHAP/3-PGA | Data not readily available | Chlamydomonas reinhardtii | ||
| Mitochondria | Phosphate Carrier (PiC) | Inorganic Phosphate (Pi) | 0.23 mM | ~17 µmol mg protein⁻¹ h⁻¹ | Greening Avena sativa leaves |
| Peroxisome | Phosphate Transporter | Inorganic Phosphate (Pi) | Approx. 1.2 mM | Data not readily available | Bos taurus (kidney) |
Note: The data for the chloroplast TPT indicates relative affinities rather than precise Km values. For mitochondria and peroxisomes, the kinetic data pertains to inorganic phosphate transport, as specific data for this compound transport is not extensively documented.
Experimental Protocols
The determination of transporter kinetics relies on the precise measurement of substrate uptake into isolated, intact organelles or into artificial membrane systems reconstituted with the transporter protein. Below are detailed methodologies for key experiments cited in the study of organellar transport kinetics.
Isolation of Intact Organelles
Objective: To obtain a pure and functionally intact population of chloroplasts, mitochondria, or peroxisomes.
Protocol:
-
Tissue Homogenization: Gently homogenize plant tissue (e.g., spinach leaves, pea seedlings) in a chilled isolation buffer containing osmoticum (e.g., sorbitol), buffers (e.g., HEPES-KOH), and protective agents (e.g., EDTA, BSA).
-
Filtration: Filter the homogenate through layers of cheesecloth or nylon mesh to remove cell debris.
-
Differential Centrifugation: Centrifuge the filtrate at low speed to pellet intact chloroplasts. The supernatant can be further centrifuged at higher speeds to pellet mitochondria and subsequently peroxisomes.
-
Density Gradient Centrifugation: Resuspend the crude organelle pellets and layer them onto a Percoll or sucrose (B13894) density gradient. Centrifuge at a specified speed and time. Intact organelles will band at a specific density, separating them from broken organelles and contaminants.
-
Washing and Resuspension: Carefully collect the band of intact organelles, wash with an appropriate buffer to remove the gradient medium, and resuspend in a suitable assay buffer. The integrity of the isolated organelles should be assessed by microscopy and latency assays for specific enzymes.
Reconstitution of Transporters into Proteoliposomes and Kinetic Assay
Objective: To measure the transport activity of a specific transporter in a controlled, artificial membrane system.
Protocol:
-
Protein Solubilization: Solubilize the isolated organellar membrane proteins, including the transporter of interest, using a mild non-ionic detergent (e.g., Triton X-100, octylglucoside).
-
Liposome (B1194612) Preparation: Prepare liposomes from a defined lipid composition (e.g., phosphatidylcholine) by sonication or extrusion.
-
Reconstitution: Mix the solubilized proteins with the pre-formed liposomes. Remove the detergent slowly by dialysis, dilution, or with adsorbent beads (e.g., Bio-Beads). This allows the transporter protein to insert into the liposome bilayer, forming proteoliposomes.
-
Transport Assay:
-
Load the proteoliposomes with a specific substrate by incubation.
-
Initiate the transport reaction by adding a radiolabeled substrate to the external medium.
-
At various time points, stop the transport by adding an inhibitor or by rapidly separating the proteoliposomes from the external medium (e.g., via ion-exchange chromatography).
-
Measure the amount of radiolabeled substrate taken up by the proteoliposomes using scintillation counting.
-
-
Kinetic Analysis: Perform the transport assay at varying external substrate concentrations to determine the initial rates of uptake. Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
Silicone Oil Filtering Centrifugation for Transport Kinetics
Objective: To rapidly measure the uptake of a substrate into isolated organelles by separating them from the incubation medium.
Protocol:
-
Prepare the Centrifuge Tube: In a microcentrifuge tube, layer a dense, inert solution (e.g., perchloric acid) at the bottom, followed by a layer of silicone oil of a specific density that is intermediate between the organelle suspension and the stopping solution.
-
Initiate Transport: Add the isolated organelles to an incubation medium containing the radiolabeled substrate at a defined concentration and temperature.
-
Terminate Transport: At precise time intervals, transfer an aliquot of the incubation mixture to the top of the silicone oil layer in the prepared centrifuge tube.
-
Centrifugation: Immediately centrifuge the tube at high speed. The organelles will pass through the silicone oil layer into the stopping solution at the bottom, effectively terminating the transport process and separating them from the external substrate.
-
Quantification: Aspirate the upper aqueous and silicone oil layers. Measure the radioactivity in the organelle pellet to determine the amount of substrate transported.
-
Kinetic Analysis: Repeat the experiment with varying substrate concentrations and incubation times to determine the initial rates of transport and subsequently calculate Km and Vmax.
Visualizing Transport and Regulatory Pathways
The following diagrams, generated using the DOT language, illustrate the mechanisms of this compound transport and the known regulatory influences in each organelle.
Caption: this compound export from the chloroplast stroma via the TPT in exchange for cytosolic inorganic phosphate.
Caption: Mitochondrial phosphate import via the Phosphate Carrier (PiC), a process regulated by cytosolic calcium levels.
Caption: Putative transport of phosphate and other metabolites across the peroxisomal membrane.
Concluding Remarks
The transport of triose phosphates is a central hub in plant metabolism, directly linking the carbon-fixing reactions of photosynthesis in the chloroplast to the energy-generating and biosynthetic pathways in the cytosol and other organelles. While the chloroplast this compound translocator is well-characterized, demonstrating a highly regulated and efficient export system, our understanding of this compound transport in mitochondria and peroxisomes remains less complete.
The available data suggest that mitochondria primarily import inorganic phosphate to support oxidative phosphorylation, with its transport being modulated by cellular calcium signals. Direct evidence for a high-capacity this compound transporter in plant mitochondria is currently lacking. Similarly, while peroxisomes are known to import various metabolites, a specific, well-characterized this compound transporter has yet to be identified in plants, with current knowledge being extrapolated from studies on inorganic phosphate transport in mammalian systems.
Future research, employing the detailed experimental protocols outlined in this guide, will be crucial to elucidate the kinetic properties and regulatory mechanisms of this compound transport in mitochondria and peroxisomes. A comprehensive understanding of these processes is essential for developing strategies to modulate carbon partitioning for improved crop yields and for the rational design of drugs targeting metabolic pathways.
A Comparative Guide to Automated Phosphorus Analyzers for Surface Water Monitoring
For Researchers, Scientists, and Drug Development Professionals
The accurate and timely monitoring of phosphorus in surface waters is critical for environmental assessment and management. Eutrophication, driven by excess phosphorus, can lead to harmful algal blooms, oxygen depletion, and a decline in water quality. Automated phosphorus analyzers offer a means for high-frequency, in-situ monitoring, providing valuable data for understanding nutrient dynamics. This guide provides an objective comparison of commercially available automated phosphorus analyzers, supported by experimental data and detailed validation protocols.
Performance Comparison of Automated Phosphorus Analyzers
The selection of an automated phosphorus analyzer depends on the specific application, required detection limits, and field conditions. Below is a summary of key performance parameters for several commercially available analyzers. Data has been compiled from manufacturer specifications and publicly available validation reports.
| Parameter | Hach EZ7800 TOPHO | Hach Phosphax sc | YSI Inc. Alyza IQ PO4 | RealTech Controls CA-6 |
| Analyte(s) | Total Phosphorus, Orthophosphate | Orthophosphate | Orthophosphate | Phosphates, Total Phosphates |
| Methodology | Molybdenum Blue | Molybdenum Blue | Molybdenum Blue | Molybdenum Blue or Vanadomolybdate Yellow |
| Measurement Range | User-definable | 0.05 - 15 mg/L PO4-P | 0-0.3 mg/L P (extendable to 1.2 mg/L)[1][2] | 0.01 to 2000 mg/L (with internal dilution)[3] |
| Accuracy | Varies with calibration | Varies with calibration | Varies with calibration | ±5 ppb or 5% (whichever is greater)[3] |
| Repeatability | Varies with calibration | Varies with calibration | Varies with calibration | ± 5%[3] |
| Limit of Detection | Varies with configuration | Varies with configuration | Varies with configuration | 0.01 mg/L (10 µg/L)[3] |
| Analysis Time | Varies with configuration | ~5 minutes | Varies with configuration | Adjustable cycle times[3] |
| Filtration | External | External | 0.45 µm filter[1][2] | Not specified |
| Digestion | Yes (for Total Phosphorus) | No | No | Yes (for Total Phosphorus) |
| Deployment | Online, cabinet-style | In-situ probe | Online, cabinet-style[1][2] | Online, cabinet-style[3] |
Experimental Protocols
The validation of automated phosphorus analyzers is crucial to ensure data quality and reliability. The following protocols are based on standard methods for water analysis, such as those provided by the U.S. Environmental Protection Agency (EPA) and Standard Methods for the Examination of Water and Wastewater.[4][5][6][7][8]
Principle of Analysis: The Molybdenum Blue Method
Most automated phosphorus analyzers utilize the molybdenum blue method.[2] This colorimetric method is based on the reaction of orthophosphate with ammonium (B1175870) molybdate (B1676688) and antimony potassium tartrate in an acidic medium to form an antimony-phospho-molybdate complex.[4] This complex is then reduced by ascorbic acid to form an intensely blue-colored complex.[4][5] The absorbance of this blue complex is measured spectrophotometrically at a specific wavelength (typically 650 nm or 880 nm) and is directly proportional to the phosphorus concentration.[4][9]
For the determination of total phosphorus, a digestion step is required to convert organic phosphorus and polyphosphates into orthophosphate.[5][8] This is typically achieved by heating the sample with an oxidizing agent like persulfate in an acidic solution.[5][8]
Reagent Preparation (Based on EPA Method 365.1)
-
Sulfuric Acid Solution (5N): Slowly add 70 mL of concentrated H₂SO₄ to approximately 400 mL of distilled water. Cool and dilute to 500 mL.[6]
-
Ammonium Molybdate and Antimony Potassium Tartrate Solution: Dissolve 1.0 g of antimony potassium tartrate in 800 mL of distilled water. Add 15 g of ammonium molybdate and stir until dissolved. Dilute to 1000 mL. Store in a dark, glass bottle.
-
Ascorbic Acid Solution (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of distilled water. This solution should be prepared fresh weekly.[9]
-
Combined Reagent: Mix 50 mL of 5N sulfuric acid, 5 mL of antimony potassium tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution. This combined reagent should be prepared fresh daily.
-
Stock Phosphorus Solution (0.1 mg P/mL): Dissolve 0.4393 g of pre-dried (105°C for one hour) KH₂PO₄ in distilled water and dilute to 1000 mL.[4]
-
Standard Phosphorus Solution (0.01 mg P/mL): Dilute 100 mL of the stock phosphorus solution to 1000 mL with distilled water.[4][5]
Calibration Procedure
-
Prepare a series of at least five calibration standards by diluting the standard phosphorus solution to cover the expected concentration range of the surface water samples.[10]
-
Include a blank (distilled water) in the calibration series.
-
Analyze the standards and the blank according to the manufacturer's instructions for the automated analyzer.
-
Construct a calibration curve by plotting the absorbance values of the standards against their corresponding phosphorus concentrations. The curve should be linear.[4]
Sample Collection, Preservation, and Preparation
-
Collect samples in plastic or Pyrex glass bottles.[4] All glassware should be acid-washed to prevent phosphate (B84403) contamination.[9]
-
For the analysis of dissolved phosphorus, filter the sample through a 0.45 µm filter immediately after collection (within 15 minutes).[8][10]
-
If analysis cannot be performed the same day, preserve the sample by adding concentrated H₂SO₄ to a pH < 2 and storing at 4°C.[4][5] The holding time for preserved total phosphorus samples is typically 28 days.[10] For orthophosphate, analysis should be performed within 48 hours.[10]
-
For total phosphorus determination, the sample must undergo a digestion procedure to convert all phosphorus forms to orthophosphate. A common method is the persulfate digestion:
-
To a 50 mL sample, add 1 mL of 11N H₂SO₄ and 0.4 g of ammonium persulfate.[8]
-
Boil gently for 30-40 minutes or until the volume is reduced to about 10 mL. Alternatively, autoclave at 121°C for 30 minutes.[4][5]
-
Cool the sample and dilute it back to a known volume (e.g., 50 mL) with distilled water.[5]
-
Validation Metrics
-
Accuracy: Analyze certified reference materials (CRMs) or spike a known concentration of phosphorus standard into a natural water sample and calculate the percent recovery.
-
Precision: Analyze a minimum of seven replicate samples of a standard or a natural water sample. Calculate the standard deviation and the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is typically calculated as 3 times the standard deviation of the blank measurements, and the LOQ is 10 times the standard deviation of the blank.
-
Linearity: Assess the linearity of the calibration curve using the coefficient of determination (R²), which should be > 0.995.
-
Interference Studies: Evaluate the effect of potential interfering substances commonly found in surface water, such as silicates, arsenates, and high levels of iron.[11]
Diagrams
Caption: Validation workflow for automated phosphorus analyzers.
This guide provides a foundational understanding for comparing and validating automated phosphorus analyzers for surface water applications. For specific operational details and advanced troubleshooting, it is essential to consult the manufacturer's manuals and relevant standard operating procedures.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Verification of multiple phosphorus analyzers for use in surface-water applications [pubs.usgs.gov]
- 3. realtechcontrols.com [realtechcontrols.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. scribd.com [scribd.com]
- 7. standardmethods.org [standardmethods.org]
- 8. Environmental Express [environmentalexpress.com]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. ohiowea.org [ohiowea.org]
- 11. NEMI Method Summary - 4500-P E [nemi.gov]
A Theoretical Showdown: Dissecting Alternative Triosephosphate Isomerase Pathways
For researchers, scientists, and drug development professionals, understanding the nuances of pivotal metabolic enzymes is paramount. Triosephosphate isomerase (TPI), a cornerstone of glycolysis, has long been considered a "perfectly evolved" enzyme. However, theoretical and newly discovered alternative pathways challenge our understanding of this crucial catalytic step. This guide provides an objective comparison of the canonical TPI pathway, its proposed mechanistic variations, and a recently identified metabolic bypass, supported by available kinetic data and detailed experimental protocols.
Triosephosphate isomerase (TPI or TIM) is a critical enzyme in glycolysis, catalyzing the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde 3-phosphate (GAP).[1] Its remarkable efficiency, operating at the diffusion-controlled limit, has made it a classic subject of enzymology studies.[2] While the overall reaction is well-established, the precise catalytic mechanism remains a subject of theoretical debate. Furthermore, the discovery of a metabolic bypass for the TPI reaction in Escherichia coli presents a fascinating alternative for cellular metabolism. This guide will delve into a theoretical comparison of these pathways, presenting quantitative data to benchmark their performance.
Quantitative Comparison of TPI and Alternative Pathways
The efficiency of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio, kcat/Km, represents the catalytic efficiency of the enzyme. Below is a summary of the available kinetic data for TPI from various organisms and the alternative YghZ pathway.
| Enzyme/Pathway | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Canonical TPI | Trypanosoma brucei brucei | D-Glyceraldehyde 3-Phosphate | 0.25 ± 0.05 | 6,167 | 2.47 x 10⁷ |
| Trypanosoma brucei brucei | Dihydroxyacetone Phosphate | 1.2 ± 0.1 | 1,083 | 9.03 x 10⁵ | |
| Rabbit Muscle | Dihydroxyacetone Phosphate | 0.76 | 0.011 (elimination) | 14 (elimination) | |
| Unspecified | D-Glyceraldehyde 3-Phosphate | - | - | 4 x 10⁸ | |
| Metabolic Bypass | Escherichia coli | L-Glyceraldehyde 3-Phosphate | - | - | 4.2 x 10⁵ |
Note: The data for rabbit muscle TPI refers to a side elimination reaction, not the primary isomerization. The unspecified TPI kcat/Km represents the diffusion-controlled limit in the thermodynamically favorable direction (GAP to DHAP). Data for YghZ is for the reduction of L-GAP.
Mechanistic Pathways: A Theoretical Examination
The canonical TPI-catalyzed reaction is known to proceed through an enediol intermediate.[3] However, several distinct mechanisms have been proposed for the proton transfer steps involved.
The Canonical Pathway and Its Mechanistic Variants
The central theme in TPI catalysis is the abstraction of a proton from a carbon atom adjacent to a carbonyl group, facilitated by a catalytic base, followed by reprotonation at a different position to yield the isomer. Glutamate 167 is widely accepted as the catalytic base.[4] The debate lies in the precise sequence and involvement of other active site residues, such as Histidine 95.
Three primary mechanisms have been proposed and investigated through computational studies:
-
The Classical Mechanism: In this model, Histidine 95 acts as a proton shuttle, donating a proton to the enediolate intermediate's oxygen and then abstracting a proton from the other hydroxyl group of the resulting enediol.[2]
-
The Criss-Cross Mechanism: This alternative proposes that the protonated Glutamate 167 is responsible for reprotonating the enediolate oxygen. In this scenario, the role of Histidine 95 is primarily to stabilize the negative charge through strong hydrogen bonding.[2]
-
The Shuffle Mechanism: This is a concerted variation of the classical mechanism, where two protons are transferred concurrently, avoiding the formation of an intermediate with a negatively charged Histidine 95.[2]
Computational analyses, including Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, have suggested that all three mechanisms are energetically plausible, with no single pathway being definitively superior.[2][5] These studies highlight the subtle and complex interplay of active site residues in achieving the enzyme's remarkable catalytic efficiency.
A Metabolic Bypass: The YghZ Pathway
Recent research has uncovered a metabolic bypass of the TPI reaction in E. coli. This alternative pathway involves the enzyme YghZ, a member of the aldo-keto reductase superfamily. YghZ catalyzes the stereospecific, NADPH-dependent reduction of L-glyceraldehyde 3-phosphate (L-GAP), the enantiomer of the TPI substrate, to produce dihydroxyacetone phosphate.[6] This provides an alternative route for the formation of DHAP, bypassing the need for TPI.
Experimental Protocols
To facilitate further research and comparative studies, a detailed methodology for a key experiment to determine TPI activity is provided below.
NADH-Linked Spectrophotometric Assay for TPI Activity
This continuous assay measures the rate of NADH oxidation, which is coupled to the conversion of GAP to DHAP. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
Materials:
-
Triethanolamine buffer (0.1 M, pH 7.6)
-
NADH solution (10 mM in buffer)
-
Glycerol-3-phosphate dehydrogenase (G3PDH) enzyme solution
-
D-Glyceraldehyde 3-phosphate (GAP) substrate solution (concentration range to be determined based on expected Km)
-
Enzyme sample (e.g., purified TPI or cell lysate)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing:
-
Triethanolamine buffer
-
NADH solution (final concentration typically 0.2-0.4 mM)
-
Excess G3PDH (to ensure the TPI reaction is rate-limiting)
-
-
Sample Addition: Add the enzyme sample to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the GAP substrate solution.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying concentrations of GAP to determine the Km and Vmax of the enzyme.
-
Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to calculate the kinetic parameters.
-
References
- 1. Triose Phosphate Isomerase - Proteopedia, life in 3D [proteopedia.org]
- 2. Scalable inference and identifiability of kinetic parameters for transcriptional bursting from single cell data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic properties of triose-phosphate isomerase from Trypanosoma brucei brucei. A comparison with the rabbit muscle and yeast enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Photometric Methods for Ortho-Phosphate Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common photometric methods for the determination of ortho-phosphate (B1173645), a critical parameter in various biological and chemical assays. The performance of the Malachite Green, Molybdenum Blue (both Ascorbic Acid and Stannous Chloride variants), and Vanadomolybdate methods are evaluated, supported by experimental data to aid in selecting the most suitable method for your research needs.
At a Glance: Performance Comparison of Photometric Methods
The selection of an appropriate photometric method for ortho-phosphate determination depends on the required sensitivity, the expected concentration range of the samples, and the potential presence of interfering substances. The following table summarizes the key quantitative performance characteristics of the most widely used methods.
| Feature | Malachite Green Method | Molybdenum Blue (Ascorbic Acid Method) | Molybdenum Blue (Stannous Chloride Method) | Vanadomolybdate (Yellow) Method |
| Principle | Formation of a green complex between phosphomolybdate and malachite green dye.[1] | Reduction of phosphomolybdate complex by ascorbic acid to form molybdenum blue.[2][3] | Reduction of phosphomolybdate complex by stannous chloride to form molybdenum blue.[4][5] | Formation of a yellow vanadomolybdophosphoric acid complex.[6][7] |
| Wavelength (λmax) | 600 - 660 nm[1] | ~880 nm[2][3] | ~690 nm[8][9] | 400 - 470 nm[6][10] |
| Detection Limit | ~0.02 µM (1.6 pmoles)[11] | ~0.1 µM (3 µg/L P)[12] | ~0.1 µM (3 µg/L P)[5] | ~2 µM (0.2 mg/L P)[5] |
| Linearity Range | 0.02 - 40 µM[11] | 0.01 - 6 mg/L P[13] | Up to ~0.15 mg PO₄[9] | 1 - 20 mg/L P |
| Color Stability | Stable for ~30 minutes[14] | Stable for at least 2 hours[15] | 10 - 12 minutes for measurement[8] | Stable for days[5] |
| Key Interferences | Detergents, Arsenate | Arsenate, Silicate, Sulfide, Hexavalent Chromium, Nitrite[13] | Arsenate, Silicate, Chlorine, Ferrous Iron, Nitrate[4] | Arsenate, Silicate (if heated), Ferrous Iron, Sulfide, Thiosulfate[7] |
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for the primary photometric methods of ortho-phosphate determination.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for each of the compared photometric methods. Adherence to these protocols is crucial for obtaining accurate and reproducible results. Note that glassware should be acid-washed and rinsed with deionized water to prevent phosphate (B84403) contamination.[13]
Malachite Green Method
This method is highly sensitive and suitable for low concentrations of phosphate.
Reagents:
-
Reagent A (Acidic Molybdate): Dissolve 350 mg of malachite green and 3.2 g of ammonium molybdate in 255 mL of deionized water. Add 45 mL of concentrated HCl and stir vigorously for 1 hour. Filter and store in a stoppered bottle. The reagent is stable for one month.[14]
-
Phosphate Standard (1 mM): Prepare a stock solution of 1 mM potassium dihydrogen phosphate (KH₂PO₄) in deionized water.
Procedure (96-well plate format):
-
Prepare Standards: Create a standard curve by serially diluting the 1 mM phosphate standard to concentrations ranging from 0.02 µM to 40 µM.
-
Sample Preparation: Aliquot 80 µL of each standard and unknown sample into separate wells of a 96-well plate.
-
Reaction Initiation: Add 20 µL of the Working Reagent (prepared by mixing 100 volumes of Reagent A with 1 volume of a stabilizer like Tween 20, if required for higher phosphate concentrations) to each well.[11]
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow for color development.[11]
-
Measurement: Measure the absorbance at a wavelength between 600 nm and 660 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the absorbance versus the phosphate concentration of the standards. Determine the phosphate concentration of the unknown samples from this curve.
Molybdenum Blue (Ascorbic Acid) Method
This is a widely used and robust method for a broad range of phosphate concentrations.[2]
Reagents:
-
Sulfuric Acid (5N): Slowly add 70 mL of concentrated H₂SO₄ to approximately 400 mL of deionized water, cool, and dilute to 500 mL.
-
Potassium Antimonyl Tartrate Solution: Dissolve 1.3715 g of K(SbO)C₄H₄O₆·½H₂O in 400 mL of deionized water in a 500 mL volumetric flask and dilute to the mark.
-
Ammonium Molybdate Solution: Dissolve 20 g of (NH₄)₆Mo₇O₂₄·4H₂O in 500 mL of deionized water.
-
Ascorbic Acid (0.1 M): Dissolve 1.76 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh weekly.
-
Combined Reagent: To 50 mL of 5N sulfuric acid, add 5 mL of potassium antimonyl tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution, mixing after each addition. This reagent should be used within 4 hours.
Procedure:
-
Sample Preparation: Pipette 50 mL of sample into a clean, dry flask. If the sample is colored or turbid, a blank should be prepared by adding all reagents except ascorbic acid.
-
Reaction: Add 8 mL of the combined reagent and mix thoroughly.
-
Incubation: Allow at least 10 minutes for color development, but no longer than 30 minutes.
-
Measurement: Measure the absorbance of the sample at 880 nm, zeroing the spectrophotometer with deionized water.
-
Calculation: Prepare a standard curve using a series of known phosphate concentrations and determine the concentration of the unknown sample.
Molybdenum Blue (Stannous Chloride) Method
A classic and sensitive method, though the color stability is shorter than the ascorbic acid method.
Reagents:
-
Ammonium Molybdate Reagent: Dissolve 25 g of ammonium molybdate in 175 mL of deionized water. Cautiously add 280 mL of concentrated sulfuric acid to 400 mL of deionized water, cool, and then add the molybdate solution. Dilute to 1 liter.[5]
-
Stannous Chloride Reagent: Dissolve 2.5 g of fresh SnCl₂·2H₂O in 100 mL of glycerol. Heating in a water bath can aid dissolution.[5][8]
-
Phosphate Standard: Prepare a stock solution from anhydrous potassium dihydrogen phosphate (KH₂PO₄).
Procedure:
-
Sample Preparation: Take 50 mL of the sample, which should be clear and colorless. If the sample is alkaline, neutralize it with a strong acid solution using phenolphthalein (B1677637) as an indicator.[9]
-
Reaction: Add 2.0 mL of the ammonium molybdate solution and mix. Then, add 0.25 mL (5 drops) of the stannous chloride reagent and mix well.[9]
-
Incubation: The rate of color development is temperature-dependent; samples and reagents should be between 20°C and 30°C. After 10 minutes, but before 12 minutes, measure the absorbance.[8][9]
-
Measurement: Measure the absorbance at 690 nm against a reagent blank.[8][9]
-
Calculation: Determine the phosphate concentration from a standard curve prepared with known concentrations of phosphate.
Vanadomolybdate (Yellow) Method
This method is simpler and the reagents are more stable, but it is less sensitive than the other methods. It is suitable for samples with higher phosphate concentrations.
Reagents:
-
Vanadate-Molybdate Reagent:
-
Solution A: Dissolve 25 g of ammonium molybdate in 300 mL of deionized water.
-
Solution B: Dissolve 1.25 g of ammonium metavanadate by heating in 300 mL of deionized water. Cool and add 330 mL of concentrated HCl.
-
Pour Solution A into Solution B, mix, and dilute to 1 liter.[5]
-
-
Phosphate Standard: Prepare a stock solution from anhydrous potassium dihydrogen phosphate (KH₂PO₄).
Procedure:
-
Sample Preparation: Take a 35 mL aliquot of the sample (or less, depending on the expected concentration) containing 0.05 to 1.0 mg of phosphorus and place it in a 50 mL volumetric flask. If the sample is colored, it can be treated with activated carbon.[5]
-
Reaction: Add 10 mL of the vanadate-molybdate reagent and dilute to the 50 mL mark with deionized water.[5]
-
Incubation: Allow the solution to stand for at least 10 minutes for full color development. The yellow color is stable for days.[5]
-
Measurement: Measure the absorbance at a wavelength of 470 nm against a reagent blank.[5][6]
-
Calculation: Plot a standard curve of absorbance versus phosphate concentration and determine the concentration of the unknown sample.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. asdlib.org [asdlib.org]
- 3. "Comparison of spectrophotometric and digital photometric methods for t" by Emmanuel Bricenio Artuz [ukdr.uplb.edu.ph]
- 4. gas-sensing.com [gas-sensing.com]
- 5. industrialchemicaltesting.com [industrialchemicaltesting.com]
- 6. Vanadate-molybdate method — Measuring phosphate with the colorimeter [stuff.iorodeo.com]
- 7. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 8. NABL GUIDELINES: SOP for ESTIMATION OF PHOSPHORUS BY STANNOUS CHLORIDE METHOD [nablguideline.blogspot.com]
- 9. How to Determine of Phosphate [water-chemistry.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. NEMI Method Summary - 4500-P E [nemi.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Continuous-flow determination of serum inorganic phosphate with a single reagent--the vanadomolybdate method re-evaluated - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Phosphate Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common phosphate (B84403) measurement methods, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting the most appropriate method for their specific application and to facilitate the understanding of inter-laboratory variability.
Quantitative Performance of Phosphate Measurement Methods
The selection of a phosphate assay is often dictated by the required sensitivity, the sample matrix, and the desired throughput. Below is a summary of key performance indicators for commonly used methods. Data presented is a synthesis from various sources and may vary based on the specific laboratory, instrumentation, and sample type.
| Method | Principle | Typical Limit of Detection (LOD) | Linear Range | Precision (CV%) | Key Advantages | Key Disadvantages |
| Ascorbic Acid (Molybdenum Blue) | Colorimetric | ~5 µg/L PO₄-P[1] | 0.01 - 6 mg/L[2] | < 5% | High sensitivity, cost-effective[3] | Susceptible to interference from silicates and arsenates |
| Molybdovanadate (Yellow Method) | Colorimetric | ~0.1 mg/L P | 1 - 20 mg/L P[2] | < 5% | Simpler reagent preparation than Ascorbic Acid method | Lower sensitivity compared to the Molybdenum Blue method |
| Ion Chromatography (IC) | Chromatographic Separation | ~33 µg/L PO₄-P[1] | 0.1 - 10 mg/kg[4] | < 3% | High specificity, simultaneous analysis of other anions[3] | Higher equipment cost, potential interference from metal ions[3][5] |
| Inductively Coupled Plasma (ICP-OES/MS) | Atomic Emission/Mass Spectrometry | ICP-OES: ~30 µg/L; ICP-MS: lower | Wide linear range (e.g., 10–5000 ppb for ICP-MS)[6] | < 2% | High sensitivity (especially ICP-MS), robust for complex matrices[6] | High equipment and operational cost, requires skilled operator |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of results across different laboratories.
Ascorbic Acid (Molybdenum Blue) Method
This is a widely used colorimetric method for the determination of orthophosphate.
Principle: Orthophosphate ions react with molybdate (B1676688) and antimony ions in an acidic solution to form an antimony-phosphomolybdate complex. This complex is then reduced by ascorbic acid to form a intensely blue-colored molybdenum blue complex, the absorbance of which is measured spectrophotometrically at 880 nm.[1][7]
Experimental Workflow:
Caption: Workflow for the Ascorbic Acid (Molybdenum Blue) Method.
Detailed Steps:
-
Sample Preparation: If necessary, filter the sample to remove particulate matter.[8] For total phosphorus determination, a digestion step (e.g., persulfate digestion) is required to convert all phosphorus forms to orthophosphate.
-
Reagent Preparation: Prepare a combined reagent containing ammonium (B1175870) molybdate, antimony potassium tartrate, and ascorbic acid in an acidic solution (sulfuric acid).
-
Color Development: Add the combined reagent to the sample and standards. Allow the color to develop for a specific time (typically 10-30 minutes).
-
Measurement: Measure the absorbance of the samples and standards at 880 nm using a spectrophotometer.[7]
-
Calculation: Construct a calibration curve from the standards and determine the phosphate concentration in the samples.
Ion Chromatography
Ion chromatography is a powerful technique for separating and quantifying ions, including phosphate.
Principle: A liquid sample is injected into an ion-exchange column. The phosphate ions are separated from other anions based on their affinity for the stationary phase. The separated ions are then detected by a conductivity detector.[3]
Experimental Workflow:
Caption: General workflow for phosphate analysis by Ion Chromatography.
Detailed Steps:
-
Sample Preparation: Filter the sample through a 0.45 µm filter to remove particulates that could damage the column.[8]
-
Instrument Setup: Equilibrate the ion chromatography system with the appropriate eluent.
-
Calibration: Prepare a series of phosphate standards and inject them to create a calibration curve.
-
Sample Analysis: Inject the prepared samples into the system.
-
Data Processing: Identify the phosphate peak based on its retention time and quantify the concentration using the calibration curve.
Inter-Laboratory Comparison Workflow
To ensure the reliability and comparability of data across different laboratories, a structured inter-laboratory comparison study is essential.
References
- 1. 地下水・表層水中のリン酸塩:光度測定Spectroquant®試験を使用した迅速で信頼性の高い定量方法 [sigmaaldrich.com]
- 2. dec.vermont.gov [dec.vermont.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.hach.com [cdn.hach.com]
The Chilling Effect: A Comparative Guide to Triose Phosphate Synthesis Efficiency at Different Temperatures
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triose phosphates is a cornerstone of carbon fixation in photosynthetic organisms and a critical juncture in central carbon metabolism. The efficiency of this process is profoundly influenced by temperature, impacting not only the rate of carbon assimilation but also the downstream allocation of carbon to essential biomolecules. This guide provides an objective comparison of triose phosphate (B84403) synthesis efficiency under varying temperature regimes, supported by experimental data and detailed methodologies, to aid researchers in understanding and manipulating this vital metabolic pathway.
Quantitative Comparison of Photosynthetic Parameters and Enzyme Activities
The efficiency of triose phosphate synthesis is intricately linked to the overall rate of photosynthesis and the activity of key enzymes within the Calvin-Benson cycle. Temperature exerts a significant influence on these parameters.
| Temperature (°C) | Net CO₂ Assimilation (A) (µmol m⁻² s⁻¹) | Apparent Vcmax (µmol m⁻² s⁻¹) | Apparent Jmax (µmol m⁻² s⁻¹) | FBPase Activity (relative units) | SPS Activity (relative units) |
| 10 | Lower | Lower | Lower | Reduced | Reduced |
| 25 (Optimal) | High | High | High | High | High |
| 35 | Lower | Can be inhibited | Can be inhibited | Reduced under heat stress | Maintained or slightly increased |
Note: The values presented are relative and can vary significantly between plant species and experimental conditions. Lower temperatures often lead to a limitation in this compound utilization (TPU), where the synthesis of end products like sucrose (B13894) and starch cannot keep pace with this compound production.[1][2] Conversely, high temperatures can lead to the inactivation of key enzymes like RuBisCO and a reduction in the capacity for RuBP regeneration.[3] In some cases, heat stress was found to reduce the activity of chloroplastic fructose-1,6-bisphosphatase (FBPase), thereby decreasing the flux of triose phosphates towards starch synthesis, while sucrose phosphate synthase (SPS) activity was maintained.[4]
Experimental Protocols
Measurement of Net CO₂ Assimilation (A/Cᵢ Curve)
This protocol determines the rate of CO₂ uptake by a leaf at various intercellular CO₂ concentrations (Cᵢ) and is a fundamental method for assessing photosynthetic efficiency.
Methodology:
-
Plant Material: Use fully expanded, healthy leaves from plants acclimated to the desired experimental conditions.
-
Gas Exchange System: Employ a portable photosynthesis system equipped with an infrared gas analyzer (IRGA) and a leaf chamber with controlled temperature, light, and CO₂ concentration.
-
Acclimation: Clamp the leaf in the chamber and allow it to acclimate to the set conditions (e.g., saturating light, constant temperature, and ambient CO₂) until a steady-state photosynthetic rate is achieved.
-
A/Cᵢ Curve Generation: Starting from ambient CO₂, incrementally decrease the CO₂ concentration to a low level (e.g., 50 µmol mol⁻¹), then incrementally increase it to a high level (e.g., 2000 µmol mol⁻¹). At each CO₂ step, allow the photosynthetic rate to stabilize before recording the data.
-
Data Analysis: Plot the net CO₂ assimilation rate (A) against the calculated intercellular CO₂ concentration (Cᵢ). This curve can be used to model and estimate key photosynthetic parameters such as the maximum rate of carboxylation (Vcmax) and the maximum rate of electron transport (Jmax), which are influenced by temperature.
Quantification of this compound Pool Size by LC-MS/MS
This method allows for the direct and sensitive quantification of triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate) in plant tissues.
Methodology:
-
Sample Collection: Flash-freeze leaf tissue in liquid nitrogen to quench metabolic activity.
-
Extraction: Grind the frozen tissue to a fine powder and extract the metabolites using a cold extraction buffer (e.g., a mixture of methanol, chloroform, and water).
-
Separation: Use liquid chromatography (LC) with a suitable column (e.g., HILIC) to separate the triose phosphates from other metabolites in the extract.[5]
-
Quantification: Employ tandem mass spectrometry (MS/MS) for the sensitive and specific detection and quantification of the triose phosphates.[5] Use stable isotope-labeled internal standards for accurate quantification.
-
Data Analysis: Process the raw data using appropriate software to determine the concentration of each this compound in the original sample.
In Vitro Assay of RuBisCO Activity
This protocol measures the activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation.
Methodology:
-
Enzyme Extraction: Homogenize leaf tissue in a cold extraction buffer containing protease inhibitors and other stabilizing agents. Centrifuge the homogenate to remove cellular debris.
-
Activation: Activate the RuBisCO in the extract by incubating it with MgCl₂ and NaHCO₃.
-
Assay Reaction: Initiate the reaction by adding the substrate, ribulose-1,5-bisphosphate (RuBP), and ¹⁴C-labeled NaHCO₃.
-
Stopping the Reaction: After a defined time, stop the reaction by adding an acid (e.g., HCl), which will fix the incorporated ¹⁴C into acid-stable products.
-
Quantification: Determine the amount of incorporated radioactivity using a scintillation counter. The activity is then calculated based on the amount of ¹⁴C fixed per unit time per amount of protein. The entire assay should be performed in a temperature-controlled water bath or incubator to assess the effect of different temperatures.
Signaling Pathways and Experimental Workflows
The Calvin-Benson Cycle and this compound Synthesis
The synthesis of triose phosphates is a central part of the Calvin-Benson cycle. The following diagram illustrates the key steps and enzymes involved.
Caption: The Calvin-Benson Cycle showing the synthesis of triose phosphates and their fate.
Experimental Workflow for A/Cᵢ Curve Analysis
The following diagram outlines the workflow for determining the effect of temperature on photosynthetic efficiency using A/Cᵢ curve analysis.
Caption: Workflow for analyzing the impact of temperature on photosynthesis.
Interplay of this compound Synthesis and Utilization
The balance between this compound synthesis and its utilization for sucrose and starch production is critical and temperature-sensitive.
Caption: Temperature regulation of this compound synthesis and utilization pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound utilization and beyond: from photosynthesis to end product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of High Temperature on Photosynthesis in Beans (II. CO2 Assimilation and Metabolite Contents) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Safe Disposal of Triose Phosphate in a Laboratory Setting
For researchers and scientists engaged in drug development and other laboratory-based research, the meticulous management and disposal of chemical waste are fundamental to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of triose phosphate (B84403), focusing on immediate safety protocols and logistical operations to foster a secure research environment.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures for triose phosphate, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. This compound and its solutions should be handled in a well-ventilated area, preferably within a fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements
| Category | Required PPE | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side shields.[1] |
| Skin Protection | Gloves and Protective Clothing | Chemical-impermeable gloves and a standard lab coat should be worn to protect from incidental contact.[1][2] |
| Respiratory Protection | Respirator | If there is a risk of generating dust or aerosols, or if exposure limits are exceeded, a NIOSH-approved respirator should be used.[1][3] |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures adherence to all local, regional, national, and international regulations.[1][3]
Step 1: Identification and Segregation
-
Identify the Waste: Clearly label the waste container as "this compound Waste." Note any solvents or other chemicals present in the waste stream, as this may impact the disposal route.[1]
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1]
Step 2: Waste Collection and Storage
-
Container: Collect this compound waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the storage area is clearly marked as a hazardous waste accumulation area.
Step 3: Arrange for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
Follow Instructions: Adhere to the specific instructions provided by the disposal service regarding packaging, labeling, and pickup procedures.[1]
III. Experimental Protocol: Neutralization of Aqueous this compound Solutions
For aqueous solutions of this compound that do not contain other hazardous materials, neutralization may be a permissible pre-treatment step before disposal, subject to local regulations. The goal is to adjust the pH to a neutral range (typically between 5.5 and 9.5).[2]
Objective: To neutralize an aqueous this compound solution.
Materials:
-
This compound waste solution
-
Dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE (see Table 1)
Procedure:
-
Preparation: Conduct the neutralization process in a well-ventilated fume hood. Place the container of the this compound solution on a stir plate and add a stir bar.[2]
-
Dilution: If the solution is concentrated, it may be beneficial to dilute it with water to better control the neutralization reaction.[2]
-
Neutralization: Slowly add the dilute acid or base to the stirring solution. Add the neutralizing agent dropwise to prevent a rapid or exothermic reaction.[2]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.[2]
-
Endpoint: Continue adding the neutralizing agent until the pH is within the acceptable range as defined by your local wastewater authority (e.g., 5.5 to 9.5).[2]
-
Disposal of Neutralized Solution: Once neutralized, the solution must be collected for disposal by a licensed professional waste disposal service. Drain disposal is generally not recommended unless explicitly permitted by your institution and local regulations for the specific chemical and concentration.[1][2]
IV. Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material, such as sand or vermiculite.[3] Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.[3] Clean the spill area thoroughly.
Diagram 1: Decision Workflow for this compound Disposal
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Triose phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling triose phosphates, such as Dihydroxyacetone phosphate (B84403) (DHAP) and DL-Glyceraldehyde-3-phosphate (G3P). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
Triose phosphates are key intermediates in metabolic pathways. While structurally similar, their hazard classifications can differ.
-
Dihydroxyacetone phosphate (DHAP): Generally not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2][3] It is not known to cause significant skin or eye irritation.[1]
-
DL-Glyceraldehyde-3-phosphate (G3P): A solution of G3P is classified as causing severe skin burns and eye damage.[4][5]
Due to the potential for varying hazards between different forms and preparations of triose phosphates, it is imperative to always consult the specific Safety Data Sheet (SDS) for the particular reagent being used.
Operational Plan: From Receipt to Disposal
A systematic approach to handling triose phosphates minimizes risks and ensures procedural consistency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label is intact and legible.[6]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
The recommended storage temperature for many triose phosphates is -20°C.
2. Preparation and Handling:
-
Always handle triose phosphates in a designated and well-ventilated laboratory area.[6]
-
Ensure easy access to an eyewash station and a safety shower.[3][9]
-
Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table below.
-
When preparing solutions, avoid generating dust or aerosols.[7][9]
3. Spill Management:
-
In the event of a spill, immediately evacuate unprotected personnel from the area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a suitable, closed container for disposal.[4]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.[7]
-
Ventilate the area and wash the spill site after the material has been removed.
4. Disposal:
-
Dispose of triose phosphate waste in accordance with local, state, and federal regulations.[4]
-
Do not pour this compound solutions down the drain unless explicitly permitted by your institution's waste management guidelines.[7][10]
-
Collect waste in designated, properly labeled containers.[11]
-
Biochemical waste may require specific disposal methods such as incineration or chemical treatment.[11][12]
Personal Protective Equipment (PPE) Summary
The selection of appropriate PPE is crucial for minimizing exposure to triose phosphates.[8][13][14]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required in a well-ventilated area. |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Use a fume hood if there is a risk of aerosol generation. |
| Handling G3P Solutions | Chemical splash goggles and a face shield | Nitrile gloves | Laboratory coat | Not generally required in a well-ventilated area. |
| Cleaning Spills | Chemical splash goggles and a face shield | Nitrile gloves | Laboratory coat or chemical-resistant apron | An N95 respirator may be necessary for large spills of solid material. |
Experimental Protocol: Preparation of a this compound Solution for Enzymatic Assays
This protocol outlines the general steps for preparing a this compound solution.
1. Materials:
-
This compound (e.g., Dihydroxyacetone phosphate lithium salt)
-
Appropriate buffer solution (e.g., Tris-HCl)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
2. Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Calculate the required mass of the this compound to achieve the desired concentration in the final volume of the buffer.
-
Weigh the this compound using a calibrated analytical balance in a fume hood or a well-ventilated area.
-
Carefully transfer the weighed solid to a beaker containing a portion of the buffer solution.
-
Place the beaker on a stir plate and add a stir bar. Stir gently until the solid is completely dissolved.
-
Quantitatively transfer the solution to a volumetric flask of the appropriate size.
-
Rinse the beaker with a small amount of the buffer and add the rinsing to the volumetric flask to ensure all the this compound is transferred.
-
Bring the solution to the final volume with the buffer.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
If necessary, adjust the pH of the solution using a calibrated pH meter and small additions of a suitable acid or base.
-
Store the prepared solution at the recommended temperature (typically -20°C) until use.
Visual Workflow Diagrams
Workflow for Handling Triose Phosphates
Caption: A step-by-step process for the safe handling of triose phosphates in a laboratory setting.
Chemical Spill Response Workflow
Caption: A procedural diagram for safely managing a chemical spill involving triose phosphates.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. geneseo.edu [geneseo.edu]
- 8. reagent.co.uk [reagent.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Reagent Safety & PPE [protocols.io]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. benchchem.com [benchchem.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
